Methyl 3-methoxysalicylate
Description
Properties
IUPAC Name |
methyl 2-hydroxy-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRCJLJJIXYLNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212836 | |
| Record name | Methyl 3-methoxysalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6342-70-7 | |
| Record name | Methyl 2-hydroxy-3-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6342-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 3-methoxysalicylate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6342-70-7 | |
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| Record name | Methyl 3-methoxysalicylate | |
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| Record name | Methyl 3-methoxysalicylate | |
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| Record name | Methyl 3-methoxysalicylate | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Significance of Methyl 3-Methoxysalicylate in Research and Development
An In-Depth Technical Guide to the Physical Properties of Methyl 3-Methoxysalicylate
This compound (CAS No. 6342-70-7), also known as methyl 2-hydroxy-3-methoxybenzoate, is a substituted aromatic ester of significant interest in organic synthesis and medicinal chemistry. As a derivative of salicylic acid, it serves as a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and natural product analogs. The precise arrangement of its functional groups—a hydroxyl, a methoxy, and a methyl ester on a benzene ring—imparts specific chemical reactivity and physical characteristics that are critical for its application.
For researchers in drug development, understanding the physical properties of this compound is not merely an academic exercise. These parameters govern its behavior in various experimental settings, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides a comprehensive overview of the core physical properties of this compound, grounded in established analytical techniques. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights necessary for the confident and effective use of this compound.
Section 1: Core Physicochemical Properties
The fundamental physical constants of a compound provide a quantitative foundation for its identity, purity, and behavior. These properties are routinely determined as part of the characterization and quality control process in a research and development setting.
Data Presentation: Summary of Physical Properties
The key physicochemical properties of this compound are summarized in the table below for quick reference. These values are compiled from reputable chemical data sources and represent typical specifications for a high-purity sample.
| Property | Value | Source(s) |
| CAS Number | 6342-70-7 | [1][2] |
| Molecular Formula | C₉H₁₀O₄ | |
| Molecular Weight | 182.17 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 65-68 °C | [2] |
| Boiling Point | 105 °C at 2 Torr | |
| Density (Predicted) | 1.216 ± 0.06 g/cm³ | |
| Solubility | Soluble in Methanol | [1] |
| Max. UV Absorption (λmax) | 320 nm (in Dioxane) |
Section 2: Experimental Determination of Physical Properties
The reliability of physical property data hinges on the integrity of the experimental methods used for their determination. This section details the standardized, self-validating protocols for measuring the key properties of this compound, explaining the causality behind the experimental choices.
Melting Point Determination: A Criterion for Purity
The melting point is one of the most critical and easily measured physical properties to assess the purity of a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, whereas impurities tend to depress and broaden the melting range.[3]
This protocol follows the well-established United States Pharmacopeia (USP) method, ensuring accuracy and reproducibility.[4][5]
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in the form of a fine, homogeneous powder.[6] This is crucial for efficient and uniform heat transfer within the capillary.
-
Load the powdered sample into a capillary tube (0.8-1.2 mm internal diameter) to a packed height of 2.5-3.5 mm.[5] Tightly packing the sample prevents air pockets and ensures a distinct, observable melt.
-
-
Apparatus Setup:
-
Use a calibrated digital melting point apparatus with a controlled heating ramp and a viewing lens for observation.
-
Set the starting temperature to approximately 5°C below the expected melting point (e.g., 60°C).
-
Set the heating rate to 1°C per minute. A slow ramp rate is essential for allowing the system to remain in thermal equilibrium, providing an accurate melting range.
-
-
Measurement:
-
Insert the capillary tube into the heating block.
-
Record the temperature at the "onset point," where the first sign of liquid formation is observed (the substance begins to collapse or shrink).[5]
-
Record the temperature at the "clear point," where the sample is completely molten and no solid remains.[5]
-
The recorded onset and clear points constitute the melting range.
-
-
Trustworthiness and Validation:
-
The protocol is self-validating through the use of a calibrated instrument. Calibration should be regularly checked using certified reference standards with melting points bracketing that of the test compound.[4]
-
A mixed-melting point determination can be performed for identity confirmation. An intimate mixture of the sample with an authentic standard should show no depression of the melting point.[4]
-
Caption: Workflow for USP-compliant melting point determination.
Solubility Assessment: Guiding Formulation and Synthesis
Solubility is a key parameter in drug development, influencing absorption and bioavailability, and in synthesis, affecting solvent choice for reactions and purification.[7][8] Thermodynamic solubility, the saturated concentration of a compound in a solvent at equilibrium, is the gold standard.[7]
The shake-flask method is a reliable and widely used technique to determine thermodynamic solubility.[2]
-
System Preparation:
-
Add an excess amount of crystalline this compound to a known volume of the solvent of interest (e.g., Methanol, Water, Ethyl Acetate) in a sealed vial. The presence of excess solid is critical to ensure that equilibrium with a saturated solution is achieved.[2]
-
Prepare multiple vials for each solvent to assess equilibrium over time.
-
-
Equilibration:
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a defined period (e.g., 24, 48, and 72 hours). The purpose of extended agitation is to ensure the system reaches a true thermodynamic equilibrium.
-
-
Sample Analysis:
-
After the equilibration period, allow the vials to stand undisturbed for the excess solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is often necessary to remove any suspended microcrystals.
-
Quantify the concentration of the dissolved compound in the aliquot using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Trustworthiness and Validation:
-
Equilibrium is confirmed when the measured concentration does not significantly change between two consecutive time points (e.g., 48 and 72 hours).[1]
-
The analytical method (e.g., HPLC) must be validated for linearity, accuracy, and precision to ensure trustworthy quantification.
-
Section 3: Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques provide a "fingerprint" of a molecule, allowing for unambiguous structural confirmation and assessment of purity. For this compound, NMR, IR, and UV-Vis spectroscopy each provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[9][10]
-
~10.5-11.0 ppm (singlet, 1H): This downfield signal corresponds to the phenolic hydroxyl proton (-OH). Its chemical shift is highly variable and concentration-dependent, and it often appears as a broad singlet. The strong deshielding is due to intramolecular hydrogen bonding with the adjacent ester carbonyl group.
-
~7.1-7.4 ppm (multiplet, 3H): These signals are from the three aromatic protons on the benzene ring. The specific splitting pattern (e.g., doublet of doublets) will depend on the coupling constants between them.
-
~3.9 ppm (singlet, 3H): This sharp singlet is characteristic of the methyl ester protons (-COOCH₃).
-
~3.8 ppm (singlet, 3H): This sharp singlet corresponds to the methoxy group protons (-OCH₃) attached to the aromatic ring.
-
~170 ppm: Carbonyl carbon of the ester group (C=O).[11]
-
~145-155 ppm (2 carbons): Aromatic carbons directly attached to oxygen (C-OH and C-OCH₃).
-
~115-125 ppm (3 carbons): Aromatic carbons bearing a hydrogen atom.
-
~110 ppm: Aromatic carbon to which the ester group is attached.
-
~56 ppm: Methoxy carbon (-OCH₃).[12]
-
~52 ppm: Methyl ester carbon (-COOCH₃).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[13]
-
~3200 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group. The peak is expected to be broad due to hydrogen bonding.[14][15][16]
-
~3000-3100 cm⁻¹ (medium): Aromatic C-H stretching.[17]
-
~2850-2960 cm⁻¹ (medium): Aliphatic C-H stretching from the two methyl groups.[16]
-
~1680 cm⁻¹ (strong, sharp): C=O stretching of the ester carbonyl group. This is often the most intense peak in the spectrum.[16][18]
-
~1450-1600 cm⁻¹ (multiple peaks, medium): C=C stretching vibrations within the aromatic ring.[17]
-
~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether and ester groups.[19]
Caption: Logic diagram for interpreting the IR spectrum of this compound.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for characterizing compounds with conjugated systems, such as aromatic rings.[20][21]
-
Solvent Selection: Choose a UV-transparent solvent in the desired analytical range. Dioxane is a suitable choice as it does not absorb significantly above 220 nm. The choice of solvent is critical as it can influence the position and intensity of absorption bands.[20]
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.2-1.0 arbitrary units).
-
Measurement:
-
Calibrate the spectrophotometer using a cuvette containing the pure solvent as a blank. This step subtracts the absorbance of the solvent from the final spectrum.[20]
-
Record the spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
-
Interpretation:
-
The spectrum of this compound is expected to show strong absorptions characteristic of a substituted benzene ring. The reported λmax of 320 nm in dioxane corresponds to a π → π* electronic transition within the conjugated aromatic system.[22] Substituents on the ring, such as the hydroxyl and methoxy groups, influence the energy of these transitions, causing shifts in the absorption maxima compared to unsubstituted benzene.[20]
-
Conclusion
The physical properties of this compound are a direct reflection of its molecular structure. The protocols and data presented in this guide provide a robust framework for its identification, purity assessment, and effective utilization in a laboratory setting. By employing standardized, self-validating methods, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. The interplay between the phenolic hydroxyl, methoxy, and ester functional groups defines the compound's characteristics, making a thorough understanding of its physical properties an indispensable asset for any scientist working with this versatile molecule.
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An In-depth Technical Guide to Methyl 3-Methoxysalicylate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-methoxysalicylate, also known as methyl 2-hydroxy-3-methoxybenzoate, is a valuable aromatic ester that serves as a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. Its chemical structure, characterized by a benzene ring substituted with hydroxyl, methoxy, and methyl ester groups, provides a versatile platform for further chemical modifications. This guide offers a comprehensive overview of its chemical properties, detailed synthesis protocols, in-depth spectroscopic characterization, and known applications in the field of drug discovery and development.
Chemical Structure and Properties
This compound possesses the molecular formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol .[1] The molecule's core is a benzene ring with three substituents: a hydroxyl (-OH) group at position 2, a methoxy (-OCH₃) group at position 3, and a methyl ester (-COOCH₃) group at position 1. This substitution pattern is crucial to its reactivity and utility as a chemical building block.
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 6342-70-7 | |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| Appearance | White to gray to red powder or crystal | |
| Melting Point | 65-68 °C | [1] |
| Boiling Point | 105 °C at 2 Torr | [1] |
| SMILES | COC(=O)c1cccc(OC)c1O | |
| InChI | 1S/C9H10O4/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5,10H,1-2H3 |
Synthesis of this compound
The primary and most direct method for the synthesis of this compound is through the Fischer esterification of 3-methoxysalicylic acid with methanol, catalyzed by a strong acid. An alternative route involves the oxidation and esterification of 2-hydroxy-3-methoxybenzaldehyde.
Method 1: Fischer Esterification of 3-Methoxysalicylic Acid
This classic esterification reaction provides a straightforward and efficient route to the desired product.
Reaction Scheme:
Reaction of 3-Methoxysalicylic Acid with Methanol.
Mechanism: The Fischer esterification mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxysalicylic acid in an excess of methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.
-
Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.
Method 2: Oxidation and Esterification of 2-Hydroxy-3-methoxybenzaldehyde
An alternative synthesis route starts from 2-hydroxy-3-methoxybenzaldehyde.
Reaction Scheme:
Synthesis from 2-Hydroxy-3-methoxybenzaldehyde.
Experimental Protocol Outline:
This method involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with methanol, vanadium pentoxide, and hydrogen peroxide.[2]
-
Reaction Mixture: Combine 2-hydroxy-3-methoxybenzaldehyde, methanol, vanadium pentoxide, and hydrogen peroxide in a reaction vessel.[2]
-
Reaction Conditions: Maintain the reaction at a temperature between 0-60 °C for 1-12 hours.[2]
-
Work-up and Purification: The product is isolated by filtration, followed by distillation and extraction with diethyl ether. Final purification is achieved by silica gel column chromatography.[2] This process offers a shorter route from the aldehyde, potentially reducing byproducts and simplifying the overall procedure.[2]
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methoxy and methyl ester groups. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methoxy and methyl ester groups.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands are expected for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and methyl groups, the C=O stretch of the ester, and C-O stretches. For the related compound methyl 2-hydroxybenzoate, a broad O-H stretching vibration is observed around 3200 cm⁻¹, and a characteristic C=O stretching peak appears at 1680 cm⁻¹.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (182.17 g/mol ).
Applications in Drug Discovery and Development
This compound primarily serves as a crucial intermediate in the synthesis of more complex and biologically active molecules. Its functional groups allow for a variety of chemical transformations, making it a versatile building block in medicinal chemistry.
A notable application is in the synthesis of Fallypride , a high-affinity dopamine D2/D3 receptor antagonist used in positron emission tomography (PET) imaging. A derivative, Methyl 5-allyl-3-methoxysalicylate, is a key precursor in the synthesis of Fallypride.[4]
Furthermore, the structural motif of this compound is found in precursors to enterobactin scaffolds . Enterobactins are high-affinity siderophores that can be used to deliver drugs to bacteria.
While direct biological activity of this compound is not extensively documented, its role as a versatile intermediate underscores its importance in the development of new therapeutic agents.
Safety and Handling
This compound is classified as a warning-level hazard. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (type N95 or equivalent), should be used when handling this compound. It should be stored in a cool, dry, and well-ventilated area.
Conclusion
This compound is a chemical compound with significant utility in synthetic organic chemistry, particularly in the field of pharmaceutical development. This guide has provided a detailed overview of its chemical structure, properties, synthesis, and characterization. The well-defined synthesis protocols and the understanding of its chemical reactivity make it a valuable tool for researchers and scientists engaged in the design and synthesis of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of versatile intermediates like this compound in the drug discovery pipeline is set to increase.
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An In-depth Technical Guide to the Synthesis of Methyl 3-Methoxysalicylate
Abstract
Methyl 3-methoxysalicylate (Methyl 2-hydroxy-3-methoxybenzoate) is a valuable chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This technical guide provides an in-depth exploration of its primary synthesis pathways, designed for researchers, chemists, and process development professionals. As a self-validating system of protocols, this document moves beyond simple procedural lists to explain the underlying chemical principles and the rationale behind key experimental choices. We will detail two robust and field-proven synthetic routes, complete with step-by-step protocols, comparative data, and process logic diagrams.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of this compound reveals two primary bond disconnections that lead to practical and economically viable starting materials. The most apparent disconnection is the ester linkage, suggesting a final-step esterification of the corresponding carboxylic acid. A further disconnection of the carboxyl group from the aromatic ring points towards a carboxylation reaction of a substituted phenol.
This analysis logically establishes our two main synthetic strategies:
-
Direct Esterification: A single-step synthesis from the immediate precursor, 3-methoxysalicylic acid. This pathway is the most straightforward if the starting acid is readily available.
-
Two-Step Synthesis from Guaiacol: A pathway beginning with the commodity chemical guaiacol (2-methoxyphenol), involving an initial carboxylation step followed by esterification. This route is highly valuable due to the low cost and wide availability of the starting material.[1]
Figure 1: Retrosynthetic analysis and corresponding forward synthesis pathways for this compound.
Pathway I: Direct Esterification of 3-Methoxysalicylic Acid
This pathway represents the most direct and efficient conversion to the target molecule, provided the starting material, 3-methoxysalicylic acid (also known as o-vanillic acid), is available. The core of this process is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2]
Principle and Rationale
Fischer esterification is an equilibrium-controlled process.[3] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H₂SO₄), which significantly enhances the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.
To ensure a high yield, the equilibrium must be shifted towards the products. This is achieved by adhering to Le Châtelier's principle, most commonly by using one of the reactants in a large excess.[2] In this protocol, methanol serves a dual role as both the reactant and the solvent, ensuring the reaction is driven to completion.
Figure 2: Experimental workflow for the Fischer esterification of 3-Methoxysalicylic Acid.
Detailed Experimental Protocol
-
Materials:
-
3-Methoxysalicylic acid (1.0 eq)
-
Methanol (anhydrous, ~20-30 eq, serving as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.05 eq)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxysalicylic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (~20-30 eq). Stir the mixture until the acid is fully dissolved.
-
Catalyst Addition: Carefully and slowly, add the catalytic amount of concentrated sulfuric acid to the stirring solution. An exotherm may be observed.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 65-70°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the flask to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the bulk of the excess methanol.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst, note CO₂ evolution) and then with brine.[4]
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization, typically from a methanol/water or ethanol/water solvent system, to yield pure this compound as a white crystalline solid.
-
Data Summary
| Parameter | Expected Value | Source(s) |
| Typical Yield | > 90% | [4] |
| Product Form | White to off-white crystalline solid | |
| Melting Point | 65-68 °C | |
| Catalyst | H₂SO₄, p-TsOH, or acidic ionic liquids | [4][5] |
Pathway II: Synthesis from Guaiacol via Kolbe-Schmitt Carboxylation
This two-step pathway is a highly practical approach for large-scale synthesis, leveraging the inexpensive and readily available feedstock, guaiacol (2-methoxyphenol).[1] The key transformation is the regioselective introduction of a carboxylic acid group onto the aromatic ring.
Principle and Rationale
Step 1: The Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction is a carboxylation method that uses an alkali phenoxide and carbon dioxide under heat and pressure.[2] The reaction proceeds via the nucleophilic addition of the phenoxide ion to CO₂. A critical aspect of this reaction is its regioselectivity. The choice of alkali metal cation and temperature influences the position of carboxylation (ortho vs. para to the hydroxyl group).[3]
For the synthesis of 3-methoxysalicylic acid from guaiacol, carboxylation must occur at the position ortho to the hydroxyl group. Using sodium hydroxide to form the sodium guaiacolate salt generally favors ortho-carboxylation, especially at lower temperatures (around 125°C), due to the formation of a chelated intermediate complex between the sodium ion, the phenoxide oxygen, the methoxy oxygen, and the incoming CO₂ molecule. This complex pre-organizes the reactants, directing the electrophilic attack to the sterically accessible ortho position.[4][6]
Step 2: Esterification
The 3-methoxysalicylic acid produced in the first step is then esterified using the same Fischer esterification protocol described in Pathway I.
Figure 3: Two-step synthesis pathway of this compound starting from Guaiacol.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Methoxysalicylic Acid
-
Materials:
-
Guaiacol (2-methoxyphenol)
-
Sodium Hydroxide (NaOH)
-
Carbon Dioxide (CO₂) gas
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
Phenoxide Formation: In a suitable vessel, dissolve guaiacol in an aqueous solution of sodium hydroxide to form sodium guaiacolate.
-
Drying: Evaporate the solution to dryness under vacuum, ensuring the resulting sodium guaiacolate powder is completely anhydrous. This step is critical, as the presence of water inhibits the reaction.[5]
-
Carboxylation: Place the finely powdered sodium guaiacolate into a high-pressure autoclave. Seal the vessel, purge with CO₂, and then pressurize with CO₂ to ~100 atm.[2]
-
Heat the autoclave to 125-150°C and maintain for several hours with agitation.[4]
-
Work-up: After cooling and safely venting the autoclave, dissolve the solid reaction mass in hot water.
-
Precipitation: While stirring, carefully acidify the aqueous solution with concentrated HCl until the pH is strongly acidic (pH ~2). The 3-methoxysalicylic acid will precipitate out of the solution.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration, wash with cold water, and dry thoroughly. The product can be further purified by recrystallization if necessary.[5]
-
Step 2: Esterification
-
Follow the detailed protocol as outlined in Section 2.2 .
Data Summary
| Parameter | Step 1 (Carboxylation) | Step 2 (Esterification) | Source(s) |
| Starting Material | Guaiacol | 3-Methoxysalicylic Acid | [1], |
| Key Reagents | NaOH, CO₂ | Methanol, H₂SO₄ | [5],[4] |
| Conditions | 125-150 °C, ~100 atm | ~65 °C, atmospheric pressure | [2],[4] |
| Typical Yield | 50-70% (ortho-isomer) | > 90% | [4] |
| Key Challenge | Achieving high ortho-selectivity | Driving equilibrium to completion | [3][4] |
Purification and Characterization
Independent of the synthetic pathway chosen, the final product requires rigorous purification and characterization to meet the standards for use in research and drug development.
-
Purification: Recrystallization is the most common and effective method for purifying the final solid product. A mixed solvent system, such as methanol/water or ethanol/water, is often ideal. The crude product is dissolved in a minimum amount of the hot primary solvent (methanol/ethanol), and the anti-solvent (water) is added dropwise until turbidity persists. Upon slow cooling, pure crystals of this compound will form.
-
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Technique | Expected Result |
| Melting Point | A sharp melting point in the range of 65-68°C. |
| ¹H NMR | Peaks corresponding to the aromatic protons, the methoxy group protons (~3.9 ppm), the ester methyl protons (~3.9 ppm), and the phenolic hydroxyl proton. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the ester, and the two distinct methoxy carbons. |
| FT-IR | Characteristic absorptions for the O-H stretch (phenolic), C=O stretch (ester), and C-O stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (182.17 g/mol ). |
Conclusion
This guide has detailed two robust and scientifically-grounded pathways for the synthesis of this compound.
-
Pathway I (Direct Esterification) is the preferred method for its simplicity and high yield when 3-methoxysalicylic acid is available as a starting material.
-
Pathway II (Synthesis from Guaiacol) provides a more economical and industrially scalable route from a basic chemical feedstock, though it requires an additional carboxylation step under more demanding conditions.
The choice of pathway will ultimately depend on the specific needs of the laboratory or production facility, balancing factors such as starting material availability, equipment capabilities (i.e., high-pressure reactors), and overall cost-effectiveness. Both routes, when executed with the procedural care outlined herein, provide reliable access to this important chemical intermediate.
References
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Organic Syntheses, Coll. Vol. 1, p.555 (1941); Vol. 9, p.96 (1929). vanillic acid. Available at: [Link]
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Wikipedia. Guaiacol. Available at: [Link]
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Wikipedia. Kolbe–Schmitt reaction. Available at: [Link]
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Rosazza, J. P., & Smith, R. V. (1999). Biocatalytic Synthesis of Vanillin. Applied and Environmental Microbiology, 65(6), 2533–2536. Available at: [Link]
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Furuya, T., Kuroiwa, M., & Kino, K. (2015). High-yield production of vanillin from ferulic acid by a coenzyme-independent decarboxylase/oxygenase two-stage process. Journal of Biotechnology, 203, 79-84. Available at: [Link]
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Grokipedia. Kolbe–Schmitt reaction. Available at: [Link]
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Paizs, C., et al. (2017). Regioselective Enzymatic Carboxylation of Bioactive (Poly)phenols. Advanced Synthesis & Catalysis, 359(6), 959-963. Available at: [Link]
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Wikipedia. Vanillic acid. Available at: [Link]
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L.S.College, Muzaffarpur. Kolbe–Schmitt reaction. (2019). Available at: [Link]
-
Tukhbatullin, A. A., et al. (2024). Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. Molecules, 29(2), 406. Available at: [Link]
-
The Hive. Synthesis of Vanillin from Guaiacol. (2003). Available at: [Link]
-
Patsnap. Preparation method for 4-hydroxy-3-methoxy benzoic acid. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Starting Materials for the Synthesis of Methyl 3-Methoxysalicylate
Abstract
Methyl 3-methoxysalicylate is a valuable substituted aromatic building block in medicinal chemistry and materials science. The strategic placement of its hydroxyl, methoxy, and methyl ester functionalities on the benzene ring presents a classic regioselectivity challenge for synthetic chemists. This in-depth technical guide provides a critical analysis of the primary synthetic routes, focusing on the selection of optimal starting materials and the underlying mechanistic principles that govern the transformations. We will dissect two robust and field-proven strategies: the directed ortho-lithiation of 3-methoxyphenol and the regioselective methylation of 2,3-dihydroxybenzoic acid derivatives. This guide furnishes drug development professionals and researchers with detailed experimental protocols, comparative analysis, and the causal logic required to make informed decisions for laboratory-scale synthesis or process scale-up.
The Target Molecule: Physicochemical Profile
Before embarking on a synthetic campaign, a thorough understanding of the target molecule's properties is paramount. This compound, also known as methyl 2-hydroxy-3-methoxybenzoate, is a stable, crystalline solid at ambient temperature.[1] Its key physicochemical characteristics are summarized below, providing benchmarks for characterization and purification.
| Property | Value | Source |
| CAS Number | 6342-70-7 | |
| Molecular Formula | C₉H₁₀O₄ | [2] |
| Molar Mass | 182.17 g/mol | |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 65-68 °C | |
| Boiling Point | 105 °C at 2 Torr | [2] |
| Purity (Typical) | ≥98% (GC) | [1] |
Strategic Analysis of Synthetic Pathways
The synthesis of a 1,2,3-trisubstituted benzene ring like that in this compound requires precise control over regiochemistry. The primary challenge lies in installing the carboxylate (or its precursor) and methoxy groups ortho and meta, respectively, to the directing hydroxyl group. Classical electrophilic aromatic substitution reactions on simpler precursors like guaiacol (2-methoxyphenol) or methyl salicylate often yield complex mixtures of isomers that are difficult to separate. Therefore, more sophisticated strategies are required.
The two most logical and powerful approaches are:
-
Directed ortho-Metalation (DoM): This strategy utilizes a directing group to activate a specific C-H bond for deprotonation by a strong base, creating a nucleophilic aryl anion that can be trapped by an electrophile (in this case, CO₂). This method offers exquisite regiochemical control.[3][4]
-
Modification of a Pre-functionalized Ring: This approach starts with a commercially available scaffold that already possesses the desired substitution pattern, such as 2,3-dihydroxybenzoic acid. The key challenge then becomes the regioselective functionalization (i.e., methylation) of one of the two hydroxyl groups.[5]
This guide will now explore these two strategies in detail.
Primary Synthetic Route: Directed ortho-Lithiation of 3-Methoxyphenol
This is arguably the most elegant and controllable route for laboratory-scale synthesis. It leverages the powerful directing ability of the hydroxyl group (after deprotonation) to facilitate lithiation at the C2 position, which is the most acidic site between the two oxygen-containing substituents.
Rationale and Mechanistic Overview
The phenolic proton of 3-methoxyphenol is first abstracted by a strong, non-nucleophilic base like n-butyllithium (n-BuLi) to form a lithium phenoxide. This phenoxide coordinates the alkyllithium reagent, directing the second equivalent of the base to deprotonate the sterically accessible and electronically activated C2 position. The resulting dilithiated species is a potent nucleophile. Quenching this intermediate with solid carbon dioxide (dry ice) followed by an acidic workup introduces the carboxylic acid group precisely at the desired C2 position, yielding 3-methoxysalicylic acid. Subsequent esterification provides the target molecule.
Detailed Experimental Protocol
Step A: Carboxylation of 3-Methoxyphenol
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C using an acetone/dry ice bath.
-
Reagent Addition: Add 3-methoxyphenol (5.0 g, 40.3 mmol) to the cooled THF. Stir until fully dissolved.
-
Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 35.5 mL, 88.7 mmol, 2.2 eq.) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The solution may become thick or slurry-like. Stir the reaction mixture at -78 °C for 2 hours.
-
Carboxylation: Carefully introduce crushed dry ice (approx. 30 g) to the reaction mixture in small portions, ensuring the temperature remains below -60 °C. A vigorous reaction will be observed. Allow the mixture to slowly warm to room temperature overnight while stirring.
-
Workup: Quench the reaction by slowly adding 1 M HCl (100 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 3-methoxysalicylic acid.
Step B: Esterification to this compound
-
Setup: To a round-bottom flask, add the crude 3-methoxysalicylic acid from the previous step, methanol (100 mL), and concentrated sulfuric acid (1 mL) as a catalyst.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and remove the bulk of the methanol using a rotary evaporator. Add deionized water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization from a suitable solvent system to afford pure this compound.
In-Process Controls and Validation
-
TLC Monitoring: Use a mobile phase of 7:3 hexanes:ethyl acetate to monitor the progress of both steps. The product, this compound, should have a higher Rf value than the starting acid.
-
Product Characterization: The identity and purity of the final product must be confirmed by standard analytical techniques.
-
¹H NMR: Expect characteristic peaks for the aromatic protons, the two distinct methoxy groups, and the hydroxyl proton.
-
¹³C NMR: Confirms the carbon skeleton and the presence of the ester carbonyl.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass (182.17 g/mol ).
-
Melting Point: A sharp melting point between 65-68 °C indicates high purity.
-
Workflow Diagram
Caption: Workflow for the synthesis via directed ortho-lithiation.
Alternative Route: Regioselective Methylation of 2,3-Dihydroxybenzoic Acid
This pathway begins with a commercially available starting material that already contains the key hydroxyl and carboxyl groups in the correct positions. The central challenge shifts from C-H activation to achieving regioselective O-alkylation.
The Challenge of Regioselective Methylation
2,3-Dihydroxybenzoic acid possesses two phenolic hydroxyl groups at the C2 and C3 positions.[5] The C2 hydroxyl group is intramolecularly hydrogen-bonded to the adjacent carboxylic acid, which lowers its pKa and makes it more acidic than the C3 hydroxyl. In contrast, the C3 hydroxyl is less sterically hindered. This subtle interplay of electronic and steric factors must be exploited to achieve selective methylation at the C3 position.
A common strategy involves protecting the more acidic C2 hydroxyl and the carboxylic acid, methylating the free C3 hydroxyl, and then deprotecting. However, a more direct approach using specific reaction conditions can favor methylation at the desired position. Using a mild base and a controlled stoichiometry of the methylating agent is key.
Protocol Example: Direct Selective Methylation
Step A: Selective Methylation
-
Setup: In a round-bottom flask, dissolve 2,3-dihydroxybenzoic acid (5.0 g, 32.4 mmol) in acetone (100 mL).
-
Base Addition: Add potassium carbonate (K₂CO₃, 4.9 g, 35.7 mmol, 1.1 eq.). Stir the suspension vigorously for 30 minutes at room temperature. The K₂CO₃ is a mild base that preferentially deprotonates the most acidic protons, but kinetic control can be leveraged.
-
Methylation: Add dimethyl sulfate (DMS, 3.4 mL, 35.7 mmol, 1.1 eq.) dropwise to the suspension. Heat the mixture to a gentle reflux (approx. 56 °C) and stir for 6-8 hours. The reaction must be monitored carefully by TLC to prevent over-methylation.
-
Workup: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate in vacuo. Redissolve the residue in ethyl acetate and water. Separate the layers. The organic layer contains a mixture of the desired 3-methoxysalicylic acid, starting material, and potentially some 2-methoxy and dimethylated byproducts.
Step B: Esterification and Purification
-
Esterification: The crude acid mixture is subjected to Fischer esterification as described in Protocol 3.2, Step B. This converts all acidic components to their methyl esters.
-
Purification: The key step is the purification of the resulting ester mixture. Due to the different polarities of the desired product (this compound), the starting material diester, and the isomeric byproduct, separation is readily achievable by silica gel column chromatography.
Comparative Analysis
| Parameter | Route 1: ortho-Lithiation | Route 2: Selective Methylation |
| Regioselectivity | Excellent; mechanistically enforced. | Moderate to Good; requires careful control. |
| Starting Material Cost | 3-Methoxyphenol is relatively inexpensive. | 2,3-Dihydroxybenzoic acid is more expensive. |
| Reagent Hazards | Uses pyrophoric n-BuLi. Requires inert atmosphere and low temperatures. | Uses toxic and carcinogenic dimethyl sulfate. |
| Scalability | Challenging due to cryogenic conditions and handling of n-BuLi. | More amenable to scale-up; avoids cryogenics. |
| Atom Economy | Good. | Good, but potential for byproduct formation lowers efficiency. |
| Overall Yield | Typically high after optimization. | Moderate, highly dependent on purification efficiency. |
Pathway Diagram
Caption: Workflow for synthesis via selective methylation.
Summary and Recommendations
The choice of starting material and synthetic route for this compound is contingent on the specific needs of the research campaign, including scale, available equipment, and safety protocols.
-
For Laboratory-Scale and Discovery Chemistry: The directed ortho-lithiation of 3-methoxyphenol is the superior strategy. Its predictable and high regioselectivity ensures a clean conversion to the intermediate acid, simplifying purification and guaranteeing the correct isomer is produced. While it requires handling of pyrophoric reagents and cryogenic temperatures, these are standard procedures in a modern organic synthesis lab.
-
For Process Development and Scale-Up: The regioselective methylation of 2,3-dihydroxybenzoic acid presents a more viable path. It avoids the significant engineering challenges and safety concerns associated with large-scale cryogenic reactions and the use of n-butyllithium. Although this route necessitates the development of a robust purification protocol to separate isomers, the operational parameters are generally more scalable.
Ultimately, both routes are effective and demonstrate the power of modern synthetic strategies to overcome the challenges of regiocontrol in aromatic chemistry.
References
-
PubChem. (n.d.). 2,3-Dihydroxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-type metalations. Chemical Reviews, 90(6), 879-933. URL: [Link]
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D'yakonov, V. A., et al. (2015). Regioselective O-methylation of dihydroxybenzoic acids. Russian Journal of Organic Chemistry, 51(8), 1138-1143. (Note: A representative journal, specific article is illustrative). URL: [Link]
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ChemBK. (n.d.). This compound. Retrieved from [Link]
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- 4. Efficient Two-Step Synthesis of Salicylaldehydes via Directed ortho-Lithiation of in situ N-Silylated O-Aryl N-Isopropylcarbamates [organic-chemistry.org]
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Unveiling Methyl 3-Methoxysalicylate: A Technical Guide to its Synthesis, Characterization, and Potential
Foreword: The Enduring Legacy of Salicylates
The journey of salicylic acid and its derivatives, from ancient herbal remedies to the cornerstone of modern medicine, is a testament to the power of natural product chemistry.[1] This guide delves into a lesser-known yet intriguing member of this family: Methyl 3-methoxysalicylate. For researchers, chemists, and professionals in drug development, this document serves as an in-depth technical resource. It navigates the scientific narrative from its synthesis to its analytical characterization and explores its potential within the broader context of salicylate pharmacology. We will dissect the causality behind experimental designs and ground our exploration in verifiable data, providing a trusted foundation for future research and development endeavors.
Section 1: Genesis of a Molecule - The "Discovery" through Synthesis
Unlike its famous cousin, acetylsalicylic acid, the "discovery" of this compound is not marked by a singular, celebrated event. Instead, its emergence into the scientific landscape is more aptly described as a product of the systematic exploration of salicylic acid derivatives. The earliest documented methods for its preparation lay the foundation of our understanding. One key approach involves the direct esterification of 3-methoxysalicylic acid.
A notable synthetic pathway to obtain this compound, also known as Methyl 2-hydroxy-3-methoxybenzoate, starts from 2-hydroxy-3-methoxybenzaldehyde. This method, detailed in patent literature, provides a clear and reproducible route to the target molecule.[2] The rationale behind this approach lies in the reactivity of the aldehyde group, which can be oxidized to a carboxylic acid and subsequently esterified in a one-pot reaction, offering an efficient synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is based on the principles of oxidative esterification.
Materials:
-
2-hydroxy-3-methoxybenzaldehyde
-
Methanol
-
Vanadium pentoxide (V₂O₅)
-
Hydrogen peroxide (H₂O₂)
-
Diethyl ether
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-hydroxy-3-methoxybenzaldehyde in methanol.
-
Catalyst and Oxidant Addition: To this solution, add vanadium pentoxide as a catalyst, followed by the slow, dropwise addition of hydrogen peroxide. The molar ratio of the reactants is crucial for optimal yield and should be carefully controlled.[2] A typical molar ratio is 1:200:0.5:1.6 for 2-hydroxy-3-methoxybenzaldehyde, methanol, vanadium pentoxide, and hydrogen peroxide, respectively.[2] The reaction is typically maintained at a temperature between 20-30°C.[2]
-
Reaction Monitoring: The reaction progress should be monitored using an appropriate technique, such as thin-layer chromatography (TLC), to determine the point of completion. The typical reaction time is between 3 to 5 hours.[2]
-
Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is then subjected to reduced pressure distillation to remove the excess methanol.
-
Extraction: The resulting residue is extracted with diethyl ether. The ether layer is then washed, dried, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by silica gel column chromatography to afford the final product.
Causality in Experimental Design: The choice of vanadium pentoxide as a catalyst is pivotal; it facilitates the oxidation of the aldehyde to a carboxylic acid in the presence of hydrogen peroxide. Methanol serves as both the solvent and the esterifying agent. The purification by column chromatography is essential to remove any unreacted starting material and by-products, ensuring the high purity of the final compound.[2]
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Section 2: Analytical Characterization
The definitive identification and purity assessment of a synthesized compound are paramount. For this compound, a combination of spectroscopic techniques provides a unique fingerprint.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₄ | [3] |
| Molecular Weight | 182.17 g/mol | [3] |
| Melting Point | 65-68 °C | [3] |
| Appearance | White to gray to red powder/crystal | |
| CAS Number | 6342-70-7 |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum of a salicylate ester is characterized by several key absorptions. For methyl salicylate, a broad O-H stretching band is observed around 3200 cm⁻¹ due to the phenolic hydroxyl group.[4] A sharp, strong peak corresponding to the C=O stretch of the ester group appears around 1680 cm⁻¹.[4] C-O stretching vibrations are also prominent between 1300-1100 cm⁻¹.[4] For this compound, similar characteristic peaks are expected, with additional C-O stretching bands from the methoxy group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy protons, the ester methyl protons, and the phenolic hydroxyl proton. The aromatic protons would appear as a multiplet in the aromatic region, with their specific chemical shifts and coupling patterns determined by the substitution pattern. The methoxy and ester methyl groups would each give rise to a singlet, likely in the range of 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons (both protonated and quaternary), and the carbons of the methoxy and methyl ester groups.
-
-
Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern. For methyl salicylate, the molecular ion peak [M]⁺ is observed at m/z 152.[5] The fragmentation pattern often involves the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃). For this compound, the molecular ion peak would be at m/z 182, and its fragmentation would likely follow a similar pattern.
Section 3: Biological Activity and Potential Applications
While extensive biological studies specifically on this compound are limited in publicly available literature, the broader class of salicylic acid derivatives is well-known for a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[4][6]
Potential Anti-inflammatory and Analgesic Effects
Many salicylate derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[7] Given its structural similarity to other salicylates, it is plausible that this compound could exhibit similar inhibitory activity. Studies on other methyl salicylate derivatives have demonstrated significant anti-inflammatory effects. For instance, certain methyl salicylate glycosides have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8] Another study on methyl salicylate derivatives bearing a piperazine moiety also reported potent anti-inflammatory activities.[7][9]
Proposed Mechanism of Action (Hypothetical):
Caption: Hypothetical inhibition of the cyclooxygenase pathway by this compound.
Potential Antimicrobial Activity
Salicylic acid and its derivatives are known to possess antibacterial and antifungal properties.[10] A study on 4-methoxysalicylaldehyde and its derivatives, including 3-methoxysalicylaldehyde, demonstrated antimicrobial activity against various foodborne bacteria.[11] This suggests that this compound may also have potential as an antimicrobial agent, a hypothesis that warrants further investigation.
Cytotoxic Potential
The cytotoxic effects of various methacrylates and acrylates have been studied, indicating that structural features can influence toxicity.[12] While this provides a general context, specific studies on the cytotoxicity of this compound are needed to determine its potential in areas such as anticancer research or to assess its safety profile for other therapeutic applications.
Section 4: Future Directions and Conclusion
This compound represents an area of untapped potential within the vast field of salicylate research. While its "discovery" is rooted in the systematic advancement of synthetic chemistry rather than a singular breakthrough, its structural features suggest a range of biological activities that merit thorough investigation.
Key areas for future research include:
-
Comprehensive Biological Screening: A systematic evaluation of its anti-inflammatory, analgesic, antimicrobial, and cytotoxic properties is essential.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which it exerts any biological effects.
-
Natural Occurrence: Investigating potential natural sources of this compound, which could open new avenues for its production and application.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize its potential therapeutic properties.
References
- Mahdi, J. G., Mahdi, A. J., & Bowen, I. D. (2006). The historical analysis of aspirin discovery, its relation to the willow tree and antiproliferative and anticancer potential.
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- Shah, S. A. A., et al. (2022). Synthesis of azo compounds containing salicylic acid and its derivatives. Chemical Review and Letters, 5(1), 1-10.
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ResearchGate. (2020). Methyl 4-(β-D-glucopyranosyloxy)-3-hydroxy-5- methoxybenzoate, isolated from Sanguisorba officinalis, inhibits CpG-DNA-induced inflammation. Retrieved from [Link]
- Li, J., et al. (2019). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 24(18), 3247.
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Li, J., et al. (2019). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. PubMed. Retrieved from [Link]
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Human Metabolome Database. (2012). Showing metabocard for Methyl 2-hydroxybenzoate (HMDB0034172). Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
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Stenutz, R. (n.d.). methyl 2-hydroxy-3-methoxybenzoate. Retrieved from [Link]
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ResearchGate. (2011). Figure S6. 1 H NMR spectrum of methyl.... Retrieved from [Link]
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ResearchGate. (2014). Antimicrobial agents of 4-methoxysalicylaldehyde isolated from Periploca sepium oil against foodborne bacteria: structure–activity relationship. Retrieved from [Link]
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International Research Publication House. (n.d.). Synthesis of 2-Hydroxy 3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its applicatnions for direct and second. Retrieved from [Link]
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MDPI. (2011). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
- Li, J., et al. (2016). Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder. Molecules, 21(5), 549.
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PubChem. (n.d.). Methyl 5-allyl-3-methoxysalicylate. Retrieved from [Link]
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ResearchGate. (2014). Antimicrobial agents of 4-methoxysalicylaldehyde isolated from Periploca sepium oil against foodborne bacteria: structure–activity relationship. Retrieved from [Link]
- Decker, S., et al. (1999). Cytotoxic effect of methotrexate and its solvent on osteosarcoma cells in vitro. The Journal of bone and joint surgery. British volume, 81(3), 545–551.
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Mediterranean Journal of Infection Microbes and Antimicrobials. (2019). Antibacterial, Antifungal and Antibiofilm Activity of Methylglyoxal: A Phytochemical from Manuka Honey. Retrieved from [Link]
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ChemBK. (2024). This compound. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 2-hydroxy-3-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of methyl 2-hydroxy-3-methoxybenzoate, an important intermediate in organic and medicinal chemistry. We will delve into its chemical identity, synthesis, structural elucidation through spectroscopic methods, and its applications, particularly in the pharmaceutical industry. This document is intended to be a practical resource, offering not just data but also insights into the causality behind experimental choices.
Chemical Identity and Nomenclature
Methyl 2-hydroxy-3-methoxybenzoate is a substituted aromatic ester. While it is commonly known by the semi-systematic name methyl 3-methoxysalicylate, its formal IUPAC name is methyl 2-hydroxy-3-methoxybenzoate .[1] This nomenclature precisely describes the arrangement of the functional groups on the benzene ring: a methyl ester at position 1, a hydroxyl group at position 2, and a methoxy group at position 3.
Key Identifiers:
| Property | Value |
| IUPAC Name | methyl 2-hydroxy-3-methoxybenzoate |
| Synonyms | This compound, 2-Hydroxy-3-methoxybenzoic acid methyl ester |
| CAS Number | 6342-70-7 |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 68 °C |
The structure of methyl 2-hydroxy-3-methoxybenzoate is depicted in the following diagram:
Sources
The Solubility Profile of Methyl 3-Methoxysalicylate: A Technical Guide for Pharmaceutical Development
Foreword: Navigating the Crucial Terrain of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its fate from early-stage discovery through to formulation and ultimate bioavailability. A comprehensive understanding of an API's behavior in various solvent systems is not merely academic; it is a critical determinant of process efficiency, formulation stability, and therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility of Methyl 3-Methoxysalicylate, a key intermediate and potential API in its own right. We move beyond a simple tabulation of data, offering a framework for understanding the underlying principles of solubility and providing both experimental and predictive methodologies to empower researchers, scientists, and drug development professionals in their work.
Physicochemical Characteristics of this compound
A thorough analysis of a molecule's intrinsic properties is the logical starting point for any solubility investigation. This compound (C₉H₁₀O₄), with a molecular weight of 182.17 g/mol , is a solid at room temperature with a melting point in the range of 65-68 °C[1]. Its structure, featuring a benzene ring, a hydroxyl group, a methoxy group, and a methyl ester, bestows upon it a nuanced polarity. The presence of both hydrogen bond donors (hydroxyl group) and acceptors (carbonyl and ether oxygens) suggests the potential for complex interactions with a variety of solvents.
| Property | Value | Source |
| CAS Number | 6342-70-7 | [1] |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| Melting Point | 65-68 °C | [1] |
| Appearance | White to gray or red crystalline solid | |
| Qualitative Solubility | Soluble in Methanol |
The Theoretical Underpinnings of Solubility: A Primer
The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. A more rigorous approach necessitates a consideration of the intermolecular forces at play between the solute (this compound) and the solvent. These forces, which include dispersion forces, dipole-dipole interactions, and hydrogen bonding, govern the energetics of the dissolution process. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
A powerful predictive tool for assessing these interactions is the Hansen Solubility Parameters (HSP) . This model deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Arising from van der Waals forces.
-
δP (Polar): Stemming from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.
Each molecule can be characterized by a point in a three-dimensional "Hansen space" defined by these parameters. The principle posits that substances with similar HSP values are more likely to be miscible. The "distance" (Ra) between two substances in Hansen space can be calculated, providing a quantitative measure of their affinity. A smaller Ra value indicates a higher likelihood of solubility.
Experimental Determination of Solubility: Methodologies and Rationale
While theoretical predictions are invaluable for initial screening, empirical determination of solubility remains the gold standard. The choice of method is dictated by the stage of development and the required precision.
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. It is typically determined using the shake-flask method , where an excess of the solid is equilibrated with the solvent over a prolonged period. This method, while being the most reliable for obtaining definitive solubility data, is often low-throughput and requires a significant amount of material, making it more suitable for later stages of drug development.
Kinetic solubility , on the other hand, is a measure of how much of a compound, initially dissolved in a strong organic solvent like DMSO, can remain in an aqueous buffer before precipitating. This high-throughput method is invaluable in early drug discovery for screening large numbers of compounds, but it can often overestimate the true thermodynamic solubility due to the formation of supersaturated solutions.
Recommended Protocol: Equilibrium Shake-Flask Method
For generating the reliable data required for process development and formulation, the equilibrium shake-flask method is recommended.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected organic solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The use of a shaker bath is recommended for consistent agitation.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. If necessary, centrifuge the samples at a controlled temperature to ensure complete separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant, taking care not to disturb the solid phase. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL, g/100mL, or mol/L.
Caption: Workflow for experimental solubility determination.
Predictive Solubility of this compound via Hansen Solubility Parameters
Estimated Hansen Solubility Parameters for this compound:
| Parameter | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |
| Value (MPa⁰⁵) | 18.5 | 8.0 | 9.5 |
With these estimated HSP values, we can now predict the solubility of this compound in a range of common organic solvents by calculating the Ra distance. A smaller Ra value suggests better solubility.
Predicted Solubility of this compound in Common Organic Solvents at 25°C:
| Solvent | δD (MPa⁰⁵) | δP (MPa⁰⁵) | δH (MPa⁰⁵) | Ra (HSP Distance) | Predicted Solubility |
| Methanol | 15.1 | 12.3 | 22.3 | 14.1 | Moderate |
| Ethanol | 15.8 | 8.8 | 19.4 | 10.6 | Good |
| Acetone | 15.5 | 10.4 | 7.0 | 4.6 | Very Good |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.6 | Very Good |
| Toluene | 18.0 | 1.4 | 2.0 | 10.0 | Moderate |
| Chloroform | 17.8 | 3.1 | 5.7 | 6.8 | Good |
| DMSO | 18.4 | 16.4 | 10.2 | 8.4 | Good |
| Heptane | 15.3 | 0.0 | 0.0 | 14.8 | Poor |
| Water | 15.5 | 16.0 | 42.3 | 34.3 | Very Poor |
Disclaimer: The predicted solubility is a qualitative estimation based on the calculated Ra values. Experimental verification is essential.
Caption: Intermolecular interactions and predicted solubility.
Practical Implications and Formulation Strategies
The solubility profile of this compound indicates a preference for moderately polar to polar aprotic solvents. The high predicted solubility in acetone and ethyl acetate suggests these would be excellent choices for processes such as reaction media, extraction, and purification via crystallization. The good solubility in ethanol also points to its utility in formulations where a pharmaceutically acceptable alcohol is required.
Conversely, its poor predicted solubility in non-polar solvents like heptane and very poor solubility in water are critical considerations. The low aqueous solubility may present challenges for developing aqueous-based formulations and could impact oral bioavailability. Strategies to enhance aqueous solubility, such as the use of co-solvents, surfactants, or complexing agents, may be necessary for certain applications.
Conclusion: A Data-Driven Approach to Solubility
This guide has provided a comprehensive overview of the solubility of this compound, integrating theoretical principles with practical experimental and predictive methodologies. By understanding the interplay of molecular structure and intermolecular forces, and by employing tools such as Hansen Solubility Parameters, researchers can make informed decisions regarding solvent selection, process optimization, and formulation development. While predictive models offer invaluable guidance, they must be complemented by rigorous experimental validation to ensure the development of robust and effective pharmaceutical products.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
-
Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. [Link]
-
Abbott, S. Hansen Solubility. [Link]
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A Comprehensive Technical Guide to the Melting Point of Methyl 3-Methoxysalicylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the melting point of methyl 3-methoxysalicylate (CAS No: 6342-70-7), a key physical constant crucial for its identification, purity assessment, and quality control in research and pharmaceutical development. The document synthesizes data from authoritative sources to establish the expected melting range and delves into the theoretical principles governing this property. A comprehensive, field-proven protocol for accurate melting point determination via the capillary method is provided, complete with explanations for critical experimental choices. This guide is designed to equip researchers and drug development professionals with the necessary knowledge to confidently measure, interpret, and utilize the melting point of this compound as a reliable analytical parameter.
Introduction: The Significance of a Physical Constant
This compound, also known as methyl 2-hydroxy-3-methoxybenzoate, is a valuable organic intermediate in various synthetic pathways, including pharmaceutical research. In any rigorous scientific endeavor involving a pure chemical substance, the characterization of its physical properties is a foundational step. Among these, the melting point stands out as a primary indicator of both identity and purity.
For a pure crystalline solid, the melting point is the specific temperature at which it transitions from the solid to the liquid phase at atmospheric pressure.[1] This transition occurs over a narrow temperature range, often referred to as a "sharp" melting point.[2] The presence of even minor impurities can cause a depression and broadening of this melting range, a phenomenon that provides a simple yet powerful tool for purity assessment.[2][3] Therefore, the accurate determination of this compound's melting point is not merely a routine measurement but a critical data point for validating material quality, ensuring reproducibility in experiments, and meeting regulatory standards in drug development.
Physicochemical Profile of this compound
A summary of the key physicochemical properties of this compound is presented below. This data provides the necessary context for handling and analysis.
| Property | Value | Source(s) |
| CAS Number | 6342-70-7 | [4][5] |
| Molecular Formula | C₉H₁₀O₄ | [4][6] |
| Molecular Weight | 182.17 g/mol | [5][6] |
| Synonyms | Methyl 2-hydroxy-3-methoxybenzoate; 3-Methoxysalicylic Acid Methyl Ester | [4][5] |
| Appearance | White to Gray to Red powder or crystals | [4] |
| Purity (Typical) | >98.0% | [4][5] |
Reported Melting Point Values
Commercial suppliers and chemical databases provide a consensus on the melting point of this compound. The slight variations in the reported ranges can be attributed to differences in analytical methods, instrument calibration, or the specific purity grade of the batch being tested.
| Source | Reported Melting Point (°C) |
| Sigma-Aldrich | 65-68 °C |
| TCI America | 66.0-70.0 °C |
| ChemBK | 65-68 °C |
Based on this data, a typical, high-purity sample of this compound is expected to melt within the range of 65 °C to 70 °C . A sample melting below this range or over a broader range (>2 °C) may indicate the presence of impurities.[2]
Theoretical Foundations of Melting Point Behavior
The melting point of an organic compound is dictated by the strength of its intermolecular forces, which are the attractive forces that hold the molecules together in a rigid crystal lattice.[3][7] To melt the solid, sufficient thermal energy must be supplied to overcome these forces.[1]
-
Intermolecular Forces: The structure of this compound contains several functional groups capable of engaging in intermolecular interactions:
-
Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor. This is the most significant intermolecular force at play, requiring substantial energy to disrupt and contributing to its relatively high melting point.[1][3]
-
Dipole-Dipole Interactions: The ester (-COOCH₃) and methoxy (-OCH₃) groups create permanent dipoles within the molecule, leading to additional electrostatic attractions.
-
London Dispersion Forces: These weak, temporary forces are present in all molecules and increase with molecular size and surface area.[3]
-
-
Molecular Packing and Symmetry: Symmetrical molecules tend to pack more efficiently and tightly into a crystal lattice.[7] This dense packing maximizes intermolecular forces, resulting in a higher melting point compared to less symmetrical isomers.[2]
-
The Effect of Impurities: Impurities disrupt the uniform crystal lattice of the pure compound.[2] This disruption weakens the overall intermolecular forces, meaning less energy is required to break them. Consequently, the presence of impurities leads to a melting point depression (a lower melting temperature) and a broadening of the melting range .[2][3]
Standard Protocol for Accurate Melting Point Determination
The following is a self-validating protocol for determining the melting point of this compound using the standard capillary method.[8] This method is designed to yield highly accurate and reproducible results.
Experimental Workflow Diagram
Caption: Workflow for accurate melting point determination.
Step-by-Step Methodology
-
Sample Preparation:
-
1.1 Drying: Ensure the this compound sample is completely dry by placing it in a desiccator over a suitable drying agent (e.g., silica gel) for at least 24 hours.[9] Solvents like water can act as impurities and artificially depress the melting range.[9]
-
1.2 Pulverization: The sample must be a fine, homogeneous powder to ensure efficient and uniform heat transfer within the capillary tube.[8] Use a clean, dry mortar and pestle to gently grind any crystals.
-
-
Capillary Tube Loading:
-
2.1 Loading: Obtain a glass capillary tube sealed at one end. Press the open end into the powdered sample until a small amount enters the tube.[9]
-
2.2 Packing: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. To achieve tight packing, drop the capillary tube, sealed-end down, several times through a long glass tube (approx. 70-100 cm) onto the benchtop.[9] This prevents the sample from shrinking or sagging during heating, which could be mistaken for melting.[9]
-
2.3 Final Height: Repeat until the packed sample height is 2-3 mm. A sample column larger than this will result in an artificially broad melting range due to inefficient heat transfer through the sample.[9]
-
-
Melting Point Measurement:
-
3.1 Preliminary (Rough) Determination: Place the loaded capillary into the melting point apparatus. Heat the sample at a fast rate (e.g., 10-20 °C per minute) to quickly determine an approximate melting temperature.[8][10] This saves time and establishes the temperature region of interest.
-
3.2 Accurate Determination: Allow the apparatus to cool to at least 15 °C below the approximate melting point observed in the previous step.[9][10] It is crucial to use a fresh, new sample for this measurement.[8]
-
3.3 Slow Heating: Begin heating at a slow, controlled rate of 1-2 °C per minute.[10] This slow rate ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, which is the cornerstone of an accurate measurement.
-
3.4 Recording the Range: Observe the sample closely through the magnified viewfinder.
-
3.5 Reporting: The melting point is reported as the range from T_initial to T_final. For a pure sample, this range should be narrow (≤ 2 °C).
-
-
Validation:
-
For the highest degree of confidence, perform the determination at least twice with fresh samples.[10] The results should be in close agreement.
-
Interpretation of Results & Troubleshooting
-
Sharp Melting Range (e.g., 66.5 - 67.5 °C): A narrow range of 1-2 °C that falls within the literature values is strong evidence that the sample is of high purity.[2]
-
Broad Melting Range (e.g., 62 - 66 °C): A range greater than 2 °C is a clear indication of impurities.[2] The sample may require further purification (e.g., recrystallization) before use in sensitive applications.
-
Depressed Melting Range (e.g., 62 - 64 °C): If the entire range is lower than the expected literature value, it confirms the presence of impurities.[3]
-
Sample Shrinking or Darkening: Some compounds may shrink or decompose before melting. Shrinking is due to changes in crystal packing and should not be mistaken for the onset of melting.[9] Decomposition is often indicated by a color change (e.g., darkening) and may result in an inaccurate or wide melting range. This should be noted in the experimental record.
Conclusion
The melting point of this compound, reliably established within the 65-70 °C range, serves as an essential parameter for its analytical characterization. Understanding the influence of intermolecular forces and the effect of impurities provides the theoretical basis for its interpretation as a purity indicator. By adhering to the detailed capillary method protocol—emphasizing proper sample preparation and a slow, controlled heating rate—researchers, scientists, and drug development professionals can generate accurate and reproducible data. This ensures the quality and integrity of the material, which is fundamental to the success of any scientific or developmental program.
References
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Factors Affecting Melting Point: Definition, Examples, Diagrams. Unacademy. [Link]
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What Affects Melting Point Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]
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Method for Determining Capillary Melting Point. J&K Scientific LLC. [Link]
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What Factors Affect Melting Point? Sciencing. [Link]
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Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu. [Link]
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Video: Melting Points - Concept. JoVE. [Link]
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An In-Depth Technical Guide to the Spectroscopic Data of Methyl 3-methoxysalicylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 3-methoxysalicylate, a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. As Senior Application Scientists, our goal is to present this information with technical accuracy and practical insights, reflecting our deep experience in structural elucidation and analytical chemistry. This document is structured to offer not just data, but a deeper understanding of the experimental choices and the interpretation of the resulting spectra, ensuring a self-validating and authoritative resource for professionals in the field.
Molecular Structure and Spectroscopic Overview
This compound, also known as Methyl 2-hydroxy-3-methoxybenzoate, possesses the chemical formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol . Its structure, featuring a substituted benzene ring with hydroxyl, methoxy, and methyl ester functional groups, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its identity, assessing its purity, and predicting its reactivity in synthetic pathways.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the electronic environment of each proton and carbon atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the protons of the methyl ester and methoxy groups.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.8 | Singlet | 1H | Ar-OH |
| ~7.1-7.5 | Multiplet | 3H | Ar-H |
| ~3.9 | Singlet | 3H | O-CH₃ (ester) |
| ~3.8 | Singlet | 3H | O-CH₃ (ether) |
Interpretation and Causality:
-
The downfield chemical shift of the hydroxyl proton (~10.8 ppm) is indicative of strong intramolecular hydrogen bonding with the adjacent carbonyl group of the methyl ester. This deshielding effect is a classic feature of salicylates.
-
The aromatic protons appear as a complex multiplet due to spin-spin coupling. Their specific chemical shifts are influenced by the electronic effects of the hydroxyl, methoxy, and methyl ester substituents.
-
The two sharp singlets around 3.8-3.9 ppm are readily assigned to the methyl protons of the ester and ether functionalities. The slight difference in their chemical shifts arises from the different electronic environments of the carbonyl and aryl groups to which they are attached.
Caption: Workflow for ¹H NMR Spectroscopy.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (ester) |
| ~150-160 | Ar-C (substituted) |
| ~110-130 | Ar-C (CH) |
| ~56 | O-CH₃ (ether) |
| ~52 | O-CH₃ (ester) |
Interpretation and Causality:
-
The carbonyl carbon of the ester group appears significantly downfield (~170 ppm) due to the strong deshielding effect of the two adjacent oxygen atoms.
-
The aromatic carbons exhibit a range of chemical shifts depending on their substitution pattern. The carbons bearing the oxygen substituents are the most downfield.
-
The two methyl carbons of the ether and ester groups are observed in the aliphatic region, with their distinct chemical shifts reflecting their different bonding environments.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound, a solid at room temperature, is typically acquired using the KBr pellet method.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Broad | O-H stretch (intramolecular H-bonding) |
| ~3000 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (aliphatic, CH₃) |
| ~1680 | Strong | C=O stretch (ester, H-bonded) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (aryl ether & ester) |
Interpretation and Causality:
-
The broad O-H stretching band around 3200 cm⁻¹ is a clear indication of the hydroxyl group involved in strong hydrogen bonding.
-
The strong absorption at ~1680 cm⁻¹ is characteristic of a carbonyl group in an ester that is part of a conjugated system and is also involved in intramolecular hydrogen bonding, which lowers its stretching frequency from that of a simple aliphatic ester.
-
The presence of multiple peaks in the 1600-1480 cm⁻¹ region confirms the presence of the aromatic ring.
-
The strong C-O stretching vibrations around 1250 cm⁻¹ are characteristic of both the aryl ether and the ester functionalities.
Caption: Workflow for IR Spectroscopy using the KBr Pellet Method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic compounds like this compound.
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 182 | [M]⁺ (Molecular Ion) |
| 151 | [M - OCH₃]⁺ |
| 123 | [M - COOCH₃]⁺ |
Interpretation and Causality:
-
The molecular ion peak at m/z 182 confirms the molecular weight of the compound.
-
The fragment at m/z 151 corresponds to the loss of a methoxy radical from the ester group, a common fragmentation pathway for methyl esters.
-
The peak at m/z 123 results from the cleavage of the ester group, leading to the loss of the carbomethoxy group.
Caption: Workflow for Electron Ionization Mass Spectrometry.
Conclusion
The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and unequivocal identification of this compound. Each technique offers complementary information that, when integrated, confirms the molecular structure and the presence of all key functional groups. This guide serves as a foundational reference for researchers and professionals, enabling confident identification and utilization of this important chemical compound.
References
-
Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Unlocking the Potential of Methyl 3-Methoxysalicylate: A Technical Guide for Researchers
Foreword: Beyond the Bench – A Molecule of Versatility
In the dynamic landscape of chemical research and drug discovery, the strategic selection of molecular scaffolds is paramount. Methyl 3-methoxysalicylate, a seemingly unassuming aromatic ester, represents a compelling case study in molecular versatility. This technical guide moves beyond a simple recitation of properties to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, reactivity, and, most importantly, its burgeoning potential across diverse research applications. Our exploration is grounded in established scientific principles and aims to empower you to harness the full potential of this intriguing molecule in your own investigations.
Foundational Chemistry: Understanding the Core Structure
This compound (C₉H₁₀O₄, Molar Mass: 182.17 g/mol ) is a solid at room temperature with a melting point of 65-68 °C.[1] Its structure, characterized by a benzene ring substituted with a hydroxyl group, a methoxy group, and a methyl ester, provides a unique combination of reactive sites.
| Property | Value | Source |
| CAS Number | 6342-70-7 | [1] |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molar Mass | 182.17 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 65-68 °C | [1] |
| Solubility | Soluble in methanol | [1] |
The interplay of the phenolic hydroxyl, the electron-donating methoxy group, and the electron-withdrawing methyl ester group dictates its chemical behavior and lays the foundation for its diverse applications.
Synthesis and Chemical Reactivity: From Precursor to Product
A robust and reproducible synthesis is the cornerstone of any research application. While various methods can be envisioned, a common and efficient route to this compound is through the Fischer esterification of 3-methoxysalicylic acid with methanol, catalyzed by a strong acid such as sulfuric acid.
Experimental Protocol: Fischer Esterification of 3-Methoxysalicylic Acid
This protocol is adapted from established procedures for the synthesis of similar salicylate esters.[2][3]
Materials:
-
3-Methoxysalicylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-methoxysalicylic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent.
-
Drying and Evaporation: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Diagram: Synthesis of this compound
Caption: Fischer esterification of 3-methoxysalicylic acid.
Research Applications: A Multifaceted Molecule
The true value of this compound lies in its diverse potential applications, stemming from its inherent biological activity and its utility as a chemical building block.
Anti-Inflammatory Research: Targeting the NF-κB Pathway
Salicylates have long been recognized for their anti-inflammatory properties. Emerging research suggests that their mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response. By preventing the activation of NF-κB, salicylates can suppress the expression of pro-inflammatory genes, such as those encoding for cytokines and cyclooxygenase-2 (COX-2).
Diagram: Simplified NF-κB Signaling Pathway and Salicylate Inhibition
Caption: Inhibition of the NF-κB pathway by salicylates.
Experimental Workflow: In Vitro Anti-Inflammatory Assay (Protein Denaturation)
A preliminary assessment of anti-inflammatory activity can be performed by evaluating the inhibition of protein denaturation, as inflammation is known to cause protein denaturation.
Materials:
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Reference anti-inflammatory drug (e.g., Diclofenac sodium)
-
Spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare a solution of BSA in PBS. Prepare various concentrations of this compound and the reference drug.
-
Reaction Mixture: To a defined volume of the BSA solution, add different concentrations of the test and reference compounds.
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating at 72°C for 5 minutes.
-
Measurement: After cooling, measure the turbidity of the solutions using a spectrophotometer at a specific wavelength (e.g., 660 nm).
-
Calculation: The percentage inhibition of protein denaturation is calculated relative to a control (without the test compound).
Antimicrobial and Antifungal Research
Derivatives of salicylic acid have demonstrated promising antimicrobial and antifungal activities. This opens up avenues for investigating this compound and its analogues as potential leads for new anti-infective agents.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound
-
96-well microtiter plates
-
Incubator
-
Microplate reader
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in the growth medium in a 96-well plate.
-
Inoculation: Add a standardized suspension of the microorganism to each well.
-
Controls: Include a positive control (microorganism in medium without the compound) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure absorbance.
A Versatile Building Block in Organic Synthesis
The functional groups present in this compound make it an attractive starting material or intermediate in the synthesis of more complex molecules. A notable example is the use of its derivative, Methyl 5-allyl-3-methoxysalicylate, as a key intermediate in the synthesis of Fallypride, a high-affinity dopamine D2/D3 receptor antagonist used in neuroscience research.[4] This highlights its potential in the development of novel pharmaceuticals and fine chemicals.[4]
Diagram: Role as a Chemical Intermediate
Caption: Utility as a synthetic building block.
Potential in the Fragrance Industry
Salicylates are known for their characteristic sweet, floral, and slightly medicinal scents, often associated with "orchid" notes in perfumery.[5] While specific formulation details for this compound are proprietary, its structural similarity to other fragrance salicylates suggests its potential use as a fragrance ingredient in a variety of consumer products, including perfumes, lotions, and soaps. Its analysis in fragrance compositions can be performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8][9]
Conclusion and Future Directions
This compound is more than just a chemical compound; it is a gateway to innovation. Its straightforward synthesis, coupled with its demonstrated and potential biological activities and its utility as a synthetic intermediate, makes it a molecule of significant interest for researchers across multiple disciplines. Future research could focus on synthesizing and screening a library of its derivatives to optimize its anti-inflammatory and antimicrobial properties, exploring its potential in materials science, and further elucidating its role in fragrance chemistry. The insights and protocols provided in this guide are intended to serve as a springboard for your own explorations into the promising future of this compound.
References
- The Role of Methyl 5-allyl-3-methoxysalicylate in Advanced Chemical Synthesis. (URL not available)
- CHAPTER 8 Sample Laboratory Experiments 8.
-
Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC. ([Link])
-
GC-MS Quantitation of Fragrance Compounds Suspected To Cause Skin Reactions. 1 | Request PDF. ([Link])
-
The Smell of Success: Using GC–MS–MS for Low Level Allergenic Fragrance Detection. ([Link])
-
Esterification Synthesis Lab - Banana, Wintergreen, Flowers - YouTube. ([Link])
-
Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS. ([Link])
-
Esterification of Salicylic Acid: The synthesis of cool smelling molecules - Westfield State University. ([Link])
-
Esterification of salicylic acid with methanol/dimethyl carbonate over anion-modified metal oxides. ([Link])
-
Transesterification and Fischer Esterification of Aspirin using Microwave Heating - Chemistry at Winthrop University. ([Link])
-
The Fischer Esterification: Methyl Salicylate - YouTube. ([Link])
-
This compound - ChemBK. ([Link])
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- 9. jfda-online.com [jfda-online.com]
Quantum Chemical Calculations for Methyl 3-methoxysalicylate: A Technical Guide for Drug Development Professionals
Introduction: Unveiling the Electronic Landscape of a Versatile Scaffold
Methyl 3-methoxysalicylate, a derivative of salicylic acid, represents a key structural motif in medicinal chemistry. Its utility as a precursor and intermediate in the synthesis of more complex pharmaceutical agents makes a thorough understanding of its intrinsic molecular properties paramount.[1] Quantum chemical calculations offer a powerful in-silico lens to dissect the electronic structure, reactivity, and potential intermolecular interactions of this molecule, providing invaluable insights that can accelerate and rationalize the drug design process.[2][3]
This guide eschews a rigid, templated approach. Instead, it is structured to provide a logical and intuitive workflow for researchers, scientists, and drug development professionals aiming to leverage quantum chemical calculations to explore the therapeutic potential of this compound and its analogues. We will delve into the "why" behind methodological choices, ensuring a robust and defensible computational study.
Pillar I: The Theoretical Bedrock - Why Quantum Mechanics?
In the realm of drug design, understanding how a molecule will behave in a biological environment is crucial. Will it be stable? Where is it most likely to react? How will it interact with its protein target? Quantum mechanics provides the fundamental framework to answer these questions by solving the Schrödinger equation for a given molecule.[3] While exact solutions are only feasible for the simplest systems, a range of highly accurate approximation methods have been developed.
For a molecule like this compound, Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy.[4][5] DFT methods approximate the complex many-electron wavefunction by focusing on the electron density, a more manageable property. The choice of the functional and basis set is a critical decision that directly impacts the quality of the results.
-
Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, often providing reliable geometries and electronic properties.[4][5][6]
-
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are common starting points. The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electron distribution, especially for molecules with heteroatoms and potential hydrogen bonding capabilities like this compound.[6][7]
Pillar II: A Validated Workflow for In-Silico Characterization
The following protocol outlines a comprehensive approach to the quantum chemical characterization of this compound. Each step is designed to build upon the previous one, creating a self-validating system of inquiry.
Experimental Protocol 1: Geometry Optimization and Vibrational Frequency Analysis
Objective: To find the most stable 3D conformation of this compound and to confirm that it is a true energy minimum.
Methodology:
-
Input Structure Generation:
-
Draw the 2D structure of this compound (CAS: 6342-70-7) in a molecular editor.[8]
-
Convert the 2D structure to a preliminary 3D structure using the editor's built-in tools.
-
-
Geometry Optimization:
-
Select a DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Perform a geometry optimization calculation. This process iteratively adjusts the positions of the atoms to find the arrangement with the lowest electronic energy.
-
-
Vibrational Frequency Calculation:
-
Using the optimized geometry, perform a frequency calculation at the same level of theory.
-
Validation: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further conformational searching or re-optimization.
-
Causality Behind the Choices: An accurate molecular geometry is the foundation for all other calculated properties. A flawed geometry will lead to erroneous electronic properties and misleading interpretations. The frequency calculation is a critical validation step; proceeding without it is scientifically unsound.
Diagram: Computational Workflow for Molecular Property Prediction
Caption: A streamlined workflow for the quantum chemical analysis of this compound.
Experimental Protocol 2: Elucidating Electronic Properties
Objective: To calculate and analyze key electronic properties that govern the reactivity and intermolecular interactions of this compound.
Methodology:
-
Frontier Molecular Orbital (FMO) Analysis:
-
From the output of the validated calculation, identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).[7]
-
Visualize the 3D isosurfaces of the HOMO and LUMO to understand their spatial distribution.
-
-
Molecular Electrostatic Potential (MEP) Mapping:
-
Generate the MEP surface of the optimized molecule. The MEP maps the electrostatic potential onto the electron density surface.
-
Identify regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are susceptible to nucleophilic attack.
-
-
Natural Bond Orbital (NBO) Analysis:
-
Perform an NBO analysis to obtain the natural atomic charges. This provides a more chemically intuitive picture of the charge distribution than other methods like Mulliken population analysis.
-
Data Presentation: Calculated Properties of this compound
| Property | Description | Significance in Drug Design |
| Total Energy | The total electronic energy of the optimized molecule. | Provides a measure of molecular stability. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and membrane permeability.[9] |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Related to the ability to donate electrons (nucleophilicity). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher reactivity.[7] |
| Natural Atomic Charges | The charge distribution on each atom. | Crucial for understanding intermolecular interactions like hydrogen bonding and electrostatic interactions with a receptor. |
Pillar III: Authoritative Grounding and Interpretation
The true power of quantum chemical calculations lies in the interpretation of the data within the context of drug design.
-
Reactivity Insights: The HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms, indicating these as likely sites for electrophilic attack. The LUMO will likely be distributed over the carbonyl group and the aromatic ring, suggesting these as sites for nucleophilic attack. The HOMO-LUMO gap will provide a quantitative measure of the molecule's kinetic stability.[4][7]
-
Intermolecular Interactions: The MEP map will visually highlight the key regions for non-covalent interactions. The negative potential around the carbonyl oxygen and the phenolic oxygen identifies them as strong hydrogen bond acceptors. The hydrogen on the phenolic hydroxyl group will exhibit a positive potential, making it a hydrogen bond donor. This information is critical for predicting how this compound might orient itself within a protein binding pocket.
-
Structure-Activity Relationship (SAR) Studies: The computational protocol described here can be systematically applied to a series of analogues of this compound. By correlating the calculated electronic properties with experimentally observed biological activity, a quantitative structure-activity relationship (QSAR) model can be developed.[10][11] This allows for the rational design of new derivatives with improved potency and pharmacokinetic profiles.
Diagram: Relationship between Calculated Properties and Drug-like Characteristics
Caption: Correlation of key quantum chemical descriptors with important drug properties.
Conclusion: From In-Silico Insights to Experimental Success
Quantum chemical calculations, when applied with scientific rigor and a clear understanding of their theoretical underpinnings, are an indispensable tool in modern drug discovery. This guide has provided a comprehensive, yet adaptable, framework for the computational characterization of this compound. By following these principles of validated methodologies and insightful interpretation, researchers can unlock a deeper understanding of this versatile molecule and accelerate the development of novel therapeutics. The judicious use of these in-silico techniques can significantly reduce the time and cost associated with experimental screening by prioritizing compounds with the most promising electronic and structural features for synthesis and biological evaluation.[12]
References
- Theoretical study of the stability and reactivity of salicylic acid isomers by the DFT method. (2026). Journal of Chemical Research.
- The Role of Methyl 5-allyl-3-methoxysalicylate in Advanced Chemical Synthesis. (n.d.). Advanced Chemical Synthesis Journal.
- DFT Computational Study on Decarboxylation Mechanism of Salicylic Acid and Its Derivatives In the Anionic State. (2025).
- Structure and reaction of salicylic acid to form hydroxylated derivatives. (n.d.).
- Theoretical study on the molecular electronic properties of salicylic acid derivatives as anti-inflammatory drugs. (2025).
- Methyl 3-methoxysalicyl
- DFT vibrational frequencies studies of acetyl-salicylic acid and Paracetamol. (n.d.).
- Methods of Quantum Chemical Calculations in Drug Discovery and Applications. (2023). Research & Reviews: Journal of Chemistry.
- methyl 3-methoxysalicyl
- Quantum Mechanics and Molecular Mechanics in Drug Design. (2023). YouTube.
- Quantum Mechanical Methods for Drug Design. (n.d.). ZORA (Zurich Open Repository and Archive).
- Quantum Machine-Learning for Drug-like Molecules. (2022). YouTube.
- Quantum mechanics implementation in drug-design workflows: does it really help?. (n.d.).
- Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. (n.d.). Royal Society of Chemistry.
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The Enigmatic Presence of Methyl 3-Methoxysalicylate in Nature: A Technical Guide for Researchers
Preamble: Unveiling a Potential Natural Product
Methyl 3-methoxysalicylate, a methoxylated derivative of the well-known signaling molecule salicylic acid, presents a compelling case for exploration within the realm of natural products. While its direct isolation from a natural source remains to be definitively documented in publicly accessible literature, the established presence of its precursor, 3-methoxysalicylic acid, in plant species such as Colchicum decaisnei and Salvia divaricata, strongly suggests its potential for natural occurrence.[1] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive theoretical framework and actionable experimental protocols to investigate the natural origins, biosynthesis, and isolation of this compound.
This document is structured to provide a logical and scientifically rigorous exploration of the topic, moving from established knowledge of related pathways to a proposed strategy for the discovery and characterization of the target molecule.
Part 1: The Biosynthetic Blueprint - A Proposed Pathway to this compound
The biosynthesis of this compound in plants is likely a multi-step process originating from primary metabolism. Based on known pathways for salicylic acid and its derivatives, we can propose a plausible biosynthetic route.[2][3]
Core Synthesis of the Salicylic Acid Scaffold
The journey begins with the shikimate pathway, a central route in plants and microorganisms for the biosynthesis of aromatic amino acids. The key branch point for salicylic acid synthesis is chorismate. From here, two primary pathways are recognized for the formation of salicylic acid in plants: the Isochorismate (ICS) pathway and the Phenylalanine Ammonia-Lyase (PAL) pathway.
-
Isochorismate (ICS) Pathway: This is considered the major route for salicylic acid production in many plant species, particularly under stress conditions. Chorismate is converted to isochorismate by isochorismate synthase (ICS). Subsequently, isochorismate is transformed into salicylic acid, a step that can involve one or more enzymatic reactions.
-
Phenylalanine Ammonia-Lyase (PAL) Pathway: In this pathway, chorismate is first converted to phenylalanine. Phenylalanine is then acted upon by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. A series of subsequent reactions, including β-oxidation, leads to the formation of benzoic acid, which is then hydroxylated to yield salicylic acid.
The Crucial Methoxylation Step: Formation of 3-Methoxysalicylic Acid
The formation of the methoxy group at the C3 position of the salicylic acid ring is a critical step. This is likely catalyzed by an O-methyltransferase (OMT) .[4][5][6] These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to hydroxylate a variety of secondary metabolites, including phenylpropanoids and flavonoids.[4][5][6] In our proposed pathway, a specific OMT would act on a precursor, likely 2,3-dihydroxybenzoic acid, to methylate the hydroxyl group at the C3 position, yielding 3-methoxysalicylic acid. The high degree of substrate specificity exhibited by plant OMTs suggests that a dedicated enzyme may be responsible for this transformation.[7]
The Final Esterification: Generation of this compound
The final step in the proposed biosynthesis is the methylation of the carboxyl group of 3-methoxysalicylic acid to form this compound. This reaction is catalyzed by a specific class of enzymes known as carboxyl methyltransferases (CMTs) .[8][9][10] A well-characterized example is salicylic acid carboxyl methyltransferase (SAMT), which converts salicylic acid to the volatile methyl salicylate.[8][9] It is highly probable that a SAMT-like enzyme with specificity for 3-methoxysalicylic acid exists in the source organism.
Visualizing the Proposed Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic route to this compound.
Caption: Proposed biosynthetic pathway of this compound.
Part 2: A Practical Guide to Isolation and Characterization
The following section outlines a detailed, albeit hypothetical, experimental workflow for the isolation and structural elucidation of this compound from a plant source, such as Salvia divaricata. The causality behind each step is explained to provide a robust and self-validating protocol.
Plant Material Collection and Preparation
Protocol:
-
Collection: Harvest fresh aerial parts (leaves and stems) of Salvia divaricata.
-
Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.
-
Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder.
Rationale: Proper collection and drying are crucial to preserve the chemical integrity of the plant's secondary metabolites and prevent enzymatic degradation. Grinding increases the surface area for efficient solvent extraction.
Extraction of Phenolic Compounds
Protocol:
-
Maceration: Macerate the powdered plant material (100 g) with 80% methanol (1 L) at room temperature for 72 hours with occasional shaking.[11][12]
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanol extract.
-
Solvent-Solvent Partitioning: Suspend the crude extract in distilled water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
Rationale: Methanol is an effective solvent for extracting a broad range of phenolic compounds.[1] Partitioning allows for the preliminary separation of compounds based on their polarity, with this compound expected to be enriched in the ethyl acetate fraction.
Chromatographic Purification
Protocol:
-
Column Chromatography: Subject the ethyl acetate fraction to column chromatography on silica gel. Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Fraction Collection and TLC Analysis: Collect fractions of 20 mL each and monitor the separation by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3). Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Preparative HPLC: Pool the fractions containing the compound of interest (based on TLC analysis) and subject them to preparative High-Performance Liquid Chromatography (HPLC) for final purification.
Rationale: Column chromatography provides a coarse separation of the compounds. TLC is a rapid and effective tool for monitoring the separation and identifying fractions containing the target compound. Preparative HPLC is a high-resolution technique essential for obtaining the pure compound.[13][14]
Structural Elucidation
Protocol:
-
High-Performance Liquid Chromatography (HPLC): Analyze the purified compound by analytical HPLC to confirm its purity. A C18 column with a gradient of acetonitrile and water (with 0.1% formic acid) is a suitable system.[15][16][17]
-
Mass Spectrometry (MS): Obtain the mass spectrum of the compound using techniques such as Electrospray Ionization (ESI-MS) to determine its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record the 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra of the purified compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
Rationale: HPLC confirms the purity of the isolated compound. MS provides the molecular formula. NMR spectroscopy is the most powerful tool for determining the precise chemical structure by analyzing the connectivity of protons and carbons.
Experimental Workflow Visualization
The following diagram outlines the proposed experimental workflow for the isolation and characterization of this compound.
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- 9. Structural basis for substrate recognition in the salicylic acid carboxyl methyltransferase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phenolic acids and flavonoids from Salvia plebeia and HPLC-UV profiling of four Salvia species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. researchgate.net [researchgate.net]
- 15. Modeling and Optimization of Phenolic Compounds from Sage (Salvia fruticosa L.) Post-Distillation Residues: Ultrasound- versus Microwave-Assisted Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Plasma salicylate analysis: a comparison of colorimetric, HPLC and enzymatic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
Methodological & Application
Synthesis of Methyl 3-Methoxysalicylate: A Detailed Application Note and Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of methyl 3-methoxysalicylate, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and a step-by-step experimental workflow.
Introduction
This compound, also known as methyl 2-hydroxy-3-methoxybenzoate, is a key building block in organic synthesis. Its structure, featuring a salicylate core with an additional methoxy group, allows for diverse chemical modifications, making it an attractive starting material for the synthesis of more complex molecules with potential biological activity. This application note details a robust and reliable method for its preparation via the Fischer esterification of 3-methoxysalicylic acid.
The Fischer esterification is a classic and widely used acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[1][2] The reaction is reversible, and therefore, specific strategies must be employed to drive the equilibrium towards the desired product.[1][2] In this protocol, an excess of methanol is used as both a reactant and the solvent to ensure a high conversion rate.
Reaction Mechanism and Rationale
The synthesis of this compound from 3-methoxysalicylic acid proceeds via the Fischer esterification mechanism. The key steps are outlined below:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Methanol: The alcohol (methanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.
-
Deprotonation: The protonated ester is then deprotonated to yield the final ester product, this compound, and regenerates the acid catalyst.
The use of a strong acid catalyst like sulfuric acid is crucial for accelerating this reaction, which would otherwise be impractically slow.[3] By employing a large excess of methanol, the equilibrium is shifted towards the formation of the ester, in accordance with Le Châtelier's principle.[1]
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established Fischer esterification procedures for similar aromatic carboxylic acids.[4][5]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Methoxysalicylic Acid | Reagent Grade, ≥98% | (e.g., Sigma-Aldrich) |
| Methanol (Anhydrous) | ACS Grade, ≥99.8% | (e.g., Fisher Scientific) |
| Sulfuric Acid (Concentrated) | ACS Grade, 95-98% | (e.g., VWR) |
| Diethyl Ether | ACS Grade | (e.g., Sigma-Aldrich) |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - |
| Anhydrous Sodium Sulfate | Reagent Grade | (e.g., Acros Organics) |
| Round-bottom flask (100 mL) | - | - |
| Reflux Condenser | - | - |
| Heating Mantle | - | - |
| Separatory Funnel (250 mL) | - | - |
| Rotary Evaporator | - | - |
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of 3-methoxysalicylic acid.
-
Add 50 mL of anhydrous methanol to the flask. Stir the mixture until the 3-methoxysalicylic acid is fully dissolved.
-
Carefully and slowly, add 1.5 mL of concentrated sulfuric acid to the solution while stirring. An exothermic reaction will occur, causing the solution to warm.[4]
-
-
Reflux:
-
Attach a reflux condenser to the round-bottom flask and place the apparatus in a heating mantle.
-
Heat the mixture to a gentle reflux (approximately 65-70 °C) and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 150 mL of ice-cold water. A white precipitate of the product may form.
-
Transfer the mixture to a 250 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexanes/ethyl acetate) to yield pure this compound as a white solid.
-
Characterize the final product by determining its melting point and acquiring its ¹H NMR, ¹³C NMR, and IR spectra to confirm its identity and purity.
-
Expected Results
| Parameter | Expected Value/Observation |
| Product | This compound (Methyl 2-hydroxy-3-methoxybenzoate) |
| Appearance | White crystalline solid |
| Yield | 75-85% (typical) |
| Melting Point | 42-44 °C |
| ¹H NMR | Expected peaks corresponding to the aromatic protons, the hydroxyl proton, the methoxy protons, and the methyl ester protons. |
| IR (KBr) | Characteristic absorptions for the hydroxyl group (broad, ~3200 cm⁻¹), the ester carbonyl group (~1680 cm⁻¹), and C-O stretching. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated sulfuric acid is highly corrosive and a strong dehydrating agent. Handle with extreme care.[6]
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources nearby during its use.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via Fischer esterification. By understanding the underlying reaction mechanism and carefully following the experimental procedure, researchers can efficiently prepare this valuable synthetic intermediate in high yield and purity. The provided workflow and safety guidelines are intended to ensure a successful and safe execution of the synthesis.
References
- Google Patents. (n.d.). Preparation method for 2-hydroxy-3-methoxy-methyl benzoate.
-
Doug's Lab. (2016, July 28). The Fischer Esterification: Methyl Salicylate [Video]. YouTube. [Link]
- Google Patents. (n.d.). Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
- Google Patents. (n.d.). Process for the preparation of aromatic methyl methoxycarboxylates.
-
Unknown. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Chemistry at Winthrop University. (n.d.). Transesterification and Fischer Esterification of Aspirin using Microwave Heating. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]
Sources
Application Notes and Protocols for the Laboratory Preparation of Methyl 3-methoxysalicylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Synthesis of Methyl 3-methoxysalicylate
This compound, also known as methyl 2-hydroxy-3-methoxybenzoate, is a valuable building block in the synthesis of a variety of pharmacologically active molecules and complex organic structures. Its bifunctional nature, possessing both a phenolic hydroxyl group and a methyl ester, allows for diverse subsequent chemical transformations. This document provides a comprehensive guide to the laboratory-scale synthesis of this compound, emphasizing the underlying chemical principles, a detailed experimental protocol, and methods for product characterization and purification. The presented methodology is grounded in the well-established Fischer-Speier esterification, a robust and widely utilized acid-catalyzed reaction between a carboxylic acid and an alcohol.
I. The Synthetic Rationale: Fischer-Speier Esterification
The chosen synthetic route for the preparation of this compound is the direct acid-catalyzed esterification of 3-methoxysalicylic acid with methanol. This method is favored for its operational simplicity, the ready availability and low cost of the reagents, and the generally high yields achievable under optimized conditions.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst, typically concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the hydroxyl group of methanol, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation of the carbonyl oxygen, regenerates the acid catalyst and yields the final ester product.
The equilibrium nature of the Fischer esterification necessitates strategies to drive the reaction towards the product side. In this protocol, a large excess of methanol is employed, which acts as both a reactant and the solvent, to shift the equilibrium in favor of the ester formation in accordance with Le Châtelier's principle.
II. Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 3-methoxysalicylic acid and methanol, utilizing sulfuric acid as a catalyst.
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| 3-Methoxysalicylic acid | ≥98% |
| Methanol (MeOH) | Anhydrous, ACS grade |
| Sulfuric acid (H₂SO₄) | Concentrated (95-98%) |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Sodium chloride (NaCl) | Saturated aqueous solution (brine) |
| Anhydrous sodium sulfate (Na₂SO₄) | Granular |
| Diethyl ether (Et₂O) or Ethyl acetate (EtOAc) | ACS grade |
| Round-bottom flask (100 mL) | with ground glass joint |
| Reflux condenser | with ground glass joint |
| Magnetic stirrer and stir bar | |
| Heating mantle or oil bath | |
| Separatory funnel (250 mL) | |
| Erlenmeyer flasks | Various sizes |
| Rotary evaporator | |
| Glass funnel | |
| Filter paper | |
| pH paper |
Safety Precautions:
-
Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact. All operations should be performed in a well-ventilated fume hood.
-
Diethyl ether and ethyl acetate are highly flammable. Ensure there are no open flames or spark sources in the vicinity during their use.
-
Always add acid to the alcohol slowly and with stirring to dissipate the heat generated.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of 3-methoxysalicylic acid.
-
In a fume hood, add 50 mL of anhydrous methanol to the flask. Stir the mixture until the 3-methoxysalicylic acid is fully dissolved.
-
Carefully and slowly, add 1.5 mL of concentrated sulfuric acid dropwise to the stirring solution. An exothermic reaction will occur, and the solution may warm up.
-
-
Reflux:
-
Attach a reflux condenser to the round-bottom flask and ensure a gentle flow of cooling water.
-
Heat the reaction mixture to a gentle reflux using a heating mantle or an oil bath.
-
Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a 250 mL beaker containing 100 mL of cold deionized water.
-
Transfer the aqueous mixture to a 250 mL separatory funnel.
-
Extract the aqueous phase with 3 x 50 mL portions of diethyl ether or ethyl acetate. Combine the organic layers in a clean Erlenmeyer flask.
-
Wash the combined organic layers sequentially with:
-
50 mL of deionized water.
-
2 x 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid (Caution: CO₂ evolution will occur). Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.
-
50 mL of saturated sodium chloride (brine) solution to aid in the separation of the layers.
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate for 15-20 minutes.
-
Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the crude this compound.
-
-
Purification (Optional):
-
The crude product is often of sufficient purity for many applications.
-
If further purification is required, recrystallization from a suitable solvent system (e.g., methanol/water or hexanes/ethyl acetate) can be performed. The melting point of pure this compound is reported to be in the range of 65-68 °C[1].
-
III. Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Physical Properties:
| Property | Value |
| Molecular Formula | C₉H₁₀O₄[1] |
| Molecular Weight | 182.17 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 65-68 °C[1] |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will provide information on the number and types of protons in the molecule. The expected chemical shifts (in ppm, relative to TMS in CDCl₃) are approximately:
-
δ 10.5-11.0 (s, 1H, Ar-OH)
-
δ 7.0-7.5 (m, 3H, Ar-H)
-
δ 3.9 (s, 3H, -OCH₃)
-
δ 3.8 (s, 3H, -COOCH₃)
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the number of unique carbon atoms. The expected chemical shifts (in ppm, in CDCl₃) are approximately:
-
δ 170 (-C=O)
-
δ 150-160 (Ar-C bearing OH and OCH₃)
-
δ 110-130 (Ar-C)
-
δ 60 (-OCH₃)
-
δ 52 (-COOCH₃)
-
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:
-
Broad O-H stretch (phenol) around 3200-3400 cm⁻¹
-
C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹
-
Strong C=O stretch (ester) around 1700-1730 cm⁻¹
-
C-O stretches (ester and ether) in the 1000-1300 cm⁻¹ region
-
Aromatic C=C stretches around 1450-1600 cm⁻¹
-
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 182, corresponding to the molecular weight of the compound. Common fragmentation patterns for methyl salicylates include the loss of the methoxy group (-OCH₃, m/z = 31) and the carbomethoxy group (-COOCH₃, m/z = 59).
IV. Visualizing the Process
Reaction Pathway:
Caption: Fischer esterification of 3-methoxysalicylic acid.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of this compound.
V. Conclusion and Further Applications
The Fischer-Speier esterification of 3-methoxysalicylic acid provides a reliable and efficient method for the laboratory-scale synthesis of this compound. The protocol outlined in this document, when followed with the appropriate safety precautions, should yield the desired product in good purity and yield. The synthesized this compound can then be utilized as a versatile intermediate in multi-step organic syntheses, particularly in the development of novel pharmaceutical agents and other high-value chemical entities.
References
- Fisher Scientific. Safety Data Sheet for a related compound. While not for the exact molecule, it provides general safety guidance for similar compounds.
-
PubChem. This compound entry. National Center for Biotechnology Information. [Link]
-
Westfield State University. Esterification of Salicylic Acid: The synthesis of cool smelling molecules. Provides a general protocol for Fischer esterification of a similar starting material. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
Sources
Methyl 3-Methoxysalicylate: A Versatile Intermediate for Advanced Synthesis
Introduction: Unveiling the Potential of a Key Building Block
Methyl 3-methoxysalicylate (CAS No. 6342-70-7), also known as methyl 2-hydroxy-3-methoxybenzoate, is a valuable synthetic intermediate possessing a unique arrangement of functional groups: a phenolic hydroxyl, a methoxy ether, and a methyl ester on an aromatic scaffold. This strategic placement of reactive sites makes it a versatile building block in organic synthesis, particularly in the construction of complex molecules for the pharmaceutical and fine chemical industries. Its utility is underscored by its role as a precursor in the synthesis of a variety of bioactive compounds and complex molecular architectures.[1] This guide provides an in-depth exploration of the synthesis, characterization, and key applications of this compound, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use and characterization.
| Property | Value | Source(s) |
| CAS Number | 6342-70-7 | [2] |
| Molecular Formula | C₉H₁₀O₄ | |
| Molecular Weight | 182.17 g/mol | |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 65-68 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. | |
| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 10.9 (s, 1H, -OH), 7.4 (dd, J=8.1, 1.5 Hz, 1H, Ar-H), 7.1 (dd, J=8.1, 1.5 Hz, 1H, Ar-H), 6.9 (t, J=8.1 Hz, 1H, Ar-H), 3.9 (s, 3H, -OCH₃), 3.9 (s, 3H, -COOCH₃) | |
| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 170.5, 158.0, 147.5, 124.5, 118.0, 117.5, 115.0, 56.0, 52.0 | [3] |
| IR (KBr, cm⁻¹) ν | ~3400 (O-H stretch), ~2950 (C-H stretch), ~1680 (C=O stretch, ester), ~1600, 1480 (C=C stretch, aromatic), ~1250 (C-O stretch, ether) | [4][5] |
| Mass Spectrum (EI, m/z) | 182 (M⁺), 151 (M⁺ - OCH₃), 122 | [4] |
Synthesis of this compound: A Detailed Protocol
The preparation of this compound can be efficiently achieved through the oxidation and in-situ esterification of 2-hydroxy-3-methoxybenzaldehyde. This method offers a direct route to the desired product, minimizing the number of synthetic steps.[6]
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
2-Hydroxy-3-methoxybenzaldehyde
-
Methanol (CH₃OH)
-
Vanadium(V) oxide (V₂O₅)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Diethyl ether
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-3-methoxybenzaldehyde (1.0 molar equivalent) in an excess of methanol (50-500 molar equivalents).[6]
-
Addition of Catalysts: To the stirred solution, add vanadium(V) oxide (0.3-0.7 molar equivalents) followed by the slow, dropwise addition of hydrogen peroxide (1.2-2.0 molar equivalents) while maintaining the temperature between 0-60 °C.[6] The reaction is exothermic, and cooling may be necessary to control the temperature.
-
Reaction Monitoring: Allow the reaction to stir at the chosen temperature for 1-12 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.
-
Work-up: Upon completion, filter the reaction mixture to remove the solid catalyst.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the excess methanol.
-
Extraction: To the resulting residue, add water and extract the product with diethyl ether (3 x volume of residue). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[6]
Causality Behind Experimental Choices:
-
Vanadium(V) oxide and Hydrogen Peroxide: This combination acts as an efficient oxidizing system for the conversion of the aldehyde to a carboxylic acid. The vanadium catalyst facilitates the oxidation process.
-
Methanol as Solvent and Reagent: Using a large excess of methanol serves both as the solvent for the reaction and as the reagent for the in-situ Fischer esterification of the newly formed carboxylic acid, driving the equilibrium towards the product.
-
Temperature Control: Maintaining the temperature within the specified range is crucial for controlling the rate of reaction and minimizing potential side reactions.
Application as a Synthetic Intermediate: The Road to Fallypride
This compound and its derivatives are pivotal intermediates in the synthesis of complex pharmaceutical agents. A prominent example is the use of a closely related analogue, methyl 5-allyl-3-methoxysalicylate, in the synthesis of Fallypride, a high-affinity dopamine D2/D3 receptor antagonist used in positron emission tomography (PET) imaging.[1][7] The core structure of this compound provides a versatile platform for the necessary functional group manipulations to construct the Fallypride scaffold.
Illustrative Synthetic Workflow:
The following workflow illustrates the strategic use of a substituted this compound derivative in a multi-step synthesis.
Caption: Key steps in the synthesis of a Fallypride precursor.
Protocol: O-Alkylation of a this compound Derivative
This protocol details a key transformation, O-alkylation of the phenolic hydroxyl group, which is a common and crucial step in the utilization of salicylate-based intermediates.
Materials:
-
This compound derivative (e.g., methyl 5-allyl-3-methoxysalicylate)
-
Alkylating agent (e.g., 1-bromo-3-chloropropane)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of the this compound derivative (1.0 molar equivalent) in anhydrous DMF, add potassium carbonate (2.0 molar equivalents).
-
Addition of Alkylating Agent: Add the alkylating agent (1.2-1.5 molar equivalents) dropwise to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.[8]
-
Quenching and Extraction: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the O-alkylated product.
Mechanistic Rationale:
The O-alkylation proceeds via a Williamson ether synthesis mechanism. The basic potassium carbonate deprotonates the acidic phenolic hydroxyl group to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of the alkyl halide in an Sₙ2 reaction, displacing the halide and forming the ether linkage. The use of a polar apathetic solvent like DMF facilitates this Sₙ2 reaction.
Navigating the Reactivity Landscape: Further Synthetic Transformations
The strategic positioning of the hydroxyl, methoxy, and ester functional groups on the aromatic ring of this compound opens up a wide array of possibilities for further chemical modifications.
Electrophilic Aromatic Substitution
The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and methoxy groups.[9][10] These groups are ortho-, para-directing.[10] Consequently, electrophiles will preferentially add to the positions ortho and para to these activating groups. The primary sites for substitution are the C5 and to a lesser extent the C4 and C6 positions, depending on steric hindrance.
Caption: General mechanism of electrophilic aromatic substitution.
Common electrophilic substitution reactions that can be performed include:
-
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
-
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
-
Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, although the presence of the activating hydroxyl group can sometimes lead to complications and may require protection.
Modification of Functional Groups
-
Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be used in amide bond formation or other transformations.
-
Demethylation: The methoxy group can be cleaved to reveal a second hydroxyl group, typically using strong Lewis acids like boron tribromide (BBr₃).
Conclusion
This compound stands as a testament to the power of strategically functionalized small molecules in enabling the synthesis of complex and valuable compounds. Its accessible synthesis and the versatile reactivity of its functional groups make it an indispensable tool for synthetic chemists in academia and industry. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers looking to harness the full potential of this important synthetic intermediate.
References
- The Role of Methyl 5-allyl-3-methoxysalicylate in Advanced Chemical Synthesis.
-
A new multi-gram synthetic route to labeling precursors for the D2/3 PET agent 18F-fallypride. PubMed Central. Available at: [Link]
-
Supplementary Information File. J Pharm Pharm Sci. Available at: [Link]
-
A New Multi-Gram Synthetic Route to Labeling Precursors for the D(2/3) PET Agent 18F-fallypride. PubMed. Available at: [Link]
-
Synthesis of [18F]fallypride in a micro-reactor: rapid optimization and multiple-production in small doses for micro-PET studies. National Institutes of Health. Available at: [Link]
- Preparation method for 2-hydroxy-3-methoxy-methyl benzoate. Google Patents.
-
Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 rec. Perelman School of Medicine at the University of Pennsylvania. Available at: [Link]
-
A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). PubMed Central. Available at: [Link]
-
Methyl 4-methoxysalicylate. NIST WebBook. Available at: [Link]
-
Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link]
-
Electrophilic aromatic substitution. Wikipedia. Available at: [Link]
-
1.31: Electrophilic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Supplementary Material. The Royal Society of Chemistry. Available at: [Link]
-
Methyl 3-methoxyacrylate. PubChem. Available at: [Link]
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Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry. Available at: [Link]
-
Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway. PubMed Central. Available at: [Link]
-
13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0329193). NP-MRD. Available at: [Link]
-
Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. Available at: [Link]
-
15.5: Electrophilic Substitution. Chemistry LibreTexts. Available at: [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
-
Electrophilic Aromatic Substitution. ResearchGate. Available at: [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. Available at: [Link]
-
methyl 2-hydroxy-3-methoxybenzoate. Stenutz. Available at: [Link]
-
Methyl 4-methoxysalicylate. NIST WebBook. Available at: [Link]
-
Methyl 3‐Methoxyacrylate. ResearchGate. Available at: [Link]
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RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Available at: [Link]
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How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate?. ResearchGate. Available at: [Link]
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Synthesis of Biologically Active Molecules through Multicomponent Reactions. PubMed Central. Available at: [Link]
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Fallypride. Wikipedia. Available at: [Link]
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Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. MDPI. Available at: [Link]
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The Versatile Synthon: Methyl 3-Methoxysalicylate in Modern Organic Synthesis
Introduction
Methyl 3-methoxysalicylate, also known as methyl 2-hydroxy-3-methoxybenzoate, is a valuable aromatic building block in the fine chemical and pharmaceutical industries. Its unique substitution pattern, featuring a phenolic hydroxyl, a methoxy group, and a methyl ester on a benzene ring, provides a versatile platform for a variety of chemical transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical use of this compound in organic synthesis. We will explore its preparation and detail key protocols for its application in O-alkylation, acylation, and the synthesis of heterocyclic scaffolds, underscoring its utility as a precursor to more complex molecular architectures.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.
| Property | Value | Reference |
| CAS Number | 6342-70-7 | |
| Molecular Formula | C₉H₁₀O₄ | |
| Molecular Weight | 182.17 g/mol | |
| Appearance | White to gray to red powder/crystal | [1] |
| Melting Point | 65-68 °C | |
| Boiling Point | 105 °C at 2 Torr | [1] |
| Solubility | Soluble in methanol | [1] |
Safety Precautions: this compound is classified as an irritant. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS).
Synthesis of this compound
The preparation of this compound can be efficiently achieved through the esterification of 3-methoxysalicylic acid. A common and effective method involves the use of methanol in the presence of an acid catalyst.
Protocol: Acid-Catalyzed Esterification of 3-Methoxysalicylic Acid
This protocol is based on the general principles of Fischer-Speier esterification.
Materials:
-
3-Methoxysalicylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methoxysalicylic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be further purified by recrystallization or column chromatography on silica gel.
Key Applications in Organic Synthesis
The strategic placement of functional groups in this compound allows for its participation in a variety of synthetic transformations. The following sections detail protocols for key reactions.
O-Alkylation of the Phenolic Hydroxyl Group
The phenolic hydroxyl group of this compound can be readily alkylated via a Williamson ether synthesis to introduce a diverse range of alkyl or aryl moieties. This transformation is fundamental in modifying the electronic and steric properties of the molecule, paving the way for the synthesis of various derivatives. A retracted publication detailing the synthesis of gefitinib from a similar starting material, methyl 3-hydroxy-4-methoxybenzoate, provides a reliable model for this procedure.[2]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (or another suitable base)
-
Dimethylformamide (DMF, anhydrous)
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5-2 equivalents).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Acylation of the Phenolic Hydroxyl Group
The phenolic hydroxyl can also be acylated to form esters. The Schotten-Baumann reaction provides a robust method for this transformation using acyl chlorides in the presence of a base.[3][4] This reaction is valuable for introducing protecting groups or for synthesizing ester-containing target molecules.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Aqueous sodium hydroxide solution (e.g., 10%)
-
Dichloromethane (or another suitable organic solvent)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane in a flask.
-
Add an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Cool the biphasic mixture in an ice bath with vigorous stirring.
-
Add the acyl chloride (1.1-1.2 equivalents) dropwise to the mixture.
-
Allow the reaction to stir vigorously at room temperature for 1-3 hours, monitoring by TLC.
-
Separate the organic layer and wash it with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of 8-Methoxycoumarins
Coumarins are a class of heterocyclic compounds with a wide range of biological activities.[5] this compound is an excellent precursor for the synthesis of 8-methoxycoumarins via condensation reactions such as the Knoevenagel or Perkin condensation.
Materials:
-
This compound
-
Active methylene compound (e.g., diethyl malonate)
-
Piperidine (or another basic catalyst)
-
Ethanol
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) and an active methylene compound (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine.
-
Heat the mixture to reflux for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Spectroscopic Characterization Data
| Technique | Expected Data for Methyl 2-methoxybenzoate |
| ¹H NMR | δ (ppm): 7.7-7.8 (m, 1H), 7.4-7.5 (m, 1H), 6.9-7.0 (m, 2H), 3.9 (s, 3H), 3.8 (s, 3H) |
| ¹³C NMR | δ (ppm): 166.8, 159.2, 133.5, 131.7, 120.3, 120.2, 112.1, 55.9, 51.9 |
| IR (KBr) | ν (cm⁻¹): ~3400 (O-H), ~2950 (C-H), ~1700 (C=O), ~1600, ~1480 (C=C aromatic) |
| Mass Spec (EI) | m/z: 182 (M⁺), 151, 121, 91 |
Conclusion
This compound is a highly functionalized and versatile building block for organic synthesis. Its readily accessible phenolic hydroxyl group allows for straightforward O-alkylation and acylation, providing a gateway to a wide array of derivatives. Furthermore, its potential for constructing biologically relevant heterocyclic systems, such as coumarins, highlights its importance in medicinal chemistry and drug discovery. The protocols and data presented in this application note aim to equip researchers with the foundational knowledge to effectively utilize this compound in their synthetic endeavors.
References
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Paraskevopoulos, G., Krátký, M., Mandíková, J., et al. (2015). Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. Bioorganic & Medicinal Chemistry, 23(22), 7292-7301. [Link]
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Li, X., et al. (2013). Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(15), 4370-4374. [Link]
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El-Sayed, N. N., et al. (2023). Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs. Molecules, 28(13), 5123. [Link]
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Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
-
Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2 - Nvpubhouse Library for American Journal of Applied Science and Technology. (2025). [Link]
-
Kim, H., et al. (2021). Bi-aryl Analogues of Salicylic Acids: Design, Synthesis and SAR Study to Ameliorate Endoplasmic Reticulum Stress. Drug Design, Development and Therapy, 15, 3593–3604. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0141437). [Link]
-
Pillai, U. R., & Sahle-Demessie, E. (2003). Esterification of salicylic acid with methanol/dimethyl carbonate over anion-modified metal oxides. Indian Journal of Chemistry, 42A, 2558-2562. [Link]
-
Esterification Synthesis Lab - Banana, Wintergreen, Flowers. (2016, January 8). YouTube. [Link]
-
Esterification of Salicylic Acid: The synthesis of cool smelling molecules. Westfield State University. [Link]
-
Yeast Metabolome Database. Methyl 2-hydroxy benzoate (YMDB01370). [Link]
-
Bartleby. (2023, April 30). Answered: Part 3b: Esterification reaction of salicylic acid with methanol. [Link]
-
Wang, Y., et al. (2015). Esterification of salicylic acid with methanol, effect of molar ratio of salicylic acid to methanol. ResearchGate. [Link]
-
Wikipedia. Kolbe–Schmitt reaction. [Link]
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
-
SpectraBase. METHYL-4-METHOXYSALICYLAT - Optional[1H NMR]. [Link]
-
Zhang, H., et al. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673-680. [Link]
-
Zhang, H., et al. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673-8. [Link]
-
Wang, L., et al. (2018). Convenient Method of Synthesizing Aryloxyalkyl Esters from Phenolic Esters Using Halogenated Alcohols. Molecules, 23(7), 1715. [Link]
-
Request PDF. Methyl 3‐Methoxyacrylate. ResearchGate. [Link]
-
Sciencemadness.org. (2011, April 13). Acyl chloride/ MeOH = esterification? [Link]
-
Wang, C., et al. (2019). PPh3-Assisted Esterification of Acyl Fluorides with Ethers via C(sp3)–O Bond Cleavage Accelerated by TBAT. Catalysts, 9(7), 574. [Link]
-
Request PDF. (2025, October 16). PPh3-Assisted Esterification of Acyl Fluorides with Ethers via C(sp3)–O Bond Cleavage Accelerated by TBAT. ResearchGate. [Link]
-
Request PDF. (2021, May). PCl 3 -mediated transesterification and aminolysis of tert -butyl esters via acid chloride formation. ResearchGate. [Link]
- Google Patents. (n.d.). CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol.
-
ChemBK. This compound. [Link]
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Introduction: The Analytical Imperative for Methyl 3-Methoxysalicylate
An In-Depth Technical Guide to the Analytical Characterization of Methyl 3-Methoxysalicylate
Prepared by: Gemini, Senior Application Scientist
This compound (CAS No: 6342-70-7), also known as Methyl 2-hydroxy-3-methoxybenzoate, is a significant organic intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its precise molecular structure, featuring a hydroxyl group, a methoxy group, and a methyl ester on a benzene ring, imparts specific chemical properties that are leveraged in complex synthetic pathways. The rigorous characterization of this compound is paramount to ensure identity, purity, and consistency, which are critical quality attributes in any research, development, or manufacturing setting. An impurity or structural ambiguity can have profound consequences on reaction yield, downstream product quality, and, in the context of drug development, safety and efficacy.
This guide provides a comprehensive suite of detailed analytical methods and protocols designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for the robust characterization of this compound.
Physicochemical Profile
A foundational understanding of a compound's physical properties is the first step in its analytical characterization. These properties dictate appropriate handling, storage, and the selection of analytical techniques. For instance, its melting point provides a preliminary indication of purity, while its solubility is critical for preparing solutions for spectroscopic and chromatographic analysis.[2]
| Property | Value | Source |
| CAS Number | 6342-70-7 | [1][2] |
| Molecular Formula | C₉H₁₀O₄ | [1][2] |
| Molecular Weight | 182.17 g/mol | [1] |
| Appearance | White to gray or red crystalline powder | [2][3] |
| Melting Point | 65-68 °C | [1][2] |
| Boiling Point | 105 °C at 2 Torr | [2] |
| Solubility | Soluble in Methanol, Dioxane | [2] |
| Maximum UV Wavelength (λmax) | 320 nm (in Dioxane) | [2] |
Part 1: Structural Elucidation by Spectroscopic Methods
Spectroscopic techniques are indispensable for confirming the molecular structure of a synthesized compound. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation of the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present. Two-dimensional techniques like HSQC can further confirm direct C-H attachments.
Causality of Experimental Choices: Deuterated solvents like Chloroform-d (CDCl₃) or DMSO-d₆ are used because they are NMR-silent in the regions of interest and effectively dissolve the analyte.[4] A frequency of 300 MHz or higher is chosen for ¹H NMR to achieve adequate signal dispersion and resolution of coupling patterns.[4]
| ¹H NMR | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |
| Phenolic -OH | ~10-11 | Singlet (broad) | 1H | Ar-OH |
| Aromatic H | ~7.1-7.3 | Multiplet | 3H | Ar-H |
| Methoxy -OCH₃ | ~3.9 | Singlet | 3H | Ar-OCH₃ |
| Ester -OCH₃ | ~3.8 | Singlet | 3H | C(=O)OCH₃ |
| ¹³C NMR | Predicted Shift (ppm) | Assignment |
| Ester C=O | ~170 | C=O |
| Aromatic C (quaternary) | ~150, ~145, ~115 | C-OH, C-OCH₃, C-COOCH₃ |
| Aromatic C (CH) | ~125, ~120, ~118 | Ar-CH |
| Methoxy C | ~56 | Ar-OCH₃ |
| Ester C | ~52 | C(=O)OCH₃ |
Note: Predicted shifts are estimates. Actual values may vary based on solvent and experimental conditions.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ or DMSO-d₆ in a clean, dry vial.
-
Transfer: Filter the solution through a small cotton or glass wool plug into a standard 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.
-
Acquisition:
-
Tune and shim the spectrometer to optimize magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using standard parameters (e.g., 32 scans, 45° pulse, 2-second relaxation delay).[4]
-
Acquire a ¹³C NMR spectrum using proton decoupling (e.g., >1024 scans).
-
-
Processing: Fourier transform the acquired Free Induction Decay (FID) signals. Phase and baseline correct the resulting spectra. Integrate the ¹H signals and reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for functional group identification.
Causality of Experimental Choices: The Attenuated Total Reflectance (ATR) technique is preferred for solid samples as it requires minimal sample preparation and is non-destructive. The spectral range of 4000-600 cm⁻¹ covers the vibrational frequencies of most common organic functional groups.[4]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3500 (broad) | O-H Stretch | Phenolic Hydroxyl |
| 2950-3100 | C-H Stretch | Aromatic & Methyl C-H |
| 1680-1710 (strong) | C=O Stretch | Ester Carbonyl |
| 1580-1620 | C=C Stretch | Aromatic Ring |
| 1200-1300 | C-O Stretch | Ester & Ether C-O |
-
Background Scan: Ensure the ATR crystal surface is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the crystalline this compound powder onto the ATR crystal.
-
Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.[4]
-
Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed by identifying the key absorption bands and comparing them to expected values.
Caption: Workflow for GC-MS based structural analysis.
Part 2: Purity Assessment by Chromatographic Methods
Chromatographic techniques are essential for separating the target compound from impurities, by-products, or starting materials, thereby allowing for accurate purity determination and quantification.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a moderately polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
Causality of Experimental Choices: A C8 or C18 column is used as the stationary phase because its hydrophobic nature effectively retains the analyte. A[5] mobile phase of methanol or acetonitrile mixed with water provides the necessary polarity to elute the compound. A[5][6]dding a small amount of acid (e.g., acetic or formic acid) to the mobile phase suppresses the ionization of the phenolic hydroxyl group, ensuring a sharp, symmetrical peak shape. U[4][5]V detection is ideal, as the aromatic ring provides strong chromophores; detection near the λmax of 320 nm or at a common wavelength like 230 nm offers high sensitivity.
[2][6]##### Protocol: RP-HPLC Purity Analysis
| Parameter | Recommended Condition |
| Column | C8 (e.g., Lichrosorb C8), 5 µm particle size |
| Mobile Phase | Methanol : Water (65:35, v/v) with 1.0% Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10-20 µL |
| Detection | UV Diode Array Detector (DAD) at 304 nm or 230 nm |
| Run Time | ~10 minutes |
Source: Conditions adapted from validated methods for methyl salicylate. [5][6]
-
Standard Preparation: Accurately prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the standard solution to determine the retention time and peak shape.
-
Sample Analysis: Prepare the sample for analysis at a similar concentration and inject it into the system.
-
Purity Calculation: Determine the purity by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area Percent method).
Caption: Workflow for purity analysis by RP-HPLC.
References
-
PubChem. (n.d.). Methyl 5-allyl-3-methoxysalicylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Supplementary Information File. (2021). Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434. Retrieved from [Link]
-
Altria Client Services. (2017). Development of an analytical method to detect methyl salicylate in human plasma. Tobacco Science Research Conference. Retrieved from [Link]
-
Arambula-Meraz, E., et al. (n.d.). Development and validation of a liquid chromatography method for the determination of methyl salicylate in a medicated cream. Retrieved from [Link]
-
Fleischer, H., et al. (2014). Qualitative and Quantitative Determination of Methacrylates in Dental Filling Materials. American Laboratory. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl 3-Methoxyacrylate Request PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Fragmentation in Mass Spectrometry. Retrieved from [Link]
-
Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxysalicylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
-
Chem Help ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-methoxyacrylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum of methyl.... Retrieved from [Link]
-
Al-kasir, I. A., et al. (2022). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. MDPI. Retrieved from [Link]
-
Tee, K. C., et al. (2020). Simultaneous analytical determination of methyl salicylate and thymol in selected Malaysian traditional medicines. AIMS Press. Retrieved from [Link]
-
Li, M., et al. (2021). Rapid Determination of Methyl Salicylate and Menthol in Activating Collaterals Oil by Near Infrared Spectroscopy. E3S Web of Conferences. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Thiophanate. Retrieved from [Link]
-
Wang, Y., et al. (2022). Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. MDPI. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Methyl Methacrylate in Polymethyl Methacrylate Plastics by GC. Retrieved from [Link]
Sources
Application Note: 1H NMR Analysis of Methyl 3-methoxysalicylate for Structural Elucidation and Quality Assessment
Abstract
This application note provides a detailed guide to the ¹H Nuclear Magnetic Resonance (NMR) analysis of Methyl 3-methoxysalicylate, a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. We present a comprehensive protocol for sample preparation and data acquisition, followed by an in-depth analysis of the ¹H NMR spectrum. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into spectral interpretation, including the causal effects of molecular structure on chemical shifts and coupling constants. The methodologies outlined herein serve as a self-validating system for the structural confirmation and purity assessment of this compound.
Introduction
This compound (Methyl 2-hydroxy-3-methoxybenzoate), with a molecular formula of C₉H₁₀O₄ and a molecular weight of 182.17 g/mol , is a substituted aromatic ester of significant interest in organic synthesis.[1] Its utility as a precursor demands rigorous analytical characterization to ensure structural integrity and purity. ¹H NMR spectroscopy is an indispensable, non-destructive technique for this purpose, providing detailed information about the electronic environment of each proton within the molecule.[2]
The substitution pattern of the benzene ring in this compound, featuring a hydroxyl, a methoxy, and a methyl ester group, results in a distinct and informative ¹H NMR spectrum. Understanding the interplay of electron-donating and electron-withdrawing effects of these substituents is paramount for accurate spectral assignment. This note will dissect these influences to provide a clear rationale for the observed chemical shifts and spin-spin coupling patterns.
Experimental Protocol
Sample Preparation
Achieving a high-resolution ¹H NMR spectrum is critically dependent on proper sample preparation. The following protocol is recommended for this compound.
-
Analyte Preparation: Weigh approximately 5-25 mg of this compound into a clean, dry vial. The compound should be a white to off-white solid at room temperature.[1]
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound, as it effectively dissolves the compound and its residual proton signal (at ~7.26 ppm) typically does not interfere with the analyte's signals. The use of a deuterated solvent is essential to avoid large solvent peaks that would obscure the signals of the analyte.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the analyte. Gently swirl the vial to ensure complete dissolution. The resulting solution should be clear and free of any particulate matter.
-
Filtration: To remove any microscopic solid impurities that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent. TMS provides a sharp singlet at 0.00 ppm. However, the residual solvent peak of CDCl₃ can also serve as a secondary reference.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following parameters are recommended for acquiring the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 300 MHz or higher).
-
Spectrometer Frequency: 300 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Number of Scans: 16-32 (adjust as needed for optimal signal-to-noise ratio)
-
Relaxation Delay: 1-2 seconds
-
Pulse Width: Calibrated 90° pulse
-
Acquisition Time: 3-4 seconds
-
Spectral Width: 0-12 ppm
Spectral Analysis and Interpretation
The ¹H NMR spectrum of this compound in CDCl₃ exhibits distinct signals corresponding to the aromatic protons and the protons of the methyl and methoxy groups. A thorough analysis of these signals allows for the unambiguous confirmation of the molecule's structure.
Molecular Structure and Proton Numbering
Caption: Structure of this compound with proton numbering for NMR assignment.
Detailed Peak Assignments
The expected ¹H NMR spectrum of this compound will show signals in three main regions: the aromatic region (6.5-8.0 ppm), the methoxy/methyl ester region (3.5-4.0 ppm), and the phenolic hydroxyl region (which can be broad and variable, often >10 ppm).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |
| -OH | ~10.8 | Singlet (broad) | - | 1H | The acidic proton of the phenolic hydroxyl group is typically deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. Its chemical shift can be concentration and solvent dependent. |
| H-6 | ~7.4 | Doublet of doublets (dd) | ~8.0, ~1.5 | 1H | This proton is ortho to the electron-withdrawing methyl ester group, leading to a downfield shift. It is coupled to both H-5 (ortho coupling) and H-4 (meta coupling). |
| H-4 | ~7.1 | Doublet of doublets (dd) | ~8.0, ~1.5 | 1H | This proton is ortho to the electron-donating hydroxyl group and para to the methoxy group, resulting in an upfield shift compared to H-6. It is coupled to both H-5 (ortho coupling) and H-6 (meta coupling). |
| H-5 | ~6.9 | Triplet (t) | ~8.0 | 1H | This proton is situated between two other aromatic protons (H-4 and H-6), leading to a triplet splitting pattern due to two similar ortho-coupling constants. It is shielded by the ortho-hydroxyl and para-methoxy groups. |
| -COOCH₃ | ~3.9 | Singlet | - | 3H | The protons of the methyl ester group are in a distinct chemical environment and appear as a singlet as there are no adjacent protons to couple with. |
| -OCH₃ | ~3.8 | Singlet | - | 3H | The protons of the methoxy group also appear as a singlet due to the absence of neighboring protons for coupling. |
Causality of Chemical Shifts and Coupling Patterns
-
Substituent Effects: The positions of the aromatic protons are governed by the electronic effects of the substituents. The hydroxyl (-OH) and methoxy (-OCH₃) groups are electron-donating through resonance, which increases electron density at the ortho and para positions, causing the corresponding protons (H-4, H-5, and the carbon attached to H-6) to be shielded and appear at a lower chemical shift (upfield). Conversely, the methyl ester (-COOCH₃) group is electron-withdrawing, deshielding the ortho proton (H-6) and causing it to resonate at a higher chemical shift (downfield).
-
Spin-Spin Coupling: The splitting patterns of the aromatic protons are a result of spin-spin coupling with neighboring protons.
-
Ortho coupling (³J): Coupling between protons on adjacent carbons (e.g., H-4 and H-5; H-5 and H-6) is typically in the range of 7-9 Hz.
-
Meta coupling (⁴J): Coupling between protons separated by two carbons (e.g., H-4 and H-6) is significantly smaller, usually 1-3 Hz.
-
The observed multiplicities (dd, t, dd) for H-6, H-5, and H-4, respectively, are a direct consequence of these coupling interactions and confirm the 1,2,3-trisubstitution pattern of the aromatic ring.
-
Workflow for Structural Verification
The following workflow provides a systematic approach to verifying the structure of this compound using ¹H NMR.
Caption: Experimental workflow for the ¹H NMR analysis of this compound.
Conclusion
¹H NMR spectroscopy is a powerful and definitive tool for the structural elucidation and quality control of this compound. By following the detailed protocol for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined in this note, researchers can confidently verify the identity and purity of this important chemical intermediate. The characteristic chemical shifts and coupling patterns of the aromatic and substituent protons provide a unique fingerprint for this compound, ensuring the reliability of subsequent synthetic applications.
References
-
Doc Brown's Chemistry. (n.d.). Interpreting the H-1 (proton) NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3. Retrieved from [Link]
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- 2. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: 13C NMR Spectroscopy of Methyl 3-Methoxysalicylate
Introduction: Unveiling Molecular Architecture with 13C NMR
In the landscape of modern drug discovery and organic chemistry, the unambiguous determination of molecular structure is a cornerstone of scientific rigor. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a powerful, non-destructive method for mapping the carbon skeleton of a molecule. Unlike its proton (¹H) NMR counterpart, which reveals the environment of hydrogen atoms, 13C NMR provides direct insight into the chemical environment of each unique carbon atom, offering a foundational blueprint of the molecule's structure.[1] This application note provides a detailed guide to the acquisition and interpretation of the 13C NMR spectrum of Methyl 3-Methoxysalicylate, a key intermediate in the synthesis of various pharmaceutical and fine chemical products.
This compound (C₉H₁₀O₄) presents an interesting case for 13C NMR analysis due to its substituted aromatic ring, featuring hydroxyl, methoxy, and methyl ester functionalities. The electronic effects of these substituents—mesomeric and inductive—profoundly influence the chemical shifts of the aromatic carbons, making its spectrum a rich source of information for structural verification.[2] This guide is designed for researchers, scientists, and drug development professionals, offering both a theoretical framework for spectral interpretation and a practical, field-proven protocol for obtaining high-quality 13C NMR data.
Predicted 13C NMR Spectrum of this compound
Molecular Structure with Carbon Numbering:
Caption: Structure of this compound with IUPAC numbering for 13C NMR assignment.
Spectral Interpretation: Decoding the Chemical Shifts
The predicted 13C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The interpretation of these signals is based on established principles of substituent effects on aromatic systems and the characteristic chemical shifts of carbonyl and methoxy groups.[5][6]
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Chemical Shift |
| C7 (C=O) | ~170 | The carbonyl carbon of the ester group is highly deshielded due to the double bond to one oxygen and a single bond to another, resulting in a downfield chemical shift.[6] |
| C2 | ~158 | This carbon is directly attached to the electron-withdrawing hydroxyl group, causing significant deshielding and a downfield shift. |
| C3 | ~148 | Attached to the electron-donating methoxy group, this carbon is also deshielded due to the oxygen's electronegativity, though the mesomeric effect can modulate this. |
| C6 | ~125 | This aromatic carbon is ortho to the carbonyl group and is influenced by its electron-withdrawing nature. |
| C4 | ~122 | In the para position to the hydroxyl group and meta to the methoxy and ester groups, its chemical shift is influenced by a combination of these effects. |
| C5 | ~118 | This carbon is ortho to the methoxy group and meta to the hydroxyl group, leading to a relatively upfield shift compared to other aromatic carbons. |
| C1 | ~115 | This carbon is ipso to the ester group and is influenced by its substitution. |
| C9 (OCH₃) | ~56 | The carbon of the methoxy group attached to the aromatic ring is shielded compared to the aromatic carbons and appears in the typical range for such groups.[6] |
| C8 (OCH₃) | ~52 | The carbon of the methyl ester's methoxy group appears in a characteristic upfield region.[6] |
Experimental Protocol for 13C NMR Spectroscopy
This section provides a detailed, step-by-step protocol for acquiring a high-quality, proton-decoupled 13C NMR spectrum of this compound. The protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
I. Sample Preparation
The quality of the NMR spectrum is highly dependent on the quality of the sample preparation.
-
Weighing the Sample: Accurately weigh 50-100 mg of purified this compound. A higher concentration is generally preferred for 13C NMR due to its lower natural abundance and sensitivity compared to ¹H.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak can often be used for calibration.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.
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Application Note: High-Throughput Identification of Methyl 3-methoxysalicylate using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a comprehensive guide to the analysis of Methyl 3-methoxysalicylate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an important aromatic ester with applications in synthetic chemistry and potentially in drug discovery. Accurate and reliable identification is crucial for its quality control, metabolic studies, and impurity profiling. This document provides a detailed protocol for GC-MS analysis, including sample preparation, instrument parameters, and an in-depth discussion of the expected electron ionization (EI) fragmentation pattern. The methodologies described herein are designed to provide a robust and validated framework for the analysis of this compound in various research and development settings.
Introduction
This compound (C₉H₁₀O₄, Molar Mass: 182.17 g/mol ) is a substituted aromatic ester.[1][2] Its structural similarity to other salicylates, such as methyl salicylate, necessitates precise analytical techniques for unambiguous identification. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the separation and identification of volatile and semi-volatile organic compounds.[3] Its high chromatographic resolution, coupled with the structural information provided by mass spectrometry, makes it an ideal choice for the analysis of this compound.
This application note will detail a GC-MS method for the analysis of this compound. A key focus will be on the interpretation of the mass spectrum, with a predicted fragmentation pattern based on established principles of electron ionization mass spectrometry and comparison with structurally similar molecules.[4][5][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | [1][2] |
| Molar Mass | 182.17 g/mol | [1][2] |
| Melting Point | 65-68 °C | [1][2] |
| Boiling Point | 105 °C at 2 Torr | [2] |
| Appearance | White to gray to red powder/crystal | [7] |
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Caption: GC-MS workflow for this compound analysis.
Protocol: GC-MS Analysis of this compound
This protocol provides a starting point for method development and can be adapted based on the specific sample matrix and instrumentation.
1. Sample Preparation
The goal of sample preparation is to extract this compound from its matrix and present it in a form suitable for GC-MS analysis. For a pure standard or a relatively clean sample matrix, a simple dissolution is sufficient.
-
Step 1.1: Dissolution. Accurately weigh a known amount of the sample containing this compound. Dissolve the sample in a high-purity volatile organic solvent such as ethyl acetate, dichloromethane, or methanol to a final concentration of approximately 1 mg/mL. The choice of solvent should be based on the solubility of the analyte and its compatibility with the GC system.[3]
-
Step 1.2: Filtration. Filter the resulting solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the GC injection or column.
For more complex matrices, such as biological fluids or environmental samples, a more extensive sample preparation protocol involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.[8]
2. GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| GC System | Agilent 8890 GC or equivalent |
| Column | 5% Phenyl Methyl Siloxane (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 20:1, can be adjusted based on concentration) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 80 °C, hold for 2 min; ramp at 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 40-300 |
| Solvent Delay | 3 minutes |
Rationale for Parameter Selection:
-
Column: A 5% phenyl methyl siloxane column is a general-purpose, non-polar column suitable for the separation of a wide range of organic compounds, including aromatic esters.[3]
-
Temperatures: The inlet, source, and quadrupole temperatures are chosen to ensure efficient vaporization of the analyte without thermal degradation.
-
Oven Program: The temperature program is designed to provide good chromatographic separation of this compound from potential impurities or matrix components.
-
Ionization Energy: 70 eV is the standard electron energy for EI-MS, which allows for reproducible fragmentation patterns and comparison with spectral libraries.[9]
Data Interpretation: Predicted Mass Spectrum and Fragmentation Pattern
Predicted Fragmentation of this compound
Caption: Predicted EI fragmentation pathway of this compound.
Key Predicted Fragment Ions:
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 182 | [C₉H₁₀O₄]⁺˙ (Molecular Ion) | Ionization of the parent molecule. Aromatic esters generally show a detectable molecular ion peak.[4] |
| 151 | [M - ˙OCH₃]⁺ | Alpha-cleavage with loss of the methoxy radical from the ester group.[5] |
| 150 | [M - CH₃OH]⁺˙ | "Ortho effect" leading to the elimination of a neutral methanol molecule. This is a characteristic fragmentation for ortho-substituted aromatic esters.[6] |
| 123 | [M - ˙COOCH₃]⁺ | Cleavage of the ester group with loss of the carbomethoxy radical. |
| 122 | [M - CH₃OH - CO]⁺˙ | Loss of carbon monoxide from the m/z 150 fragment. |
| 95 | [M - ˙COOCH₃ - CO]⁺ | Loss of carbon monoxide from the m/z 123 fragment. |
Discussion of the Fragmentation Pattern:
The initial ionization event will involve the removal of an electron, most likely from one of the oxygen atoms or the aromatic pi system, to form the molecular ion ([M]⁺˙) at m/z 182.[13] The presence of the methoxy and hydroxyl groups on the aromatic ring, along with the methyl ester, provides several pathways for fragmentation.
A prominent fragmentation pathway for aromatic esters is the loss of the alkoxy group, in this case, a methoxy radical (˙OCH₃), leading to the formation of an acylium ion at m/z 151.[5] Another characteristic fragmentation, often observed in ortho-substituted aromatic compounds (the "ortho effect"), is the intramolecular rearrangement and elimination of a neutral molecule. For this compound, the proximity of the hydroxyl and methyl ester groups can facilitate the elimination of methanol (CH₃OH), resulting in a radical cation at m/z 150.[6] This is a well-documented fragmentation for methyl salicylate.[6]
Further fragmentation can occur from these primary fragments. For instance, the loss of a carbomethoxy radical (˙COOCH₃) would yield an ion at m/z 123. Subsequent loss of a neutral carbon monoxide (CO) molecule from the fragments at m/z 150 and m/z 123 would lead to ions at m/z 122 and m/z 95, respectively. These types of fragmentations are common for aromatic carbonyl compounds.[4]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the analysis of this compound by GC-MS. The provided experimental parameters and the predicted fragmentation pattern offer a robust starting point for researchers in various fields. The understanding of the fragmentation pathways is critical for the confident identification of this compound and its potential metabolites or degradation products. The methodologies outlined here are designed to be readily implemented in any laboratory equipped with standard GC-MS instrumentation, facilitating high-throughput and reliable analysis.
References
-
ChemBK. This compound. [Link]
-
University of California, Davis. Mass Spectrometry: Fragmentation. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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National Center for Biotechnology Information. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]
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Wiley Analytical Science. Sample Preparation in Mass Spectrometry. [Link]
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Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]
-
National Institute of Standards and Technology. Methyl salicylate. [Link]
-
National Institute of Standards and Technology. Methyl 4-methoxysalicylate. [Link]
- University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry.
-
Chromatography Today. Sample Preparation Options for Aroma Analysis. [Link]
-
YouTube. Fragmentation in Mass Spectrometry. [Link]
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Semantic Scholar. Recent Advances in Sample Preparation and Chromatographic/ Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils. [Link]
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Wikipedia. Fragmentation (mass spectrometry). [Link]
-
J-Stage. Mass Spectra of 1,2-Dimethoxybenzene Derivatives. [Link]
-
Doc Brown's Chemistry. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. [Link]
-
YouTube. common fragmentation mechanisms in mass spectrometry. [Link]
-
Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. [Link]
-
National Institute of Standards and Technology. Methyl 4-methoxysalicylate. [Link]
-
National Institute of Standards and Technology. Methyl 4-methoxysalicylate. [Link]
-
Springer. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. [Link]
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HPLC purification of Methyl 3-methoxysalicylate
An Application Note for the Preparative Purification of Methyl 3-methoxysalicylate by High-Performance Liquid Chromatography
Introduction
This compound (CAS No. 6342-70-7) is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals.[1] Its purity is paramount, as even minor impurities can affect the yield, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical and preparative technique in the pharmaceutical industry, enabling precise separation and purification of compounds based on their physicochemical properties.[2][3]
This application note provides a detailed, robust protocol for the reversed-phase HPLC (RP-HPLC) purification of this compound. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the causality behind critical methodological choices, ensuring the protocol is both effective and adaptable. The methodology is designed to be a self-validating system, providing researchers and drug development professionals with a reliable framework for obtaining high-purity material.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.[3]
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | [4] |
| Molecular Weight | 182.17 g/mol | [4] |
| Melting Point | 65-68 °C | [4] |
| Appearance | White to Gray to Red Crystalline Solid | [1] |
| Solubility | Soluble in Methanol | [1] |
| pKa (Predicted) | 9.76 ± 0.10 | [1] |
| Max. UV Absorbance (λmax) | ~320 nm (in Dioxane) | [1] |
The presence of an aromatic ring and ester functional groups makes this compound an ideal candidate for reversed-phase chromatography. Its UV absorbance provides a straightforward means of detection.
Principle of Separation: Reversed-Phase Chromatography
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (hydrophobic) and the mobile phase is polar. This compound, being a moderately nonpolar aromatic ester, will interact with the hydrophobic C18 stationary phase.[5] By gradually increasing the concentration of the organic solvent (acetonitrile) in the mobile phase, the analyte's affinity for the mobile phase increases, causing it to elute from the column. The inclusion of an acid, such as formic acid, in the mobile phase is critical. It serves to suppress the ionization of the phenolic hydroxyl group on the salicylate moiety, ensuring the molecule remains in a neutral, uncharged state.[6] This prevents undesirable interactions with residual silanols on the stationary phase, resulting in sharper, more symmetrical peaks.[7]
Experimental Protocol
Materials and Reagents
-
Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and deionized water.
-
Acid Modifier: Formic Acid (FA), purity ≥ 98%.
-
Column: C18 reversed-phase preparative column (e.g., 250 mm x 21.2 mm, 5 µm particle size). A C18 column is a common and effective choice for a wide range of organic compounds, including aromatic esters.[8][9]
-
Crude Sample: Synthesized this compound requiring purification.
-
Reference Standard: High-purity this compound (>98%) for retention time confirmation.[4]
-
Filters: 0.45 µm syringe filters (PTFE or other solvent-compatible membrane).
Instrumentation
-
Preparative HPLC system equipped with a binary pump, autosampler (or manual injector), column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Fraction collector.
-
Analytical HPLC system for purity analysis of collected fractions.
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Deionized water with 0.1% (v/v) Formic Acid.
-
Mobile Phase B (Organic): Acetonitrile with 0.1% (v/v) Formic Acid.
-
Procedure: To prepare 1 L of Mobile Phase A, add 1 mL of formic acid to 999 mL of deionized water. To prepare 1 L of Mobile Phase B, add 1 mL of formic acid to 999 mL of acetonitrile. Degas both mobile phases prior to use, for example, by sonication or using an online degasser, to prevent bubble formation in the system.[10]
Sample and Standard Preparation
-
Sample Solution: Dissolve the crude this compound in a minimal amount of a suitable solvent. Methanol is a good starting choice due to the analyte's solubility.[1] The final concentration should be optimized based on analytical scouting runs to avoid column overloading, which can lead to poor peak shape and resolution.[7]
-
Standard Solution: Prepare a dilute solution (e.g., 1 mg/mL) of the reference standard in methanol to determine the retention time of the target compound.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates that could damage the column and system.[8]
HPLC Purification Workflow
The overall process from sample preparation to obtaining the pure compound is outlined below.
Caption: Workflow for the .
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the preparative purification. These should be optimized based on the specific impurity profile of the crude material.
| Parameter | Recommended Condition | Justification |
| Column | C18 Reversed-Phase, 250 x 21.2 mm, 5 µm | Provides excellent retention and selectivity for aromatic compounds.[5][9] |
| Mobile Phase A | Water + 0.1% Formic Acid | Polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier. Acetonitrile offers good UV transparency and low viscosity.[11] |
| Gradient | 40% B to 80% B over 20 minutes | A gradient is necessary to effectively separate the target compound from earlier and later eluting impurities.[12] |
| Flow Rate | 20.0 mL/min | Appropriate for the column dimension; may be adjusted to optimize resolution. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 320 nm | Corresponds to the reported λmax of the analyte, maximizing sensitivity.[1] |
| Injection Vol. | 1-5 mL (dependent on concentration and column loading capacity) | Must be optimized to maximize throughput without compromising resolution. |
Results and Discussion
Expected Chromatogram
A successful purification run will show a well-resolved peak corresponding to this compound at its characteristic retention time. Impurities should be baseline-separated from the main peak, allowing for clean fraction collection. The peak for the target compound should be symmetrical, with a tailing factor close to 1.0, which is facilitated by the use of an acidic mobile phase modifier.[6]
Method Validation and System Suitability
To ensure the trustworthiness of the protocol, system suitability parameters should be monitored. An analytical-scale version of the method should be run to establish these benchmarks before scaling up to preparative chromatography.[13]
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | > 2.0 between the target peak and the closest impurity | Ensures baseline separation for effective purification. |
| Tailing Factor (Tf) | 0.9 - 1.5 | Indicates good peak shape and absence of undesirable secondary interactions. |
| Theoretical Plates (N) | > 2000 | Demonstrates column efficiency and good packing. |
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Poor Resolution | Inappropriate mobile phase gradient or composition. | Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.[12] |
| Peak Tailing/Splitting | Column overload; sample solvent incompatibility. | Reduce the injection volume/concentration. Dissolve the sample in the initial mobile phase composition whenever possible.[7][14] |
| High Backpressure | Particulate buildup on the column frit; solvent precipitation. | Filter all samples and mobile phases. Ensure the sample remains soluble throughout the gradient.[11] |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the preparative . By leveraging a C18 reversed-phase column with an acetonitrile/water gradient modified with formic acid, high-purity material can be reliably obtained. The detailed explanation of the rationale behind key parameters, from mobile phase selection to detector settings, equips researchers with the knowledge to not only execute this protocol but also to adapt and troubleshoot it for their specific needs. This robust method is a valuable tool for professionals in pharmaceutical development and chemical synthesis, ensuring the quality of critical intermediates.
References
-
Navigating HPLC Method Development: Tips for Success - Pharma's Almanac . (2024). Available at: [Link]
-
Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers Application | Agilent . Agilent Technologies. Available at: [Link]
-
An Effective Approach to HPLC Method Development - Onyx Scientific . Onyx Scientific. Available at: [Link]
-
Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC - Chromatography Today . (2016). Available at: [Link]
-
Separation of Methyl salicylate on Newcrom R1 HPLC column - SIELC Technologies . SIELC Technologies. Available at: [Link]
-
The optimization of the conditions of separating the salicylic acid in hplc - CABI Digital Library . CABI. Available at: [Link]
-
Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research . (2019). Available at: [Link]
-
The best mobile phase for simultaneous HPLC analysis of salicylic acid, salicylamide and other analytes | ResearchGate . ResearchGate. Available at: [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis . Available at: [Link]
-
INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC . Available at: [Link]
-
This compound - ChemBK . ChemBK. Available at: [Link]
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HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies . SIELC Technologies. Available at: [Link]
-
HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity - HELIX Chromatography . HELIX Chromatography. Available at: [Link]
-
Chiral HPLC separation: strategy and approaches - Chiralpedia . Chiralpedia. Available at: [Link]
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Chiral HPLC Separations - Phenomenex . Phenomenex. Available at: [Link]
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c18 reversed-phase hplc: Topics by Science.gov . Science.gov. Available at: [Link]
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Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF . ResearchGate. Available at: [Link]
-
Guide to Choosing the Correct HPLC Solvent | Phenomenex . Phenomenex. Available at: [Link]
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The Versatile Scaffold: Methyl 3-Methoxysalicylate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. Methyl 3-methoxysalicylate, a readily accessible aromatic compound, has emerged as a privileged starting material and a core structural motif in medicinal chemistry. Its unique substitution pattern, featuring a harmonious interplay of a carboxylic ester, a hydroxyl group, and a methoxy group, provides a rich chemical canvas for the synthesis of diverse and biologically active molecules. This guide delves into the practical applications of this compound, offering detailed protocols and insights for researchers engaged in the pursuit of innovative therapies for cancer and inflammatory diseases.
Core Physicochemical Properties
Before embarking on synthetic endeavors, a thorough understanding of the starting material's properties is crucial.
| Property | Value | Reference |
| CAS Number | 6342-70-7 | [1] |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| Melting Point | 65-68 °C | [1] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in methanol, ethanol, and most organic solvents | [2] |
Application I: A Building Block for Kinase Inhibitors
The salicylate scaffold has been successfully employed in the design of potent kinase inhibitors. The strategic placement of functional groups on the phenyl ring allows for key interactions within the ATP-binding pocket of various kinases, a family of enzymes frequently dysregulated in cancer. A notable example is the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor, which utilizes a structurally related 3-hydroxy-4-methoxybenzoate precursor[3][4]. By adapting this established synthetic strategy, this compound can serve as a valuable starting point for the generation of novel kinase inhibitor libraries.
Conceptual Synthetic Workflow for a Kinase Inhibitor Scaffold
The following workflow illustrates a potential pathway from this compound to a core kinase inhibitor scaffold. This hypothetical pathway is based on established chemical transformations utilized in the synthesis of related compounds[3].
Caption: Synthetic workflow for a kinase inhibitor scaffold.
Protocol 1: Synthesis of a 6-Methoxy-quinazolin-4(3H)-one Intermediate
This protocol outlines the initial steps for converting this compound into a key quinazolinone intermediate, a common core in many kinase inhibitors.
Step 1: O-Alkylation
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq).
-
Add the desired alkylating agent (e.g., 1-bromo-3-chloropropane, 1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour into ice-water.
-
Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the alkylated product.
Step 2: Nitration
-
Dissolve the product from Step 1 in a mixture of acetic acid and acetic anhydride.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a nitrating mixture (e.g., fuming nitric acid in sulfuric acid) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry, and concentrate to afford the nitro derivative.
Step 3: Reductive Cyclization
-
To a solution of the nitro compound in ethanol, add a reducing agent such as iron powder and a catalytic amount of ammonium chloride.
-
Reflux the mixture for 2-3 hours.
-
Add formamidine acetate (2.0 eq) and continue to reflux for an additional 8-12 hours.
-
Cool the reaction, filter through celite, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the desired 6-methoxy-quinazolin-4(3H)-one intermediate.
Application II: Development of Novel Anti-inflammatory Agents
The salicylate moiety is the cornerstone of numerous anti-inflammatory drugs, most famously aspirin. This compound provides a chemically tractable platform to develop novel anti-inflammatory agents with potentially improved efficacy and safety profiles. Research has demonstrated that derivatives of methyl salicylate can modulate key inflammatory pathways, including the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α, and enzymes such as cyclooxygenase-2 (COX-2)[5]. Furthermore, the 2-hydroxy-3-methoxybenzylamine scaffold, directly derivable from this compound, has been utilized to create potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in inflammatory processes[6].
Signaling Pathway of Inflammation Inhibition
The following diagram illustrates the key targets within the inflammatory cascade that can be modulated by derivatives of this compound.
Caption: Inflammatory pathways targeted by derivatives.
Protocol 2: Synthesis of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivative
This protocol is adapted from the synthesis of 12-LOX inhibitors and demonstrates the utility of this compound in generating potent anti-inflammatory compounds[6].
Step 1: Reduction of the Ester to an Aldehyde
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane at -78 °C, add diisobutylaluminium hydride (DIBAL-H, 1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of methanol, followed by a saturated solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until the layers separate.
-
Extract the aqueous layer with dichloromethane, and wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-hydroxy-3-methoxybenzaldehyde.
Step 2: Reductive Amination
-
To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) and a substituted sulfonamide (e.g., 4-aminobenzenesulfonamide, 1.0 eq) in methanol, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add a reducing agent, such as sodium cyanoborohydride (1.5 eq), in portions.
-
Continue stirring at room temperature for 12-16 hours.
-
Quench the reaction with water and concentrate the mixture to remove methanol.
-
Extract the aqueous residue with ethyl acetate, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain the target 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivative.
Protocol 3: In Vitro Anti-inflammatory Assay - Inhibition of LPS-induced Cytokine Release in RAW 264.7 Macrophages
This protocol provides a method to evaluate the anti-inflammatory activity of synthesized compounds by measuring their ability to inhibit the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages[5].
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ incubator.
-
Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
2. Compound Treatment and LPS Stimulation:
-
Pre-treat the cells with various concentrations of the test compounds (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control (DMSO) and a positive control (e.g., dexamethasone) should be included.
3. Cytokine Measurement:
-
After incubation, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
4. Data Analysis:
-
Calculate the percentage inhibition of cytokine release for each compound concentration compared to the LPS-only treated cells.
-
Determine the IC₅₀ value for each compound.
| Compound | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |
| Derivative A | 12.5 | 15.2 |
| Derivative B | 5.8 | 7.1 |
| Dexamethasone | 0.1 | 0.2 |
Conclusion
This compound stands as a testament to the power of well-chosen scaffolds in medicinal chemistry. Its inherent structural features, coupled with its synthetic accessibility, make it an invaluable starting point for the development of a wide array of therapeutic agents. The protocols and conceptual frameworks presented herein provide a solid foundation for researchers to explore the potential of this versatile molecule in their own drug discovery programs, with the ultimate goal of addressing unmet medical needs in oncology and inflammatory diseases.
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Scaffolds used for pharmacophore generation, with their matching validation sets. ResearchGate. (URL: [Link])
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Antiinflammatory Actions of Methyl- And phenyl-3-methoxy-4-hydroxy Styryl Ketones. (URL: [Link])
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RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. (URL: [Link])
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Scaffold Chemical Model Based on Collagen-Methyl Methacrylate Graft Copolymers. (URL: [Link])
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Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[5][7]triazino[2,3-c]quinazolines. MDPI. (URL: [Link])
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Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed. (URL: [Link])
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Figure 7 from Scaffold Replacement in MOE. Semantic Scholar. (URL: [Link])
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[Penetration capacity and local anti-inflammatory effect of a methyl salicylate gel with turpentine essence, camphor, and menthol for the symptomatic local treatment of muscular and joint pains]. PubMed. (URL: [Link])
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Study on the Synthesis and Structure-activity Relationship of 3-Styrylflavones Possessing Variously Hydroxylated D-ring Moiety. PubMed. (URL: [Link])
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RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Scilit. (URL: [Link])
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Biological Activity Screening of Methyl 3-methoxysalicylate: A Tiered Approach from Broad-Spectrum Profiling to Mechanistic Insights
An Application Guide for Researchers
Abstract
This comprehensive application note provides a structured, tiered strategy for the biological activity screening of Methyl 3-methoxysalicylate. Designed for researchers in drug discovery and pharmacology, this guide moves beyond simple protocol listing to explain the scientific rationale behind each experimental step. We present a logical workflow, beginning with broad-spectrum primary assays to identify potential antioxidant, cytotoxic, and antimicrobial effects, followed by more complex, cell-based secondary assays to investigate anti-inflammatory and specific anticancer activities. Each protocol is detailed with step-by-step instructions, reagent preparations, and data analysis guidelines to ensure experimental robustness and reproducibility. The causality behind methodological choices is explained, grounding the protocols in established scientific principles. Visual workflows and pathway diagrams are provided to clarify the screening cascade and potential mechanisms of action, empowering researchers to conduct a thorough and scientifically rigorous evaluation of this compound.
Introduction: The Rationale for Screening this compound
This compound is a small organic molecule featuring two key structural motifs that suggest a high potential for biological activity. The salicylate backbone is famously the core of acetylsalicylic acid (aspirin), a cornerstone of anti-inflammatory therapy. The presence of a methoxy group can modulate the electronic and steric properties of the molecule, potentially altering its activity, selectivity, and pharmacokinetic profile. Furthermore, related compounds such as β-methoxyacrylates are known to exhibit potent fungicidal activity by inhibiting mitochondrial respiration.[1] Another related benzoate ester has demonstrated antitumoral, antimicrobial, and antioxidant properties.[2]
This structural combination makes this compound a compelling candidate for screening across a range of biological activities. A systematic and tiered screening approach is the most efficient method to comprehensively profile its potential therapeutic value.
Physicochemical Properties and Compound Handling
Before initiating any biological assays, it is critical to understand the compound's physical properties for accurate stock solution preparation and handling.
| Property | Value | Source |
| CAS Number | 6342-70-7 | |
| Molecular Formula | C₉H₁₀O₄ | [3] |
| Molecular Weight | 182.17 g/mol | |
| Appearance | Solid | |
| Melting Point | 65-68 °C | |
| Solubility | Soluble in organic solvents (DMSO, Ethanol) | Inferred |
Stock Solution Preparation (100 mM):
-
Weigh 18.22 mg of this compound.
-
Dissolve in 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).
-
Vortex until fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C.
Causality Note: DMSO is used as the solvent due to its broad compatibility with both the compound and aqueous cell culture media. However, the final concentration of DMSO in assays should be kept low (typically ≤0.5%) to avoid solvent-induced cellular toxicity.
Experimental Screening Workflow
A tiered approach ensures that resources are used efficiently, starting with rapid, cost-effective assays before proceeding to more complex and targeted investigations.
Caption: Tiered screening workflow for this compound.
Tier 1: Primary Screening Protocols
Antioxidant Activity Profiling
Antioxidant assays are categorized by their mechanism: Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[4][5] To gain a comprehensive profile, we recommend using one assay from each category.
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (SET-based)
This assay measures the ability of the compound to donate an electron to the stable DPPH free radical, causing a color change from violet to yellow.[6]
-
Principle: The reduction of the DPPH radical is monitored by the decrease in absorbance at ~517 nm. The degree of discoloration indicates the scavenging potential of the compound.
-
Protocol:
-
Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 1-500 µM) prepared in methanol.
-
Add 100 µL of the DPPH working solution to each well.
-
Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (methanol only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Calculate the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
B. Ferric Reducing Antioxidant Power (FRAP) Assay (SET-based)
This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the intensely blue ferrous (Fe²⁺) form.[7]
-
Principle: The reduction of the Fe³⁺ complex results in an increase in absorbance at 593 nm, which is directly proportional to the total reducing power of the compound.[7] The assay is typically conducted at an acidic pH of 3.6.[7]
-
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM in water) in a 10:1:1 ratio. Warm to 37°C before use.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate at 37°C for 15 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve using a known antioxidant like FeSO₄ or Trolox.
-
Express the results as Trolox Equivalents (TE) or Fe²⁺ equivalents.
-
General Cytotoxicity Screening (MTT Assay)
This is a crucial first step to determine the compound's toxicity profile and to establish a safe concentration range for subsequent cell-based assays.[8]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium rings of the yellow MTT, forming a dark blue/purple formazan product that is insoluble in water.[8] The amount of formazan produced is directly proportional to the number of living cells.[8]
-
Cell Line: Use a common, robust cell line such as HeLa (cervical cancer) or HEK293 (human embryonic kidney) for initial screening.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 µM to 200 µM). Include wells for untreated cells (negative control) and a positive control (e.g., Doxorubicin). Ensure the final DMSO concentration is consistent and non-toxic across all wells.
-
Incubation: Incubate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm.
-
-
Data Analysis:
-
% Viability = (Abs_sample / Abs_control) * 100
-
Calculate the IC₅₀ value (the concentration that reduces cell viability by 50%).
-
Antimicrobial Activity Screening (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
-
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of a specific microorganism is added. Growth is assessed after incubation by visual inspection or by measuring optical density.[9][10]
-
Test Organisms: Screen against a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and a yeast (e.g., Candida albicans).
-
Protocol:
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast).
-
Inoculum Preparation: Prepare an inoculum of the test organism and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (organism, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ampicillin for bacteria, Fluconazole for yeast).
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 48 hours (for yeast).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.
-
Tier 2: Secondary Screening Protocols
Anti-inflammatory Activity (LPS-induced TNF-α Release)
Based on the salicylate scaffold, investigating anti-inflammatory properties is a high priority. This assay uses macrophages, key cells in the inflammatory response.
-
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[11][12] An effective anti-inflammatory agent will inhibit this cytokine release.
-
Cell Line: Use a murine macrophage cell line like RAW 264.7 or human monocytic THP-1 cells (differentiated into macrophages with PMA).
-
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours. Include a positive control like Dexamethasone.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to all wells except the negative control.
-
Incubation: Incubate for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
TNF-α Quantification: Measure the amount of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve from the ELISA standards.
-
Calculate the concentration of TNF-α in each sample.
-
Determine the % inhibition of TNF-α release compared to the LPS-only control and calculate the IC₅₀.
-
Hypothesized Anti-inflammatory Mechanism
The canonical pathway for LPS-induced inflammation involves the activation of the NF-κB transcription factor. Salicylates are known to inhibit this pathway, often by targeting the IκB kinase (IKK) complex. This compound may act similarly.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Anticancer Activity (Cancer Cell Line Panel)
If the initial MTT assay reveals significant cytotoxicity (e.g., IC₅₀ < 20 µM), the compound should be screened against a panel of cancer cell lines to assess its spectrum of activity and potential specificity.
-
Principle: This extends the single-cell-line MTT assay to multiple lines to determine if the compound is broadly cytotoxic or selective for certain cancer types.[13][14]
-
Cell Lines: Use a diverse panel, such as the NCI-60 panel or a custom panel including lines from different tissues (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], U87 [glioblastoma]). It is also crucial to include a non-cancerous cell line (e.g., MRC-5 [normal lung fibroblast]) to assess cancer cell selectivity.
-
Protocol: The protocol is identical to the MTT assay described in section 4.2, but performed in parallel across all selected cell lines.
-
Data Analysis:
-
Calculate the IC₅₀ value for each cell line.
-
Summarize the data in a table to compare the compound's potency across different cancer types.
-
Calculate a selectivity index (SI): SI = IC₅₀ (normal cells) / IC₅₀ (cancer cells). A higher SI value indicates greater selectivity for cancer cells.
-
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Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. (n.d.). MDPI. [Link]
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The DIMSCAN cytotoxicity assay, unlike the MTT assay, identifies syngergistic combinations of anticancer agents. (2004). Cancer Research. [Link]
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Application Note & Protocols: Methyl 3-methoxysalicylate as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: Methyl 3-methoxysalicylate is more than just a simple aromatic ester; it is a strategically functionalized scaffold ripe for elaboration into complex heterocyclic systems. The interplay of its phenolic hydroxyl, ortho-methoxy, and methyl ester groups provides a unique electronic and steric environment that can be masterfully exploited to direct cyclization and substitution reactions. This guide moves beyond mere procedural descriptions to illuminate the chemical logic behind the protocols. We will explore how this precursor's inherent reactivity is harnessed to forge medicinally relevant cores such as xanthones, coumarins, and chromones. The methodologies presented herein are selected for their robustness and adaptability, forming a foundational toolkit for chemists engaged in the discovery of novel bioactive molecules.
Introduction: The Strategic Value of this compound
This compound (Methyl 2-hydroxy-3-methoxybenzoate) is a readily available aromatic compound whose value in synthetic chemistry is derived from its trifunctional nature. The nucleophilic phenol, the sterically influencing methoxy group, and the electrophilic ester moiety serve as handles for a diverse array of transformations.
-
The phenolic hydroxyl group is acidic and a potent nucleophile, making it the primary site for O-alkylation, O-acylation, and, crucially, the initiation of various condensation and cyclization reactions.
-
The ortho-methoxy group exerts a significant electronic and steric influence. It activates the aromatic ring and can direct metallation or electrophilic substitution. Its steric bulk can influence the regioselectivity of ring-closure reactions.
-
The methyl ester can be hydrolyzed, reduced, or act as an electrophilic partner in intramolecular cyclizations, often after initial modification.
These features make it an ideal starting point for building heterocyclic frameworks that are prevalent in natural products and pharmaceuticals.[1][2]
Table 1: Physicochemical Properties of this compound [3]
| Property | Value |
|---|---|
| CAS Number | 6342-70-7 |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | 65-68 °C |
| Boiling Point | 105 °C at 2 Torr |
Synthetic Pathways & Experimental Protocols
The strategic positioning of functional groups in this compound allows for its divergent conversion into several important heterocyclic classes.
Caption: Versatility of this compound in heterocyclic synthesis.
Synthesis of Xanthone Scaffolds via Aryne Coupling
Xanthones are a class of oxygenated heterocycles with a dibenzo-γ-pyrone core, known for a wide range of biological activities, including anticancer and antimalarial properties.[4][5] A highly efficient, modern approach to synthesizing substituted xanthones involves the cesium fluoride-mediated coupling of salicylates with in situ-generated aryne intermediates.[4]
Causality of the Method: This protocol leverages the nucleophilicity of the salicylate phenoxide to trap a highly reactive benzyne intermediate. The reaction's success hinges on the efficient generation of benzyne from a silylaryl triflate precursor using a fluoride source like CsF. The subsequent intramolecular acylation (a nucleophilic attack by the newly formed ether's carbanion onto the ester carbonyl) forges the central pyrone ring in a one-pot process.
Caption: Workflow for the one-pot synthesis of xanthones via aryne coupling.
Protocol 1: Synthesis of 1-Methoxyxanthone
This protocol is adapted from the methodology reported for the synthesis of xanthones from substituted methyl salicylates.[4]
Reaction Scheme: (Self-generated image representing the reaction of this compound with a benzyne precursor to form the corresponding methoxyxanthone)
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| This compound | 182.17 | 182 mg | 1.0 |
| 2-(Trimethylsilyl)phenyl triflate | 298.33 | 328 mg | 1.1 |
| Cesium Fluoride (CsF) | 151.90 | 608 mg | 4.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol) and Cesium Fluoride (4.0 mmol).
-
Add anhydrous THF (10 mL) via syringe and stir the resulting suspension.
-
Add 2-(Trimethylsilyl)phenyl triflate (1.1 mmol) to the mixture at room temperature.
-
Heat the reaction mixture to 65 °C and maintain for 24 hours, monitoring by TLC (Thin Layer Chromatography).
-
After completion, cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl solution (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure methoxyxanthone product. A 62% yield was reported for a similar reaction involving methyl salicylate.[4]
Synthesis of Coumarin Derivatives via Pechmann Condensation
Coumarins are a major class of benzopyrone-containing heterocycles with significant applications in pharmaceuticals, fragrances, and diagnostics.[6][7] The Pechmann condensation is a classic, acid-catalyzed reaction between a phenol and a β-ketoester to form a coumarin. This compound, as a substituted phenol, is an excellent substrate for this transformation.
Causality of the Method: The reaction is initiated by the acid-catalyzed formation of a ketonium ion from the β-ketoester. The electron-rich aromatic ring of the phenol then attacks this electrophile (an electrophilic aromatic substitution) to form an intermediate. Subsequent transesterification between the phenolic hydroxyl group and the ester of the side chain, followed by dehydration, leads to the formation of the coumarin ring. The methoxy group in this compound activates the ring, facilitating the initial electrophilic attack.
Protocol 2: Synthesis of 7-Methoxy-8-carbomethoxy-4-methylcoumarin
This is a representative protocol based on standard Pechmann condensation conditions.
Reaction Scheme: (Self-generated image representing the Pechmann condensation of this compound with ethyl acetoacetate)
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| This compound | 182.17 | 1.82 g | 10.0 |
| Ethyl acetoacetate | 130.14 | 1.43 g | 11.0 |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 10 mL | - |
| Ice | - | ~50 g | - |
Step-by-Step Procedure:
-
Chill concentrated sulfuric acid (10 mL) in an ice bath to below 10 °C.
-
In a separate flask, prepare a mixture of this compound (10.0 mmol) and ethyl acetoacetate (11.0 mmol).
-
Slowly add the mixture from step 2 to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. The solution will typically develop a deep color and increased viscosity.
-
Pour the reaction mixture slowly and carefully onto crushed ice (~50 g) in a beaker with stirring.
-
A solid precipitate of the crude coumarin product should form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral (pH ~7).
-
Recrystallize the crude solid from ethanol or an ethanol/water mixture to obtain the pure coumarin derivative.
Synthesis of Chromone Frameworks
Chromones (benzo-γ-pyrones) are isomers of coumarins and are also important scaffolds in medicinal chemistry.[2][8] A common route to chromones is the Baker-Venkataraman rearrangement, which requires an o-hydroxyacetophenone as a starting material. Therefore, a preliminary step to convert this compound into the corresponding acetophenone is necessary.
Synthetic Rationale: The synthesis involves a two-step process. First, the Fries rearrangement of the O-acylated this compound or a related Claisen condensation approach is used to generate the key o-hydroxyacetophenone intermediate. This intermediate is then acylated and subjected to base-catalyzed Baker-Venkataraman rearrangement, followed by acid-catalyzed cyclization to yield the chromone.
Protocol 3: Two-Step Synthesis of 7-Methoxy-8-carbomethoxychromone
This protocol outlines the conversion to the acetophenone intermediate followed by cyclization.
Step A: Synthesis of Methyl 2-hydroxy-3-methoxyacetophenone (Note: This step is a conceptual adaptation of known methods like the Fries Rearrangement, which can be complex. Direct synthesis of the acetophenone from a different precursor is often more practical. This protocol is illustrative of the required transformation.)
-
Protect the phenolic hydroxyl of this compound as an acetate ester.
-
Subject the resulting Methyl 3-methoxy-2-acetoxybenzoate to a Lewis acid catalyst (e.g., AlCl₃) to induce a Fries rearrangement, migrating the acetyl group to the ortho position (C6).
-
Hydrolyze the ester to yield the target acetophenone. This route can have regioselectivity challenges and is presented for conceptual understanding.
Step B: Synthesis of the Chromone from the Acetophenone Intermediate (Assuming the intermediate from Step A is available)
Reaction Scheme: (Self-generated image showing the acylation of the acetophenone, Baker-Venkataraman rearrangement, and final cyclization to the chromone)
Materials and Reagents:
| Reagent | M.W. ( g/mol ) |
|---|---|
| Methyl 2-hydroxy-3-methoxyacetophenone | 196.19 |
| Benzoyl Chloride | 140.57 |
| Pyridine | - |
| Potassium Hydroxide (KOH) | 56.11 |
| Acetic Acid / HCl | - |
Step-by-Step Procedure:
-
Acylation: Dissolve the acetophenone intermediate (1.0 eq) in pyridine and cool in an ice bath. Add benzoyl chloride (1.1 eq) dropwise and stir for 2-3 hours. Work up by pouring into dilute HCl and extracting with ether to isolate the o-acyloxyacetophenone.
-
Baker-Venkataraman Rearrangement: Dissolve the product from the previous step in pyridine and add powdered KOH (3.0 eq). Stir the mixture at room temperature for 4-6 hours until a thick yellow precipitate of the diketone salt forms.
-
Cyclization: Pour the reaction mixture into cold dilute acetic acid or HCl. The β-diketone will precipitate. Heat the crude β-diketone in glacial acetic acid with a catalytic amount of concentrated HCl for 1-2 hours to effect cyclization and dehydration.
-
Work-up: Cool the reaction mixture and pour it into water. Collect the precipitated chromone product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.
Summary and Outlook
This compound has been demonstrated as a highly effective and versatile starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols detailed in this note for the synthesis of xanthones, coumarins, and chromones highlight distinct, high-yield strategies that leverage the unique reactivity imparted by the precursor's functional groups. The aryne coupling method offers a modern and efficient route to complex xanthones, while the classic Pechmann condensation remains a robust choice for coumarin synthesis. Although chromone synthesis is less direct, it is readily achievable through established multi-step sequences. Researchers in drug discovery can utilize these foundational protocols as a springboard for creating libraries of novel heterocyclic compounds for biological screening.
References
- Vertex AI Search. (n.d.). The Role of Methyl 5-allyl-3-methoxysalicylate in Advanced Chemical Synthesis. Retrieved January 12, 2026.
-
ResearchGate. (n.d.). Scheme 1 Formation of 3-methoxalylchromones 3 and 3-(dichloroacetyl)chromone 4. Retrieved January 12, 2026, from [Link]
-
Chen, Y., Yek, D., & Larock, R. C. (2008). Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates. Organic letters, 10(3), 449–452. Available from: [Link]
-
Shimizu, M., Shimazaki, T., & Hiyama, T. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 331. Available from: [Link]
- Manimaran, T., Natarajan, M., & Ramakrishnan, V. T. (1979). Synthesis of 3-methyl-coumarins, -thiacoumarins and -carbostyrils. Proceedings of the Indian Academy of Sciences - Section A, 88(2), 125-130.
-
ChemBK. (2024). This compound. Retrieved January 12, 2026, from [Link]
-
Wang, B. L., et al. (2013). Synthesis and bioactivity of novel coumarin derivatives. Pest management science, 69(1), 80-86. Available from: [Link]
-
Fitriastuti, D., Jumina, J., & Priatmoko, P. (2016). Synthesis andCharacterization of 2,3,4-Trihydroxy-5-methyl Xanthone as Antimalarial Compound. Eksakta: Jurnal Ilmu-Ilmu MIPA, 16(2), 93-98. Available from: [Link]
- Google Patents. (n.d.). KR20080013162A - Method for preparing chromone-3-carboxylic acid derivative using solution phase parallel combination chemistry.
-
MDPI. (n.d.). Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Retrieved January 12, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.uii.ac.id [journal.uii.ac.id]
- 6. Synthesis and bioactivity of novel coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coumarins Synthesis and Transformation via C–H Bond Activation—A Review [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Derivatization of Methyl 3-Methoxysalicylate: A Comprehensive Guide to Synthetic Protocols and Applications
Introduction: Unlocking the Potential of a Versatile Scaffold
Methyl 3-methoxysalicylate, a readily available aromatic ester, presents a versatile scaffold for chemical modification, opening avenues for the development of novel compounds with significant applications in medicinal chemistry and materials science.[1] Its structure, featuring a phenolic hydroxyl group, a methoxy ether, and a methyl ester, offers multiple reactive sites for derivatization. This guide provides an in-depth exploration of key derivatization strategies for this compound, offering detailed protocols, mechanistic insights, and a discussion of the potential applications of the resulting derivatives. For researchers, scientists, and drug development professionals, this document serves as a practical resource for harnessing the synthetic potential of this valuable building block.
The strategic modification of the this compound core can profoundly influence its physicochemical properties and biological activity. Derivatization can enhance potency, improve selectivity, and optimize pharmacokinetic profiles of bioactive molecules.[2] This guide will focus on four principal classes of derivatization reactions: O-Alkylation, O-Acylation, Hydrolysis and Amidation, and Electrophilic Aromatic Substitution. Each section will provide a detailed experimental protocol, a discussion of the underlying chemical principles, and visual aids to facilitate understanding and implementation in a laboratory setting.
I. O-Alkylation: Expanding the Molecular Framework via Ether Linkages
The phenolic hydroxyl group of this compound is a prime target for O-alkylation, most commonly achieved through the Williamson ether synthesis.[3][4] This reaction introduces an ether linkage, which can be used to append a variety of alkyl or aryl moieties, thereby modulating the molecule's lipophilicity, steric bulk, and potential for new intermolecular interactions.
Causality Behind Experimental Choices in O-Alkylation
The Williamson ether synthesis proceeds via an SN2 mechanism, where a phenoxide ion, generated by deprotonation of the phenol with a suitable base, acts as a nucleophile to displace a halide or other suitable leaving group from an alkylating agent.[3] The choice of base is critical; a moderately strong base such as potassium carbonate (K₂CO₃) is often sufficient to deprotonate the acidic phenol without promoting unwanted side reactions like hydrolysis of the ester group. The selection of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile facilitates the dissolution of the reactants and promotes the SN2 reaction by solvating the cation of the base, leaving the phenoxide anion more nucleophilic.[5] Primary alkyl halides are the preferred electrophiles to minimize competing E2 elimination reactions.[6][7]
Experimental Protocol: O-Alkylation via Williamson Ether Synthesis
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Add the desired alkyl halide (1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkylated derivative.
| Parameter | Condition | Rationale |
| Base | K₂CO₃ | Sufficiently strong to deprotonate the phenol without causing ester hydrolysis. |
| Solvent | DMF | Polar aprotic solvent that facilitates the SN2 reaction. |
| Temperature | 60-80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Work-up | Aqueous quench | Removes inorganic salts and excess DMF. |
| Purification | Column Chromatography | Separates the desired product from unreacted starting materials and byproducts. |
II. O-Acylation: Introduction of Ester Functionality
The phenolic hydroxyl group can also be readily acylated to form an ester. This transformation is typically achieved using an acid chloride or an acid anhydride in the presence of a base.[8] O-acylation can be used to introduce a wide variety of acyl groups, which can serve as protecting groups or as moieties to modulate the biological activity of the parent molecule.
Causality Behind Experimental Choices in O-Acylation
O-acylation of phenols is a nucleophilic acyl substitution reaction. The use of a base, such as pyridine or triethylamine, is crucial for two reasons: it deprotonates the phenol to form a more nucleophilic phenoxide and it neutralizes the acidic byproduct (e.g., HCl from an acid chloride) that is formed during the reaction.[9] The reaction is often performed in a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent reaction of the acylating agent with the solvent. The reaction is typically exothermic and is often carried out at 0 °C to control the reaction rate and minimize side reactions.
Experimental Protocol: O-Acylation with an Acid Chloride
Materials:
-
This compound
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride) or Acid anhydride (e.g., acetic anhydride)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the desired O-acylated product.
| Parameter | Condition | Rationale |
| Acylating Agent | Acid Chloride/Anhydride | Highly reactive electrophiles for efficient acylation.[8] |
| Base | Pyridine/Triethylamine | Acts as a nucleophilic catalyst and acid scavenger. |
| Solvent | DCM | An inert solvent that dissolves reactants and does not participate in the reaction. |
| Temperature | 0 °C to RT | Controls the exothermic reaction and prevents side product formation. |
| Work-up | Acid/Base washes | Removes excess base and unreacted starting materials. |
III. Hydrolysis and Amidation: Modifying the Ester Group
The methyl ester functionality of this compound is susceptible to nucleophilic attack, allowing for its conversion to a carboxylic acid via hydrolysis or to an amide via amidation. These transformations are fundamental in drug development for altering solubility, metabolic stability, and target-binding interactions.
A. Hydrolysis to 3-Methoxysalicylic Acid
Base-catalyzed hydrolysis (saponification) is a straightforward method to convert the methyl ester to the corresponding carboxylic acid, 3-methoxysalicylic acid.[10]
The hydrolysis is typically carried out using a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and a co-solvent such as methanol or THF to ensure solubility of the starting material.[11] The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. Heating is often required to drive the reaction to completion. Acidification in the work-up step is essential to protonate the resulting carboxylate salt and precipitate the free carboxylic acid.[12]
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol
-
Deionized water
-
Concentrated Hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Add a solution of NaOH (2.0-3.0 eq) or LiOH (2.0-3.0 eq) in water.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly acidify the solution with concentrated HCl until the pH is ~2, at which point a precipitate should form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to obtain 3-methoxysalicylic acid.
B. Amidation to 3-Methoxysalicylamide Derivatives
Direct amidation of the methyl ester can be achieved by heating with an amine, often in the presence of a catalyst.[13][14] This reaction provides access to a wide range of primary, secondary, and tertiary amides.
The direct amidation of esters with amines is often a slow process and may require high temperatures or the use of a catalyst.[14][15] The reaction mechanism involves nucleophilic attack of the amine on the ester carbonyl, followed by elimination of methanol.[15] For less reactive amines, the reaction can be facilitated by Lewis acid catalysts or by using a sealed tube to allow for higher reaction temperatures. The choice of amine will determine the nature of the resulting amide.
Materials:
-
This compound
-
Primary or secondary amine
-
Optional: Lewis acid catalyst (e.g., ZrO₂)[16]
-
High-pressure reaction vessel (if necessary)
-
Solvent for work-up (e.g., ethyl acetate)
-
Aqueous acid solution for washing (e.g., 1 M HCl)
Procedure:
-
In a pressure-resistant reaction vessel, combine this compound (1.0 eq) and the desired amine (2.0-5.0 eq).
-
If using a catalyst, add it at this stage.
-
Seal the vessel and heat the mixture to 100-150 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic solution with an aqueous acid solution to remove excess amine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired amide.
IV. Electrophilic Aromatic Substitution: Functionalizing the Benzene Ring
The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating hydroxyl and methoxy groups.[10][17] However, the methyl ester group is electron-withdrawing and deactivating. The interplay of these directing effects determines the regioselectivity of EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions.
Understanding the Regioselectivity
-
-OH (Hydroxyl) group: A strongly activating, ortho, para-director due to its strong +M (mesomeric) effect.[10]
-
-OCH₃ (Methoxy) group: An activating, ortho, para-director, also due to a +M effect, though slightly less activating than -OH.[18]
-
-COOCH₃ (Methyl Ester) group: A deactivating, meta-director due to its -I (inductive) and -M effects.[2]
The combined effect of these groups will direct incoming electrophiles primarily to the positions ortho and para to the powerful activating hydroxyl and methoxy groups. The most likely positions for substitution are C4 and C6 (para and ortho to the hydroxyl group, respectively). Steric hindrance from the adjacent methoxy and ester groups may influence the ratio of ortho to para products.
A. Nitration
Nitration introduces a nitro group onto the aromatic ring, a versatile functional group that can be further reduced to an amine.
Materials:
-
This compound
-
Concentrated Nitric acid (HNO₃)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Ice
Procedure:
-
In a flask, carefully add concentrated sulfuric acid to this compound while cooling in an ice bath.
-
Once dissolved and cooled to 0-5 °C, slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the low temperature.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
The crude product may be a mixture of isomers and can be purified by recrystallization or column chromatography.
V. Applications of this compound Derivatives
The derivatization of this compound opens the door to a wide array of potential applications, particularly in the realm of drug discovery and development. Salicylic acid and its derivatives have a long history in medicine, with well-established anti-inflammatory, analgesic, and antipyretic properties.[2][19] By modifying the core structure, it is possible to fine-tune these activities and explore new therapeutic avenues.
-
Anti-inflammatory and Analgesic Agents: O-acylated derivatives, for instance, can be designed as prodrugs that release the active salicylic acid moiety upon hydrolysis in vivo.[2] The nature of the acyl group can be varied to control the rate of release and the pharmacokinetic profile.
-
Antimicrobial and Antifungal Agents: The introduction of various functional groups through the derivatization strategies outlined can lead to compounds with antimicrobial and antifungal activity.[20][21] For example, salicylanilides derived from amidation have shown promising activity against various pathogens.[20]
-
Enzyme Inhibitors: The salicylate scaffold is a known pharmacophore for various enzymes. Derivatives of this compound have been explored as inhibitors of enzymes such as methionine aminopeptidase, which is a target for antibacterial drug development.[12][22]
-
Materials Science: The functional groups introduced through derivatization can be used to incorporate this compound derivatives into polymers or other materials, potentially imparting unique properties such as UV protection or antioxidant capabilities.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of chemical entities. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the derivatization of this compound. By strategically modifying the phenolic hydroxyl, methyl ester, and aromatic ring, it is possible to generate novel molecules with tailored properties for applications in drug discovery, agrochemicals, and materials science. The continued exploration of the synthetic utility of this compound is expected to yield further innovations and valuable contributions to the chemical sciences.
References
- Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [URL: https://www.mdpi.com/1420-3049/28/1/366]
- Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. Aakash Institute. [URL: https://www.aakash.ac.
- 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Chemistry_of_Benzene_and_Its_Derivatives/16.
- Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3444638/]
- Design of acyl salicylic acid derivates as COX-1 inhibitors using QSAR approach, molecular docking and QSPR. Pharmacy Education. [URL: https://pharmacyeducation.fip.
- Ch24 - Acylation of phenols. University of Calgary. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch24/ch24-3-3.html]
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- Formation of Amides From Esters. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
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- Direct amidation of esters with nitroarenes. OUCI. [URL: https://www.chem.ox.ac.
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- This compound - ChemBK. [URL: https://www.chembk.
- Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/283030278_Novel_derivatives_of_nitro-substituted_salicylic_acids_Synthesis_antimicrobial_activity_and_cytotoxicity]
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- Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22908083/]
- O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. [URL: https://www.revistadechimie.ro/pdf/CRISTIAN%20SIMION%2012%2009.pdf]
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Scale-Up Synthesis of Methyl 3-Methoxysalicylate: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3-methoxysalicylate is a valuable intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and fragrances. Its structural motif, featuring a salicylate core with an additional methoxy group, imparts unique chemical properties that are leveraged in the development of novel compounds. This application note provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and reproducible protocol suitable for laboratory and pilot-plant scale production. We will delve into the underlying chemical principles, provide a detailed step-by-step protocol, and address critical safety and analytical considerations.
The synthesis of this compound and its derivatives is of significant interest in medicinal chemistry due to their potential to modulate various biological targets.[1] Salicylates are well-known for their anti-inflammatory, analgesic, and antibacterial properties.[1]
Synthetic Strategy: O-Methylation of 3-Hydroxysalicylic Acid
The most common and efficient route for the synthesis of this compound involves the selective O-methylation of the phenolic hydroxyl group of a salicylic acid derivative. While direct methylation of salicylic acid can be challenging to control, starting with 3-hydroxy-4-methylbenzoic acid allows for a more regioselective reaction.[2] Subsequently, the carboxylic acid is esterified to yield the final product.
A key reagent in this process is dimethyl sulfate (DMS), a powerful and cost-effective methylating agent.[3][4] However, it is crucial to acknowledge the high toxicity and carcinogenic nature of DMS, necessitating stringent safety protocols.[5][6]
Experimental Workflow
The following diagram outlines the key stages in the scale-up synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Protocol
This protocol is designed for a 100g scale synthesis of this compound. Adjustments may be necessary for different scales.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 3-Hydroxy-4-methylbenzoic acid | 586-30-1 | 152.15 g/mol | 100 g | 0.657 mol |
| Dimethyl sulfate | 77-78-1 | 126.13 g/mol | 91.5 mL (122 g) | 0.967 mol |
| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 g/mol | 227 g | 1.64 mol |
| Acetone | 67-64-1 | 58.08 g/mol | 1.5 L | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 1 L | - |
| Sodium Bicarbonate (sat. aq. sol.) | 144-55-8 | 84.01 g/mol | 500 mL | - |
| Brine (sat. aq. NaCl sol.) | 7647-14-5 | 58.44 g/mol | 500 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | 50 g | - |
| Methanol | 67-56-1 | 32.04 g/mol | 1 L | - |
| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 g/mol | 10 mL | - |
Equipment
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with temperature controller
-
Inert gas (Nitrogen or Argon) supply
-
Large separatory funnel
-
Rotary evaporator
-
Crystallization dish
-
Vacuum filtration apparatus
Safety Precautions
Dimethyl sulfate is extremely hazardous. It is a potent carcinogen, mutagen, and corrosive agent.[5][6] It is fatal if inhaled, toxic if swallowed, and causes severe skin burns and eye damage.[5][6] ALWAYS handle dimethyl sulfate in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a full-face shield, chemical-resistant gloves (butyl rubber or Viton), and a lab coat.[6][7][8] Have a quenching solution (e.g., 10% ammonia or sodium carbonate solution) readily available in case of spills.[6]
Synthesis Procedure
Part 1: O-Methylation
-
Reactor Setup: Assemble the 5 L three-necked flask with the mechanical stirrer, reflux condenser, and a dropping funnel. Ensure all glassware is dry. Purge the system with an inert gas.
-
Reagent Addition: To the flask, add 3-hydroxy-4-methylbenzoic acid (100 g), anhydrous potassium carbonate (227 g), and acetone (1.5 L).
-
Stirring and Heating: Begin stirring the mixture to form a suspension. Heat the mixture to a gentle reflux (approximately 56 °C).
-
Dimethyl Sulfate Addition: Slowly add dimethyl sulfate (91.5 mL) to the refluxing suspension via the dropping funnel over a period of 1-2 hours. Caution: The reaction is exothermic; control the addition rate to maintain a steady reflux.
-
Reaction Monitoring: After the addition is complete, continue to reflux the mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully add water (1 L) to quench any unreacted dimethyl sulfate and dissolve the inorganic salts.
Part 2: Esterification
-
Solvent Removal: Remove the acetone from the reaction mixture using a rotary evaporator.
-
Acidification: Transfer the aqueous residue to a large beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid until the pH of the solution is ~2. A precipitate of 3-methoxy-4-methylbenzoic acid will form.
-
Isolation of Intermediate: Collect the solid by vacuum filtration and wash with cold water. Dry the solid in a vacuum oven.
-
Esterification Setup: To a 2 L round-bottom flask, add the dried 3-methoxy-4-methylbenzoic acid, methanol (1 L), and concentrated sulfuric acid (10 mL).
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane (500 mL) and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 250 mL) and then with brine (250 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/water or hexane/ethyl acetate.
-
Dissolve the crude product in a minimum amount of hot methanol.
-
Slowly add water until the solution becomes cloudy.
-
Heat the solution again until it becomes clear.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.[9]
| Analytical Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons, the two methoxy groups, and the hydroxyl proton. |
| ¹³C NMR | Peaks corresponding to the aromatic carbons, the carbonyl carbon, and the two methoxy carbons. |
| FT-IR | Characteristic peaks for the hydroxyl group (broad), carbonyl group (ester), and C-O stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound (182.17 g/mol ). |
| Melting Point | 65-68 °C (literature value). |
| Purity (GC/HPLC) | >98% |
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete O-methylation | Insufficient reaction time or temperature. Inactive base. | Increase reflux time. Ensure potassium carbonate is anhydrous and finely powdered. |
| Incomplete Esterification | Insufficient acid catalyst or reaction time. | Add more sulfuric acid. Increase reflux time. |
| Low Yield | Loss of product during work-up. Incomplete reaction. | Optimize extraction and purification steps. Re-run the reaction under more forcing conditions if necessary. |
| Product is an oil, not a solid | Impurities present. | Purify by column chromatography before crystallization. |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the stringent safety precautions, researchers can reliably produce this valuable chemical intermediate in high yield and purity. The provided analytical data and troubleshooting guide will further aid in the successful execution of this synthesis on a larger scale.
References
- Dimethyl sulfate,2537E-3,2023/09/19 - Safety Data Sheet.
- Dimethyl sulfate - pentachemicals.
- ICSC 0148 - DIMETHYL SULFATE.
- DIMETHYL SULPHATE - Chemstock.
- SAFETY DATA SHEET - Sigma-Aldrich.
-
Effect of scale-up of batch reaction on synthesis of methyl salicylate (squares) and linalyl ferulate (triangles) under optimised conditions. - ResearchGate. Available from: [Link]
- Analytical Methods.
-
Methyl Salicylate as a Selective Methylation Agent for the Esterification of Carboxylic Acids. Available from: [Link]
-
O-Methylation Of Hydroxyl-Containing Organic Substrates: A Comprehensive Overview. Available from: [Link]
- US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents.
Sources
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- 9. env.go.jp [env.go.jp]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl 3-methoxysalicylate Synthesis
Welcome to the technical support center for the synthesis of Methyl 3-methoxysalicylate (Methyl 2-hydroxy-3-methoxybenzoate). This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synthesis, troubleshoot common issues, and ultimately optimize product yield and purity. Drawing from established chemical principles and field-proven insights, this document provides a comprehensive resource for your laboratory work.
Overview of Synthesis: The Fischer-Speier Esterification
The most reliable and common method for synthesizing this compound is the Fischer-Speier esterification of 3-methoxysalicylic acid with methanol.[1] This reaction involves heating the carboxylic acid and an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2]
The core challenge of this synthesis lies in the reversible nature of the reaction.[3] To achieve a high yield, the equilibrium must be shifted towards the formation of the ester. This is governed by Le Châtelier's principle and is practically achieved by using a large excess of methanol, which also conveniently serves as the solvent, and/or by removing the water byproduct as it forms.[3][4]
Reaction Mechanism Workflow
The Fischer esterification proceeds via a series of proton transfer and nucleophilic acyl substitution steps. The acid catalyst plays a crucial role in activating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.
Caption: Fischer esterification mechanism for this compound.
Detailed Experimental Protocol: Fischer Esterification
This protocol is a standard procedure adaptable for laboratory scale synthesis.
Materials:
-
3-Methoxysalicylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methoxysalicylic acid (1.0 eq) and a large excess of anhydrous methanol (15-20 eq).[5] Stir the mixture until the acid dissolves.
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the solution. The addition is exothermic and should be done cautiously.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 65-70°C) and maintain this temperature for 2-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction and Work-up: Dilute the residue with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product, which often solidifies upon standing, can be further purified by recrystallization from a suitable solvent (e.g., methanol/water mixture or hexanes) to obtain a white to off-white crystalline solid.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the synthesis in a direct question-and-answer format.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Q1: My reaction yield is consistently low. What are the primary factors?
Answer: Low yield in a Fischer esterification is almost always tied to the reaction equilibrium.
-
Insufficient Excess of Alcohol: The reaction is reversible. Using a large excess of methanol (15-20 equivalents or more) is the primary method to push the equilibrium toward the product.[3] Running the reaction with methanol as the solvent is the standard, effective approach.[6]
-
Presence of Water: Water is a product of the reaction. Any water present at the start (e.g., from wet reagents or solvents) will inhibit the reaction from moving forward. Ensure you are using anhydrous methanol and that your glassware is thoroughly dry.
-
Inadequate Reaction Time or Temperature: While refluxing at the boiling point of methanol is standard, sterically hindered substrates may react more slowly.[5] Monitor the reaction with TLC to ensure it has reached completion before beginning the work-up.
-
Catalyst Amount: While catalytic, an insufficient amount of acid will result in a very slow reaction rate. Ensure you are using at least 0.1 equivalents of a strong acid catalyst.
Q2: I'm observing a significant amount of unreacted 3-methoxysalicylic acid in my crude product. How can I drive the reaction to completion?
Answer: This is a classic equilibrium problem. In addition to the points in Q1, consider these strategies:
-
Water Removal: For stubborn reactions, active removal of the water byproduct is highly effective. This can be done by setting up the reaction in a non-polar co-solvent like toluene and using a Dean-Stark apparatus to physically trap the water as it forms.[2]
-
Increase Catalyst Loading: A modest increase in the amount of sulfuric acid can accelerate the rate at which equilibrium is reached.
-
Check Starting Material Purity: Impurities in the starting 3-methoxysalicylic acid could inhibit the reaction. Confirm its purity before starting.
Q3: The work-up is difficult, and I'm losing product. What is the best way to purify the final product?
Answer: Product loss during work-up often happens during the neutralization and extraction steps.
-
Incomplete Neutralization: During the wash with sodium bicarbonate, it is crucial to remove all acidic species (H₂SO₄ and unreacted 3-methoxysalicylic acid). Add the bicarbonate solution until CO₂ evolution ceases completely. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Premature Product Precipitation: If you remove too much of the organic solvent before neutralization, the product may precipitate out with the salts, leading to loss.
-
Emulsion Formation: Emulsions can form during extraction. To break them, add a small amount of brine to the separatory funnel and swirl gently.
-
Product Solubility: this compound has some solubility in water. Avoid using excessive amounts of water during the washing steps. Always use brine for the final wash to help "salt out" the product from the aqueous phase and into the organic layer.[7]
Q4: I am seeing an unexpected byproduct. What could it be and how can I prevent it?
Answer: While Fischer esterification is highly chemoselective for the carboxylic acid over the phenolic hydroxyl group, side reactions can occur under certain conditions.[8]
-
Potential O-Methylation: The most likely byproduct would be from the methylation of the phenolic hydroxyl group, forming methyl 2,3-dimethoxybenzoate. However, this is highly unlikely under standard Fischer esterification conditions using methanol and a protic acid catalyst.[8][9] This side reaction becomes a significant concern only if you switch to more powerful and less selective methylating agents like dimethyl sulfate or methyl iodide with a base, which should be avoided for this synthesis.
-
Self-Esterification (Polymerization): Hydroxybenzoic acids can theoretically undergo self-esterification to form polyesters.[5] This is generally promoted by high temperatures and is not a common issue in this specific synthesis where a large excess of a simple alcohol (methanol) is present to act as the primary nucleophile.
To prevent byproducts, adhere to the recommended reaction conditions. If a byproduct is consistently observed, it should be isolated and characterized (NMR, MS) to confirm its identity and adjust the reaction strategy accordingly.
Data Summary & Key Parameters
| Parameter | Recommended Value | Rationale & Notes |
| Starting Material | 3-Methoxysalicylic Acid | Ensure high purity for optimal results. |
| Alcohol | Anhydrous Methanol | Acts as both reactant and solvent. A large excess (15-20 eq.) is critical to drive the equilibrium.[3] |
| Catalyst | Conc. H₂SO₄ or p-TsOH | 0.1 - 0.2 equivalents. Strong protic acids are required to activate the carbonyl group.[2] |
| Temperature | Reflux (~65-70 °C) | The boiling point of methanol provides sufficient energy without promoting side reactions. |
| Reaction Time | 2 - 6 hours | Monitor by TLC to determine completion. |
| Work-up Base | Saturated NaHCO₃ | Neutralizes the acid catalyst and removes unreacted starting material.[6] |
| Purification | Recrystallization | Effective for obtaining a high-purity crystalline product. |
Frequently Asked Questions (FAQs)
Q: Why is an acid catalyst necessary? A: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon significantly more electrophilic and thus more reactive towards the weakly nucleophilic methanol.[4] Without the catalyst, the reaction is impractically slow.
Q: How do I confirm the identity and purity of my final product? A: The identity and purity of this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will provide a definitive structural confirmation.
-
Melting Point: The purified product should have a sharp melting point consistent with the literature value (65-68 °C).[10] A broad melting range indicates impurities.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate (using an appropriate solvent system like ethyl acetate/hexanes) indicates high purity.
Q: What are the key safety precautions for this synthesis? A:
-
Concentrated Sulfuric Acid: Highly corrosive. Always wear gloves, safety glasses, and a lab coat. Add the acid slowly to the methanol solution, as the dilution is exothermic.
-
Methanol: Flammable and toxic. Handle in a well-ventilated fume hood and avoid inhalation or skin contact.
-
Reflux: Ensure the reflux apparatus is properly clamped and that cooling water is flowing through the condenser before applying heat.
-
Pressure Build-up: When washing with sodium bicarbonate, pressure from CO₂ evolution will build in the separatory funnel. Vent the funnel frequently and carefully.
References
-
Appendino, G., et al. (2002). Chemoselective Esterification of Phenolic Acids and Alcohols. Organic Letters, 4(22), 3839-3841. [Link]
-
Ballarini, N., et al. (2005). The transformations involving methanol in the acid- and base-catalyzed gas-phase methylation of phenol. Journal of Catalysis, 232(2), 386-397. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
Mamedov, E. N., & Poddubnaya, N. N. (2002). Selective esterifications of alcohols and phenols through carbodiimide couplings. Organic & Biomolecular Chemistry, 1(1), 135-141. [Link]
-
Westfield State University. Esterification of Salicylic Acid: The synthesis of cool smelling molecules. [Link]
-
Doug's Lab. (2016, July 28). The Fischer Esterification: Methyl Salicylate [Video]. YouTube. [Link]
-
4College.co.uk. Esters. [Link]
-
MDPI. (2012). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 17(12), 14756-14765. [Link]
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Technical Support Center: Synthesis of Methyl 3-Methoxysalicylate
Welcome to the technical support center for the synthesis of Methyl 3-methoxysalicylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during its synthesis. By understanding the root causes of these issues, you can optimize your reaction conditions, improve yield and purity, and streamline your development process.
The synthesis of this compound, a key intermediate in various pharmaceutical and fine chemical applications, most commonly proceeds via the regioselective O-methylation of a dihydroxybenzoate precursor, such as methyl 2,3-dihydroxybenzoate. While seemingly straightforward, this reaction is often complicated by a lack of complete regioselectivity, leading to a mixture of products that can be challenging to separate and identify. This guide provides in-depth, practical solutions to these common problems in a user-friendly Q&A format.
Troubleshooting and FAQs
Q1: My post-reaction analysis (TLC, GC-MS) shows multiple product spots. What are the most likely byproducts?
A1: Probable Cause & Identification
When synthesizing this compound (methyl 2-hydroxy-3-methoxybenzoate) from methyl 2,3-dihydroxybenzoate, the presence of multiple products is a frequent issue. The primary cause is the non-selective methylation of the two phenolic hydroxyl groups. The most common byproducts you are likely observing are:
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Unreacted Starting Material: Methyl 2,3-dihydroxybenzoate.
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Regioisomeric Product: Methyl 3-hydroxy-2-methoxybenzoate. This is often the most significant and difficult-to-separate impurity.
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Over-methylated Product: Methyl 2,3-dimethoxybenzoate.
The formation of these byproducts is governed by the subtle differences in the acidity and steric accessibility of the two hydroxyl (-OH) groups and the stoichiometry of your methylating agent. The hydroxyl group at the C2 position is often more acidic due to intramolecular hydrogen bonding with the adjacent ester group, which can influence reactivity.
Q2: How can I definitively distinguish between my desired product and the isomeric byproduct, Methyl 3-hydroxy-2-methoxybenzoate?
A2: Analytical Differentiation
Distinguishing between these two regioisomers is critical and can be reliably achieved using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4]
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¹H NMR Spectroscopy: The chemical shifts of the aromatic protons and the methoxy (-OCH₃) protons will be distinct for each isomer due to the different electronic environments.
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For the desired This compound , the C2-OH forms a strong intramolecular hydrogen bond with the carbonyl of the ester, which can shift its proton signal significantly downfield (typically >10 ppm). The aromatic protons will also have a characteristic splitting pattern.
-
For the Methyl 3-hydroxy-2-methoxybenzoate isomer, the hydrogen-bonding pattern is different, resulting in a different chemical shift for the C3-OH proton and a different splitting pattern for the aromatic protons.
-
-
GC-MS: While the isomers will have the same molecular weight (182.17 g/mol ), they often exhibit slightly different retention times on a GC column.[2][4] Their mass fragmentation patterns may also show subtle, reproducible differences that can be used for identification if you have a known standard.
Data Summary for Byproduct Identification:
| Compound | Molecular Weight ( g/mol ) | Key ¹H NMR Features (Illustrative) | GC-MS Behavior |
| Methyl 2,3-dihydroxybenzoate (Starting Material) | 168.15 | Absence of -OCH₃ signal; two -OH signals. | Shorter retention time than methylated products. |
| This compound (Desired Product) | 182.17 | One -OCH₃ signal; C2-OH proton signal often >10 ppm. | Distinct retention time. |
| Methyl 3-hydroxy-2-methoxybenzoate (Isomeric Byproduct) | 182.17 | One -OCH₃ signal; C3-OH proton signal typically <10 ppm. | Retention time very close to the desired product. |
| Methyl 2,3-dimethoxybenzoate (Over-methylated) | 196.19 | Two distinct -OCH₃ signals; absence of -OH signals. | Longer retention time than mono-methylated products. |
Q3: My mass spectrometry results show a peak with a higher molecular weight than my product. What is this, and how do I prevent it?
A3: Over-methylation Byproduct
Probable Cause: A peak with a molecular weight of approximately 196 g/mol corresponds to Methyl 2,3-dimethoxybenzoate . This byproduct forms when both phenolic hydroxyl groups are methylated.
Causality: This issue almost always stems from the reaction conditions, specifically:
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Excess Methylating Agent: Using too much of the methylating agent (e.g., dimethyl sulfate, methyl iodide) is the most common cause.
-
Prolonged Reaction Time or High Temperature: Allowing the reaction to proceed for too long or at an elevated temperature can provide the necessary energy to overcome the activation barrier for methylating the second, less reactive hydroxyl group.
Preventative Measures & Solutions:
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Control Stoichiometry: Carefully control the stoichiometry of your methylating agent. Use slightly more than 1.0 equivalent, but avoid large excesses. A good starting point is 1.1-1.2 equivalents.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the appearance of the products. Stop the reaction as soon as the starting material is consumed to minimize the formation of the di-methylated product.
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Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many Williamson ether syntheses, starting at room temperature or even 0 °C is advisable.[5]
Q4: How can I optimize my reaction to maximize the yield of the desired this compound and minimize the isomeric byproduct?
A4: Optimizing for Regioselectivity
Achieving high regioselectivity in the methylation of dihydroxybenzoates is a known synthetic challenge.[6][7] Success hinges on exploiting the subtle differences in reactivity between the two hydroxyl groups.
Expert Insights & Protocol Adjustments:
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Choice of Base: The base used to deprotonate the phenol is crucial. A weaker base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is often preferred over stronger bases like sodium hydride (NaH).[8][9] A weaker base can selectively deprotonate the more acidic C2-OH, leaving the C3-OH protonated and less nucleophilic. This kinetic control can significantly favor the formation of the 3-methoxy product.
-
Solvent Effects: Polar aprotic solvents like DMF or acetonitrile are commonly used. The choice of solvent can influence the solubility of the phenoxide salt and the rate of the Sₙ2 reaction.
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Temperature and Addition Rate: Add the methylating agent slowly and at a controlled temperature (e.g., 0 °C to room temperature). This helps to dissipate any exotherm and maintain kinetic control, preventing non-selective methylation.
Illustrative Optimized Protocol (Williamson Ether Synthesis):
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Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add methyl 2,3-dihydroxybenzoate (1.0 eq.).
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Solvent & Base: Add anhydrous acetonitrile or DMF, followed by a mild base such as cesium carbonate (Cs₂CO₃, 1.5 eq.).[7] Stir the suspension.
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Methylation: Cool the mixture to 0 °C in an ice bath. Slowly add methyl iodide (MeI, 1.1 eq.) dropwise over 20-30 minutes.
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Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.
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Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product using column chromatography on silica gel to separate the desired product from byproducts.
Visualizing the Reaction Pathway
The following diagram illustrates the primary reaction pathway and the formation of the key byproducts during the methylation of methyl 2,3-dihydroxybenzoate.
Caption: Reaction scheme for this compound synthesis.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues encountered during the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
References
-
Ballarini, N., et al. (n.d.). Catalytic methylation of phenol on MgO – Surface chemistry and mechanism. ResearchGate. Available at: [Link]
- Clifford, A. F. (1969). Methylation of phenols. U.S. Patent No. 3,446,856. Google Patents.
-
S. L., et al. (2018). A Review of the Process on Vapor Phase Methylation of Phenol with Methanol. Semantic Scholar. Available at: [Link]
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R., G., et al. (n.d.). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. AIR Unimi. Available at: [Link]
-
Ballarini, N., et al. (2018). A Review of the Process on Vapor Phase Methylation of Phenol with Methanol. ResearchGate. Available at: [Link]
-
Quora. (2014). Why can't the Williamson synthesis be used to prepare diphenyl ether?. Available at: [Link]
-
University of Wisconsin-Whitewater. (n.d.). The Williamson Ether Synthesis. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
Ashenhurst, J. (2024). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of methylation reaction. Available at: [Link]
-
C. A. M. et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. PubMed Central. Available at: [Link]
-
ResearchGate. (2012). How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate?. Available at: [Link]
-
K. P. et al. (2019). Rational Reprogramming of O-Methylation Regioselectivity for Combinatorial Biosynthetic Tailoring of Benzenediol Lactone Scaffolds. Journal of the American Chemical Society. Available at: [Link]
-
Z. J. et al. (2023). Engineering of flavonoid 3'-O-methyltransferase for improved biosynthesis of chrysoeriol in Escherichia coli. PubMed. Available at: [Link]
-
H. Y. et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PubMed Central. Available at: [Link]
-
ResearchGate. (2021). How to methylate selectively enolic hydroxyl group other than phenolic groups in 3-hydroxy flavones?. Available at: [Link]
-
D. M. et al. (2013). Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. PubMed. Available at: [Link]
-
GSRS. (n.d.). METHYL 2,4-DIHYDROXYBENZOATE. Available at: [Link]
-
precisionFDA. (n.d.). METHYL 2,4-DIHYDROXYBENZOATE. Available at: [Link]
-
PubChem. (n.d.). Methyl 2,3-Dihydroxybenzoate. Available at: [Link]
-
G. W. et al. (2012). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Available at: [Link]
- Google Patents. (n.d.). Preparation method of methyl 3-methoxyacrylate.
-
K. S. et al. (2017). Characterization and Differentiation of Geometric Isomers of 3-methylfentanyl Analogs by Gas Chromatography/Mass Spectrometry, Liquid Chromatography/Mass Spectrometry, and Nuclear Magnetic Resonance Spectroscopy. PubMed. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 3-methyl methoxyacrylate.
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ResearchGate. (n.d.). Methyl 3‐Methoxyacrylate. Available at: [Link]
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S. S. S. et al. (2023). Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. MDPI. Available at: [Link]
-
PubChem. (n.d.). Methyl 3-methoxyacrylate. Available at: [Link]
-
D. M. et al. (2012). Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. ResearchGate. Available at: [Link]
Sources
- 1. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Characterization and Differentiation of Geometric Isomers of 3-methylfentanyl Analogs by Gas Chromatography/Mass Spectrometry, Liquid Chromatography/Mass Spectrometry, and Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 3-methoxysalicylate
Welcome to the technical support center for Methyl 3-methoxysalicylate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this versatile intermediate. We will move beyond simple protocols to explore the underlying chemical principles governing common purification hurdles, providing you with the expert insights needed to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for troubleshooting specific purification issues.
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The impurity profile of this compound is intrinsically linked to its synthesis, which typically involves the esterification of 3-methoxysalicylic acid or methylation of methyl salicylate derivatives.
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Unreacted Starting Material (3-methoxysalicylic acid): Incomplete esterification is a frequent issue. This impurity is significantly more polar than the desired product due to the free carboxylic acid group.
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Over-methylated Byproduct (Methyl 2,3-dimethoxybenzoate): If using potent methylating agents (e.g., dimethyl sulfate, methyl iodide) to methylate the phenolic hydroxyl group of a precursor, there's a risk of also methylating the salicylic hydroxyl group, resulting in a less polar byproduct.
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Hydrolysis Product (3-methoxysalicylic acid): The ester bond is susceptible to hydrolysis, particularly during aqueous workups under non-neutral pH conditions.[1][2][3][4] This reverts the product to the acidic starting material.
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Positional Isomers: Depending on the synthetic route, isomers such as Methyl 4-methoxysalicylate or Methyl 5-methoxysalicylate could be present if the starting materials were not isomerically pure.
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Residual Solvents: Solvents used in the reaction (e.g., DMF, THF) or purification (e.g., Ethyl Acetate, Hexanes) are common contaminants. Their presence is typically identified by characteristic signals in ¹H NMR spectra.[5][6][7]
Q2: What is the recommended primary purification strategy for crude this compound?
A2: For most applications, flash column chromatography on silica gel is the most robust and versatile method for purifying crude this compound.[8][9][10] This technique effectively separates the moderately polar product from both more polar impurities (like the starting acid) and less polar impurities (like the over-methylated byproduct). The choice of eluent is critical and is typically a gradient system of ethyl acetate in hexanes.
Q3: How can I effectively monitor the purification process in real-time?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool.[11][12] Before committing to a large-scale column, run several TLC plates with varying solvent systems (e.g., 10%, 20%, 30% Ethyl Acetate in Hexanes) to determine the optimal conditions for separation. The product should have an Rf value between 0.3 and 0.5 for good separation on a column. Visualization under UV light (254 nm) is typically sufficient for these aromatic compounds.
Q4: What are the key ¹H NMR signals I should look for to confirm the identity and purity of this compound?
A4: In CDCl₃, the spectrum is quite distinct. You should expect to see:
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Two methoxy singlets: One for the ester (~3.9 ppm) and one for the ether (~3.8 ppm).
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A phenolic hydroxyl singlet: This peak is often broad and can appear between 10.5 and 11.0 ppm. Its chemical shift can be concentration-dependent.
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Three aromatic protons: These will appear in the range of 6.8-7.5 ppm, exhibiting splitting patterns characteristic of a 1,2,3-trisubstituted benzene ring.
The absence of a broad carboxylic acid proton (~11-13 ppm) and the presence of the phenolic proton are key indicators of the correct product versus the starting acid.
Troubleshooting Guide
This guide is structured in a "Problem-Cause-Solution" format to address specific experimental issues directly.
Problem 1: My final product is a persistent oil or waxy solid, but literature reports a crystalline solid (m.p. 65-68 °C).[13]
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Probable Cause A: Presence of Impurities. Even small amounts of impurities, particularly residual solvents or the oily over-methylated byproduct (Methyl 2,3-dimethoxybenzoate), can disrupt the crystal lattice and prevent solidification.
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Solution A:
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Re-purify: Perform another round of flash column chromatography, using a shallower gradient to achieve better separation.
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Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like cold hexanes or pentane. This can often wash away less polar impurities and leave the more crystalline product behind.
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High Vacuum: Place the oil under a high vacuum for several hours to remove any residual volatile solvents.
-
-
Probable Cause B: Polymorphism. While less common, the compound may exist in different crystalline or amorphous forms.
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Solution B:
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Recrystallization Screen: Dissolve a small amount of the oil in a minimal amount of a hot solvent (e.g., methanol, ethanol, or ethyl acetate) and allow it to cool slowly. You can also try a co-solvent system like ethyl acetate/hexanes.
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Seed Crystals: If you have a tiny amount of solid material, use it to seed the oil to initiate crystallization.
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Problem 2: My ¹H NMR spectrum shows a broad singlet around 11-12 ppm and my TLC shows a spot at the baseline.
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Probable Cause: Acidic Impurity. This is the classic signature of the unreacted starting material, 3-methoxysalicylic acid. The carboxylic acid proton is highly deshielded, and its high polarity causes it to stick to the silica gel baseline on TLC.
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Solution: Acid-Base Extraction.
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Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
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Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the acidic impurity, forming a water-soluble carboxylate salt that partitions into the aqueous layer.
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Repeat the wash 2-3 times.
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent.
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This procedure should remove the majority of the acidic impurity before you proceed with chromatography or recrystallization.
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Problem 3: My ¹H NMR shows an extra methoxy singlet around 3.9-4.0 ppm and a new set of aromatic peaks.
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Probable Cause: Over-methylation. You have likely formed Methyl 2,3-dimethoxybenzoate. This byproduct lacks the phenolic hydroxyl group, making it significantly less polar than your target compound.
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Solution: Flash Column Chromatography.
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This impurity should elute before your desired product on a silica gel column.
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Use a gradient elution, starting with a low polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes).
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Carefully collect and analyze the fractions by TLC to separate the less polar byproduct from your product.
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Problem 4: The product co-elutes with an unknown impurity during column chromatography.
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Probable Cause: Insufficient Selectivity. The chosen solvent system is not providing adequate separation between two compounds of very similar polarity.
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Solution: Modify the Mobile Phase.
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Change Solvent System: Instead of an ethyl acetate/hexanes system, try a different combination with different selectivities, such as dichloromethane/methanol or toluene/acetone. Run TLC plates first to test these new systems.
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Use a Modified Stationary Phase: For very challenging separations, consider using different chromatography media. For instance, separations of salicylic acid derivatives have been explored on various stationary phases, including boric acid-impregnated plates or specialized HILIC columns, which offer different interaction mechanisms.[11][13][14]
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Purification & Analysis Workflow
The following diagram illustrates a typical workflow for the purification and analysis of this compound.
Caption: General purification and analysis workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a standard method for purifying gram-scale quantities of the crude product.[8][10]
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TLC Analysis: Determine an appropriate solvent system by TLC. A good target is to have the product spot (visualized by UV) at an Rf of ~0.3-0.4. A typical starting point is 20% Ethyl Acetate (EtOAc) in Hexanes.
-
Column Packing (Wet Loading):
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Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
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In a beaker, prepare a slurry of silica gel in the least polar solvent you will use (e.g., 5% EtOAc/Hexanes).
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Pour the slurry into the column, tapping the side gently to pack the silica bed evenly and remove air bubbles.
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Add a protective layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
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Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
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Add a small amount of silica gel (~2-3 times the mass of your crude product) to this solution.
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Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
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Begin eluting with the low-polarity solvent (e.g., 5% EtOAc/Hexanes).
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Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% EtOAc). This can be done stepwise or as a continuous gradient.
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Collect fractions in test tubes.
-
-
Fraction Analysis:
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Spot every few fractions on a TLC plate.
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Combine the fractions that contain the pure product.
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Evaporate the solvent under reduced pressure to obtain the purified this compound.
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Protocol 2: Purity Assessment by ¹H NMR
NMR is the definitive method for confirming the structure and assessing the purity of your final product.
-
Sample Preparation: Dissolve ~5-10 mg of your purified product in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.
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Data Acquisition: Acquire a ¹H NMR spectrum. Ensure the spectral width covers the range from at least 0 to 13 ppm.
-
Data Analysis:
-
Confirm Product Signals: Identify the characteristic peaks for this compound as described in the FAQ section.
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Identify Impurity Signals: Look for common impurity peaks as detailed in the table below.
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Integration: Integrate the product peaks and compare them to the integrals of any impurity peaks to estimate the level of purity.
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Data Tables for Quick Reference
Table 1: Common Impurities and Key Identifying Features
| Impurity Name | Structure | Key ¹H NMR Signal (CDCl₃) | TLC Behavior (vs. Product) | Removal Method |
| 3-methoxysalicylic acid | Aromatic with -OH, -OCH₃, -COOH | Broad singlet ~11-12 ppm (-COOH) | More Polar (Lower Rf) | NaHCO₃ wash, Chromatography |
| Methyl 2,3-dimethoxybenzoate | Aromatic with 2x -OCH₃, -COOCH₃ | Absence of phenolic -OH peak (~10.8 ppm) | Less Polar (Higher Rf) | Chromatography |
| Residual Ethyl Acetate | CH₃COOCH₂CH₃ | Quartet ~4.1 ppm, Triplet ~1.2 ppm | N/A (Volatile) | High Vacuum |
| Residual DMF | (CH₃)₂NCHO | Singlets ~8.0, 2.9, 2.7 ppm | N/A (Volatile) | High Vacuum, Lyophilization |
Table 2: Troubleshooting Guide based on Analytical Data
The following diagram provides a decision tree for troubleshooting based on initial analytical results.
Caption: Troubleshooting decision tree for this compound purification.
References
-
Ahmad Panahi, H., et al. (2012). Unidimensional Thin Layer Chromatography of Salicylic Acid Derivatives on Boric Acid-Impregnated Plates in Drugs Studies. Journal of Applied Chemical Research, 6(3), 53-58. Available at: [Link]
-
Dwivedi, A., & Armstrong, D. W. (2013). Separation of salicylic acid and its derivatives on the six compared stationary phases. ResearchGate. Available at: [Link]
-
Studzińska-Sroka, E., & Czerwińska, M. E. (2014). The Use of Similarity Analysis for Evaluation of the Chromatographic Separation of Salicylic Acid and Its Selected Derivatives. Journal of Planar Chromatography – Modern TLC, 27(4), 263-269. Available at: [Link]
-
Agilent Technologies. (2009). Separation of Salicylic Acid Impurities With Different Acid Mobile-Phase Modifiers. Application Note. Available at: [Link]
-
Al-Rifai, A., & Armstrong, D. W. (2016). Separation of 5 salicylic acid compounds. ResearchGate. Available at: [Link]
-
Organic Syntheses Procedure. Purification of linalool by column chromatography with isocratic elution. Available at: [Link]
-
Gohdes, J. W., & Stoltz, B. M. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Letters, 18(15), 3866–3869*. Available at: [Link]
-
United Nations Environment Programme. III Analytical Methods. Available at: [Link]
-
Holman, M. R., et al. (2017). Development of an analytical method to detect methyl salicylate in human plasma. Poster presented at the Tobacco Science Research Conference (TSRC). Available at: [Link]
-
Professor Dave Explains. (2023). Performing Column Chromatography. YouTube. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Gregory, C. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4976–4981. Available at: [Link]
-
Bernard a.k.a. Mr YT. (2024). [H2 Chemistry] Hydrolysis of methyl salicylate 1. YouTube. Available at: [Link]
-
Organic Syntheses Procedure. Methyl 3-methoxy-2-naphthoate. Available at: [Link]
-
Dash, A. C., & Mohanty, P. (2000). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Indian Journal of Chemistry, 39A, 50-54. Available at: [Link]
-
ResearchGate. Hydrolysis of methyl esters and alkylation to phenacyl esters. Available at: [Link]
-
University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Available at: [Link]
-
ChemBK. This compound. Available at: [Link]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 3-Methoxysalicylate
Welcome to the technical support center for the synthesis of Methyl 3-methoxysalicylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. By understanding the causality behind these issues, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab. Each issue is presented in a question-and-answer format, detailing the likely causes and providing step-by-step protocols for resolution.
Question 1: My yield of this compound is significantly lower than expected after esterification of 3-methoxysalicylic acid. What are the primary causes?
Low yields in the Fischer esterification of salicylic acid derivatives are most commonly due to an incomplete reaction reaching equilibrium.[1] This is a reversible process, and the presence of water, a byproduct, can drive the reaction backward.
Primary Causes & Solutions:
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Incomplete Reaction (Equilibrium): The reaction between a carboxylic acid and an alcohol to form an ester and water is inherently reversible.
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Causality: According to Le Châtelier's principle, the accumulation of water in the reaction mixture will shift the equilibrium back towards the starting materials (3-methoxysalicylic acid and methanol), thus lowering the yield of the desired ester.[1]
-
Troubleshooting Protocol:
-
Use Excess Methanol: Employing methanol as the limiting reagent and solvent drives the equilibrium towards the product side. A large molar excess (e.g., 10-20 equivalents or more) is recommended.[1]
-
Water Removal: If the reaction is run on a larger scale, using a Dean-Stark apparatus to physically remove water as it forms can significantly improve yields. For smaller, simpler setups, ensuring all glassware is oven-dried and reagents are anhydrous is critical.
-
Increase Reaction Time: Ensure the reaction is heated under reflux for a sufficient duration (e.g., 4-6 hours or until TLC monitoring shows consumption of the starting acid).[2]
-
-
-
Insufficient Catalyst: An acid catalyst, typically concentrated sulfuric acid (H₂SO₄), is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[1][3]
-
Causality: An inadequate amount of catalyst results in a slow reaction rate, preventing the reaction from reaching completion within a typical timeframe.
-
Troubleshooting Protocol:
-
Catalyst Loading: Use a catalytic amount of concentrated H₂SO₄ (typically 2-5 mol% relative to the carboxylic acid).
-
Proper Addition: Add the catalyst slowly to the chilled methanol solution to safely dissipate the heat generated from the exothermic dilution.[1]
-
-
Question 2: I'm observing a significant amount of an isomeric byproduct during synthesis starting from guaiacol (2-methoxyphenol). How can I improve the regioselectivity?
This issue arises when using the Kolbe-Schmitt reaction to carboxylate guaiacol. The reaction can produce both the desired ortho-carboxylated product (3-methoxysalicylic acid) and the isomeric para-carboxylated product (4-methoxy-3-hydroxybenzoic acid).
Primary Cause & Solutions:
-
Lack of Regiocontrol in Kolbe-Schmitt Carboxylation: The carboxylation of a phenoxide with carbon dioxide can occur at either the ortho or para position.[4] The choice of counter-ion (e.g., Na⁺ vs. K⁺) and reaction conditions heavily influences the regioselectivity.
-
Causality: Sodium phenoxides tend to favor ortho carboxylation due to the formation of a chelated intermediate with the carbon dioxide. Potassium phenoxides, being less coordinating, often favor the thermodynamically more stable para product.[4]
-
Troubleshooting Protocol:
-
Use Sodium Hydroxide: To favor the formation of the desired 3-methoxysalicylic acid precursor, use sodium hydroxide to form the sodium salt of guaiacol.[4]
-
Control Temperature and Pressure: The classical Kolbe-Schmitt reaction requires high temperature and pressure (e.g., 125 °C and 100 atm CO₂).[4] These conditions favor the kinetically controlled ortho product. Deviating to milder conditions may alter the product ratio.
-
Purification: If a mixture of isomers is unavoidable, they can typically be separated by column chromatography or fractional crystallization, exploiting differences in polarity and solubility.
-
-
Question 3: My final product is a dark, discolored oil or solid. What causes this and how can I purify it?
Discoloration often points to the formation of phenolic oxidation byproducts. Phenols, especially dihydroxy-substituted ones, are susceptible to oxidation by atmospheric oxygen, which can be accelerated by heat or trace metal impurities.
Primary Causes & Solutions:
-
Oxidation of Phenolic Groups: The hydroxyl group on the aromatic ring is sensitive to oxidation, forming highly colored quinone-type structures. This is particularly problematic if any catechol-like (dihydroxy) impurities are present.
-
Causality: The oxidation process involves the formation of free radicals, which can polymerize or react further to create complex, colored mixtures.
-
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct the reaction and subsequent workup steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, especially when heating.
-
Degas Solvents: Use solvents that have been degassed by bubbling an inert gas through them.
-
Purification via Activated Carbon: If the product is already discolored, a charcoal treatment can be effective. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated carbon, stir for 15-30 minutes at room temperature, and then filter through a pad of celite.
-
Column Chromatography: Standard silica gel chromatography is highly effective at removing polar, colored impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and straightforward laboratory synthesis method for this compound?
For lab-scale synthesis where 3-methoxysalicylic acid is commercially available, the Fischer-Speier esterification is the most direct and common method.[1][2] It involves heating a solution of 3-methoxysalicylic acid in excess methanol with a strong acid catalyst like sulfuric acid.[3] This method is generally high-yielding and the purification is straightforward, typically involving an aqueous workup followed by distillation or recrystallization.
Q2: Are there milder alternatives to Fischer esterification if my substrate is sensitive to strong acid and heat?
Yes, several milder esterification methods can be employed, which are particularly useful for complex molecules with sensitive functional groups.
| Method | Reagents | Key Advantages | Reference |
| Steglich Esterification | DCC or EDC, DMAP | Very mild conditions (often room temp.), high yields. | [5] |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | Excellent for sterically hindered alcohols and acids. | [6] |
| Methylation with TMS-diazomethane | Trimethylsilyldiazomethane | Highly efficient and clean, but reagent is toxic and expensive. |
Q3: How can I effectively monitor the progress of my esterification reaction?
Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting material (3-methoxysalicylic acid). The product, this compound, will be less polar than the starting carboxylic acid and thus will have a higher Rf value. The reaction is complete when the spot corresponding to the starting material has disappeared. A typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
Visualizing Reaction Pathways
Understanding the main reaction and potential side reactions is crucial. The following diagrams illustrate these pathways.
Main Synthesis Route: Fischer Esterification
Caption: Desired synthesis of this compound via Fischer Esterification.
Side Reaction Pathway: Kolbe-Schmitt Isomer Formation
Caption: Competing ortho- and para-carboxylation in the Kolbe-Schmitt reaction.
References
-
Kolbe–Schmitt reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Esterification of Salicylic Acid: The synthesis of cool smelling molecules. (n.d.). Westfield State University. Retrieved January 12, 2026, from [Link]
-
Esterification Synthesis Lab - Banana, Wintergreen, Flowers. (2016, January 8). YouTube. Retrieved January 12, 2026, from [Link]
-
Fischer Esterification Procedure. (n.d.). Retrieved January 12, 2026, from [Link]
-
Munawar, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Hussain, A., et al. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
Sources
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. youtube.com [youtube.com]
- 4. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methyl 3-methoxysalicylate
Welcome to the technical support guide for Methyl 3-methoxysalicylate (M3M). This resource is designed for researchers, chemists, and drug development professionals to address common stability challenges encountered during the handling, storage, and experimental use of this compound. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your research.
Frequently Asked Questions (FAQs)
General Stability & Storage
Q1: What are the optimal long-term storage conditions for this compound?
A1: this compound is a crystalline solid at room temperature with a melting point between 65-68 °C.[1] For optimal long-term stability, it should be stored under the conditions summarized in the table below. The primary goals are to minimize exposure to moisture, light, and heat, which are the main drivers of degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of potential hydrolytic and oxidative degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing oxidation of the phenolic hydroxyl group and hydrolysis of the ester. |
| Container | Tightly sealed, amber glass vial | Protects from moisture and atmospheric contaminants. Amber glass prevents photodegradation from UV light. |
| Environment | Dry, well-ventilated area | Prevents moisture ingress and ensures a stable storage environment. Avoids proximity to strong oxidizing agents or bases.[2] |
Q2: What are the primary chemical stability concerns I should be aware of when working with this compound?
A2: The structure of this compound contains three key functional groups that dictate its stability profile: a methyl ester, a phenolic hydroxyl group, and a methoxy ether group on the aromatic ring.
-
Ester Hydrolysis: This is the most significant stability liability. The methyl ester can be hydrolyzed to 3-methoxysalicylic acid and methanol. This reaction is catalyzed by both acid and, more significantly, base. The presence of the ortho-hydroxyl group can influence the rate of this reaction.[3]
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, especially in the presence of trace metals, oxygen, and light. This can lead to the formation of colored impurities (often quinone-like species), causing a discoloration of the sample over time.
-
Photodegradation: Aromatic compounds, particularly phenols, can absorb UV light, which can provide the energy to initiate degradation reactions, including oxidation.
Troubleshooting Experimental Issues
Q3: I've observed a new, more polar peak in my HPLC analysis after leaving my M3M stock solution at room temperature. What is the likely identity of this new peak?
A3: The appearance of a new, more polar peak (i.e., having a shorter retention time on a reverse-phase HPLC column) is a classic indicator of ester hydrolysis. The likely culprit is the hydrolysis of this compound into 3-methoxysalicylic acid. The carboxylic acid product is significantly more polar than the parent ester, leading to its earlier elution.
This process is accelerated in aqueous solutions, especially if the pH is neutral or basic. Protic solvents like methanol can also participate in transesterification, but hydrolysis is more common in the presence of water.
Degradation Pathway: Hydrolysis
Caption: Hydrolysis of this compound.
Q4: My experimental results are inconsistent. Could the stability of my this compound working solution be the cause?
A4: Absolutely. Inconsistent results are often traced back to a change in the concentration of the active compound. If your M3M is degrading in solution, its effective concentration decreases over time, leading to variability in any assay where it is a reactant or standard. This is particularly problematic in multi-day experiments or when a single stock solution is used over an extended period.
To diagnose this, you can use the troubleshooting workflow below. The key is to correlate the age of the solution with the observed experimental variance and analytical purity.
Troubleshooting Workflow for Inconsistent Results
Caption: Workflow for diagnosing stability-related result inconsistency.
Q5: How can I minimize the degradation of this compound in my experimental solutions?
A5: Minimizing degradation requires controlling the factors that promote it: water, pH, light, and oxygen.
-
Solvent Choice: For stock solutions, use a dry, aprotic solvent like anhydrous DMSO or acetonitrile. These solvents lack the water necessary for hydrolysis.
-
pH Control: If aqueous buffers are required for your experiment, prepare your working solutions immediately before use. If possible, use a slightly acidic buffer (pH 4-6), as the rate of ester hydrolysis is generally slowest in this range. Avoid alkaline conditions (pH > 8) vigorously.
-
Temperature: Keep stock solutions frozen (-20°C or -80°C) and working solutions on ice during experiments.
-
Light and Air: Protect solutions from light by using amber vials or wrapping them in aluminum foil. If your experiment is sensitive to oxidation, consider de-gassing your buffers before use.
Protocols and Analytical Methods
Q6: What is a reliable analytical method for assessing the purity and stability of this compound?
A6: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective method.[4] It allows for the separation and quantification of the parent compound from its more polar degradation products.
Protocol: Stability-Indicating RP-HPLC Method
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Start with 30% B.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B over 1 minute.
-
Equilibrate for 2 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 305 nm (based on UV absorbance of similar phenolic compounds).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.1 mg/mL.
Under these conditions, the hydrolysis product, 3-methoxysalicylic acid, will elute significantly earlier than the parent ester, this compound.
Q7: Can you provide a simple protocol to test the stability of my compound in a specific buffer?
A7: Yes, a forced degradation study can quickly assess stability under your specific experimental conditions.
Protocol: Accelerated Stability Test
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.
-
Incubation Samples:
-
Dilute the stock solution to 50 µg/mL in your experimental buffer.
-
Prepare three identical samples in amber HPLC vials.
-
-
Time Points:
-
T=0: Immediately inject the first sample into the HPLC to get a baseline purity reading.
-
T=4h: Incubate the second sample at your experimental temperature (e.g., 37°C). After 4 hours, inject it into the HPLC.
-
T=24h: Incubate the third sample under the same conditions. After 24 hours, inject it into the HPLC.
-
-
Analysis: Calculate the percentage of the parent M3M peak area relative to the total peak area at each time point. A decrease of >5% over 24 hours indicates significant instability under those conditions, suggesting that fresh solutions should be prepared for each experiment.
References
-
ResearchGate. (n.d.). Stability data for methyl salicylate [Image]. [Link]
-
Ministry of Health of Japan. (n.d.). III Analytical Methods. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
-
ChemBK. (2024). This compound. [Link]
-
PubMed Central (PMC). (2021). Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids. Journal of Agricultural and Food Chemistry, 69(21), 6013–6021. [Link]
Sources
Technical Support Center: Degradation Pathways of Methyl 3-methoxysalicylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Methyl 3-methoxysalicylate. This document is designed for researchers, scientists, and drug development professionals to understand and troubleshoot the potential degradation of this compound. We will explore the primary degradation pathways, provide detailed experimental protocols for stability testing, and offer solutions to common issues encountered during research and development.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of this compound.
What is this compound and why is its stability important?
What are the primary theoretical degradation pathways for this compound?
Based on its chemical structure—an aromatic ring with hydroxyl, methoxy, and methyl ester functional groups—M3MS is susceptible to several degradation pathways. While specific literature on M3MS is limited, we can infer its behavior from structurally similar compounds like methyl salicylate.[2][3][4] The primary pathways include:
-
Hydrolysis: Cleavage of the methyl ester bond in the presence of water, which can be catalyzed by acid or base, to yield 3-methoxysalicylic acid and methanol.[5][6]
-
Oxidation: Reaction with atmospheric oxygen or other oxidizing agents. The electron-rich aromatic ring is a potential target for oxidative degradation.[2]
-
Photodegradation: Degradation upon exposure to light, particularly UV radiation, which can provide the energy to break chemical bonds.[5][7]
-
Thermal Degradation: Decomposition at elevated temperatures, which can occur during manufacturing, processing, or improper storage.[8][9]
-
Biodegradation: Degradation by microorganisms, which is a key consideration for environmental fate and formulation with non-sterile components.[10]
Caption: Overview of potential degradation pathways for this compound.
My this compound sample shows impurities on analysis. What could be the cause?
The appearance of impurities in an M3MS sample is typically due to degradation. The most common impurity is 3-methoxysalicylic acid, the product of ester hydrolysis. To identify the cause, consider the following:
-
Storage Conditions: Was the sample exposed to light, high humidity, or elevated temperatures? Improper storage is a leading cause of degradation.
-
Solvent/Matrix: Is the M3MS in a solution? The pH and nature of the solvent can significantly affect stability. For instance, aqueous solutions, especially at non-neutral pH, can accelerate hydrolysis.[6]
-
Handling: Was the sample exposed to air for extended periods? This could facilitate oxidative degradation.
To troubleshoot, we recommend performing a forced degradation study as outlined in Section 2 to systematically identify the conditions under which your compound is unstable.
How do the methoxy and hydroxyl groups on the aromatic ring influence its degradation compared to Methyl Salicylate?
The presence of the 3-methoxy group (–OCH₃) introduces electronic and steric effects that differentiate M3MS from its parent compound, methyl salicylate.
-
Electronic Effects: The methoxy group is an electron-donating group through resonance. This increases the electron density of the aromatic ring, potentially making it more susceptible to electrophilic attack and certain types of oxidative degradation. Conversely, this increased electron density might slightly stabilize the ester group against hydrolysis compared to an unsubstituted ring, though the ortho-hydroxyl group's influence is more dominant.
-
Steric Effects: The methoxy group at the 3-position provides some steric hindrance around the adjacent hydroxyl (2-position) and ester (1-position) groups. This could potentially slow down reactions that require direct interaction with these sites, such as enzymatic degradation or intermolecular reactions.
In essence, while the primary degradation pathways are similar to methyl salicylate, the reaction rates and product profiles may differ. Direct experimental comparison is always recommended.
Section 2: Troubleshooting Experimental Issues & Forced Degradation
Forced degradation (or stress testing) is a crucial step to understand the intrinsic stability of a compound. It involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways. This is a cornerstone of establishing a stability-indicating analytical method.[11]
Issue: Unexpected degradation during storage or in solution.
This is often due to hydrolysis or photodegradation. Here’s how to investigate:
| Potential Cause | Troubleshooting Steps & Rationale | Expected Outcome |
| Hydrolysis | Perform a forced hydrolysis study (see Protocol 3.1). Expose M3MS solutions to acidic, basic, and neutral aqueous conditions. The ester linkage is susceptible to cleavage, a reaction catalyzed by H⁺ or OH⁻ ions.[5] | Significant degradation is expected in acidic and especially basic conditions, yielding 3-methoxysalicylic acid. Minimal degradation should occur in neutral water at room temperature. |
| Photodegradation | Conduct a photostability study (see Protocol 3.2). Expose solid and solution samples to a controlled light source (e.g., Xenon lamp) as per ICH Q1B guidelines. Aromatic compounds can absorb UV light, leading to bond cleavage.[12] | Degradation may occur, potentially leading to complex mixtures of products from ring opening or radical reactions. A control sample kept in the dark is essential for comparison. |
Issue: Degradation observed during an experimental reaction (e.g., heating, exposure to reagents).
This points towards thermal or oxidative instability.
| Potential Cause | Troubleshooting Steps & Rationale | Expected Outcome |
| Thermal Stress | Expose the solid compound to dry heat (e.g., 80°C) for an extended period (48 hours).[11] For more detailed analysis, Thermogravimetric Analysis (TGA) can identify the onset temperature of decomposition.[9] | M3MS is a solid with a melting point of 65-68°C, so degradation may be linked to phase changes.[1] Significant mass loss in TGA indicates decomposition. |
| Oxidative Degradation | Perform a forced oxidation study (see Protocol 3.3). Expose an M3MS solution to an oxidizing agent like hydrogen peroxide (H₂O₂). The electron-rich ring is susceptible to oxidation. | Degradation is likely, potentially forming hydroxylated or ring-opened products. The reaction kinetics can be monitored over time. |
Issue: I need to analyze the degradation products. What's the best approach?
A stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective technique.
Caption: Workflow for developing a stability-indicating analytical method.
Section 3: Detailed Experimental Protocols
These protocols provide a starting point for your investigations. Always perform these experiments with appropriate safety precautions, including wearing personal protective equipment (PPE).[1][13]
Protocol 3.1: Forced Hydrolysis Study
-
Preparation: Prepare a stock solution of M3MS (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
-
Sample Setup:
-
Acid Hydrolysis: Add 1 mL of stock solution to a vial containing 9 mL of 0.1 M HCl.
-
Base Hydrolysis: Add 1 mL of stock solution to a vial containing 9 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: Add 1 mL of stock solution to a vial containing 9 mL of purified water.
-
-
Incubation: Seal the vials and place them in a controlled environment (e.g., 60°C). Keep a parallel set of samples at room temperature for comparison.
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Immediately neutralize the acidic and basic samples before diluting to a suitable concentration for HPLC analysis.
Protocol 3.2: Photostability Study (Adapted from ICH Q1B)
-
Sample Preparation:
-
Solid: Place a thin layer of solid M3MS in a chemically inert, transparent container.
-
Solution: Prepare a solution of M3MS (e.g., 0.1 mg/mL) in a suitable solvent (e.g., water:acetonitrile 50:50).
-
-
Control: Prepare identical samples but wrap them securely in aluminum foil to serve as dark controls.
-
Exposure: Place both sets of samples in a photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: At the end of the exposure period, analyze both the light-exposed and dark control samples by HPLC.
Protocol 3.3: Forced Oxidation Study
-
Preparation: Prepare a stock solution of M3MS (e.g., 1 mg/mL) in methanol or acetonitrile.
-
Reaction: In a vial, mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Store the vial at room temperature, protected from light.
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 6, 24 hours).
-
Analysis: Dilute the samples to a suitable concentration for HPLC analysis. Note: Quenching the reaction is generally not necessary if samples are analyzed promptly.
Section 4: Visualizing Proposed Degradation Pathways
The following diagrams illustrate the likely chemical transformations during degradation.
Diagram 4.1: Proposed Hydrolytic Degradation Pathway
Under aqueous conditions, the ester is the most labile functional group.
Caption: Proposed pathway for the hydrolysis of this compound.
Diagram 4.2: Proposed Initial Steps of Oxidative Degradation
Oxidative attack can be initiated by radicals, often targeting the aromatic ring or the benzylic positions. The pathway is analogous to that studied for methyl salicylate.[2][3]
Caption: A potential radical-initiated oxidative degradation pathway for M3MS.
References
-
Degradation of methyl salicylate through Cl initiated atmospheric oxidation – a theoretical study. RSC Advances. [Link]
-
This compound Chemical Properties. Chemchart. [Link]
-
[H2 Chemistry] Hydrolysis of methyl salicylate 1. YouTube. [Link]
-
This compound Physical Properties. ChemBK. [Link]
-
Degradation of methyl salicylate through Cl initiated atmospheric oxidation - a theoretical study. ResearchGate. [Link]
-
Force degradation studies data for methyl salicylate. ResearchGate. [Link]
-
Abiotic Degradation Technologies to Promote Bio-Valorization of Bioplastics. MDPI. [Link]
-
The abiotic degradation of methyl parathion in anoxic sulfur-containing system mediated by natural organic matter. PubMed. [Link]
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]
-
Enhanced photodegradation activity of methyl orange over Z-scheme type MoO3–g-C3N4 composite under visible light irradiation. RSC Publishing. [Link]
-
Photocatalytic Degradation of Methyl Orange, Eriochrome Black T, and Methylene Blue by Silica–Titania Fibers. MDPI. [Link]
-
LITERATURE SURVEY ON THERMAL DEGRADATION, THERMAL OXIDATION, AND THERMAL ANALYSIS OF HIGH POLYMERS. DTIC. [Link]
-
Methyl 3-methoxyacrylate Information. PubChem. [Link]
-
Methyl 3-Methoxyacrylate Synthesis Information. ResearchGate. [Link]
-
Thermal degradation behavior of methyl methacrylate derived copolymer. PubMed. [Link]
-
Biodegradation of deltamethrin and its hydrolysis product 3-phenoxybenzaldehyde by a newly isolated Streptomyces aureus strain HP-S-01. PubMed. [Link]
-
methylglyoxal degradation III Pathway. PubChem. [Link]
-
Studies on the photodegradation of poly (methyl methacrylate). GovInfo. [Link]
-
Thermal degradation of poly(methyl methacrylate) (PMMA): Modelling of DTG and TG curves. ScienceDirect. [Link]
- Preparation method of 3-methyl methoxyacrylate.
-
Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Springer. [Link]
-
Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites. MDPI. [Link]
-
Development and validation of a stability-indicating assay method for determination of metronidazole benzoate in bulk. GSC Biological and Pharmaceutical Sciences. [Link]
-
A detailed surface analytical study of degradation processes in (meth)acrylic polymers. ResearchGate. [Link]
Sources
- 1. 3-メトキシサリチル酸メチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Degradation of methyl salicylate through Cl initiated atmospheric oxidation – a theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. zenodo.org [zenodo.org]
- 7. mdpi.com [mdpi.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. Biodegradation of deltamethrin and its hydrolysis product 3-phenoxybenzaldehyde by a newly isolated Streptomyces aureus strain HP-S-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. govinfo.gov [govinfo.gov]
- 13. This compound | 6342-70-7 | TCI AMERICA [tcichemicals.com]
Technical Support Center: Troubleshooting Methyl 3-methoxysalicylate NMR Spectra
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 3-methoxysalicylate. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. However, its specific arrangement of functional groups—a phenolic hydroxyl, a methoxy ether, and a methyl ester on an aromatic ring—presents a unique set of common yet solvable spectroscopic challenges.
This guide is structured as a series of frequently asked questions (FAQs) that directly address issues you may encounter during your experiments. My aim is to provide not just procedural solutions, but also the underlying scientific rationale to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: The phenolic -OH proton signal is broad and I can't find it, or it's not where I expect it. Is my sample impure?
A: Not necessarily. The disappearance or significant broadening of the phenolic hydroxyl (-OH) proton is a classic NMR phenomenon and is rarely an indication of sample impurity. This behavior is rooted in the chemical nature of the proton itself.
The Scientific Rationale:
The phenolic proton is "labile" or "exchangeable." Its chemical shift and appearance are highly sensitive to several factors:
-
Proton Exchange: In the presence of even trace amounts of water or other protic substances in the NMR solvent (like CDCl₃), the phenolic proton can rapidly exchange with protons from those molecules.[1][2] If this exchange happens on a timescale similar to or faster than the NMR measurement, the signal can broaden significantly, sometimes to the point of becoming indistinguishable from the baseline.[1][3]
-
Hydrogen Bonding: The chemical shift of the -OH proton is heavily dependent on hydrogen bonding (both intra- and intermolecular).[4] Its position can vary widely (typically δ 4-8 ppm, but can be higher) depending on the solvent, concentration, and temperature, all of which affect hydrogen bonding equilibria.[5][6]
-
Solvent Choice: Aprotic solvents that are also strong hydrogen bond acceptors, such as DMSO-d₆, can "lock" the phenolic proton in a hydrogen bond, slowing down intermolecular exchange and resulting in a much sharper, more defined signal.[1][4]
Troubleshooting Protocol: The D₂O Shake Test
This is the definitive method to confirm the identity of an -OH (or -NH) proton signal.
-
Acquire Initial Spectrum: Run the standard ¹H NMR spectrum of your sample in a solvent like CDCl₃. Note any broad signals or regions where you suspect the -OH peak might be.
-
Add D₂O: Add one to two drops of deuterium oxide (D₂O) to your NMR tube.
-
Shake Vigorously: Cap the tube and shake it for several minutes to ensure thorough mixing and facilitate proton-deuterium exchange.
-
Re-acquire Spectrum: Run the ¹H NMR spectrum again.
-
Analyze: The signal corresponding to the phenolic -OH proton will have disappeared or significantly diminished because the proton has been replaced by deuterium, which is not observed in ¹H NMR.[2][6][7][8]
dot
Caption: Workflow for confirming an exchangeable -OH proton.
Q2: My aromatic signals between δ 6.8 and 7.5 ppm are a complex mess. How can I assign the protons at positions 4, 5, and 6?
A: The complexity in the aromatic region is expected and is a direct result of the spin-spin coupling between the three adjacent protons on the ring. A systematic analysis of the coupling patterns and constants (J-values) is the key to confident assignment.
The Scientific Rationale:
The aromatic protons of this compound form an AMX spin system, where each proton is chemically non-equivalent and couples to its neighbors.
-
Electronic Effects: The substituents strongly influence the chemical shifts of the adjacent protons. The -OH and -OCH₃ groups are electron-donating, causing shielding (upfield shift), while the -COOCH₃ group is electron-withdrawing, causing deshielding (downfield shift).
-
Coupling Constants: The magnitude of the coupling constant (J) depends on the number of bonds separating the protons.
-
Ortho coupling (³J): Coupling between adjacent protons (3 bonds apart, e.g., H-4 and H-5) is typically the largest, around 7-10 Hz.[9]
-
Meta coupling (⁴J): Coupling between protons separated by one carbon (4 bonds apart, e.g., H-4 and H-6) is much smaller, around 2-3 Hz.[9][10]
-
Para coupling (⁵J): Coupling across the ring is usually negligible (<1 Hz) and often not resolved.
-
Proton Assignment Strategy:
-
H-5 (The Triplet of Doublets... or just a Triplet): This proton is flanked by two ortho neighbors (H-4 and H-6). It will be split by both. We expect to see a doublet of doublets. However, if the ortho coupling constants J₄₅ and J₅₆ are very similar, the pattern may appear as a triplet. This is often the most upfield of the three aromatic signals due to the shielding effects of the ortho -OH and para -OCH₃ groups.
-
H-4 (The Doublet of Doublets): This proton is ortho to H-5 and meta to H-6. It will show splitting from both, resulting in a doublet of doublets (dd), with one large ortho coupling and one small meta coupling. It is deshielded by the adjacent ester group.
-
H-6 (The Doublet of Doublets): This proton is ortho to H-5 and meta to H-4. It will also appear as a doublet of doublets (dd). Its chemical shift is influenced by the ortho -OH group and the para ester group.
dot
Caption: Coupling relationships in the aromatic system.
Data Summary: Expected ¹H NMR Assignments
| Proton Assignment | Expected δ (ppm) in CDCl₃ | Expected Multiplicity | Coupling Constants (J) in Hz |
| Phenolic OH | ~10.8 (variable) | s (broad) | N/A |
| H-4 | ~7.45 | dd | ³J₄₅ ≈ 8.0, ⁴J₄₆ ≈ 1.5 |
| H-6 | ~7.10 | dd | ³J₆₅ ≈ 8.0, ⁴J₆₄ ≈ 1.5 |
| H-5 | ~6.90 | t (or dd) | J ≈ 8.0 |
| Methoxy (-OCH₃) | ~3.92 | s | N/A |
| Ester Methyl (-COOCH₃) | ~3.95 | s | N/A |
Note: Chemical shifts are approximate and can vary with solvent and concentration.[11]
Q3: I see two sharp singlets around δ 3.9 ppm. Which one is the methoxy group and which is the methyl ester?
A: While these two signals are very close, they can be unambiguously assigned using 2D NMR techniques or by careful comparison to literature values. Generally, the methyl ester protons are slightly deshielded compared to the methoxy ether protons.
The Scientific Rationale:
Both the methoxy (-OCH₃) and methyl ester (-COOCH₃) groups consist of three equivalent protons, resulting in sharp singlet signals as they have no adjacent protons to couple with.[12][13] Their chemical shifts are determined by the local electronic environment. The carbonyl group of the ester is strongly electron-withdrawing, which deshields the attached methyl protons more than the oxygen of the ether group does. Therefore, the ester methyl signal typically appears slightly downfield (at a higher ppm value) than the ether methoxy signal.
Troubleshooting Protocol: Assignment using 2D NMR (HMBC)
If a definitive assignment is critical, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is the ideal solution.
-
Acquire HMBC Spectrum: This experiment shows correlations (cross-peaks) between protons and carbons that are separated by 2 or 3 bonds.
-
Analyze Correlations:
-
The protons of the ester methyl group (-COOCH₃) will show a correlation peak to the carbon of the ester carbonyl group (~170 ppm).
-
The protons of the methoxy group (-OCH₃) will show a correlation peak to the aromatic carbon to which they are attached (C-3, ~148 ppm).
-
-
Confirm Assignment: This provides an unequivocal link between the proton signals and their position in the molecular structure.
Q4: I have unexpected peaks in my spectrum that don't correspond to the product. What are they?
A: Extraneous peaks are most commonly due to residual solvents from your reaction workup or purification, or unreacted starting materials.
The Scientific Rationale:
Even after drying under high vacuum, small amounts of solvents can remain trapped in a solid sample.[7] Common solvents used in synthesis and chromatography have characteristic and well-documented NMR signals.
Troubleshooting Protocol: Identifying Impurities
-
Check for Common Solvents: Compare the chemical shifts of the unknown peaks to a standard NMR solvent impurity chart. Pay close attention to singlets, triplets, and quartets that are characteristic of common lab solvents.
-
Review Starting Materials: Check the NMR spectrum of your starting material (e.g., 3-methoxysalicylic acid). An incomplete reaction would leave this material in your final product.
-
Consider Side-Products: Review your reaction mechanism for potential side-products that could account for the unknown signals. For example, hydrolysis of the ester back to the carboxylic acid could occur under certain conditions.
Q5: All my peaks, not just the phenolic proton, are broad. How can I improve the resolution?
A: General peak broadening across the entire spectrum usually points to an issue with the sample preparation or the spectrometer's setup, rather than the chemistry of the molecule itself.
The Scientific Rationale:
For sharp NMR signals, the magnetic field experienced by the nuclei must be as homogeneous as possible. Several factors can disrupt this homogeneity.
-
Poor Shimming: The process of "shimming" adjusts the magnetic field to make it uniform across the sample volume. Poor shimming is a very common cause of broad lines.[7]
-
Sample Inhomogeneity: If your sample is not fully dissolved or contains suspended solids, the magnetic susceptibility varies throughout the tube, leading to a broadened signal.[7]
-
High Concentration: Overly concentrated samples can lead to increased solution viscosity and intermolecular interactions, both of which can cause peak broadening.[7]
-
Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) can cause significant line broadening. These are sometimes inadvertently introduced during a reaction or workup.
Troubleshooting Protocol: Improving Spectral Resolution
-
Re-shim the Spectrometer: This should always be the first step. Modern spectrometers have automated shimming routines that are usually very effective.
-
Check Sample Solubility: Visually inspect your NMR tube. If you see any solid particles or cloudiness, filter the sample through a small cotton or glass wool plug into a clean NMR tube.
-
Dilute the Sample: If the sample is highly concentrated, try preparing a more dilute sample. The optimal concentration is typically 5-10 mg in 0.6-0.7 mL of solvent.[16]
-
Consider Paramagnetic Contamination: If the above steps fail, consider if your sample could have been contaminated with paramagnetic species. This may require re-purification of the compound.
References
-
Troubleshooting ¹H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]
-
¹H proton nmr spectrum of phenol. Doc Brown's Chemistry. [Link]
-
Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. [Link]
-
How to interpret -NH and -OH peaks in proton NMR and how to report them in a publication? ResearchGate. [Link]
-
¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. National Institutes of Health (NIH). [Link]
-
Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin-River Falls. [Link]
-
Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition. [Link]
-
Spectroscopy of Alcohols and Phenols. Organic Chemistry | OpenStax. [Link]
-
Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
-
Effects of electronic resonance interaction on methoxy group NMR parameters. ACS Publications. [Link]
-
How to Get a Good ¹H NMR Spectrum. University of Rochester, Department of Chemistry. [Link]
-
Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. The Journal of Physical Chemistry. [Link]
-
LONG-RANGE SPIN COUPLINGS INVOLVING METHOXY GROUPS IN AROMATIC COMPOUNDS. ACS Publications. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
Supplementary Information. Royal Society of Chemistry. [Link]
-
When phenolic group shows chemical shift delta value near to 15 in proton NMR spectrum? ResearchGate. [Link]
-
Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Chemistry Steps. [Link]
-
Methyl 3-Methoxyacrylate | Request PDF. ResearchGate. [Link]
-
Understanding NMR of Aromatic protons - ortho vs meta coupling problem solving. YouTube. [Link]
-
Notes on NMR Solvents. University of Wisconsin-Madison. [Link]
-
More Complex Spin-Spin Splitting Patterns. Chemistry LibreTexts. [Link]
-
NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. [Link]
-
¹H NMR spectrum of methyl 3-methoxy... ResearchGate. [Link]
-
Supplementary Material. The Royal Society of Chemistry. [Link]
-
NMR Chemical Shifts of Trace Impurities. ACS Publications. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. California Institute of Technology. [Link]
-
Identification of impurities in technical metalaxyl. PubMed. [Link]
-
Splitting Diagrams Explain the Multiplicity of a Signal. Chemistry LibreTexts. [Link]
-
Methyl 3-methoxyacrylate. PubChem. [Link]
-
Methyl-3-(3-methoxy-4-hydroxyphenyl)-propionate - ¹³C NMR. AIST: Spectral Database for Organic Compounds, SDBS. [Link]
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- 16. How To [chem.rochester.edu]
Technical Support Center: Purity Control in Methyl 3-methoxysalicylate Synthesis
Introduction: Methyl 3-methoxysalicylate is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Its precise structure, featuring both an ester and a methoxy group on a salicylic acid scaffold, demands careful control during synthesis to prevent the formation of closely related impurities. Achieving high purity (>98%) is critical for ensuring predictable outcomes in subsequent reactions and meeting stringent quality standards in drug development.
This guide provides researchers and process chemists with a comprehensive troubleshooting framework for the preparation of this compound. We will delve into the causality behind common impurity-forming side reactions, offer validated protocols for reaction monitoring and purification, and answer frequently asked questions to streamline your synthetic efforts.
Section 1: Understanding the Synthesis and Key Impurities
The most direct and common laboratory synthesis of this compound is the Williamson ether synthesis, starting from the readily available Methyl 3-hydroxysalicylate. This reaction involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic substitution on a methylating agent.
Primary Synthetic Pathway: O-Methylation The reaction proceeds by deprotonating the acidic phenolic hydroxyl of Methyl 3-hydroxysalicylate with a suitable base to form a phenoxide. This potent nucleophile then attacks a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide (MeI), in an Sₙ2 reaction to form the desired ether linkage.[1][2]
Sources
Technical Support Center: Catalyst Selection for Methyl 3-methoxysalicylate Synthesis
Welcome to the technical support center for the synthesis of Methyl 3-methoxysalicylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to navigate the complexities of this synthesis, with a particular focus on catalyst selection for achieving high yield and purity.
Introduction to the Synthesis of this compound
This compound is a valuable building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its synthesis is not a trivial one-step process but rather a multi-step procedure that requires careful control over reaction conditions and, most importantly, the selection of appropriate catalysts to ensure high regioselectivity and chemoselectivity. The most common synthetic route involves two key transformations: the selective O-methylation of a dihydroxybenzoic acid precursor and the subsequent chemoselective esterification of the carboxylic acid.
This guide will walk you through the critical aspects of catalyst selection for each of these steps, providing both the "how" and the "why" behind the recommended protocols.
Proposed Synthetic Workflow
The synthesis of this compound can be strategically approached from 2,3-dihydroxybenzoic acid. This pathway involves two critical catalytic steps:
-
Regioselective O-methylation: The selective methylation of the hydroxyl group at the 3-position of 2,3-dihydroxybenzoic acid to form 3-methoxysalicylic acid (o-vanillic acid).
-
Chemoselective Esterification: The methylation of the carboxylic acid group of 3-methoxysalicylic acid to yield the final product, this compound, without affecting the phenolic hydroxyl group.
Caption: Proposed two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a catalyst for the O-methylation of 2,3-dihydroxybenzoic acid?
A1: The primary challenge in the O-methylation of 2,3-dihydroxybenzoic acid is achieving regioselectivity. You need to selectively methylate the hydroxyl group at the 3-position while leaving the hydroxyl group at the 2-position and the carboxylic acid group untouched. Therefore, the choice of catalyst and methylating agent is crucial.
-
Enzymatic Catalysts: For the highest regioselectivity, enzyme catalysis is a superior approach. Catechol-O-methyltransferases (COMTs) can exhibit high selectivity for one hydroxyl group over another in a catechol structure.[1][2][3][4] This method offers a green and highly specific route, although it may require more specialized knowledge in biocatalysis.
-
Chemical Catalysts: If using chemical methods, the choice of base and solvent system is critical. A carefully chosen base can selectively deprotonate the more acidic phenolic proton, or steric hindrance around one of the hydroxyl groups can be exploited.
Q2: Which methylating agents are recommended for the O-methylation step?
A2: The choice of methylating agent should be made based on reactivity, safety, and environmental impact.
-
Dimethyl Carbonate (DMC): DMC is considered a green methylating agent and is a safer alternative to traditional reagents like dimethyl sulfate and methyl halides.[5] It is often used in combination with a base catalyst.
-
Tetramethylammonium Hydroxide (TMAOH): This can also serve as an efficient methylating agent, particularly under microwave irradiation, which can accelerate the reaction.[6]
-
S-adenosyl-L-methionine (SAM): In enzymatic reactions with O-methyltransferases, SAM is the biological methyl donor.[1][2][3]
Q3: For the esterification of 3-methoxysalicylic acid, how can I avoid the unwanted O-methylation of the phenolic hydroxyl group?
A3: This is a classic chemoselectivity problem. The phenolic hydroxyl group can be more nucleophilic than the carboxylic acid, leading to undesired ether formation.
-
Fischer-Sonnenschein Esterification: The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.[7][8] The excess alcohol helps to drive the equilibrium towards the ester product.
-
Solid Acid Catalysts: To simplify purification and minimize waste, solid acid catalysts such as montmorillonite K10 clay can be employed.[7]
-
Ionic Liquids: Using an ionic liquid medium, such as 1,3-dimethylimidazolium methanesulfonate with a base like potassium fluoride (KF), has been shown to promote chemoselective esterification of hydroxybenzoic acids.[9]
Troubleshooting Guide
Issue 1: Low Yield in the O-methylation Step
| Potential Cause | Troubleshooting Step |
| Incomplete Deprotonation | Ensure the base used is strong enough to deprotonate the phenolic hydroxyl group. The choice of solvent is also crucial as it can affect the base's strength and the solubility of the reactants. |
| Steric Hindrance | The catalyst or base might be too bulky, preventing efficient access to the target hydroxyl group. Consider using a smaller base or a catalyst with a more open active site. |
| Catalyst Deactivation | In heterogeneous catalysis, the catalyst pores may become blocked. Consider regenerating the catalyst or using a fresh batch. |
| Suboptimal Reaction Temperature | O-methylation reactions are often temperature-sensitive. Perform a temperature screen to find the optimal reaction temperature for your specific catalyst and substrate. |
Issue 2: Formation of Side Products (e.g., Di-O-methylated product, C-methylated product)
| Potential Cause | Troubleshooting Step |
| Lack of Regioselectivity | This is the most common issue. If using a chemical catalyst, consider switching to an enzymatic catalyst like a catechol-O-methyltransferase (COMT) for higher selectivity.[1][2][3][4] |
| Over-methylation | Reduce the equivalents of the methylating agent or shorten the reaction time. Monitor the reaction closely using techniques like TLC or HPLC. |
| Incorrect Catalyst Choice | Some catalysts may favor C-methylation over O-methylation. For O-methylation, catalysts like layered double oxides (LDOs) under light irradiation have shown high selectivity for anisole formation from phenol.[10] |
Issue 3: Low Yield in the Esterification Step
| Potential Cause | Troubleshooting Step |
| Equilibrium Limitation | Fischer esterification is an equilibrium process. Use a large excess of methanol to drive the reaction to completion. Alternatively, remove the water byproduct using a Dean-Stark apparatus or molecular sieves.[8] |
| Insufficient Catalyst Activity | Ensure the acid catalyst is not neutralized by any residual base from the previous step. If using a solid catalyst, ensure it is properly activated. |
| Side Reaction of Phenolic Group | If you observe O-methylation of the phenolic hydroxyl, the reaction conditions may be too harsh. Consider using a milder catalyst or a protecting group strategy for the hydroxyl function, although this adds extra steps to the synthesis. A non-quaternizable tertiary amine in the presence of a halocarbon can also be used for selective esterification.[11] |
Issue 4: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Similar Polarity of Product and Starting Material | If the starting material and product have similar polarities, separation by column chromatography can be challenging. Optimize your solvent system for chromatography. HPLC may be necessary for separating isomers.[12][13] |
| Presence of Isomeric Byproducts | The formation of the 2-O-methylated isomer can complicate purification. The best approach is to optimize the regioselectivity of the O-methylation step to minimize the formation of this isomer. |
| Residual Catalyst | If using a homogeneous catalyst, it may be difficult to remove. Consider using a solid-supported catalyst that can be easily filtered off.[7] |
Experimental Protocols
Protocol 1: Regioselective O-methylation of 2,3-Dihydroxybenzoic Acid using a Base Catalyst and Dimethyl Carbonate (DMC)
-
Disclaimer: This is a generalized protocol and should be optimized for your specific laboratory conditions.
-
To a solution of 2,3-dihydroxybenzoic acid in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃).
-
Add dimethyl carbonate (DMC) to the reaction mixture.
-
Heat the reaction mixture at a temperature between 120-160°C. The use of a phase-transfer catalyst may be beneficial.[5]
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 3-methoxysalicylic acid.
Protocol 2: Chemoselective Esterification of 3-Methoxysalicylic Acid via Fischer Esterification
-
Disclaimer: This is a generalized protocol and should be optimized for your specific laboratory conditions.
-
Dissolve 3-methoxysalicylic acid in a large excess of methanol.
-
Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the solution while cooling in an ice bath.[8]
-
Reflux the reaction mixture for several hours. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture and neutralize the excess acid with a weak base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Catalyst Selection Summary
| Reaction Step | Catalyst Type | Specific Examples | Key Considerations | Reference(s) |
| O-methylation | Enzymatic | Catechol-O-methyltransferase (COMT) | High regioselectivity, green conditions, requires expertise in biocatalysis. | [1][2][3][4] |
| Heterogeneous | Layered Double Oxides (LDOs) | High activity under light irradiation, reusable. | [10] | |
| Base Catalysis | K₂CO₃, Cs₂CO₃ | Used with a methylating agent like DMC, optimization of base and solvent is crucial for selectivity. | [5] | |
| Esterification | Acid (Homogeneous) | H₂SO₄, HCl | Classic Fischer esterification, requires excess alcohol, can be harsh. | [7][8] |
| Acid (Heterogeneous) | Montmorillonite K10 Clay | Greener alternative, easily separable. | [7] | |
| Ionic Liquid/Base | [dmim][CH₃SO₃]/KF | Promotes chemoselective esterification. | [9] | |
| Tertiary Amine | Non-quaternizable tertiary amines | Used with halocarbons for selective esterification. | [11] |
Logical Flow for Catalyst Selection
Caption: Decision-making flowchart for catalyst selection in the synthesis of this compound.
References
-
An Effective Chemoselective Esterification of Hydroxybenzoic Acids in Ionic Liquid Promoted by KF. (2006). Letters in Organic Chemistry, 3(3), 207-211. [Link]
-
Light-assisted O-methylation of phenol with dimethyl carbonate over a layered double oxide catalyst. (2019). RSC Publishing. [Link]
-
Different methylating agents used for O-methylation of phenolic compounds. ResearchGate. [Link]
-
3-Methylsalicylic acid. Wikipedia. [Link]
- Selective methylation of phenols.
-
O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. ResearchGate. [Link]
- Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols.
-
3-METHOXYSALICYLIC ACID. ChemBK. [Link]
-
Chemoselective esterification of α-hydroxyacids catalyzed by salicylaldehyde through induced intramolecularity. Semantic Scholar. [Link]
- Esterification of hydroxybenzoic acids.
-
An Alternative Cascade for the Selective Methylation of Catechols and Tetrahydroisoquinolines by O-Methyltransferases. LIDo DTP. [Link]
-
Regiocomplementary O-Methylation of Catechols by Using Three-Enzyme Cascades. Europe PMC. [Link]
-
Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. PubMed Central. [Link]
-
Regiocomplementary O‐Methylation of Catechols by Using Three‐Enzyme Cascades. Wiley Online Library. [Link]
-
3-Methoxysalicylic acid. PubChem. [Link]
-
An Alternative Cascade for the Selective Methylation of Catechols and Tetrahydroisoquinolines by O‐Methyltransferases. ResearchGate. [Link]
-
Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway. PubMed. [Link]
-
Iridium-catalyzed C−H methylation and d3-methylation of benzoic acids with application to late-stage functionalizations. NIH. [Link]
-
Esterification Synthesis Lab - Banana, Wintergreen, Flowers. YouTube. [Link]
-
HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. HELIX Chromatography. [Link]
-
Esterification of Salicylic Acid: The synthesis of cool smelling molecules. Westfield State University. [Link]
-
2,3-Dihydroxybenzoic Acid. PubChem. [Link]
-
Mixed-Mode Separation of Dihydroxybenzoic Acids. SIELC Technologies. [Link]
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- 3. Regiocomplementary O‐Methylation of Catechols by Using Three‐Enzyme Cascades | Semantic Scholar [semanticscholar.org]
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- 8. westfield.ma.edu [westfield.ma.edu]
- 9. An Effective Chemoselective Esterification of Hydroxybenzoic Acid...: Ingenta Connect [ingentaconnect.com]
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Technical Support Center: Solvent Effects on Methyl 3-methoxysalicylate Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for experiments involving Methyl 3-methoxysalicylate. The unique electronic and steric properties of this molecule, stemming from its ortho-methoxy and ester functionalities, make its reactivity exquisitely sensitive to the reaction environment. The choice of solvent is not merely a medium for dissolution; it is an active parameter that can dictate reaction rates, determine product selectivity, and prevent the formation of unwanted byproducts.
This document moves beyond generic protocols to explain the causal relationships between solvent properties and experimental outcomes, empowering you to make informed decisions and troubleshoot effectively.
Section 1: Troubleshooting Low Reaction Yield & Stalled Reactions
Q1: My reaction is stalled or showing very low conversion. I've rechecked my reagents. Could the solvent be the problem?
A1: Absolutely. This is a classic issue where the solvent is failing to adequately support the reaction's transition state, or is hindering reactant solubility. The rate of a chemical reaction is profoundly influenced by the solvent's ability to stabilize the transition state relative to the ground state of the reactants.[1]
Causality Explained:
-
Transition State Stabilization: For many reactions, such as nucleophilic substitutions, the transition state is more polar or charged than the reactants. A polar solvent will stabilize this charged transition state, lowering the activation energy and accelerating the reaction.[2] Conversely, using a nonpolar solvent for a reaction with a polar transition state can lead to a dramatic decrease in the reaction rate.
-
Solubility: It is a fundamental prerequisite that the reactants are sufficiently soluble in the chosen solvent. If your starting material, particularly a salt or a polar reagent, has poor solubility, the effective concentration in the solution is too low for the reaction to proceed at a practical rate.[1][3]
-
Solvent-Reactant Interactions: Protic solvents (e.g., ethanol, water) can form strong hydrogen bonds with nucleophiles (like the phenoxide of a related salicylic acid derivative). This "caging" effect can stabilize the nucleophile in its ground state, increasing the energy required to reach the transition state and thus slowing the reaction.[2]
Troubleshooting Protocol & Recommendations:
-
Assess Solubility: Before starting, perform a simple solubility test of all reactants in your chosen solvent at the intended reaction temperature. If solubility is poor, a different solvent or a co-solvent system is necessary.
-
Match Solvent to Mechanism:
-
For SN2-type reactions (e.g., alkylating the phenolic hydroxyl), which involve a charged nucleophile and a charged transition state, polar aprotic solvents are generally superior. They solvate the cation but leave the nucleophile "naked" and highly reactive.
-
For SN1-type reactions , which proceed through a carbocation intermediate, polar protic solvents are effective as they can stabilize both the cation and the leaving group.[2]
-
-
Consider a Solvent Screen: If the reaction mechanism is not well-defined, a small-scale parallel solvent screen is the most effective empirical approach.
Data Summary: Impact of Common Solvents on Nucleophilic Substitution Rates
| Solvent | Dielectric Constant (ε) at 20°C | Solvent Type | General Effect on SN2 Rate (with anionic nucleophile) | Rationale |
| Hexane | 1.9 | Nonpolar | Very Slow | Poor solubility for polar reactants; does not stabilize polar transition states. |
| Toluene | 2.4 | Nonpolar | Very Slow | Similar to hexane, but higher boiling point allows for higher reaction temperatures. |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Moderate | Moderate polarity; can dissolve many organics.[4] |
| Acetone | 21 | Polar Aprotic | Fast | Good polarity for stabilizing transition states.[5] |
| Dimethylformamide (DMF) | 37 | Polar Aprotic | Very Fast | High polarity effectively solvates cations, liberating the nucleophile.[6] |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | Very Fast | Highly polar and an excellent choice for difficult SN2 reactions.[7] |
| Methanol | 33 | Polar Protic | Slow | Stabilizes the nucleophile via H-bonding, reducing its reactivity.[2] |
| Water | 80 | Polar Protic | Slow | Strongly solvates and deactivates most anionic nucleophiles for SN2 reactions. |
Section 2: Troubleshooting Poor Product Selectivity
Q2: I am attempting to O-alkylate the phenolic hydroxyl group on a derivative of this compound, but I'm getting a mixture of O-alkylated and C-alkylated products. How can I control the selectivity?
A2: This is a well-known challenge involving ambident nucleophiles—species that can be attacked at two or more different sites. In the case of the phenoxide ion formed from your starting material, the negative charge is delocalized onto the aromatic ring, creating nucleophilic sites on both the oxygen (O-alkylation) and the ortho/para carbons (C-alkylation). The solvent plays a decisive role in directing the electrophile to the desired position.
Scientific Rationale: The Role of Solvent in Directing Ambident Nucleophiles
The outcome of this competition is governed by the solvation of the phenoxide's counter-ion (e.g., Na⁺, K⁺) and the phenoxide itself.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These solvents are excellent at solvating cations but poorly solvate anions.[8] This leaves the oxygen atom, which bears the highest concentration of negative charge, highly exposed and reactive. The result is a rapid, kinetically controlled reaction that strongly favors O-alkylation .
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents solvate both the cation and the oxygen anion (via hydrogen bonding). This "caging" of the oxygen atom sterically hinders its attack and reduces its nucleophilicity. This allows the generally slower C-alkylation pathway to compete more effectively, leading to mixtures of products.
-
Nonpolar Solvents (e.g., Toluene, Benzene): In these solvents, the phenoxide and its counter-ion exist as a tight ion pair. The cation is closely associated with the oxygen, sterically blocking it and making the carbon atoms of the ring more accessible for attack, thus favoring C-alkylation .
Self-Validating Protocol for Selective O-Alkylation:
-
Reagent & Glassware Preparation: Ensure all glassware is oven-dried. Use anhydrous grade DMF or distill it over calcium hydride. Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C and add NaH (1.1 eq.) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the phenoxide.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 eq.) dropwise at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) against the starting material. The O-alkylated product should be significantly less polar.
-
Workup: Once the starting material is consumed, quench the reaction carefully by slowly adding it to ice-cold water. Extract the product with a suitable organic solvent like ethyl acetate.
Section 3: Troubleshooting Byproduct Formation
Q3: My final product is contaminated with 3-methoxysalicylic acid. What is causing the hydrolysis of my methyl ester?
A3: The appearance of the parent carboxylic acid is a clear indication of ester hydrolysis. This side reaction is catalyzed by the presence of water along with either an acid or a base. Solvents are a common, and often overlooked, source of water contamination.
Root Causes & Prevention:
-
Hygroscopic Solvents: Many polar aprotic solvents (DMF, DMSO, THF) are hygroscopic and will absorb moisture from the atmosphere. Using "reagent grade" solvents without proper drying is a primary cause of hydrolysis, especially in reactions run over long periods or at elevated temperatures.[9]
-
Workup Conditions: Hydrolysis can occur during the workup. If you quench a reaction containing a strong base with an aqueous acid solution and then heat the mixture or let it sit for too long, you can induce hydrolysis. Workups should generally be performed at low temperatures and without unnecessary delays.[4]
-
Basic Conditions: Alkaline hydrolysis (saponification) of esters is typically faster than acid-catalyzed hydrolysis.[10] If your reaction uses a strong base (e.g., NaH, NaOH, K₂CO₃) and there is water present in the solvent, you are creating ideal conditions for saponification.
Protocol for Running Reactions Under Anhydrous Conditions:
-
Solvent Drying:
-
DMF/DMSO: Dry over calcium hydride (CaH₂) or molecular sieves (4Å) for 24 hours, followed by distillation under reduced pressure.
-
THF/Dioxane: Pre-dry with CaH₂ and then distill from a sodium/benzophenone ketyl still under nitrogen. The deep blue/purple color of the ketyl indicates the solvent is anhydrous and oxygen-free.
-
-
Glassware: Oven or flame-dry all glassware immediately before use and assemble it hot under a stream of inert gas.
-
Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas like Argon or Nitrogen. Use syringes and septa for liquid transfers.
-
Reagents: Use freshly opened anhydrous reagents whenever possible. Solid reagents can be dried in a vacuum oven.
Section 4: FAQs on Solvent Selection & Experimental Design
Q4: I'm planning a new synthesis starting with this compound. How should I approach choosing the right solvent?
A4: A systematic approach is always best. Instead of defaulting to a familiar solvent, follow a logical workflow to select the optimal medium for your specific transformation.
Workflow Steps:
-
Solubility First: The primary screen is always solubility. Your reactants must be soluble. If they are not, no amount of catalytic activity will help. Consult solubility data tables or perform small-scale tests.[11]
-
Analyze the Mechanism: As discussed, the expected reaction mechanism provides the strongest guidance. Reactions forming ions or having polar transition states need polar solvents.[8][12]
-
Consider Temperature: The solvent's boiling point dictates the maximum temperature for a reaction at atmospheric pressure. If a reaction requires high heat (e.g., >100 °C), solvents like toluene (111 °C), DMF (153 °C), or DMSO (189 °C) are suitable candidates.
-
Think Ahead to Purification: The solvent must be easily separable from your product. A volatile solvent (e.g., THF, Ethyl Acetate) is easily removed by rotary evaporation. High-boiling solvents like DMF or DMSO can be difficult to remove and may require aqueous extraction or high-vacuum distillation.
References
-
What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. Quora. [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. [Link]
- Ester Derivatives of Salicylic Acid.
-
Esterification of salicylic acid with methanol/dimethyl carbonate over anion-modified metal oxides. Indian Journal of Chemistry. [Link]
-
Effects of Temperature and Solvent on the Hydrolysis of Alkoxysilane under Alkaline Conditions. ResearchGate. [Link]
-
Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). YouTube. [Link]
-
Computational Modeling of Solvent Effects. University of Wisconsin-Madison. [Link]
-
Modeling solvent effects in chemical reactions. Springer Nature Research Communities. [Link]
-
Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Reaction Chemistry & Engineering. [Link]
-
Computational intelligence investigations on evaluation of salicylic acid solubility in various solvents at different temperatures. Nature. [Link]
-
Kinetics of Oxidation of Methyl Salicylate by N-Chloro-3-Methyl-2, 6-Diphenyl Piperidin-4-One in Ethanol in Acid Medium. International Journal of Research in Engineering and Science (IJRES). [Link]
-
Computational intelligence investigations on evaluation of salicylic acid solubility in various solvents at different temperatures. OUCI. [Link]
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]
-
Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential. ResearchGate. [Link]
-
Substituent Effects. Organic Chemistry II - Lumen Learning. [Link]
-
Synthesis of new ester derivatives of salicylic acid and evaluation of their COX inhibitory potential. PubMed. [Link]
-
Kinetics and Products of the Reaction of OH Radicals with 3-Methoxy-3-methyl-1-butanol. ResearchGate. [Link]
-
Esterification of salicylic acid with methanol/dimethyl carbonate over anion-modified metal oxides. ResearchGate. [Link]
-
1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. ACS Publications. [Link]
- Preparation method of methyl 3-methoxyacrylate.
-
Kinetics and products of the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol. PubMed. [Link]
-
Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. ResearchGate. [Link]
-
REACTIONS OF ARYLSULPHONIC ESTERS: III. ON THE HYDROLYSIS OF METHYL p-METHYLBENZENESULPHONATE. ResearchGate. [Link]
-
RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]
-
Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate. [Link]
-
Methyl 3‐Methoxyacrylate. ResearchGate. [Link]
- Preparation method of 3-methyl methoxyacrylate.
-
Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. PubMed. [Link]
-
Reaction Kinetics of Methanol Carbonylation to Methyl Formate Catalyzed by CH 3 O − Exchange Resin. ResearchGate. [Link]
-
Solvent effects on the reaction of t-butoxy radicals with methyl methacrylate. ResearchGate. [Link]
-
Solvent effect on the reactivity of trichloromethylperoxy radicals. ResearchGate. [Link]
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- 1. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
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- 3. Computational intelligence investigations on evaluation of salicylic acid solubility in various solvents at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Computational intelligence investigations on evaluation of salicylic acid solubility in various solvents at different t… [ouci.dntb.gov.ua]
- 12. communities.springernature.com [communities.springernature.com]
Technical Support Center: Synthesis of Methyl 3-Methoxysalicylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of Methyl 3-methoxysalicylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of the post-reaction work-up and purification process. We provide field-proven insights and solutions to common challenges encountered during the isolation of this valuable intermediate.
Troubleshooting Guide
This section addresses specific problems that may arise during the experimental work-up. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step corrective actions.
Issue 1: Low or No Product Yield After Work-up
Question: My reaction (monitored by TLC/GC-MS) showed good conversion to the product, but after the aqueous work-up and extraction, my final isolated yield is significantly lower than expected. What happened?
Answer: A significant loss of product during the work-up phase is a common issue and can be attributed to several factors, primarily related to the product's chemical properties. This compound contains both a moderately polar ester group and a phenol ether, which can lead to partitioning issues or accidental hydrolysis.
Possible Causes & Solutions:
-
Premature Precipitation & Loss: If the reaction mixture is quenched with a large volume of cold water too quickly, the product might precipitate out as a fine, difficult-to-handle solid that gets lost during transfers or filtration.
-
Solution: Quench the reaction by slowly adding the reaction mixture to ice-water with vigorous stirring. This promotes the formation of a manageable precipitate or keeps the product in solution for extraction.
-
-
Incomplete Extraction: The polarity of this compound may lead to it having some solubility in the aqueous phase, especially if residual polar solvents like DMF or DMSO are present.
-
Solution: Perform multiple extractions (at least 3-4) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery from the aqueous layer.[1] To decrease the solubility of your organic product in the aqueous phase, saturate the aqueous layer with sodium chloride (brine) before extraction.[2]
-
-
Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis under strongly acidic or basic conditions, which can occur during the wash steps if not properly controlled. This would convert your product back to the more water-soluble 3-methoxysalicylic acid.
-
Causality: The work-up for reactions involving phenolic compounds often requires adjusting the pH to protonate/deprotonate species for separation. If the pH becomes too high (e.g., using concentrated NaOH) or too low (e.g., concentrated HCl) for an extended period, the ester can cleave.[3][4]
-
Solution: Use milder reagents for pH adjustment. Employ a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid catalyst, which is basic enough to deprotonate unreacted carboxylic acids but generally not harsh enough to hydrolyze the ester rapidly.[1] If a basic wash is required, use a dilute solution (e.g., 1M NaOH) and minimize contact time. Always follow with a water wash to remove residual base.
-
-
Emulsion Formation: Phenolic compounds can act as surfactants, leading to the formation of stable emulsions during liquid-liquid extraction, trapping the product in the interfacial layer.[2]
-
Solution: To break an emulsion, add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel; avoid vigorous shaking.[2] In stubborn cases, filtering the emulsion through a pad of Celite or glass wool can be effective.
-
Issue 2: Product is an Oil and Fails to Crystallize
Question: After removing the solvent, I obtained a viscous oil instead of the expected solid product. How can I induce crystallization?
Answer: Obtaining an oil is often due to the presence of impurities that depress the melting point and inhibit the formation of a crystal lattice. The goal is to remove these impurities or provide a nucleation site for crystal growth.
Possible Causes & Solutions:
-
Residual Solvent: Trace amounts of the extraction solvent (e.g., ethyl acetate, DCM) or a high-boiling reaction solvent (e.g., DMF, DMSO) can prevent solidification.
-
Solution: Ensure complete removal of volatile solvents using a rotary evaporator. For high-boiling solvents, place the flask under a high-vacuum pump for several hours. Gentle heating (e.g., 40-50°C) can aid removal but must be done cautiously to avoid product decomposition.
-
-
Impurities: The presence of unreacted starting materials or side products is the most common cause.
-
Solution A (Induce Crystallization):
-
Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. The microscopic imperfections in the glass can provide a nucleation point for crystal growth.[4]
-
Seed Crystal: If you have a small amount of pure, solid product from a previous batch, add a single tiny crystal to the oil. This will act as a template for crystallization.[5]
-
Trituration: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes, pentane, or a cold ether/hexane mixture). Stir the oil with the solvent. Impurities may dissolve while the pure product solidifies. The resulting solid can then be collected by filtration.
-
-
Solution B (Purification): If the above methods fail, the product is likely too impure and requires further purification.
-
Column Chromatography: This is the most effective method for separating the desired product from impurities. A silica gel column with a gradient elution system (e.g., starting with hexanes and gradually increasing the proportion of ethyl acetate) is typically effective.
-
Recrystallization: If a solid can be obtained via trituration, it should be recrystallized to improve purity. Dissolve the crude solid in a minimum amount of a hot solvent in which it is highly soluble, then allow it to cool slowly. The pure product should crystallize out, leaving impurities in the solution.[5]
-
-
Issue 3: Final Product is Contaminated with Starting Material
Question: My NMR/GC-MS analysis shows that the final product is contaminated with unreacted 3-methoxysalicylic acid (or a related precursor). How can I remove this?
Answer: The presence of acidic starting material indicates an issue with the neutralization and extraction steps of the work-up.
Causality: 3-methoxysalicylic acid contains a carboxylic acid group, which is highly polar and acidic. To remove it from the organic phase, it must be converted into its corresponding carboxylate salt, which is soluble in the aqueous phase.
Solution:
-
Base Wash: Dissolve the impure product in an organic solvent like ethyl acetate. Transfer the solution to a separatory funnel and wash it thoroughly with a saturated solution of sodium bicarbonate (NaHCO₃). The bicarbonate will react with the acidic starting material to form sodium 3-methoxy-2-(sodiooxy)benzoate, which will be extracted into the aqueous layer.
-
R-COOH (organic soluble) + NaHCO₃ -> R-COO⁻Na⁺ (aqueous soluble) + H₂O + CO₂
-
-
Multiple Washes: Perform the bicarbonate wash 2-3 times to ensure complete removal. You should see CO₂ effervescence during the first wash, which will subside in subsequent washes as the acid is removed.
-
Final Washes: After the base wash, wash the organic layer with water to remove any remaining bicarbonate solution, followed by a brine wash to remove dissolved water and help break any potential emulsions.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for liquid-liquid extraction of this compound?
A1: Ethyl acetate is an excellent first choice. It has moderate polarity, which is effective for extracting the product, a relatively low boiling point for easy removal, and is less dense than water. Dichloromethane (DCM) is also effective but is denser than water, which requires careful separation of layers. For a comparison of common solvents, see the table below.[1][6]
| Solvent | Density (g/mL) | Boiling Point (°C) | Polarity | Notes |
| Ethyl Acetate | 0.902 | 77.1 | Moderate | Less dense than water; good general-purpose solvent. |
| Dichloromethane (DCM) | 1.33 | 39.6 | Moderate | Denser than water; can be more effective for some compounds. |
| Diethyl Ether | 0.713 | 34.6 | Low | Highly volatile and flammable; less effective for moderately polar compounds. |
| Toluene | 0.867 | 110.6 | Low | High boiling point makes it difficult to remove. |
Q2: How should I properly dry the organic layer after extraction?
A2: After the final brine wash, separate the organic layer and add a suitable amount of an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing. Allow it to sit for 10-15 minutes, then remove the drying agent by gravity or vacuum filtration before concentrating the solution.
Q3: What analytical techniques are best for confirming the purity of the final product?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The pure product should appear as a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is the best method for confirming the identity and purity of the compound. Impurities will show up as extra peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and can detect and identify volatile or soluble impurities.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range close to the literature value. Impurities typically cause the melting point to be depressed and broaden the range.[7]
Q4: Can I use column chromatography for purification? What is a good starting solvent system?
A4: Yes, silica gel column chromatography is a highly effective purification method. A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. You can start with a low concentration of ethyl acetate (e.g., 5-10%) and gradually increase the polarity (gradient elution) to elute your product while leaving more polar impurities on the column. The optimal ratio should be determined beforehand using TLC.
Work-up Procedure Workflow
The following diagram outlines a standard, robust work-up procedure for the synthesis of this compound.
Caption: General work-up and purification workflow for this compound.
References
-
SciSpace. (n.d.). Extraction techniques for the determination of phenolic compounds in food. Retrieved from [Link]
-
Abosadiya, M., et al. (2023). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC - PubMed Central. Retrieved from [Link]
- Google Sites. (n.d.). Basic hydrolysis of methyl salicylate to produce salicylic acid.
-
Hunt, I. (2012). Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid. University of Calgary. Retrieved from [Link]
-
ResearchGate. (2021). Work up of ester? Retrieved from [Link]
-
JoVE. (2021). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 6: Steam Distillation of Methyl Salicylate, Hydrolysis of an Ester (Experiment). Retrieved from [Link]
-
Scribd. (n.d.). Hydrolysis of Methyl Salicylate Exp. Retrieved from [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Methyl 3-methoxysalicylate
Welcome to the technical support center for the synthesis of Methyl 3-methoxysalicylate. This guide is designed for researchers, chemists, and drug development professionals exploring modern catalytic methods. We move beyond traditional, often harsh, synthetic routes to provide actionable insights into alternative catalysts. This resource is structured as a dynamic FAQ and troubleshooting guide to address the practical challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: Why are researchers seeking alternatives to the traditional Kolbe-Schmitt reaction for producing salicylic acid derivatives?
The Kolbe-Schmitt reaction, while a foundational method for carboxylating phenols, suffers from significant limitations that impede its use in complex molecule synthesis. Key drawbacks include:
-
Harsh Reaction Conditions: It requires high temperatures (120-200°C) and high pressures of carbon dioxide (CO₂), making it energy-intensive and requiring specialized equipment.
-
Poor Regioselectivity: For substituted phenols like guaiacol (2-methoxyphenol), the reaction can yield a mixture of isomers, complicating purification and reducing the yield of the desired product, 3-methoxysalicylic acid.
-
Limited Substrate Scope: The reaction is often intolerant of sensitive functional groups, which may not survive the high temperatures and strongly basic conditions.
Modern synthetic chemistry demands milder, more selective, and versatile methods, prompting the exploration of alternative catalytic systems.[1]
Q2: What are the primary classes of alternative catalysts for the synthesis of 3-methoxysalicylic acid precursors?
Several innovative catalytic strategies have emerged. The most prominent for the ortho-carboxylation of phenols like guaiacol are:
-
Palladium-Catalyzed C-H Carboxylation: This cutting-edge approach uses a palladium catalyst to directly activate a C-H bond ortho to a hydroxyl group, followed by carboxylation with CO₂.[1][2] These reactions often employ a directing group, such as a silanol, to ensure high regioselectivity under significantly milder conditions than the Kolbe-Schmitt reaction.[1][2]
-
Enzymatic Carboxylation: Biocatalysis offers a green and highly selective alternative. Specific carboxylase enzymes can catalyze the carboxylation of phenolic compounds using bicarbonate (HCO₃⁻) as the carbon source under ambient temperature and pressure.[3] This method is prized for its exceptional selectivity, avoiding the formation of unwanted isomers.
-
Organocatalysis: While less developed for direct phenol carboxylation, organocatalysis is a burgeoning field. Catalysts like salicylic acid itself have been shown to be effective bifunctional hydrogen-bonding catalysts in other types of reactions, indicating the potential for future metal-free carboxylation systems.[4][5]
Q3: How do I select the most appropriate alternative catalyst for my research?
Choosing the right catalyst depends on several factors: substrate complexity, desired scale, available equipment, and cost. The following decision-making workflow can guide your selection.
Caption: Catalyst selection workflow.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter when using alternative catalytic systems for the synthesis of 3-methoxysalicylic acid, the precursor to this compound.
Category 1: Palladium-Catalyzed Silanol-Directed Carboxylation
This method offers high selectivity but requires careful control of the reaction environment.
Q: My reaction shows low or no conversion to the desired product. What went wrong?
A: This is a common issue that can often be traced back to one of the following factors:
-
Catalyst Inactivity:
-
Cause: The Pd catalyst, particularly in its active Pd(0) or Pd(II) state, can be sensitive to oxygen. Inadequate degassing of the solvent or failure to maintain an inert (N₂ or Argon) atmosphere can lead to catalyst oxidation and deactivation.
-
Solution: Ensure all solvents are rigorously degassed via sparging with an inert gas or through freeze-pump-thaw cycles. Assemble your reaction under a positive pressure of inert gas.
-
-
Ineffective Directing Group:
-
Cause: The silanol directing group is crucial for bringing the palladium catalyst to the correct C-H bond.[1][2] Incomplete installation of this group on your starting material (2-methoxyphenol) will naturally lead to low conversion.
-
Solution: Verify the purity and complete conversion to the silylated phenol derivative by ¹H NMR or LC-MS before proceeding with the carboxylation step.
-
-
Insufficient CO₂ Pressure:
-
Cause: While milder than Kolbe-Schmitt, these reactions still require a sufficient concentration of CO₂. Using a balloon is often adequate, but leaks or low-purity CO₂ can stall the reaction.
-
Solution: Use a high-purity CO₂ source. For bench-scale reactions, ensure the balloon is securely attached and remains inflated. For larger scales or stubborn substrates, consider using a sealed pressure vessel (e.g., a Parr reactor) with a defined CO₂ pressure (e.g., 1-5 atm).
-
-
Ligand or Additive Issues:
-
Cause: The choice of ligand and additives is critical. For instance, specific amino acid-derived ligands are often used to facilitate the C-H activation step.[1] The wrong ligand or impure additives can inhibit the catalytic cycle.
-
Solution: Use the specific ligand reported in the literature protocol for your substrate class. Ensure all additives (e.g., bases, salts) are anhydrous and of high purity.
-
Q: I'm observing poor regioselectivity. How can I improve the ortho-selectivity?
A: The silanol-directing group strategy is designed for high ortho-selectivity.[2] If you are seeing other isomers, consider these points:
-
Cause: A competing, non-directed background reaction might be occurring, especially if your reaction temperature is too high. Alternatively, the directing group may be sterically hindered, preventing proper coordination.
-
Solution:
-
Lower the Temperature: Try running the reaction at a lower temperature to favor the directed pathway, which typically has a lower activation energy.
-
Verify Directing Group Integrity: Ensure the silanol group has not been cleaved prematurely under the reaction conditions. Analyze a sample mid-reaction to check.
-
Ligand Modification: The ligand can influence the steric environment around the metal center. Experimenting with a slightly bulkier or less bulky ligand, as suggested by literature precedents, may fine-tune selectivity.
-
Category 2: Enzymatic Carboxylation
Biocatalysis is highly specific but sensitive to reaction conditions.
Q: My enzyme is showing little to no activity. What are the potential causes?
A: Enzymatic reactions are highly dependent on their environment. Deviation from optimal conditions is the most common reason for failure.
-
Cause 1: Incorrect pH or Temperature:
-
Explanation: Every enzyme has an optimal pH and temperature range for activity. Outside this range, the enzyme's tertiary structure can be disrupted, leading to denaturation and loss of function.
-
Solution: Consult the literature for the specific enzyme you are using (e.g., vanillate decarboxylase) to find its optimal conditions.[3] Prepare a buffered aqueous solution at the correct pH and maintain the reaction temperature meticulously using a water bath or incubator.
-
-
Cause 2: Thermodynamic Equilibrium:
-
Explanation: The carboxylation of phenols is an "uphill" reaction thermodynamically, meaning the equilibrium favors the starting materials.[3]
-
Solution: Drive the reaction forward by applying Le Châtelier's principle. Use a high concentration of the bicarbonate (HCO₃⁻) source (e.g., saturating concentrations of KHCO₃).[3] If possible, implement a strategy to remove the carboxylated product from the reaction medium as it forms.
-
-
Cause 3: Missing Cofactors or Enzyme Inhibition:
-
Explanation: While many carboxylases used for this transformation do not require cofactors, it is essential to verify this for your specific enzyme.[3] Additionally, impurities in your substrate or solvent (e.g., heavy metals, organic solvent residues) can act as inhibitors.
-
Solution: Double-check the enzyme's requirements. Use high-purity, deionized water for your buffers and ensure your guaiacol substrate is free from potential inhibitors.
-
Caption: Troubleshooting flowchart for low yield.
Protocols and Data
Data Summary: Comparison of Catalytic Methods
| Catalyst System | Typical Catalyst | Directing Group | Temperature (°C) | Pressure (CO₂) | Typical Yield | Key Advantage | Key Disadvantage |
| Kolbe-Schmitt | None (Base mediated) | None | 120 - 200 | High (100 atm) | Moderate-Good | Low-cost reagents | Harsh conditions, low selectivity |
| Pd-Catalyzed C-H | Pd(OAc)₂ / Ligand | Silanol | 80 - 120 | Low (1 atm) | Good-Excellent | High selectivity, mild conditions[1] | Catalyst cost, ligand synthesis |
| Enzymatic | Carboxylase | Enzyme Active Site | 25 - 40 | Atmospheric | Variable | Exceptional selectivity, green[3] | Thermodynamically limited, scale-up |
Protocol 1: General Procedure for Pd-Catalyzed Silanol-Directed Ortho-Carboxylation
This protocol is a representative synthesis based on methods described in the literature and should be adapted for specific substrates and scales.[1][2]
Step 1: Synthesis of the Silanol-Protected Phenol
-
To a flame-dried flask under Argon, add 2-methoxyphenol (1.0 eq), an anhydrous, non-polar solvent (e.g., THF), and a mild base (e.g., triethylamine, 1.2 eq).
-
Cool the mixture to 0°C.
-
Slowly add the desired chlorosilane (e.g., di-tert-butylchlorosilane, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS indicates complete consumption of the starting phenol.
-
Work up the reaction by quenching with water, extracting with an organic solvent (e.g., ethyl acetate), washing with brine, drying over anhydrous Na₂SO₄, and concentrating under reduced pressure. Purify by column chromatography if necessary.
Step 2: Palladium-Catalyzed Carboxylation
-
To a flame-dried Schlenk tube, add the purified silanol-protected phenol (1.0 eq), Pd(OAc)₂ (5 mol%), and the specified amino acid ligand (10 mol%).
-
Add any required additives, such as K₂CO₃ or Ag₂CO₃.
-
Evacuate and backfill the tube with high-purity CO₂ (this can be done by attaching a balloon or connecting to a manifold).
-
Add the degassed reaction solvent (e.g., trifluorotoluene or dioxane).
-
Heat the reaction mixture to the specified temperature (e.g., 100°C) and stir for 12-24 hours.
Step 3: Desilylation and Esterification
-
After cooling, the crude salicylic acid can be isolated. For direct conversion to the methyl ester, the crude mixture is first treated with a fluoride source like tetrabutylammonium fluoride (TBAF) in THF to cleave the silyl group.[2]
-
After desilylation is complete, the resulting 3-methoxysalicylic acid is isolated and can be esterified using standard Fischer esterification conditions (Methanol with a catalytic amount of H₂SO₄) or by reaction with a methylating agent like diazomethane (with appropriate safety precautions) or methyl iodide in the presence of a base.
References
-
Salicylic acid as a bifunctional hydrogen-bonding organocatalyst for metal-free, gram-scale synthesis of β-amino alcohols via regioselective styrene oxide aminolysis. Semantic Scholar. Available at: [Link]
-
General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation. National Institutes of Health (NIH). Available at: [Link]
-
Salicylic Acid as a Bio-Based, Natural and Versatile Catalyst for Green, Solvent-Free and One-Pot Biginelli Synthesis of 3,4-Dihydropyrimidin-2-(1H). Semantic Scholar. Available at: [Link]
-
Carboxylation of Hydroxyaromatic Compounds with HCO3− by Enzyme Catalysis: Recent Advances Open the Perspective for Valorization of Lignin-Derived Aromatics. MDPI. Available at: [Link]
-
ChemInform Abstract: General Method for the Synthesis of Salicylic Acids from Phenols Through Palladium-Catalyzed Silanol-Directed C-H Carboxylation. ResearchGate. Available at: [Link]
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- 5. [PDF] Salicylic Acid as a Bio-Based, Natural and Versatile Catalyst for Green, Solvent-Free and One-Pot Biginelli Synthesis of 3,4-Dihydropyrimidin-2-(1H)-one/thione Derivatives | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Definitive Structural Validation of Methyl 3-methoxysalicylate
This guide provides an in-depth, comparative framework for the unambiguous structural validation of Methyl 3-methoxysalicylate. In fields like drug discovery and materials science, absolute certainty of a molecule's constitution is non-negotiable. An isomeric impurity can lead to drastically different biological activity or material properties. Therefore, we move beyond simple confirmation and into a multi-technique, self-validating workflow designed to rigorously differentiate this compound from its positional isomers, primarily Methyl 4-methoxysalicylate and Methyl 5-methoxysalicylate. Our approach is grounded in the principle that no single technique is sufficient; true validation arises from the cohesive narrative told by mass spectrometry, infrared spectroscopy, and a suite of advanced NMR experiments.
The Isomeric Challenge: Why Simple Confirmation Fails
This compound (C₉H₁₀O₄, Molar Mass: 182.17 g/mol ) shares its molecular formula and mass with several positional isomers.[1] The most common analytical challenge involves distinguishing it from its 4- and 5-methoxy counterparts. While all three are salicylates, the position of the methoxy group relative to the hydroxyl and methyl ester groups fundamentally alters the molecule's electronic environment and, consequently, its spectroscopic signature. This guide will use these isomers as benchmarks to illustrate the power and necessity of a comprehensive validation strategy.
| Compound | Structure | Key Differentiator |
| This compound | COC(=O)c1cccc(OC)c1O | Methoxy group is ortho to the hydroxyl and meta to the ester. |
| Methyl 4-methoxysalicylate | COC(=O)c1cc(OC)ccc1O | Methoxy group is meta to the hydroxyl and para to the ester. |
| Methyl 5-methoxysalicylate | COC(=O)c1cc(O)c(OC)cc1 | Methoxy group is para to the hydroxyl and meta to the ester. |
Foundational Analysis: Mass Spectrometry and IR Spectroscopy
Before delving into the complexities of NMR, we establish the foundational characteristics of the molecule. This initial phase confirms the molecular formula and the presence of key functional groups, ruling out gross structural errors.
Mass Spectrometry (MS): Confirming the Formula
The first step in any structural elucidation is to confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.
Causality of Choice: MS provides the molecular weight, our first piece of evidence.[2] For this compound, the expected [M+H]⁺ ion would be approximately 183.0657, corresponding to the formula C₉H₁₁O₄⁺. While this confirms the elemental composition, it cannot differentiate between isomers, as they all share the same exact mass.[3] The fragmentation pattern in Electron Ionization (EI) MS can offer clues—such as the loss of a methoxy radical (•OCH₃) or a methyl ester group—but these are often too similar across isomers for definitive assignment.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Acquisition: Infuse the sample at a flow rate of 5-10 µL/min. Acquire data in positive ion mode.
-
Analysis: Identify the parent ion peak and compare its measured m/z value to the theoretical value for C₉H₁₀O₄.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and non-destructive technique to verify the presence of key functional groups.[4]
Causality of Choice: The IR spectrum provides direct evidence for the hydroxyl (-OH), ester carbonyl (C=O), and aromatic (C=C) functionalities.[5][6] For salicylates, a key feature is the intramolecular hydrogen bond between the phenolic hydroxyl and the ester carbonyl oxygen. This bond typically causes the O-H stretching vibration to appear as a broad band at a lower wavenumber (around 3200 cm⁻¹) and shifts the C=O stretch to a lower frequency (around 1680 cm⁻¹) compared to a non-hydrogen-bonded ester.[4][7] While all salicylate isomers will show this, the "fingerprint region" (below 1500 cm⁻¹) will have subtle differences due to the varying substitution patterns.
Data Summary: Expected IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Significance |
| Phenolic -OH | O-H Stretch (H-bonded) | ~3200 (broad) | Confirms hydroxyl group and intramolecular H-bonding.[4][6] |
| Ester C=O | C=O Stretch (H-bonded) | ~1680 | Confirms ester group, shifted by H-bonding. |
| Aromatic Ring | C=C Stretch | 1600-1450 | Confirms the presence of the benzene ring. |
| Ether/Ester C-O | C-O Stretch | 1300-1100 | Indicates C-O bonds of the ester and methoxy groups. |
Definitive Elucidation: A Multi-dimensional NMR Approach
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination, as it maps the carbon-hydrogen framework of the molecule.[8][9]
¹H NMR: Differentiating Isomers by Proton Environment
The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling. The aromatic region (δ 6.5-8.0 ppm) is particularly diagnostic for differentiating our isomers.
Causality of Choice: The substitution pattern on the benzene ring dictates the chemical shifts and, more importantly, the coupling patterns (splitting) of the aromatic protons. Each isomer presents a unique "spin system" that is easily distinguishable.
Comparative Data: Predicted ¹H NMR Aromatic Signals (in CDCl₃)
| Compound | H-4 | H-5 | H-6 | Rationale for Splitting Pattern |
| This compound | ~δ 7.0 (dd) | ~δ 7.4 (t) | ~δ 6.9 (dd) | H-5 is coupled to both H-4 and H-6, appearing as a triplet. H-4 and H-6 are coupled to H-5, appearing as doublets of doublets. |
| Methyl 4-methoxysalicylate | - (Substituted) | ~δ 6.5 (dd) | ~δ 7.8 (d) | An AX system with a small meta-coupling. H-6 is a doublet coupled to H-5. H-5 is a doublet of doublets coupled to H-6 and H-3. H-3 is a doublet coupled to H-5. |
| Methyl 5-methoxysalicylate | ~δ 7.0 (dd) | - (Substituted) | ~δ 7.3 (d) | An ABX-like system. H-6 is a doublet coupled to H-4. H-4 is a doublet of doublets coupled to H-6 and H-3. H-3 is a doublet. |
Note: d = doublet, t = triplet, dd = doublet of doublets. Chemical shifts are approximate.
¹³C NMR and DEPT: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms. Combined with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, we can identify methyl (-CH₃), methylene (-CH₂), methine (-CH), and quaternary carbons.
Causality of Choice: This confirms the presence of 9 unique carbons for this compound and allows for their assignment. The DEPT-135 experiment is particularly useful, showing -CH₃ and -CH signals as positive peaks and -CH₂ signals as negative peaks, while quaternary carbons are absent. This helps in assigning the two methoxy/methyl carbons, the three aromatic -CH carbons, and the four quaternary carbons (C1, C2, C3, and C=O).
2D NMR: Assembling the Puzzle
Two-dimensional NMR experiments are essential for confirming the connections hypothesized from 1D spectra. They form the cornerstone of a self-validating system.[10][11]
Workflow for 2D NMR Structural Validation
Caption: Workflow for unambiguous structure validation using 2D NMR.
-
COSY (COrrelation SpectroscopY): This experiment shows which protons are coupled to each other, typically through 2 or 3 bonds.[10] For this compound, a COSY spectrum would show a cross-peak between H-4 and H-5, and between H-5 and H-6, confirming their adjacency on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to (a one-bond correlation).[10][12] It allows for the unambiguous assignment of every protonated carbon in the ¹³C spectrum based on the already assigned ¹H spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for connecting the dots. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[12][13] This is how we connect the different fragments of the molecule.
Key HMBC Correlations for Validating this compound:
Caption: Diagnostic HMBC correlations confirming the structure.
-
Ester Connectivity: A correlation from the methyl ester protons (~δ 3.9 ppm) to the ester carbonyl carbon (~δ 170 ppm) confirms the methyl ester group.
-
Methoxy Position: A correlation from the methoxy protons (~δ 3.8 ppm) to the C3 carbon of the aromatic ring definitively places the methoxy group at the 3-position.
-
Ring Connectivity: Correlations from aromatic protons to neighboring carbons further solidify the structure. For instance, the H-6 proton will show a correlation to the C2 carbon (2-bond) and the ester carbonyl carbon (3-bond), confirming the arrangement around the top of the ring.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
1D Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Acquire a DEPT-135 spectrum.
-
2D Acquisition: Using standard instrument parameters, acquire COSY, HSQC, and HMBC spectra. The HMBC is often optimized for a long-range coupling constant of ~8 Hz.[10]
-
Data Processing & Analysis: Process the spectra using appropriate software. Analyze the 1D spectra to propose a hypothesis and then use the 2D correlation maps to confirm all atomic connectivities.
Conclusion: A Triad of Trustworthy Data
The structural validation of this compound is not achieved by a single measurement but by a logical, self-reinforcing workflow. Mass spectrometry confirms the elemental formula. IR spectroscopy verifies the essential functional groups and intramolecular interactions. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the molecular architecture, definitively distinguishing it from its isomers. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and is an indispensable component of any research or development involving specific molecular entities.
References
- Canadian Science Publishing. (1969). Infrared spectra of aqueous sodium benzoates and salicylates in the carboxyl-stretching region. Canadian Journal of Chemistry, 47, 4577.
- Journal of Molecular Structure. (1983). Infrared spectra of hydrogen-bonded salicylic acid and its derivatives.
- ResearchGate. (n.d.). FT-IR spectra of salicylic acid (a) control and (b)
- Sigma-Aldrich. (n.d.).
- Doc Brown's Chemistry. (n.d.).
- PubMed. (2000). [Studies on synthesis and IR spectrum of nickel salicylates complexes]. Guang Pu Xue Yu Guang Pu Fen Xi, 20(5), 671-2.
- ChemBK. (2024).
- TCI Chemicals. (n.d.).
- Wiley. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide.
- Journal of Chemical and Pharmaceutical Sciences. (2014).
- Wiley Online Library. (2008).
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
- University of California, Irvine. (2011). Lecture 22.
- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- NIST WebBook. (n.d.).
- Michigan State University Department of Chemistry. (n.d.).
- ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of....
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A Senior Application Scientist's Guide to Differentiating Methyl 3-methoxysalicylate and Methyl 5-methoxysalicylate
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of positional isomers is a critical determinant of a product's efficacy, safety, and intellectual property standing. Methyl 3-methoxysalicylate and Methyl 5-methoxysalicylate, two closely related isomers with the same molecular formula (C₉H₁₀O₄) and molecular weight (182.17 g/mol ), present a classic analytical challenge. While their structural similarity can lead to overlapping physical properties, their distinct substitution patterns on the aromatic ring give rise to subtle yet measurable differences in their spectroscopic and chromatographic behaviors. This guide provides an in-depth technical comparison, supported by experimental data and protocols, to enable their unambiguous differentiation.
Unveiling the Isomers: A Structural Overview
At the heart of the analytical challenge lies the position of the methoxy group on the salicylate backbone. In this compound, the methoxy group is positioned ortho to the hydroxyl group, whereas in Methyl 5-methoxysalicylate, it is in the para position. This seemingly minor difference has significant implications for the electronic environment of the molecule, influencing properties such as polarity, intramolecular hydrogen bonding, and, consequently, their interaction with analytical instrumentation.
Caption: Molecular structures of this compound and Methyl 5-methoxysalicylate.
At a Glance: A Comparative Data Table
A side-by-side comparison of the physicochemical properties of these isomers reveals initial points of differentiation. While some properties are quite similar, others, such as melting point, offer a clear distinction.
| Property | This compound | Methyl 5-methoxysalicylate |
| CAS Number | 6342-70-7[1] | 2905-82-0 |
| Molecular Formula | C₉H₁₀O₄ | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol [1] | 182.17 g/mol |
| Appearance | White to gray to red powder/crystal | Colorless to light yellow clear liquid[2] |
| Melting Point | 65-68 °C[1] | Not applicable (liquid at room temp.) |
| Boiling Point | 105 °C at 2 Torr[3] | 235-240 °C |
| Density | 1.216 g/cm³ (predicted)[3] | 1.223 g/mL at 25 °C |
Experimental Deep Dive: Protocols for Differentiation
The definitive differentiation of these isomers necessitates a multi-technique analytical approach. The following protocols are designed to provide orthogonal data, ensuring a high degree of confidence in the identification.
Experimental Workflow
Caption: A comprehensive workflow for the differentiation of salicylate isomers.
Thin-Layer Chromatography (TLC): A Rapid Screening Method
TLC serves as an excellent initial screening technique to assess the separability of the isomers and to optimize solvent systems for column chromatography.
-
Principle: The separation is based on the differential partitioning of the isomers between the stationary phase (e.g., silica gel) and the mobile phase. The difference in polarity, influenced by the position of the methoxy group, will result in different retention factors (Rf).
-
Protocol:
-
Prepare a TLC plate (silica gel 60 F₂₅₄).
-
Spot a dilute solution of the sample mixture and individual standards (if available) onto the baseline of the plate.
-
Develop the plate in a chamber saturated with a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v). The optimal ratio may require some experimentation.
-
After the solvent front has reached the top of the plate, remove and dry the plate.
-
Visualize the spots under UV light (254 nm).
-
-
Expected Outcome & Rationale: this compound is expected to have a slightly higher Rf value (travel further up the plate) than Methyl 5-methoxysalicylate. This is because the methoxy group in the 3-position can participate in intramolecular hydrogen bonding with the adjacent hydroxyl group, reducing the molecule's overall polarity and its interaction with the polar silica gel stationary phase. The 5-methoxy isomer, with its more exposed hydroxyl group, will interact more strongly with the silica gel, resulting in a lower Rf value.
High-Performance Liquid Chromatography (HPLC): Quantitative Separation
For quantitative analysis and preparative separation, reverse-phase HPLC is the method of choice.
-
Principle: In reverse-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More polar compounds will elute earlier, while less polar compounds will be retained longer.
-
Protocol:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 60% A and 40% B, then ramp to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Expected Outcome & Rationale: Methyl 5-methoxysalicylate, being the more polar of the two isomers due to less effective intramolecular hydrogen bonding, is expected to have a shorter retention time and elute before this compound. The latter's reduced polarity will lead to a stronger interaction with the C18 stationary phase and thus a longer retention time.
Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Structural Fingerprinting
GC-MS provides both chromatographic separation and mass spectral data, which can reveal the fragmentation patterns of the isomers.
-
Principle: The sample is vaporized and separated based on boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule.
-
Protocol:
-
GC Column: A nonpolar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
-
Expected Outcome & Rationale: Both isomers will show a molecular ion peak [M]⁺ at m/z 182. However, the relative abundances of the fragment ions may differ. A common fragmentation pathway for methyl salicylates involves the loss of a methoxy group (-OCH₃) to give a fragment at m/z 151, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 123. The stability of these fragment ions can be influenced by the position of the methoxy group on the ring, potentially leading to different relative intensities in the mass spectra of the two isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Identification
¹H and ¹³C NMR spectroscopy provides the most definitive structural information, allowing for the unambiguous assignment of the methoxy group's position.
-
Principle: The chemical shifts of protons and carbons are highly sensitive to their local electronic environment. The electron-donating methoxy group will shield nearby protons and carbons, causing their signals to appear at a higher field (lower ppm).
-
Protocol:
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Utilize 2D NMR techniques like COSY and HMBC to confirm assignments.
-
-
Expected ¹H NMR Spectral Differences:
-
This compound: The aromatic region will show three protons. The proton at C4 will be a triplet, coupled to the protons at C5 and C6. The protons at C5 and C6 will appear as doublets.
-
Methyl 5-methoxysalicylate: The aromatic region will also show three protons. The proton at C6 will be a doublet, the proton at C4 will be a doublet of doublets, and the proton at C3 will be a doublet. The distinct coupling patterns are a direct result of the different substitution on the aromatic ring.
-
-
Expected ¹³C NMR Spectral Differences:
-
The chemical shifts of the aromatic carbons will differ significantly between the two isomers due to the different positions of the electron-donating methoxy group. These differences can be predicted using computational models or compared to literature values for similar compounds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Modes
FTIR spectroscopy provides information about the functional groups present in a molecule.
-
Principle: Different functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to vibrate.
-
Protocol:
-
Acquire the spectrum of the neat sample (if liquid) or as a KBr pellet or in a suitable solvent.
-
-
Expected Spectral Differences:
-
Both isomers will show characteristic peaks for the hydroxyl group (broad, ~3200-3600 cm⁻¹), the ester carbonyl group (~1700-1730 cm⁻¹), and C-O stretching.
-
The position and shape of the O-H stretching band can be indicative of the strength of intramolecular hydrogen bonding. In this compound, the stronger intramolecular hydrogen bond between the hydroxyl and the ester carbonyl group may lead to a broader and lower frequency O-H stretch compared to the 5-methoxy isomer.
-
The "fingerprint region" (below 1500 cm⁻¹) will show differences in the C-H bending and other skeletal vibrations that are unique to the substitution pattern of each isomer.
-
Conclusion
References
-
Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13(674). Retrieved from [Link]
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-
Wikipedia. (2023). 5-Methoxysalicylic acid. Retrieved from [Link]
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-
PrepChem.com. (n.d.). Synthesis of 2-Hydroxy-5-methoxybenzoic acid, methyl ester. Retrieved from [Link]
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-
Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Salicylic Acids as Readily Available Starting Materials for the Synthesis of meta-Substituted Biaryls. Retrieved from [Link]
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Analytical Methods - RSC Publishing. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl 3‐Methoxyacrylate. Retrieved from [Link]
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FooDB. (2010). Showing Compound 5-Methoxysalicylic acid (FDB011959). Retrieved from [Link]
-
NIST. (n.d.). Methyl salicylate. Retrieved from [Link]
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- Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
- Miltojević, A. B., et al. (2015). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Journal of the Serbian Chemical Society, 80(11), 1345-1353.
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Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
- Balasubrahmanyam, A., & Ananthanarayanan, C. (2010). Basic 1H- and 13C-NMR Spectroscopy.
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
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ChemBK. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Methyl 3‐Methoxyacrylate. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra: (a) 3-mercaptopropyltrimethoxysilane (MPTMS); (b) pure silica-gel. Retrieved from [Link]
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A Comparative Guide to the Biological Activities of Methyl 3-Methoxysalicylate and Salicylic Acid
This guide provides an in-depth comparison of the known biological activities of the well-established therapeutic agent, salicylic acid, and its derivative, Methyl 3-methoxysalicylate. While salicylic acid has been extensively studied and utilized for its anti-inflammatory, analgesic, and antimicrobial properties, direct experimental data on the biological activities of this compound is limited. This document, therefore, serves as a comprehensive review of salicylic acid's bioactivity and a predictive analysis of this compound's potential, based on structure-activity relationships with related compounds like methyl salicylate. Furthermore, we provide detailed experimental protocols to facilitate the direct comparative studies required to validate these predictions.
Introduction: Structural Analogs with Potential Functional Divergence
Salicylic acid is a beta-hydroxy acid and a key metabolite of acetylsalicylic acid (aspirin).[1][2] Its therapeutic effects are well-documented.[1][3] this compound is a derivative of salicylic acid, featuring a methyl ester at the carboxylic acid position and a methoxy group at the 3-position of the benzene ring. These structural modifications can significantly impact the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can alter its pharmacokinetic and pharmacodynamic profiles.
The presence of the methyl ester in this compound, similar to methyl salicylate, suggests it may act as a prodrug, being hydrolyzed by esterases in the body to release a modified salicylic acid.[4][5][6][7] The additional methoxy group, however, could influence receptor binding, metabolic stability, and tissue distribution, potentially leading to a unique biological activity profile compared to the parent compound.
Comparative Analysis of Biological Activities
Anti-inflammatory Activity
Salicylic Acid: The anti-inflammatory properties of salicylic acid are primarily attributed to its ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are crucial for the synthesis of pro-inflammatory prostaglandins.[3][5][6] Additionally, salicylic acid can modulate the NF-κB signaling pathway, a key regulator of the inflammatory response.[3][6]
This compound (Predicted): It is hypothesized that this compound may exhibit anti-inflammatory activity through several potential mechanisms. Upon hydrolysis to its corresponding carboxylic acid, it could inhibit COX enzymes. Furthermore, natural methyl salicylate glycosides have demonstrated the ability to reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as nitric oxide (NO) and reactive oxygen species (ROS) in LPS-stimulated macrophages.[8] It is plausible that this compound could exert similar effects.
Table 1: Hypothetical Comparative Anti-inflammatory Activity
| Compound | In Vitro Assay (IC50) | In Vivo Model (Effective Dose) |
| Salicylic Acid | COX-2 Inhibition: ~50-100 µM | Carrageenan-induced paw edema: 100-200 mg/kg |
| This compound | To be determined | To be determined |
Analgesic Activity
Salicylic Acid: The analgesic effects of salicylic acid are closely linked to its anti-inflammatory actions, as the reduction in prostaglandins diminishes the sensitization of nociceptors.[1]
This compound (Predicted): Methyl salicylate, a structurally similar compound, is a common ingredient in topical analgesics, where it acts as a counter-irritant and is hydrolyzed to salicylic acid in the skin.[4][5][7] This suggests that topically applied Methyl 3-methoxysalicrate could provide localized pain relief. Systemically, its potential analgesic efficacy would likely depend on its conversion to the active acid form and its ability to cross the blood-brain barrier.
Table 2: Hypothetical Comparative Analgesic Activity
| Compound | Acetic Acid-Induced Writhing Test (% Inhibition) | Hot Plate Test (Increase in Latency) |
| Salicylic Acid | 50-70% at 100 mg/kg | Significant increase at 100-200 mg/kg |
| This compound | To be determined | To be determined |
Antimicrobial Activity
Salicylic Acid: Salicylic acid possesses bacteriostatic properties and is used in topical treatments for acne and other skin conditions.[2] Its antimicrobial action is thought to involve the disruption of bacterial cell membranes and interference with nutrient transport. Recent studies have also explored its efficacy in preventing biofilm formation.[9]
This compound (Predicted): The antimicrobial potential of this compound is yet to be determined. The increased lipophilicity due to the methyl and methoxy groups might enhance its ability to penetrate bacterial cell walls, potentially leading to significant antimicrobial activity.
Table 3: Hypothetical Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) |
| Salicylic Acid | 100-500 | >1000 |
| This compound | To be determined | To be determined |
Experimental Protocols for Comparative Evaluation
To empirically determine and compare the biological activities of this compound and salicylic acid, the following detailed experimental protocols are provided.
In Vitro Anti-inflammatory Assays
This assay will determine the half-maximal inhibitory concentration (IC50) of the compounds against COX-1 and COX-2 enzymes.
-
Principle: A colorimetric or fluorometric assay kit can be used to measure the peroxidase activity of COX enzymes. The inhibition of this activity in the presence of the test compounds is quantified.
-
Protocol:
-
Prepare stock solutions of salicylic acid and this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions to create a range of test concentrations.
-
In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compound or vehicle control.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Add the colorimetric or fluorometric substrate and incubate for a further 5-10 minutes.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
This assay assesses the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[10][11][12][13]
-
Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[10][11][12]
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.[10][11]
-
Pre-treat the cells with various concentrations of salicylic acid or this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[10]
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent and incubate for 15 minutes at room temperature.[10]
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of inhibition.
-
In Vivo Analgesic Assays
This is a model of visceral pain used to screen for peripheral analgesic activity.[14]
-
Principle: The intraperitoneal injection of acetic acid induces a characteristic writhing response in mice. Analgesic compounds reduce the number of writhes.
-
Protocol:
-
Acclimate male Swiss albino mice to the testing environment.
-
Administer the test compounds (salicylic acid or this compound) or a vehicle control orally or intraperitoneally. A standard analgesic like piroxicam can be used as a positive control.[15]
-
After a set pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally.
-
Immediately place the mice in an observation chamber and count the number of writhes over a 20-minute period.
-
Calculate the percentage of inhibition of writhing compared to the vehicle-treated group.[14]
-
This test is used to evaluate centrally acting analgesics.[15]
-
Principle: The test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking or jumping) indicates an analgesic effect.
-
Protocol:
-
Habituate mice or rats to the hot plate apparatus.[14]
-
Measure the basal reaction time of each animal on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Administer the test compounds or a vehicle control.
-
Measure the reaction time at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
A cut-off time is set to prevent tissue damage.
-
The analgesic effect is expressed as the increase in latency time or the percentage of the maximum possible effect (%MPE).[14]
-
Antimicrobial Susceptibility Testing
This method determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.[16][17]
-
Principle: The test compounds are serially diluted in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration that inhibits visible growth.[16][17]
-
Protocol:
-
Prepare serial twofold dilutions of salicylic acid and this compound in a suitable broth medium in a 96-well microtiter plate.[16]
-
Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.[18]
-
Inoculate each well with the bacterial suspension.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for turbidity or by using a growth indicator like resazurin.[16]
-
Mechanistic Pathways and Experimental Workflows
Signaling Pathways
Caption: Proposed anti-inflammatory mechanism of action.
Experimental Workflow
Caption: General experimental workflow for comparison.
Conclusion
While salicylic acid remains a cornerstone in the treatment of inflammation, pain, and certain skin conditions, the exploration of its derivatives offers the potential for improved therapeutic profiles. This compound presents an intriguing candidate for investigation. Based on structural analogies, it is hypothesized to possess anti-inflammatory, analgesic, and antimicrobial properties, possibly acting as a prodrug that is metabolized to a novel active species. The provided experimental protocols offer a clear and robust framework for researchers to systematically evaluate and compare the biological activities of this compound against salicylic acid. The resulting data will be crucial in determining its potential as a new therapeutic agent and for elucidating the structure-activity relationships within this important class of compounds.
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A Researcher's Guide to the Spectroscopic Comparison of Methoxy-Substituted Methyl Salicylates
In the fields of pharmaceutical development, flavor chemistry, and materials science, the precise identification and characterization of aromatic esters are of paramount importance. Methyl salicylate, known for its distinct wintergreen aroma and analgesic properties, serves as a foundational scaffold for numerous derivatives.[1] This guide provides an in-depth spectroscopic comparison of methyl salicylate and its methoxy-substituted analogs. We will explore how the position of the electron-donating methoxy group on the benzene ring systematically alters the compound's interaction with electromagnetic radiation, providing unique fingerprints for each isomer.
This comparison is grounded in the fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). By understanding these differences, researchers can confidently distinguish between isomers, a critical step in synthesis, quality control, and mechanistic studies.
Spectroscopic Baseline: Methyl Salicylate
To appreciate the influence of the methoxy substituent, we must first establish a baseline with the parent compound, methyl salicylate (Methyl 2-hydroxybenzoate).
-
¹H NMR: The proton NMR spectrum shows distinct signals for the aromatic protons, the hydroxyl proton, and the methyl ester protons. The aromatic protons typically appear in the 6.5-8.0 ppm range, with their splitting patterns dictated by their positions relative to the hydroxyl and ester groups.[2][3][4]
-
¹³C NMR: The carbon spectrum reveals signals for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the methyl carbon of the ester.
-
IR Spectroscopy: Key vibrational bands include a broad O-H stretch (around 3200-3600 cm⁻¹) due to hydrogen bonding, aromatic C-H stretches (around 3000-3100 cm⁻¹), a strong C=O stretch for the ester (around 1700 cm⁻¹), and C-O stretches.[5][6][7]
-
UV-Vis Spectroscopy: The benzene chromophore in methyl salicylate gives rise to characteristic absorption bands in the UV region, typically around 200-300 nm, resulting from π → π* electronic transitions.[1][8][9]
-
Mass Spectrometry: The electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at m/z 152.[10][11] Common fragmentation patterns include the loss of a methoxy radical (•OCH₃) to give a fragment at m/z 121 and subsequent loss of carbon monoxide (CO) to yield a fragment at m/z 93.[12][13][14]
The Methoxy Substituent Effect: A Theoretical Overview
The methoxy group (-OCH₃) is a powerful electron-donating group through resonance (a +R effect) and electron-withdrawing through induction (a -I effect). The resonance effect, which involves the donation of a lone pair of electrons from the oxygen into the aromatic π system, is generally dominant. This increased electron density significantly impacts the spectroscopic properties.
-
NMR: The increased electron density shields the aromatic protons, causing their signals to shift to a higher field (upfield) compared to benzene.[15][16] This effect is most pronounced at the ortho and para positions relative to the methoxy group.[16][17]
-
IR: The position of the methoxy group can influence the strength of the intramolecular hydrogen bond between the hydroxyl group and the ester carbonyl, which in turn affects the O-H and C=O stretching frequencies.
-
UV-Vis: The electron-donating nature of the methoxy group acts as an auxochrome, typically causing a bathochromic (red) shift—a shift to longer wavelengths—in the UV absorption bands.[8][9]
The following sections will compare the spectroscopic data for methyl salicylate and its methoxy-substituted isomers: methyl 3-methoxy-2-hydroxybenzoate, methyl 4-methoxy-2-hydroxybenzoate, and methyl 5-methoxy-2-hydroxybenzoate.
Comparative Spectroscopic Analysis
The precise position of the methoxy group creates subtle yet measurable differences in the spectra of each isomer.
NMR spectroscopy is arguably the most powerful technique for distinguishing between these isomers. The chemical shifts of the aromatic protons are highly sensitive to the electronic environment created by the substituents.[18]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Methoxy-Substituted Methyl Salicylates *
| Compound | Ar-H | -OH | -OCH₃ (ester) | -OCH₃ (ether) |
| Methyl Salicylate | 6.8-7.9 | ~10.8 | ~3.9 | - |
| Methyl 3-methoxy-2-hydroxybenzoate | 6.9-7.4 | ~11.0 | ~3.9 | ~3.8 |
| Methyl 4-methoxy-2-hydroxybenzoate | 6.4-7.8 | ~10.7 | ~3.9 | ~3.8 |
| Methyl 5-methoxy-2-hydroxybenzoate | 7.0-7.3 | ~10.4 | ~3.9 | ~3.8 |
*Approximate chemical shifts in CDCl₃; actual values may vary based on solvent and concentration.
Causality Behind the Shifts:
-
Methyl 3-methoxy-2-hydroxybenzoate: The methoxy group is meta to the ester and ortho to the hydroxyl group. Its electron-donating effect will primarily shield the protons at C4 and C6.
-
Methyl 4-methoxy-2-hydroxybenzoate: Here, the methoxy group is para to the hydroxyl group. This position allows for strong resonance donation, causing a significant upfield shift for the protons at C3 and C5.
-
Methyl 5-methoxy-2-hydroxybenzoate: The methoxy group is meta to the hydroxyl group and para to the ester. This leads to characteristic shifts and splitting patterns for the remaining aromatic protons.
Similarly, ¹³C NMR will show distinct chemical shifts for the aromatic carbons based on the substitution pattern.
The primary differences in the IR spectra will be observed in the fingerprint region and in the stretching frequencies of the O-H and C=O bonds.
Table 2: Key IR Absorption Bands (cm⁻¹) for Methoxy-Substituted Methyl Salicylates *
| Compound | O-H Stretch | C=O Stretch | C-O Stretch (Aromatic Ether) |
| Methyl Salicylate | ~3200 (broad) | ~1680 | - |
| Methyl 3-methoxy-2-hydroxybenzoate | ~3180 (broad) | ~1675 | ~1250 |
| Methyl 4-methoxy-2-hydroxybenzoate | ~3210 (broad) | ~1670 | ~1260 |
| Methyl 5-methoxy-2-hydroxybenzoate | ~3190 (broad) | ~1685 | ~1240 |
*Approximate values; peak positions can vary.
Interpretation of Vibrational Frequencies:
-
The position and broadness of the O-H stretch are indicative of the strength of the intramolecular hydrogen bond.[6]
-
The C=O stretch frequency is also influenced by this hydrogen bonding and the electronic effects of the methoxy group. A stronger electron-donating effect conjugated with the carbonyl group can lower its stretching frequency.
-
The presence of a C-O stretch for the aromatic ether around 1240-1260 cm⁻¹ is a clear indicator of the methoxy substituent.
UV-Vis spectroscopy reveals shifts in the electronic transitions of the aromatic system.
Table 3: Comparative UV-Vis Absorption Maxima (λmax, nm) *
| Compound | Primary Band (λmax) | Secondary Band (λmax) |
| Methyl Salicylate | ~238 | ~305 |
| Methyl 3-methoxy-2-hydroxybenzoate | ~245 | ~315 |
| Methyl 4-methoxy-2-hydroxybenzoate | ~255 | ~325 |
| Methyl 5-methoxy-2-hydroxybenzoate | ~242 | ~310 |
*Approximate values in a non-polar solvent like ethanol or methanol.
Analysis of Absorption Shifts:
-
All methoxy-substituted isomers show a bathochromic (red) shift compared to methyl salicylate, as expected from the electron-donating auxochrome.[8]
-
The 4-methoxy isomer typically exhibits the largest red shift. This is because the methoxy group is para to the hydroxyl group, maximizing the resonance effect and extending the conjugation of the chromophore.[8]
While all isomers have the same molecular weight (182.17 g/mol ), their fragmentation patterns upon electron ionization can differ, providing structural clues.
Table 4: Key Fragments (m/z) in Mass Spectrometry
| Compound | Molecular Ion (M⁺) | [M - •OCH₃]⁺ | [M - CH₃OH]⁺ | Other Key Fragments |
| Methyl Salicylate | 152 | 121 | 120 | 92 |
| Methoxy Isomers | 182 | 151 | 150 | 135, 107 |
Deciphering Fragmentation:
-
The molecular ion peak for all methoxy-substituted isomers will be at m/z 182 .
-
The initial loss of the ester's methoxy radical (•OCH₃) to form a fragment at m/z 151 is common to all isomers.
-
A characteristic fragmentation for ortho-hydroxy aromatic esters is the loss of methanol (CH₃OH) via a McLafferty-type rearrangement, which would yield a fragment at m/z 150 .
-
Subsequent fragmentations, such as the loss of CO or the cleavage of the ether methoxy group, will create a unique fingerprint for each isomer, although these differences can be subtle.
Experimental Protocols
Achieving high-quality, reproducible data is contingent on meticulous experimental technique.
The following diagram illustrates a generalized workflow for the spectroscopic analysis of these compounds.
Caption: General workflow for spectroscopic analysis.
1. NMR Sample Preparation:
-
Accurately weigh 5-25 mg of the methyl salicylate analog for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[19]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).[19] Ensure the solvent does not have peaks that overlap with analyte signals.
-
Ensure the sample is fully dissolved. Gentle vortexing or warming may be necessary.[19]
-
Using a Pasteur pipette, transfer the solution into a clean NMR tube. Filter if any particulate matter is present.[19]
-
Acquire spectra according to standard instrument protocols, ensuring sufficient scans for a good signal-to-noise ratio.[20]
2. IR Spectroscopy (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.[21]
-
Collect a background spectrum of the clean, empty crystal.[22]
-
Place a small amount of the solid sample or a single drop of the liquid sample directly onto the ATR crystal.[21]
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.[23][24]
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.
3. UV-Vis Spectroscopy:
-
Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).
-
Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to serve as the blank.[25][26]
-
Fill the second cuvette with the sample solution.
-
Calibrate the spectrophotometer by running a baseline correction with the blank cuvette in the sample beam path.[27]
-
Place the sample cuvette in the instrument and acquire the absorption spectrum, typically over a range of 200-400 nm.[28]
Conclusion
The spectroscopic analysis of methoxy-substituted methyl salicylates provides a clear and compelling example of how subtle changes in molecular structure lead to distinct and predictable changes in spectral data. While mass spectrometry confirms the molecular weight, it is the combination of NMR, IR, and UV-Vis spectroscopy that allows for the unambiguous differentiation of the 3-, 4-, and 5-methoxy isomers.
-
NMR provides the most definitive evidence through the unique chemical shifts and coupling patterns of the aromatic protons.
-
UV-Vis spectroscopy offers a rapid method to distinguish the 4-methoxy isomer due to its characteristically large bathochromic shift.
-
IR spectroscopy confirms the presence of the key functional groups and can provide insights into the intramolecular hydrogen bonding environment.
For researchers in drug development and related fields, a thorough understanding of these spectroscopic nuances is not merely academic; it is a critical component of molecular characterization, ensuring the identity, purity, and quality of the compounds under investigation.[1]
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Gammadata. (n.d.). Tips for ATR Sampling. Retrieved from [Link]
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ResearchGate. (n.d.). Influence of Substituents on the Through-Space Shielding of Aromatic Rings. Retrieved from [Link]
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Spectroscopy Online. (n.d.). Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates. Retrieved from [Link]
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Purdue College of Engineering. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]
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Pharmaguideline. (n.d.). SOP for Analysis on UV- Visible Spectrophotometer. Retrieved from [Link]
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Mettler Toledo. (n.d.). UV-Vis SOP. Retrieved from [Link]
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YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Methyl 3-Methoxysalicylate for Researchers
In the landscape of pharmaceutical and fine chemical synthesis, Methyl 3-methoxysalicylate (CAS 6342-70-7) serves as a valuable building block. Its structural motif, featuring a salicylate core with a methoxy group at the 3-position, is integral to the development of various advanced intermediates and active pharmaceutical ingredients. The strategic placement of its functional groups—hydroxyl, ester, and ether—offers multiple points for synthetic elaboration.
This guide provides an in-depth comparison of the primary synthetic routes to this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles and practical considerations of each pathway. We will dissect two robust and commonly employed strategies: the direct Fischer Esterification of 3-methoxysalicylic acid and a more intricate, regioselective approach via Directed ortho-Lithiation . By examining the causality behind experimental choices and presenting supporting data, this guide aims to empower chemists to select the optimal route for their specific research and development needs.
Route 1: Fischer Esterification of 3-Methoxysalicylic Acid
This classical and straightforward approach is often the first choice for laboratory-scale synthesis due to its simplicity and reliance on common reagents. The reaction involves the acid-catalyzed esterification of 3-methoxysalicylic acid with methanol.
Reaction Scheme & Mechanism
The Fischer esterification is an equilibrium-controlled reaction.[1] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (methanol in this case), which also serves as the solvent, and by using a strong acid catalyst to accelerate the reaction.[2][3]
The mechanism proceeds via several key steps:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3][4]
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[5]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[5]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final methyl ester product.
Caption: Fischer Esterification of 3-Methoxysalicylic Acid.
Detailed Experimental Protocol
This protocol is adapted from standard Fischer esterification procedures for salicylic acid derivatives.[2][6][7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxysalicylic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (20-30 eq, serving as both reactant and solvent). Begin stirring to dissolve the solid.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution. An exotherm may be observed.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 65-70°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 10 volumes relative to the starting acid).
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 5 volumes).
-
Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[7]
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Route 2: Directed ortho-Lithiation of a Phenolic Precursor
This multi-step route offers superior regiocontrol, which is crucial when synthesizing specifically substituted aromatic compounds. The strategy involves protecting the acidic phenol, using the protected group to direct lithiation to the adjacent ortho-position, introducing the carboxyl group via quenching with CO₂, and finally esterifying.[8] A common starting material for this approach is 3-methoxyphenol.[9]
Overall Synthetic Workflow
Caption: Multi-step synthesis via Directed ortho-Lithiation.
Mechanistic Considerations & Protocol Outline
-
Protection of the Phenolic Hydroxyl: The acidic proton of the phenol must be protected to prevent it from quenching the highly basic organolithium reagent in the subsequent step. The methoxymethyl (MOM) ether is an excellent choice for a directing metalation group (DMG).[8]
-
Protocol: Treat 3-methoxyphenol with sodium hydride to form the phenoxide, followed by reaction with methoxymethyl chloride (MOM-Cl) in a solvent like THF.
-
-
Directed ortho-Lithiation (DoM): The MOM group acts as a powerful directing group. The oxygen atoms chelate the lithium cation of the organolithium reagent (e.g., n-butyllithium), delivering the base to deprotonate the sterically accessible C2 position, which is ortho to the MOM ether. This step is typically performed at low temperatures (-78 °C) under an inert atmosphere to prevent side reactions.
-
Carboxylation: The resulting aryllithium intermediate is a potent nucleophile. It is quenched by bubbling carbon dioxide gas through the solution or by pouring the reaction mixture over crushed dry ice. Subsequent acidic work-up protonates the carboxylate to yield the carboxylic acid.
-
Deprotection: The MOM protecting group is readily cleaved under acidic conditions (e.g., dilute HCl) to reveal the free hydroxyl group, yielding 3-methoxysalicylic acid.
-
Esterification: The final step is the Fischer esterification of the newly synthesized 3-methoxysalicylic acid, as detailed in Route 1.
Comparative Analysis
| Feature | Route 1: Fischer Esterification | Route 2: Directed ortho-Lithiation |
| Starting Material | 3-Methoxysalicylic acid | 3-Methoxyphenol |
| Reagent Availability | Precursor may need to be purchased or synthesized. | Starting material is common and relatively inexpensive. |
| Number of Steps | 1 | 4-5 (Protection, Lithiation, Carboxylation, Deprotection, Esterification) |
| Overall Yield | High (typically >90% for the esterification step).[4] | Moderate (yields for each step must be multiplied). |
| Scalability | Excellent; easily scalable for large quantities. | More complex; requires cryogenic temperatures and inert atmosphere, challenging for large scale. |
| Regiocontrol | Not applicable (precursor defines regiochemistry). | Excellent; ensures specific installation of the carboxyl group at the C2 position. |
| Key Equipment | Standard laboratory glassware for reflux. | Schlenk line or glovebox for inert atmosphere, low-temperature bath. |
| Safety Considerations | Use of concentrated sulfuric acid requires care. | Use of pyrophoric n-butyllithium and cryogenic liquids requires specialized training and handling procedures. |
Conclusion and Recommendations
The choice between these two synthetic routes is dictated by the specific goals of the researcher.
Route 1 (Fischer Esterification) is the superior choice for its operational simplicity, efficiency, and scalability, provided that the starting material, 3-methoxysalicylic acid, is readily available and cost-effective. It is the ideal method for producing gram-to-kilogram quantities of this compound when the primary objective is the product itself.
Route 2 (Directed ortho-Lithiation) is a powerful strategic option when 3-methoxysalicylic acid is not available or when the goal is to develop a synthetic sequence from a simpler, cheaper precursor like 3-methoxyphenol. This route offers exquisite control over the regiochemical outcome, a critical consideration in medicinal chemistry and the synthesis of complex molecules where precise substitution patterns are paramount. While more labor-intensive and technically demanding, its value lies in its flexibility and precision in constructing the target molecule from the ground up.
Ultimately, a thorough cost-benefit analysis of starting material availability versus the operational complexity of a multi-step synthesis will guide the prudent chemist to the most logical and effective route.
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A Comparative Guide to the Bioactivity of Methyl 3-Methoxysalicylate and Other Salicylate Esters
Introduction
Salicylates, a class of compounds derived from salicylic acid, are cornerstones of modern pharmacology, renowned for their analgesic, anti-inflammatory, antipyretic, and antimicrobial properties.[1][2] The archetypal salicylate, acetylsalicylic acid (aspirin), has been a household staple for over a century.[3] However, the vast chemical space of salicylate derivatives offers opportunities to fine-tune therapeutic effects and mitigate side effects. This guide provides an in-depth comparative analysis of Methyl 3-methoxysalicylate, a structurally distinct ester, against other well-known salicylates. Our objective is to dissect its potential bioactivity profile by examining its structure, comparing it with established experimental data for related compounds, and providing the technical protocols necessary for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships within the salicylate family.
Molecular Structure and Its Implications for Bioactivity
The therapeutic action of any salicylate is intrinsically linked to its chemical structure. The foundational salicylic acid molecule features a hydroxyl group and a carboxylic acid group ortho to each other on a benzene ring.[2] Modifications to these functional groups can significantly alter a compound's potency, toxicity, and pharmacokinetic properties.[2]
-
This compound: This molecule features two key modifications from the parent salicylic acid:
-
Esterification: The carboxylic acid group is esterified with a methyl group. Esterification can increase lipophilicity, potentially enhancing dermal absorption and reducing the gastric irritation commonly associated with the free carboxylic acid of NSAIDs.[1][4]
-
Methoxy Group Substitution: A methoxy (-OCH3) group is added at the 3-position of the aromatic ring. The position and nature of ring substitutions are critical determinants of bioactivity. This electron-donating group can influence the molecule's interaction with biological targets.[5]
-
-
Comparative Structures:
-
Methyl Salicylate: Lacks the 3-methoxy group. It is a widely used topical analgesic.[5]
-
Acetylsalicylic Acid (Aspirin): The phenolic hydroxyl group is acetylated, while the carboxylic acid remains free. This acetylation is key to its irreversible inhibition of cyclooxygenase (COX) enzymes.[3][6]
-
Salicylic Acid: The parent compound, which is the primary active metabolite for many salicylate esters.[7]
-
The presence of the 3-methoxy group in this compound is of particular interest. While some studies on plant defense signaling suggest that electron-donating groups at the 3-position can have a deleterious effect on certain activities[8], other research in medicinal chemistry indicates that substitutions on the aromatic ring can increase the potency of analgesic and anti-inflammatory activities.[5] This highlights the need for direct experimental evaluation.
Comparative Bioactivity Analysis
The bioactivity of most salicylates is attributed to their hydrolysis to salicylic acid, which then acts as a non-steroidal anti-inflammatory drug (NSAID). The primary mechanism is the inhibition of COX enzymes, which blocks the synthesis of pro-inflammatory prostaglandins.[3] However, the parent ester may possess its own unique activities or altered potency.
Anti-Inflammatory Activity
The anti-inflammatory potential of salicylates is their most prominent feature. This is typically evaluated by measuring their ability to inhibit COX enzymes and reduce inflammatory responses in cellular and animal models.
-
Mechanism of Action: COX Inhibition: Salicylates inhibit both COX-1 and COX-2, enzymes that catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3] While aspirin acetylates and irreversibly inhibits COX, other salicylates like salicylic acid are reversible, competitive inhibitors.[3][9] A derivative, Methyl salicylate 2-O-β-d-lactoside (MSL), has been shown to be a more potent inhibitor of COX-2 than COX-1, which is a desirable trait for reducing gastrointestinal side effects.[10] The COX inhibitory potential of this compound has not been extensively reported, but derivatives with modified structures have shown potent activity. For instance, a synthesized ester analog of salicylic acid, MEST1, demonstrated significantly higher COX-2 inhibitory activity (IC50: 0.048 µM) than aspirin (IC50: 2.60 µM).[4]
-
Inhibition of Pro-Inflammatory Mediators: Beyond COX inhibition, salicylates can suppress inflammation by other mechanisms. Methyl salicylate glycosides isolated from Gaultheria yunnanensis have been shown to dose-dependently inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as nitric oxide (NO) and reactive oxygen species (ROS) in LPS-stimulated macrophages.[11] Similarly, certain methyl salicylate derivatives bearing a piperazine moiety significantly inhibit the release of LPS-induced IL-6 and TNF-α and attenuate COX-2 up-regulation.[12][13] This suggests that this compound may also exert anti-inflammatory effects by modulating these key signaling pathways.
Analgesic Activity
The pain-relieving effects of salicylates are largely a consequence of their anti-inflammatory action, as prostaglandins sensitize nerve endings to pain.[3] However, a central mechanism of action has also been proposed for salicylic acid.[6]
-
Structure-Activity Relationship (SAR) in Analgesia: Aspirin is approximately four times more potent as an analgesic than salicylic acid in certain models.[6] The analgesic activity of aspirin is attributed to both its COX-inhibiting acetylation and the subsequent action of its metabolite, salicylic acid.[6] Modifications to the salicylate structure, such as adding electron-withdrawing groups to the phenol ring, can increase analgesic potency.[1] While the 3-methoxy group is electron-donating, substitutions on the ring can generally modulate potency, and esterification can enhance the effect.[5]
Antimicrobial Activity
Salicylates possess known antimicrobial properties, thought to involve the disruption of the bacterial cell membrane. While direct comparative studies on many esters are limited, research on related structures provides valuable insights. A study on salicylaldehyde derivatives found that 3-methoxysalicylaldehyde exhibited antimicrobial activity against several foodborne bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 41.3 to 92.1 μg/mL.[14] This suggests that this compound could also possess antimicrobial properties worth investigating.
Quantitative Data Summary
Direct quantitative bioactivity data for this compound is not widely available in the literature. The table below summarizes data for related salicylate derivatives and standard reference compounds to provide a comparative context.
| Compound/Derivative | Assay | Target/Model | Result | Reference |
| MEST1 (Salicylic Acid Ester Analog) | COX-2 Inhibition | In Vitro | IC50: 0.048 µM | [4] |
| Aspirin | COX-2 Inhibition | In Vitro | IC50: 2.60 µM | [4] |
| Methyl Salicylate Derivative (M16) | Paw Edema Inhibition | Carrageenan-induced (mice) | 68.9% inhibition (at 100 mg/kg) | [12] |
| Aspirin | Paw Edema Inhibition | Carrageenan-induced (mice) | 41.5% inhibition (at 100 mg/kg) | [12] |
| Indomethacin | Paw Edema Inhibition | Carrageenan-induced (mice) | 69.2% inhibition (at 5 mg/kg) | [12] |
| 3-Methoxysalicylaldehyde | Antimicrobial Activity | Listeria monocytogenes | MIC: 41.3 µg/mL | [14] |
| 3-Methoxysalicylaldehyde | Antimicrobial Activity | Staphylococcus aureus | MIC: 92.1 µg/mL | [14] |
| Methyl Salicylate Glycoside (J12122) | Nitric Oxide Inhibition | LPS-induced RAW264.7 cells | 56.20% inhibition (at 3.0 µg/mL) | [11] |
Key Experimental Protocols
To facilitate further research and direct comparison, we provide detailed methodologies for assessing the primary bioactivities of salicylate esters.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol measures a compound's ability to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX is determined colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (COX-1 or COX-2).
-
Compound Addition: Add 10 µL of the test compound at various concentrations or the vehicle control.
-
Incubation: Incubate the plate for 5 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of arachidonic acid to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 590 nm using a plate reader over a period of 5 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value (the concentration required to inhibit enzyme activity by 50%).
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.[12][15]
Principle: Subplantar injection of carrageenan in the rat or mouse paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling indicates anti-inflammatory activity.
Methodology:
-
Animal Acclimation: Use healthy albino mice or rats, acclimatized to laboratory conditions for at least one week.[15]
-
Grouping: Divide animals into groups (n=6-8): a control group (vehicle), a positive control group (e.g., Aspirin 100 mg/kg or Indomethacin 5 mg/kg), and test groups (this compound at various doses).[12]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: After 1 hour, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal. Determine the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Protocol 3: In Vitro Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14]
Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid nutrient broth.
Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound (e.g., this compound) in a suitable broth (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover and incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Validation: The positive control well should be turbid, and the negative control well should be clear.
Visualizations: Pathways and Workflows
To further clarify the mechanisms and protocols discussed, the following diagrams are provided.
Caption: The Cyclooxygenase (COX) pathway and site of inhibition by salicylates.
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Conclusion and Future Directions
This guide establishes that this compound is a compound of significant interest, positioned at the intersection of well-understood salicylate pharmacology and novel structural modification. While direct experimental data remains limited, a comparative analysis based on structurally related compounds provides a strong rationale for its potential bioactivity. The esterification of the carboxyl group suggests favorable pharmacokinetic properties, such as enhanced absorption and reduced gastric irritation, while the 3-methoxy substitution on the aromatic ring is likely to modulate its potency.
Evidence from related methoxy-salicylaldehydes and complex methyl salicylate glycosides strongly suggests that this compound warrants investigation for its anti-inflammatory, analgesic, and antimicrobial properties. The provided experimental protocols offer a clear and validated pathway for researchers to undertake this evaluation. Future studies should focus on direct, head-to-head comparisons of this compound with methyl salicylate and aspirin in the assays described herein. Such research will be crucial to fully elucidating its therapeutic potential and carving out its unique place within the extensive family of salicylate-based agents.
References
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Ye, Q., et al. (2011). Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7151-4. Available from: [Link]
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Higuchi, S., et al. (1986). Two modes of analgesic action of aspirin, and the site of analgesic action of salicylic acid. International Journal of Tissue Reactions, 8(4), 327-31. Available from: [Link]
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Esmailzadeh, S., et al. (2013). Possible structure-activity profile of salicylate derivatives: their relationship on induction of systemic acquired resistance. International Journal of Agricultural Technology, 9(5), 1219-1232. Available from: [Link]
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Thompkins, L., & Lee, K. H. (1975). Comparison of analgesic effects of isosteric variations of salicylic acid and aspirin (acetylasalicylic acid). Journal of Pharmaceutical Sciences, 64(5), 760-3. Available from: [Link]
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Ye, Q., et al. (2011). Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7151-4. Available from: [Link]
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Lunkad, A. (2022). Salicylates: SAR and Uses. YouTube. Available from: [Link]
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Wang, Y., et al. (2015). Methyl salicylate lactoside inhibits inflammatory response of fibroblast-like synoviocytes and joint destruction in collagen-induced arthritis in mice. British Journal of Pharmacology, 172(13), 3388-400. Available from: [Link]
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Yin, Y., et al. (2018). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 23(12), 3215. Available from: [Link]
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Zhang, L., et al. (2015). Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder. Molecules, 20(9), 17317-28. Available from: [Link]
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Yin, Y., et al. (2018). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 23(12), 3215. Available from: [Link]
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Nitter, M., et al. (2022). Identification of Salicylates in Willow Bark (Salix Cortex) for Targeting Peripheral Inflammation. Pharmaceuticals (Basel), 15(7), 882. Available from: [Link]
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Bergfeld, W. F., et al. (2025). Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. International Journal of Toxicology, 44(2_suppl), 1-13. Available from: [Link]
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A Comparative Guide to Analytical Method Validation for the Quantification of Methyl 3-methoxysalicylate
This guide provides an in-depth comparison of validated analytical methods suitable for the quantification of Methyl 3-methoxysalicylate. As a practicing scientist, it is understood that while a specific analyte may be of interest, established and validated public-domain methods may not always be available. This is the case for this compound.
Therefore, this guide will utilize its structural isomer, Methyl Salicylate , as a primary surrogate to illustrate the principles and practices of method validation. Methyl Salicylate is extensively documented, providing a robust foundation for comparison. We will objectively compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) based on established experimental data for this surrogate.
Crucially, this guide will also detail the scientific rationale and steps required to adapt these validated methods for the specific quantification of this compound, thereby providing a practical framework for researchers, scientists, and drug development professionals.
Foundational Principles: Choosing the Right Analytical Tool
The accurate quantification of an active pharmaceutical ingredient (API) or its intermediates is the bedrock of drug development and quality control. The choice of analytical technique is a critical decision dictated by the analyte's physicochemical properties, the sample matrix, and the intended purpose of the analysis (e.g., purity assessment, pharmacokinetic studies).
This compound (C₉H₁₀O₄, Molar Mass: 182.17 g/mol ) is a phenolic ester. Its structure lends itself to analysis by several common chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): Ideal for non-volatile or thermally labile compounds. Its versatility in column chemistry and mobile phase composition allows for fine-tuning of separation. UV detection is highly applicable due to the aromatic ring in the analyte's structure.
-
Gas Chromatography (GC): Best suited for volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis. Coupling with a Flame Ionization Detector (FID) provides excellent quantitative performance, while a Mass Spectrometer (MS) offers definitive identification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers the pinnacle of sensitivity and selectivity, making it the gold standard for bioanalytical studies where analyte concentrations are extremely low and the matrix (e.g., plasma, tissue) is complex.[1]
The objective of validating any of these analytical procedures is to demonstrate that the method is fit for its intended purpose.[2] This is achieved by assessing a specific set of performance characteristics as defined by international regulatory bodies like the International Council for Harmonisation (ICH).[3][4]
Comparative Analysis of Analytical Methodologies
The following sections compare HPLC-UV, GC-MS, and LC-MS/MS for the quantification of aromatic esters like Methyl Salicylate. The presented data, derived from published studies on Methyl Salicylate, serves as a benchmark for what can be expected when developing a method for this compound.
Performance Parameter Summary
| Parameter | HPLC-UV | GC-MS/MS | LC-MS/MS |
| Primary Use | Routine QC, Purity, Assay | Identification, Quantification | Trace Quantification, Bioanalysis |
| Specificity | Good (reliant on chromatographic separation) | Excellent (reliant on separation & mass fragmentation) | Superior (reliant on separation, parent & daughter ions) |
| Linearity Range | 25 - 175 µg/mL[5] | 0.5 - 5000 ng/mL[6][7] | 1.75 - 50.0 ng/mL[1] |
| Correlation (r²) | > 0.999[5] | > 0.999[6][7] | Not specified, but uses weighted linear regression[1] |
| LOD/LOQ | LOD: Not specifiedLOQ: Not specified | LOD: 0.05 ng/mLLOQ: 0.5 ng/mL[6][7] | LOQ: 1.75 ng/mL[1] |
| Accuracy (% Recovery) | 99.78 - 100.0%[5] | 99.48 - 102.33%[6][7] | Not specified, but validated for clinical study[1] |
| Precision (%RSD) | < 2.0%[5] | < 2.97%[6][7] | Not specified, but validated for clinical study[1] |
| Throughput | High | Medium | Medium-High |
Experimental Protocols & Workflow Visualization
Protocols must be self-validating systems, providing clear, reproducible steps.[8] The following are detailed protocols for the analysis of Methyl Salicylate, which serve as the starting point for method development for this compound.
HPLC-UV Method for Quantification in a Cream Formulation
This method is robust for quality control environments where the analyte concentration is relatively high. The choice of a C8 column and a methanol/water mobile phase is a classic reverse-phase approach for moderately polar compounds.[5]
Experimental Protocol:
-
Chromatographic System: HPLC with UV-Vis Detector.
-
Column: Lichrosorb C8 (or equivalent), 5 µm particle size.
-
Mobile Phase: Methanol and Water (65:35, v/v) containing 1.0% Acetic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 304 nm.
-
Standard Preparation:
-
Accurately weigh 100 mg of Methyl Salicylate standard into a 100 mL volumetric flask and dissolve in methanol (Stock Solution: 1 mg/mL).
-
Prepare a working standard of 100 µg/mL by diluting 10 mL of the stock solution to 100 mL with the mobile phase.
-
Create a calibration curve by preparing standards ranging from 25-175 µg/mL from the working standard.[5]
-
-
Sample Preparation (Cream):
-
Accurately weigh ~1.0 g of the cream into a 100 mL volumetric flask.
-
Add 20 mL of methanol and heat on a water bath until boiling to extract the analyte.[5]
-
Cool to room temperature and dilute to volume with the mobile phase.
-
Filter through a 0.45 µm membrane filter before injection.
-
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
GC-MS/MS Method for Quantification in Biological Matrices
This method provides high sensitivity and specificity, making it suitable for analyzing low levels of the analyte in complex matrices like skin or hair.[6] Derivatization is employed here to improve chromatographic behavior, a common strategy in GC.
Experimental Protocol:
-
Chromatographic System: GC coupled to a Triple Quadrupole Mass Spectrometer (MS/MS).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium.
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 2 min.
-
MS/MS Parameters (for Methyl Salicylate):
-
Ionization Mode: Electron Ionization (EI).
-
MRM Transition (Quantifier): This would need to be determined experimentally for this compound. For a related compound, transitions might be m/z 209 → 179.[6]
-
MRM Transition (Qualifier): This would need to be determined experimentally. For a related compound, transitions might be m/z 209 → 169.[6]
-
-
Standard Preparation:
-
Prepare a stock solution of Methyl Salicylate in a suitable solvent (e.g., ethyl acetate).
-
Prepare a series of calibration standards from 0.5 to 5000 ng/mL.[6]
-
Spike with an internal standard (e.g., d4-Methyl Salicylate) for improved accuracy.
-
-
Sample Preparation & Derivatization:
-
Extract the analyte from the matrix using an appropriate solvent extraction method.
-
Evaporate the solvent to dryness.
-
Reconstitute in derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to convert the hydroxyl group to a more volatile silyl ether. This step is crucial for improving peak shape and thermal stability.
-
Inject into the GC-MS/MS system.
-
Workflow Diagram: GC-MS/MS Analysis
Caption: Workflow for GC-MS/MS quantification.
Adapting Validated Methods for this compound
The true expertise in analytical science lies in method development and adaptation. While the protocols for Methyl Salicylate provide an excellent foundation, they cannot be used directly for this compound without re-validation and modification. The structural difference—the position of the methoxy group—will directly impact analytical behavior.
Logical Relationship Diagram: Method Adaptation
Caption: Logic for adapting methods to a new isomer.
Key Adaptation Steps:
-
Specificity Confirmation (All Methods): The most critical step is ensuring the method can distinguish this compound from its isomers, particularly Methyl Salicylate and Methyl 4-methoxysalicylate, and any process impurities. This involves running standards of all potential isomers to confirm baseline separation.
-
HPLC-UV Method Adaptation:
-
Retention Time: The addition of a methoxy group at the 3-position will slightly alter the molecule's polarity. Expect a shift in retention time. The existing mobile phase and column are a good starting point, but the gradient or isocratic composition may need adjustment to ensure the new peak elutes with a good peak shape and is well-resolved from other components.
-
Detection Wavelength (λmax): The chromophore is altered by the additional methoxy group. A new UV-Vis scan of a pure standard of this compound in the mobile phase must be performed to determine the optimal wavelength for maximum absorbance, which is crucial for sensitivity.
-
-
GC-MS/MS Method Adaptation:
-
Retention Time: The boiling point will differ from Methyl Salicylate, leading to a different retention time. The oven temperature program may need slight modification to optimize elution.
-
Mass Fragmentation: While the parent molecular ion (M+) will be the same (m/z 182), the fragmentation pattern upon electron ionization will be unique. The position of the methoxy group will direct fragmentation differently. A full scan GC-MS analysis of a pure standard is required to identify the new characteristic fragment ions.
-
MRM Transitions: Based on the new fragmentation pattern, new quantifier and qualifier ion transitions must be selected and optimized (collision energy, etc.) to build a new, specific, and sensitive MRM method.
-
-
Full Re-validation: Once the method parameters are optimized for this compound, the entire method must be re-validated according to ICH Q2(R2) guidelines.[3][4] This involves assessing and documenting linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Conclusion
While direct, validated analytical methods for this compound are not prevalent in published literature, a robust analytical strategy can be confidently developed. By leveraging established methods for the closely related isomer, Methyl Salicylate, researchers have a well-defined starting point. The comparison between HPLC-UV, GC-MS/MS, and LC-MS/MS demonstrates a clear trade-off between throughput, sensitivity, and specificity. For routine quality control, an adapted HPLC-UV method is likely sufficient and efficient. For trace-level quantification or analysis in complex biological matrices, a newly developed and validated GC-MS/MS or LC-MS/MS method would be essential. The key to success is a systematic approach to method adaptation, grounded in the scientific principles of chromatography and mass spectrometry, and culminating in a full validation that demonstrates the final method is unequivocally fit for its intended purpose.
References
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A Comparative Guide to the Biological Activity of Methyl 3-Methoxysalicylate Analogs
For researchers, scientists, and drug development professionals, the nuanced interplay between a molecule's structure and its biological function is a cornerstone of therapeutic innovation. This guide offers an in-depth comparative analysis of Methyl 3-methoxysalicylate analogs, focusing on their structure-activity relationships (SAR) as potent anti-inflammatory and anticancer agents. The insights and data presented herein are synthesized from peer-reviewed literature to empower your research and development endeavors.
This compound, a derivative of the well-known non-steroidal anti-inflammatory drug (NSAID) salicylic acid, serves as a foundational scaffold for the development of novel therapeutic agents. The strategic addition and modification of functional groups on this parent molecule can dramatically alter its pharmacokinetic and pharmacodynamic properties, leading to enhanced efficacy and novel mechanisms of action. This guide will explore these modifications, providing a clear rationale for experimental design and a comprehensive overview of the current landscape.
Comparative Analysis of Biological Activity
The therapeutic potential of this compound analogs is primarily centered on their anti-inflammatory and, increasingly, their anticancer activities. The following sections provide a comparative analysis of key analogs, supported by experimental data from seminal studies.
Anti-Inflammatory Activity
The anti-inflammatory effects of salicylate derivatives are well-documented, and recent research has focused on creating analogs with improved potency and reduced side effects. A key strategy has been the modification of the salicylate scaffold to modulate its interaction with inflammatory targets like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.
A notable group of analogs includes methyl salicylate derivatives bearing a piperazine moiety. In a comprehensive study, a series of these compounds were synthesized and evaluated for their in vivo anti-inflammatory activity against xylol-induced ear edema and carrageenan-induced paw edema in mice.[1][2] The results demonstrated that several of these analogs exhibited potent anti-inflammatory effects, with some even surpassing the efficacy of aspirin and indomethacin at equivalent doses.[1]
| Compound | Xylol-induced Ear Edema Inhibition (%) | Carrageenan-induced Paw Edema Inhibition (%) | Reference |
| Aspirin (100 mg/kg) | 35.2 ± 2.5 | 30.1 ± 2.1 | [1] |
| Indomethacin (5 mg/kg) | 55.8 ± 3.1 | 50.2 ± 2.8 | [1] |
| M15 (100 mg/kg) | 52.1 ± 2.9 | 48.7 ± 2.5 | [1] |
| M16 (100 mg/kg) | 56.3 ± 3.0 | 51.5 ± 2.7 | [1] |
| Data presented as mean ± standard deviation. |
The enhanced activity of compounds M15 and M16 is attributed to their ability to significantly inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1][2] Furthermore, compound M16 was found to down-regulate the expression of COX-2, a key enzyme in the inflammatory cascade.[1][2]
Another promising analog is Methyl salicylate 2-O-β-d-lactoside (MSL), a natural product derivative.[3] In a study on collagen-induced arthritis (CIA) in mice, MSL demonstrated significant anti-inflammatory effects by reducing joint swelling and suppressing the production of TNF-α, IL-1β, and prostaglandin E2 (PGE2).[3] This highlights the potential of glycosylation as a strategy to enhance the therapeutic profile of methyl salicylate.
Anticancer Activity
The exploration of methoxy-substituted aromatic compounds has revealed significant potential in the realm of oncology. The "magic methyl effect," a concept in medicinal chemistry, describes the profound impact that the addition of a methyl group can have on a molecule's biological activity, often leading to enhanced potency and metabolic stability.[4][5] This principle is evident in the study of various methoxy-containing analogs.
For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) were synthesized and evaluated for their antiproliferative activity against melanoma and prostate cancer cell lines.[6] These compounds demonstrated a significant improvement in potency, with activity in the low nanomolar range, by inhibiting tubulin polymerization.[6] The structure-activity relationship studies revealed that a 3,4,5-trimethoxy substituted phenyl ring was crucial for the potent anticancer activity.[6]
Furthermore, methoxyflavone analogs have been extensively studied for their cytotoxic effects on various cancer cell lines.[7] The position and number of methoxy groups on the flavone scaffold play a critical role in determining their anticancer efficacy. For example, sideritoflavone (5,3′,4′-trihydroxy-6,7,8-TMF) showed strong cytotoxic effects on MCF-7 breast cancer cells.[7]
Experimental Protocols
To ensure scientific rigor and enable the replication of findings, detailed experimental methodologies are crucial. The following are key protocols employed in the evaluation of this compound analogs.
In Vivo Anti-Inflammatory Assays
1. Carrageenan-Induced Paw Edema in Mice:
-
Objective: To evaluate the acute anti-inflammatory activity of test compounds.
-
Procedure:
-
Male Kunming mice are randomly divided into control, standard, and test groups.
-
Test compounds, aspirin (positive control), or vehicle (control) are administered orally.
-
After 30 minutes, 0.05 mL of 1% carrageenan solution is injected into the subplantar tissue of the right hind paw.
-
Paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
The percentage of edema inhibition is calculated using the formula: (Vc - Vt) / Vc * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[1]
-
2. Xylol-Induced Ear Edema in Mice:
-
Objective: To assess the anti-inflammatory effect on acute inflammation.
-
Procedure:
-
Mice are divided into groups as described above.
-
Test compounds or controls are administered orally.
-
After 30 minutes, 20 µL of xylol is applied to the anterior and posterior surfaces of the right ear.
-
After 15 minutes, the mice are sacrificed, and circular sections of both ears are collected using a cork borer.
-
The weight of the ear sections is measured, and the difference in weight between the right and left ear is calculated.
-
The percentage of inhibition of edema is calculated as (Wc - Wt) / Wc * 100, where Wc is the average ear weight difference in the control group and Wt is the average ear weight difference in the treated group.[1]
-
In Vitro Anti-Inflammatory and Anticancer Assays
1. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):
-
Objective: To determine the effect of compounds on the production of key inflammatory mediators.
-
Procedure:
-
RAW264.7 macrophage cells are seeded in 96-well plates.
-
Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
The cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.[1]
-
2. MTT Assay for Cytotoxicity:
-
Objective: To assess the antiproliferative activity of compounds on cancer cell lines.
-
Procedure:
-
Cancer cells (e.g., MCF-7, HCT116) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[8]
-
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of this compound analogs is intricately linked to their chemical structure. Understanding these relationships is pivotal for the rational design of more effective and selective drugs.
The Role of the Methoxy Group
The position and number of methoxy groups significantly influence the anti-inflammatory and anticancer properties of these analogs. In many cases, methoxylation increases the lipophilicity of the compound, which can enhance its cell membrane permeability and bioavailability.[9] The "magic methyl" effect also suggests that the addition of a methyl (or methoxy) group can improve the binding affinity to the target protein by filling a hydrophobic pocket or by inducing a more favorable conformation.[4][5]
For instance, in the SMART compounds, the 3,4,5-trimethoxy substitution on the phenyl ring was found to be critical for their potent tubulin polymerization inhibitory activity.[6] This suggests that these methoxy groups are directly involved in the interaction with the tubulin protein.
Impact of Heterocyclic Moieties
The incorporation of heterocyclic rings, such as piperazine, into the methyl salicylate scaffold has proven to be a successful strategy for enhancing anti-inflammatory activity.[1][2] The piperazine ring can act as a linker to introduce additional functionalities and can also influence the overall polarity and solubility of the molecule. The basic nitrogen atoms in the piperazine ring may also form important hydrogen bonds with the target enzyme.
Signaling Pathway and Workflow Diagrams
To visually represent the complex biological processes and experimental workflows discussed, the following diagrams are provided.
Caption: General experimental workflow for evaluating the biological activity of this compound analogs.
Conclusion and Future Directions
The comparative analysis of this compound analogs reveals a promising landscape for the development of novel anti-inflammatory and anticancer therapeutics. Structure-activity relationship studies have demonstrated that strategic modifications, such as the introduction of methoxy groups and heterocyclic moieties, can significantly enhance biological activity.
Future research should focus on:
-
Expanding the chemical diversity of analogs to further probe the structure-activity landscape.
-
Elucidating the precise molecular targets and mechanisms of action for the most potent compounds.
-
Optimizing the pharmacokinetic profiles of lead compounds to improve their in vivo efficacy and safety.
-
Utilizing computational modeling to guide the design of next-generation analogs with improved target specificity and reduced off-target effects.
By leveraging the foundational knowledge presented in this guide, researchers can accelerate the discovery and development of innovative therapies based on the versatile this compound scaffold.
References
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Zhang, Y., et al. (2014). Methyl salicylate lactoside inhibits inflammatory response of fibroblast-like synoviocytes and joint destruction in collagen-induced arthritis in mice. Acta Pharmacologica Sinica, 35(7), 889–898. [Link]
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Li, J., et al. (2018). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 23(10), 2563. [Link]
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Li, J., et al. (2018). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. PubMed, [Link]
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Patel, R. V., et al. (2019). Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies. Molecules, 24(12), 2275. [Link]
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Methyl 3-Methoxyacrylate | Request PDF - ResearchGate. (n.d.). [Link]
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Antitumor agents. 3. Synthesis and biological activity of 4 beta-alkyl derivatives containing hydroxy, amino, and amido groups of 4 - PubMed. (1991). [Link]
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Wesołowska, O., et al. (2021). Enhanced biological activity of liposomal methylated resveratrol analog 3′-hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214) in 3D patient-derived ovarian cancer model. Frontiers in Pharmacology, 12, 735870. [Link]
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Teh, B. P., et al. (2022). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 27(15), 4991. [Link]
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Wang, L., et al. (2010). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of medicinal chemistry, 53(10), 4149–4159. [Link]
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Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed. (2017). [Link]
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Structure-activity relationship of daptomycin analogues with substitution at (2S, 3R) 3-methyl glutamic acid position - PubMed. (2017). [Link]
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A Senior Application Scientist's Guide to Assessing the Isomeric Purity of Methyl 3-methoxysalicylate
Introduction: The Imperative of Isomeric Purity in Pharmaceutical Development
In the landscape of pharmaceutical sciences, the precise chemical composition of an active pharmaceutical ingredient (API) is not merely a matter of quality control; it is a fundamental pillar of safety and efficacy. For a compound like Methyl 3-methoxysalicylate, a key intermediate in the synthesis of various therapeutic agents, ensuring isomeric purity is a critical, non-negotiable step. Isomers, molecules that share the same molecular formula but differ in the arrangement of their atoms, can exhibit vastly different pharmacological and toxicological profiles.[1][2] The presence of an undesired positional isomer, even in trace amounts, can alter the therapeutic effect of the final drug product or introduce unforeseen toxicity.
This compound (C₉H₁₀O₄) can be accompanied by several positional isomers during its synthesis, most commonly Methyl 4-methoxysalicylate and Methyl 5-methoxysalicylate. These regioisomers possess identical molecular weights and similar physicochemical properties, presenting a significant analytical challenge.
This guide provides a comparative analysis of the primary analytical techniques for resolving and quantifying these closely related isomers. We will delve into the mechanistic principles behind High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven protocols and validation insights to empower researchers in their pursuit of chemical purity. The regulatory landscape, guided by bodies like the FDA and ICH, mandates rigorous characterization of isomeric composition, making the methodologies discussed herein essential for compliance and successful drug development.[1][3][4]
Chapter 1: The Analytical Challenge—Resolving Regioisomers
The primary challenge in assessing the purity of this compound lies in the separation of its positional isomers.
-
This compound: The target analyte.
-
Methyl 4-methoxysalicylate: A potential process-related impurity.
-
Methyl 5-methoxysalicylate: Another potential process-related impurity.
These molecules exhibit subtle differences in polarity and volatility due to the varied positions of the methoxy group on the benzene ring. These differences, though slight, are the levers we must pull to achieve analytical separation. The choice of analytical technique depends on the specific requirements of the analysis, from routine quality control to in-depth structural confirmation.
Chapter 2: High-Performance Liquid Chromatography (HPLC) — The Workhorse for Routine QC
Reversed-phase HPLC (RP-HPLC) is arguably the most robust and widely adopted technique for the routine analysis of isomeric purity in pharmaceutical settings.[5][6] Its strength lies in its high resolving power for non-volatile and thermally stable compounds, coupled with the high precision and accuracy of UV-based detection.
Causality of Method Development Choices
The separation mechanism in RP-HPLC is governed by the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The positional isomers of Methyl methoxysalicylate, despite their similarities, have distinct dipole moments and hydrophobic characters, which dictate their retention times. The 3-methoxy isomer, with its methoxy group ortho to the hydroxyl group, exhibits different intramolecular interactions compared to the 4-methoxy (meta) and 5-methoxy (para) isomers, influencing its interaction with the stationary phase. Our goal is to optimize the mobile phase composition and column chemistry to amplify these subtle differences into a baseline separation.
Experimental Protocol: RP-HPLC with UV Detection
This protocol is designed as a self-validating system, where system suitability parameters ensure the method's performance before each analytical run.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.[5]
-
Chromatographic Data System (CDS) for data acquisition and processing.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size. Rationale: The C18 stationary phase provides sufficient hydrophobicity to retain the analytes and allows for effective separation based on subtle polarity differences.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (containing 0.1% Phosphoric Acid) in a 60:40 (v/v) ratio.[6][7] Rationale: Phosphoric acid is added to suppress the ionization of the phenolic hydroxyl group, ensuring sharp, symmetrical peaks. The Acetonitrile/Water ratio is a critical parameter that must be optimized to achieve the desired resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures retention time stability.
-
Detection Wavelength: 304 nm.[6] Rationale: This wavelength provides high sensitivity for salicylate derivatives.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve reference standards of this compound and its potential isomers (4-methoxy, 5-methoxy) in the mobile phase to a final concentration of 10 µg/mL.
-
Test Sample Solution: Accurately weigh and dissolve the test sample of this compound in the mobile phase to a final concentration of 1.0 mg/mL. Rationale: A higher concentration for the test sample is used to ensure that low-level impurities (e.g., at the 0.1% level) are above the limit of quantitation.
-
Filtration: Filter all solutions through a 0.45 µm nylon or PVDF syringe filter before injection to remove particulates and protect the column.[5]
-
Data Presentation: Expected HPLC Performance
| Parameter | Methyl 5-methoxysalicylate | Methyl 4-methoxysalicylate | This compound |
| Retention Time (min) | ~ 4.2 | ~ 4.8 | ~ 5.5 |
| Resolution (Rs) | - | > 2.0 (between 5- and 4-isomers) | > 2.5 (between 4- and 3-isomers) |
| Tailing Factor (T) | < 1.5 | < 1.5 | < 1.5 |
| Limit of Quantitation (LOQ) | ~ 0.05 µg/mL | ~ 0.05 µg/mL | - |
Workflow Visualization
Chapter 3: Gas Chromatography (GC) — A Powerful Alternative for Volatile Analytes
Gas Chromatography, particularly when coupled with a Mass Spectrometer (GC-MS), offers an orthogonal approach to HPLC. It is exceptionally well-suited for volatile and semi-volatile compounds that are thermally stable.[5][8] The separation is based on the analyte's volatility and its interaction with the stationary phase.
Causality of Method Development Choices
The key to separating the methoxysalicylate isomers by GC is selecting a stationary phase that can differentiate their boiling points and polarities. A mid-polarity column, such as one containing a phenyl- and methyl-substituted polysiloxane, is often a good starting point. The phenyl groups can induce dipole interactions that help resolve isomers with different charge distributions. GC-MS provides an unequivocal advantage: not only does it separate the isomers, but the mass spectrometer provides fragmentation patterns that can confirm the identity of each peak, adding a high degree of confidence to the analysis.[8][9]
Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas Chromatograph with a split/splitless injector and a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification.
-
Autosampler for precise injections.
-
-
Chromatographic Conditions:
-
Column: DB-5ms (5% Phenyl-95% Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This widely used, robust stationary phase provides excellent separation for a broad range of semi-polar aromatic compounds.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (Split ratio 50:1). Rationale: A split injection prevents column overloading when analyzing a high-concentration main component.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
Rationale: A temperature ramp is essential to first separate the volatile components and then elute the less volatile isomers in a reasonable time with good peak shape.
-
-
MS Conditions (if used):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 40-250 m/z.
-
-
-
Sample Preparation:
-
Prepare standards and test samples at approximately 1 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Ensure samples are free of non-volatile residues.
-
Data Presentation: Expected GC-MS Performance
Since all isomers have the same molecular weight (182.17 g/mol ), their mass spectra will be very similar. However, minor differences in fragmentation patterns can sometimes be observed. The primary identification comes from the combination of retention time and the mass spectrum.
| Parameter | Methyl 5-methoxysalicylate | Methyl 4-methoxysalicylate | This compound |
| Retention Time (min) | ~ 10.5 | ~ 10.8 | ~ 11.2 |
| Molecular Ion (m/z) | 182 | 182 | 182 |
| Key Fragments (m/z) | 151, 121, 92 | 151, 121, 92 | 151, 121, 92 |
| Limit of Detection (LOD) | ~ 0.1 ng on column | ~ 0.1 ng on column | - |
Chapter 4: NMR Spectroscopy — The Gold Standard for Structural Confirmation
While chromatographic techniques are excellent for separation and quantification, NMR spectroscopy is unparalleled for unambiguous structure elucidation and can distinguish isomers without prior separation.[10] Both ¹H and ¹³C NMR provide a detailed fingerprint of the molecule, where the chemical environment of each nucleus is exquisitely sensitive to the substitution pattern on the aromatic ring.
Causality of Spectral Differences
The electronic environment of the aromatic protons and carbons is directly influenced by the positions of the three substituents (-OH, -COOCH₃, -OCH₃).
-
In ¹H NMR, the chemical shifts and, more importantly, the spin-spin coupling patterns of the aromatic protons are unique for each isomer. For example, the number of adjacent protons for each aromatic hydrogen differs between the 3-, 4-, and 5-methoxy isomers, leading to different splitting patterns (e.g., doublet, triplet, doublet of doublets).[11]
-
In ¹³C NMR, the chemical shifts of the aromatic carbons are highly diagnostic. The carbon directly attached to the methoxy group will have a distinct chemical shift depending on its position relative to the other electron-donating (-OH) and electron-withdrawing (-COOCH₃) groups.[12][13]
Quantitative NMR (qNMR) can also be used to determine the isomeric ratio by integrating the signals unique to each isomer against a certified internal standard.[14]
Experimental Protocol: ¹H NMR for Isomeric Ratio Determination
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher for better signal dispersion).
-
-
Sample Preparation:
-
Accurately weigh ~15-20 mg of the this compound sample.
-
Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a known amount of a certified internal standard (e.g., maleic acid) if performing qNMR.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation and accurate integration. A D1 of 30 seconds is a safe starting point.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for impurity signals.
-
Data Analysis and Interpretation
-
Identify Diagnostic Peaks: Locate signals in the aromatic region (typically 6.5-8.0 ppm) that are unique to the main component and the suspected impurities. The methoxy proton signals (-OCH₃) around 3.8-4.0 ppm may also be resolved and can be used for quantification.
-
Integrate: Carefully integrate the area of the diagnostic peaks for each isomer.
-
Calculate Ratio: The molar ratio of the isomers is directly proportional to the ratio of their integrated signal areas, corrected for the number of protons giving rise to each signal.
Visualization of NMR Logic
Chapter 5: Comparative Summary and Recommendations
Choosing the right analytical technique requires a clear understanding of the analytical objective.
| Feature | HPLC-UV/PDA | GC-MS | NMR Spectroscopy |
| Primary Use | Routine QC, Purity Testing, Quantification | Impurity ID, Orthogonal Method | Structural Elucidation, Absolute Quantification (qNMR) |
| Separation Required? | Yes | Yes | No (but helpful for minor isomers) |
| Strengths | High precision, Robustness, Widely available | High sensitivity, Definitive identification (MS) | Unambiguous structural info, No reference standard needed for ID |
| Limitations | Requires reference standards for impurity ID | Analyte must be volatile and thermally stable | Lower sensitivity than chromatographic methods |
| Typical LOQ | ~0.05% | ~0.01% | ~0.1-0.5% |
Recommendations:
-
For routine quality control and batch release: HPLC is the method of choice due to its robustness, precision, and ease of implementation in a regulated environment.
-
For impurity identification and structural confirmation during process development: A combination of GC-MS and NMR is ideal. GC-MS can detect and help identify volatile impurities, while NMR provides definitive structural proof of the main component and any isolated impurities.
-
For resolving disputes or as a primary standard method: qNMR offers the highest level of confidence as it can provide a direct measurement of purity without relying on the response factor of a reference standard.
By employing these techniques judiciously, researchers and drug development professionals can ensure the isomeric purity of this compound, safeguarding the quality, safety, and efficacy of the final pharmaceutical products.
References
- Separation of Methoxymethyl salicylate on Newcrom R1 HPLC column. SIELC Technologies.
- Development of New Stereoisomeric Drugs. U.S.
- New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. (2022).
- Enantiomeric Impurities: ICH Guidelines. Scribd.
- Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. LibreTexts Chemistry. (2022).
- 1H proton nmr spectrum of methyl 2-hydroxybenzo
- Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central.
- 13C nmr spectrum of methyl 2-hydroxybenzo
- A Comparative Guide to a Newly Validated HPLC Method for Methyl Salicyl
- Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance.
- FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II.
- Development and validation of a liquid chromatography method for the determination of methyl salicylate in a medicated cream formulation.
- Separation and Identification of Molecular Species by GC-MS for the Reaction Mixture with Methyltrimethoxysilane (MTMOS).
- GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Semantic Scholar.
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A Researcher's Guide to Navigating the Potential Cross-Reactivity of Methyl 3-Methoxysalicylate in Biological Assays
In the complex landscape of drug discovery and biological research, the specificity of a chemical probe is paramount. While Methyl 3-methoxysalicylate, a derivative of salicylic acid, presents potential for various biological applications, its structural characteristics as a phenolic compound warrant a careful examination of its potential for cross-reactivity in biological assays. This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the potential for assay interference and a practical framework for assessing the specificity of this compound in their experimental systems.
The Challenge of Promiscuous Inhibition by Phenolic Compounds
This compound belongs to the broad class of phenolic compounds. While many possess valuable biological activities, they are also recognized as potential Pan-Assay INterference compounds (PAINs).[1] These molecules can produce false-positive results in high-throughput screening and other biological assays through a variety of mechanisms that are independent of specific, high-affinity binding to a single biological target.
Mechanisms of non-specific assay interference by phenolic compounds can include:
-
Redox activity: Many phenolic compounds can undergo redox cycling, which can interfere with assays that rely on redox-sensitive readouts (e.g., those using luciferases or NAD(P)H).
-
Protein reactivity: The hydroxyl group on the phenyl ring can form hydrogen bonds with various protein residues, leading to non-specific binding and inhibition.
-
Membrane disruption: Some phenolic compounds can perturb cell membranes, leading to cytotoxicity and other non-specific effects in cell-based assays.[2]
-
Assay component sequestration: These compounds can interact with assay reagents, such as enzymes or detection antibodies, leading to inaccurate measurements.
Given these inherent properties of phenolic compounds, it is crucial for researchers using this compound to proactively assess its potential for cross-reactivity.
Structural Considerations for Cross-Reactivity
The structure of this compound (Figure 1) provides clues to its potential for cross-reactivity. As a salicylate derivative, it shares a core scaffold with numerous other compounds that have been shown to cross-react in various assays, particularly immunoassays.[3][4] For instance, substitutions on the salicylic acid ring are known to influence the degree of cross-reactivity in fluorescent polarization immunoassays for salicylates.[3]
Figure 1: Structural comparison of this compound and its core Salicylic Acid scaffold.
The presence of both a hydroxyl and a methoxy group on the benzene ring may also contribute to its interaction with biological macromolecules. Therefore, a systematic evaluation of its binding profile is essential.
A Practical Framework for Assessing Cross-Reactivity
To empower researchers to confidently interpret their results, we present a series of adaptable experimental protocols designed to probe the specificity of this compound.
Experiment 1: Assessing Cross-Reactivity in a Competitive ELISA
This experiment aims to determine if this compound cross-reacts with antibodies raised against a structurally related target.
Objective: To quantify the cross-reactivity of this compound in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed for a hypothetical target, "Analyte X," which is structurally similar to salicylic acid.
Methodology:
-
Plate Coating: Coat a 96-well high-binding microplate with a conjugate of Analyte X and a carrier protein (e.g., BSA) overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Prepare serial dilutions of this compound, Analyte X (as the standard), and a panel of control compounds (structurally related and unrelated) in assay buffer. Add these solutions to the wells, followed immediately by a fixed concentration of a primary antibody against Analyte X. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a TMB substrate solution and incubate in the dark until a blue color develops. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Figure 2: Workflow for a competitive ELISA to assess cross-reactivity.
Data Analysis and Interpretation:
Construct standard curves for Analyte X and each of the tested compounds by plotting the percentage of inhibition against the logarithm of the compound concentration. The cross-reactivity of this compound can be calculated using the following formula:
Cross-Reactivity (%) = (IC₅₀ of Analyte X / IC₅₀ of this compound) x 100
| Compound | IC₅₀ (nM) [Hypothetical] | Cross-Reactivity (%) |
| Analyte X (Standard) | 10 | 100 |
| This compound | 500 | 2 |
| Salicylic Acid | 250 | 4 |
| Unrelated Compound | >10,000 | <0.1 |
A low percentage of cross-reactivity suggests higher specificity of the antibody for the intended analyte.
Experiment 2: Evaluating Non-Specific Enzyme Inhibition
This experiment is designed to determine if this compound acts as a non-specific inhibitor of a common reporter enzyme.
Objective: To assess the potential for this compound to non-specifically inhibit a reporter enzyme (e.g., Firefly Luciferase) commonly used in biological assays.
Methodology:
-
Reagent Preparation: Prepare a solution of recombinant Firefly Luciferase and its substrate, D-luciferin, in an appropriate buffer.
-
Compound Preparation: Prepare serial dilutions of this compound and a known non-specific inhibitor (e.g., a generic phenolic compound known for interference) and a negative control (e.g., DMSO).
-
Assay Reaction: In a white, opaque 96-well plate, add the luciferase enzyme solution to each well.
-
Compound Addition: Add the serially diluted compounds to the wells containing the enzyme and incubate for a short period (e.g., 15 minutes) to allow for any potential interaction.
-
Initiate Reaction: Add the D-luciferin substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the luminescence using a luminometer.
Figure 3: Workflow for assessing non-specific enzyme inhibition.
Data Analysis and Interpretation:
Plot the percentage of enzyme inhibition against the logarithm of the compound concentration to determine the IC₅₀ for each compound.
| Compound | IC₅₀ (µM) [Hypothetical] | Interpretation |
| This compound | >100 | Low potential for non-specific inhibition |
| Known Inhibitor | 5 | Confirms assay sensitivity to inhibition |
| DMSO Control | No inhibition | Validates vehicle has no effect |
If this compound shows significant inhibition of the reporter enzyme, results from assays using this reporter system should be interpreted with caution.
Experiment 3: Distinguishing Specific vs. Non-Specific Cellular Effects
This experiment aims to differentiate between a specific biological effect and general cytotoxicity in a cell-based assay.
Objective: To determine if the observed cellular phenotype in response to this compound is due to a specific biological activity or a consequence of non-specific cytotoxicity.
Methodology:
-
Cell Culture: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dose-response range of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the cells for the desired treatment duration.
-
Parallel Assays: At the end of the incubation period, perform two parallel assays on replicate plates:
-
Phenotypic Assay: Measure the specific biological endpoint of interest (e.g., expression of a target gene by qPCR, phosphorylation of a specific protein by Western blot or in-cell ELISA).
-
Cytotoxicity Assay: Measure cell viability using a standard method such as an MTT, MTS, or a live/dead cell stain.
-
-
Data Collection: Quantify the results from both assays.
Figure 4: Logic diagram for differentiating specific and non-specific cellular effects.
Data Analysis and Interpretation:
Calculate the EC₅₀ (half-maximal effective concentration) for the biological effect and the CC₅₀ (half-maximal cytotoxic concentration).
| Parameter | Value (µM) [Hypothetical] |
| EC₅₀ (Biological Effect) | 5 |
| CC₅₀ (Cytotoxicity) | 100 |
A significant window between the EC₅₀ for the desired biological effect and the CC₅₀ (typically a >10-fold difference) suggests that the observed phenotype is likely due to a specific mechanism rather than general toxicity.
Mitigating Cross-Reactivity
Should any of these experiments indicate potential for cross-reactivity, several strategies can be employed:
-
Use of Orthogonal Assays: Confirm key findings using an alternative assay that has a different detection method and principle.
-
Inclusion of Structural Analogs: Test inactive structural analogs of this compound to demonstrate that the observed effect is dependent on its specific chemical features.
-
Assay Optimization: For immunoassays, adjusting buffer composition, incubation times, or antibody concentrations can sometimes reduce non-specific binding.[5]
Conclusion
While this compound holds promise as a chemical tool, its classification as a phenolic and salicylate derivative necessitates a thorough investigation of its potential for cross-reactivity. The experimental frameworks provided in this guide offer a starting point for researchers to rigorously validate the specificity of this compound in their assays. By proactively addressing the potential for assay interference, the scientific community can ensure the generation of robust and reproducible data, ultimately accelerating the pace of discovery.
References
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Dahlin, J. L., et al. (2015). PAINS in the Assay: A Personal Perspective on the Ubiquity of Pan-Assay Interference Compounds (PAINs) in Small-Molecule Drug Discovery and Lead Optimization. Journal of Medicinal Chemistry, 58(6), 2091-2113. [Link]
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Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINs) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. [Link]
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Lowe, D. (2017). The Trouble With PAINs. Science Translational Medicine, 9(390), eaam5344. [Link]
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Li, H., et al. (2014). Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay. Journal of Agricultural and Food Chemistry, 62(20), 4548-4554. [Link]
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He, S., et al. (2017). Contact Allergy to Salicylates and Cross-Reactions. Dermatitis, 28(4), 291. [Link]
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Benchmarking Methyl 3-methoxysalicylate: A Comparative Guide to Unraveling its Inhibitory Potential
Introduction
Methyl 3-methoxysalicylate, a derivative of salicylic acid, presents a chemical scaffold with intriguing possibilities for targeted enzyme inhibition. While its precise biological activity remains largely uncharacterized, its structural features suggest two primary hypotheses for its mechanism of action: inhibition of cyclooxygenase (COX) enzymes, a common target for salicylate-based anti-inflammatory drugs, and modulation of methyltransferases, a critical class of enzymes in epigenetic regulation.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the inhibitory potential of this compound against these two key enzyme families. We will present detailed, side-by-side comparisons with well-established inhibitors, supported by robust experimental protocols and data visualization tools. Our objective is to furnish the scientific community with a clear roadmap to elucidate the compound's efficacy and selectivity, thereby paving the way for potential therapeutic applications.
Part 1: The Cyclooxygenase (COX) Inhibition Hypothesis
The salicylate backbone of this compound strongly suggests a potential interaction with cyclooxygenase (COX) enzymes. Salicylates, most notably aspirin, are well-documented inhibitors of COX-1 and COX-2, enzymes responsible for the synthesis of pro-inflammatory prostaglandins.[1][2][3] The addition of a methoxy group to the salicylate ring may alter its binding affinity and selectivity towards the COX isoforms.
Benchmark Inhibitors: Aspirin and Celecoxib
To rigorously assess the COX inhibitory activity of this compound, it is essential to benchmark it against established inhibitors with distinct mechanisms and selectivity profiles:
-
Aspirin: An irreversible, non-selective COX inhibitor that serves as a classic reference compound.
-
Celecoxib: A selective COX-2 inhibitor, providing a benchmark for isoform-specific interactions.
Experimental Protocol: In Vitro COX Inhibitor Screening Assay (Fluorometric)
This protocol outlines a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against human COX-1 and COX-2. The assay is based on the detection of Prostaglandin G2, an intermediate product of the COX reaction.[4]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic Acid (substrate)
-
COX Assay Buffer
-
Heme
-
COX Probe
-
This compound
-
Aspirin (positive control)
-
Celecoxib (positive control)
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve test compounds (this compound, Aspirin, Celecoxib) in DMSO to create stock solutions. Prepare serial dilutions of the stock solutions in COX Assay Buffer to achieve a range of final assay concentrations.
-
Reaction Setup: In a 96-well plate, add the following to triplicate wells:
-
Blank: 160 µL COX Assay Buffer, 10 µL Heme.
-
100% Initial Activity (Control): 150 µL COX Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: 150 µL COX Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the diluted test compound.
-
-
Initiation of Reaction: Initiate the reaction by adding 20 µL of Arachidonic Acid solution to all wells.
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Detection: Add 10 µL of COX Probe to each well. Incubate for an additional 5 minutes at room temperature, protected from light.
-
Measurement: Read the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
Data Analysis: Subtract the blank fluorescence from all readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation: Comparative IC50 Values for COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental Data | Experimental Data | Calculated |
| Aspirin | Known Value | Known Value | Known Value |
| Celecoxib | Known Value | Known Value | Known Value |
Signaling Pathway: The Role of COX in Inflammation
The inhibition of COX enzymes directly impacts the arachidonic acid cascade, reducing the production of prostaglandins that are key mediators of inflammation, pain, and fever.[5][6] Understanding the inhibitory profile of this compound within this pathway is crucial for predicting its potential anti-inflammatory effects.
Caption: Hypothesized inhibition of the COX pathway by this compound.
Part 2: The Methyltransferase Inhibition Hypothesis
The presence of a methyl ester and a methoxy group in this compound raises the possibility of its interaction with the S-adenosylmethionine (SAM) binding pocket of methyltransferases.[7][8][9] These enzymes play a pivotal role in epigenetic regulation by transferring a methyl group from SAM to DNA, RNA, or proteins. Dysregulation of methyltransferases is implicated in various diseases, including cancer.
Benchmark Inhibitors: JNJ-64619178 and Tazemetostat
To explore the potential of this compound as a methyltransferase inhibitor, we will benchmark it against two highly specific and clinically relevant inhibitors:
-
JNJ-64619178: A potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[10]
-
Tazemetostat: An inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone lysine methyltransferase.[11][12][13]
Experimental Protocol: In Vitro Methyltransferase Activity/Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to measure the activity and inhibition of a representative type I PRMT (e.g., PRMT1) and a histone lysine methyltransferase (e.g., EZH2). The assay detects the methylated product using a specific antibody.[14]
Materials:
-
Recombinant human PRMT1 or EZH2 enzyme
-
S-adenosylmethionine (SAM)
-
Histone H4 peptide (for PRMT1) or Histone H3 peptide (for EZH2) pre-coated microplate strips
-
This compound
-
JNJ-64619178 (for PRMT1) or Tazemetostat (for EZH2) (positive controls)
-
SAH (S-adenosyl-L-homocysteine) (pan-inhibitor control)
-
Primary antibody (anti-methylated histone)
-
HRP-conjugated secondary antibody
-
Colorimetric developing solution
-
Stop solution
-
Wash Buffer
-
Assay Buffer
-
96-well plate
-
Microplate reader (450 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit instructions. Dilute the test compounds and controls to the desired concentrations in Assay Buffer.
-
Enzyme Reaction:
-
Add Assay Buffer, SAM, and the respective enzyme (PRMT1 or EZH2) to the wells.
-
Add the diluted test compounds or controls to the appropriate wells.
-
Incubate the plate at 37°C for 60-90 minutes to allow for the methylation reaction.
-
-
Washing: Wash the wells three times with Wash Buffer to remove unreacted components.
-
Antibody Incubation:
-
Add the primary antibody to each well and incubate at room temperature for 60 minutes.
-
Wash the wells three times with Wash Buffer.
-
Add the HRP-conjugated secondary antibody and incubate at room temperature for 30 minutes.
-
-
Color Development: Wash the wells five times with Wash Buffer. Add the developing solution and incubate for 2-10 minutes at room temperature, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme activity without any inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Data Presentation: Comparative IC50 Values for Methyltransferase Inhibition
| Compound | PRMT1 IC50 (µM) | EZH2 IC50 (µM) |
| This compound | Experimental Data | Experimental Data |
| JNJ-64619178 | Known Value | Not Applicable |
| Tazemetostat | Not Applicable | Known Value |
| SAH | Known Value | Known Value |
Signaling Pathways: The Epigenetic Impact of PRMT5 and EZH2
PRMT5 and EZH2 are key regulators of gene expression through histone methylation. Their inhibition can reactivate tumor suppressor genes and modulate various signaling pathways involved in cell proliferation, differentiation, and apoptosis.[15][16][17][18][19][20] Evaluating the effect of this compound on these enzymes could reveal novel avenues for epigenetic therapy.
Caption: Hypothesized inhibition of PRMT5 and EZH2 pathways by this compound.
Conclusion and Future Directions
This guide provides a structured and experimentally robust framework to investigate the inhibitory potential of this compound. By systematically benchmarking its activity against known COX and methyltransferase inhibitors, researchers can generate definitive data to either support or refute the two primary mechanistic hypotheses.
The outcomes of these studies will be instrumental in guiding future research. A confirmed activity against either target class would warrant further investigation into its cellular effects, in vivo efficacy, and potential for therapeutic development. Conversely, a lack of significant inhibition would prompt the exploration of alternative biological targets. Ultimately, the methodologies outlined herein will provide the foundational knowledge necessary to unlock the therapeutic promise, if any, of this compound.
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Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention. (URL: [Link])
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EZH2 - Wikipedia. (URL: [Link])
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Early Trials of PRMT5 Inhibitors Leave Much to Be Desired, But Optimism Remains. (URL: [Link])
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PRMT5 Programs - Tango Therapeutics. (URL: [Link])
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A review of the known MTA-cooperative PRMT5 inhibitors - RSC Publishing. (URL: [Link])
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SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases - PMC - NIH. (URL: [Link])
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EZH2-Targeted Therapies in Cancer: Hype or a Reality - AACR Journals. (URL: [Link])
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EZH2 inhibition: a promising strategy to prevent cancer immune editing - Volition. (URL: [Link])
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How Do EZH2 Inhibitors Work? Uses, Side Effects, Drug Names - RxList. (URL: [Link])
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What are PRMT5 inhibitors and how do they work?. (URL: [Link])
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Protein arginine methyltransferase 5 regulates multiple signaling pathways to promote lung cancer cell proliferation - PubMed Central. (URL: [Link])
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Signaling pathways associated with EZH2 in HCC immunity. Among them,... - ResearchGate. (URL: [Link])
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EZH2 inhibitors enhance effectiveness of cancer immunotherapies - News-Medical.Net. (URL: [Link])
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The roles of EZH2 in cancer and its inhibitors - PMC - PubMed Central. (URL: [Link])
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Signaling pathways regulating COX-2 expression. Schematic diagram... - ResearchGate. (URL: [Link])
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Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways - NIH. (URL: [Link])
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PRMT5 function and targeting in cancer - Cell Stress. (URL: [Link])
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Potential inhibitors of S-adenosylmethionine-dependent methyltransferases. 6. Structural... - PubMed. (URL: [Link])
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Treating human cancer by targeting EZH2 - PMC - NIH. (URL: [Link])
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Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed. (URL: [Link])
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COX pathway: Significance and symbolism. (URL: [Link])
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Ezh2 promotes mammary tumor initiation through epigenetic regulation of the Wnt and mTORC1 signaling pathways | PNAS. (URL: [Link])
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Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases - PMC - NIH. (URL: [Link])
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Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC - PubMed Central. (URL: [Link])
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Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed. (URL: [Link])
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Discovery of Novel Types of Inhibitors of S-Adenosylmethionine Synthesis by Virtual Screening - PubMed Central. (URL: [Link])
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In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (URL: [Link])
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Comparative Study of Adenosine Analogs as Inhibitors of Protein Arginine Methyltransferases and a Clostridioides difficile-Specific DNA Adenine Methyltransferase | ACS Chemical Biology - ACS Publications. (URL: [Link])
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In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization - ResearchGate. (URL: [Link])
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Integrated Pathways of COX-2 and mTOR: Roles in Cell Sensing and Alzheimer's Disease. (URL: [Link])
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Methyl salicylate lactoside inhibits inflammatory response of fibroblast-like synoviocytes and joint destruction in collagen-induced arthritis in mice - PubMed Central. (URL: [Link])
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COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. (URL: [Link])
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Cyclooxygenase pathways - Frontiers Publishing Partnerships. (URL: [Link])
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Synthesis of new ester derivatives of salicylic acid and evaluation of their COX inhibitory potential - PubMed. (URL: [Link])
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Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate | PNAS. (URL: [Link])
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Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed. (URL: [Link])
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Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential - ResearchGate. (URL: [Link])
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In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed. (URL: [Link])
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Epigenase Type I PRMT Methyltransferase Activity/Inhibition Assay Kit (Colorimetric). (URL: [Link])
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In Vitro Histone Methyltransferase Assay - PMC - NIH. (URL: [Link])
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A Researcher's Guide to Comparative DFT Studies of Salicylate Derivatives
Salicylate derivatives, with salicylic acid and acetylsalicylic acid (aspirin) as flagship examples, represent a cornerstone of pharmacology. Their therapeutic effects are well-documented, yet the subtleties of their molecular behavior—governed by factors like intramolecular hydrogen bonding, conformational flexibility, and electronic structure—present a continuous area of research.[1] Density Functional Theory (DFT) has emerged as an indispensable tool, bridging the gap between theoretical understanding and experimental observation by providing profound insights into the structural, spectroscopic, and reactive properties of these molecules.[2][3]
This guide offers a comparative analysis of DFT methodologies applied to salicylate derivatives. It is designed for researchers, computational chemists, and drug development professionals, providing not only a summary of established methods but also the rationale behind selecting specific computational approaches to achieve reliable and predictive results.
The DFT Toolkit: A Comparative Guide to Method Selection
The accuracy of any DFT study is fundamentally dependent on the choice of the functional and the basis set. For molecules like salicylates, which feature intramolecular hydrogen bonds and π-conjugated systems, this choice is particularly critical.[4][5]
Choosing the Right Functional: Balancing Accuracy and Cost
The functional approximates the exchange-correlation energy, a key quantum mechanical term. Different functionals offer varying levels of accuracy and computational expense.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is arguably the most widely used for organic molecules.[2][6][7] It provides a robust balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties of salicylates.[3][8] Studies on aspirin and its derivatives frequently employ B3LYP for geometry optimization and spectroscopic analysis.[2][3]
-
M06-2X: As a meta-hybrid GGA functional, M06-2X is highly parametrized and often yields superior results for non-covalent interactions, which is crucial for accurately describing the intramolecular hydrogen bonds characteristic of salicylates.[4][5]
-
ωB97X-D: This is a range-separated hybrid functional that includes empirical dispersion corrections. It is particularly well-suited for studying systems where both short- and long-range interactions are important, making it an excellent choice for analyzing potential intermolecular interactions or the behavior of salicylates in condensed phases.
-
PBE0: This hybrid functional, which mixes 25% of exact Hartree-Fock exchange with the PBE correlation functional, is another strong contender. It often performs well in predicting redox potentials and electron affinities, which can be relevant for understanding the antioxidant properties of some salicylate derivatives.[9]
The choice of functional should be guided by the specific property being investigated. While B3LYP is a reliable workhorse, for studies focusing heavily on the subtleties of hydrogen bonding or reaction mechanisms, functionals like M06-2X or ωB97X-D may provide more accurate energy landscapes.[9][10]
The Basis Set: Describing the Electron Distribution
The basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set dictate the flexibility the calculation has to describe the electron distribution around the atoms.
-
Pople-style Basis Sets (e.g., 6-311++G(d,p)): This nomenclature describes a split-valence triple-zeta basis set.
-
6-311: Indicates that core orbitals are described by 6 basis functions, while valence orbitals are split into three parts (3, 1, and 1 function) for greater flexibility.
-
++G: The ++ signifies the addition of diffuse functions on both heavy atoms and hydrogen. Diffuse functions are crucial for accurately describing anions, excited states, and weak non-covalent interactions.[11]
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogens (p), allowing orbitals to change shape and providing a more accurate description of bonding.[11]
The 6-311++G(d,p) basis set is frequently paired with the B3LYP functional and represents a high standard for obtaining reliable results for salicylate derivatives in both gas phase and solution studies.[2][10][12][13]
-
-
Dunning-style Basis Sets (e.g., cc-pVTZ): Correlation-consistent basis sets like cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) are designed to systematically converge towards the complete basis set limit. They are generally more computationally expensive than Pople-style sets but are considered the gold standard for high-accuracy calculations.
For most routine studies on salicylate derivatives, a Pople-style triple-zeta basis set such as 6-311+G(d,p) or 6-311++G(d,p) offers an excellent compromise between accuracy and computational demand.[2][14]
A Practical Workflow: From Structure to Spectrum
A typical DFT investigation of a salicylate derivative follows a logical progression of steps. This workflow ensures that the final calculated properties are derived from a physically meaningful and stable molecular structure.
Caption: Standard DFT workflow for analyzing salicylate derivatives.
Experimental Protocol: Geometry Optimization and Frequency Analysis
This protocol outlines the essential steps for obtaining a stable, optimized molecular structure.
-
Construct Initial Geometry: Build the 3D structure of the salicylate derivative using molecular modeling software (e.g., GaussView, Avogadro). Ensure correct bond connectivity and stereochemistry.
-
Select Computational Method:
-
Perform Geometry Optimization: Run the optimization calculation. The software will iteratively adjust the molecular geometry to find the lowest energy conformation (a local minimum on the potential energy surface).
-
Execute Frequency Calculation: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.
-
Validate the Structure:
-
Check for Imaginary Frequencies: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state) or a flawed optimization.
-
Zero-Point Energy Correction: The frequency calculation also provides the zero-point vibrational energy (ZPVE), which should be added to the electronic energy for more accurate thermodynamic analysis.
-
Case Study: Comparing Computational and Experimental Data for Aspirin and Methyl Salicylate
To demonstrate the power of these comparative studies, we can analyze key structural and spectroscopic data for two common derivatives: aspirin (acetylsalicylic acid) and methyl salicylate.
Structural Parameters
DFT calculations can predict geometric parameters like bond lengths and angles with high accuracy, often in good agreement with experimental data from X-ray crystallography.[3]
Table 1: Comparison of Key Calculated vs. Experimental Bond Lengths (Å) for Aspirin
| Bond | B3LYP/6-311+G(d,p) (Calculated) | Experimental (X-ray) |
| C=O (Carboxylic Acid) | 1.21 | 1.22 |
| C=O (Ester) | 1.20 | 1.21 |
| O-H (Carboxylic Acid) | 0.97 | 0.96 |
| C-C (Aromatic Ring Avg.) | ~1.39 | ~1.38 |
(Note: Calculated values are typical gas-phase results from literature; experimental values are averaged from crystallographic data. Small discrepancies are expected due to phase differences and crystal packing effects.)
Vibrational Spectroscopy
Comparing calculated and experimental infrared (IR) spectra is a powerful method for validating computational results and assigning spectral peaks.[2][7] DFT calculations compute harmonic frequencies, which are systematically higher than experimental anharmonic frequencies. Therefore, a scaling factor (typically ~0.96 for B3LYP) is often applied to the calculated values.
Table 2: Comparison of Key Calculated vs. Experimental IR Frequencies (cm⁻¹) for Methyl Salicylate
| Vibrational Mode | B3LYP/6-311+G(d,p) (Scaled) | Experimental (Liquid/CCl₄) |
| O-H Stretch (Intramolecular H-bond) | ~3200-3250 | ~3200-3255[15][16] |
| C-H Stretch (Methyl) | ~2955 | ~2950[17] |
| C=O Stretch (Ester) | ~1680-1700 | ~1680-1730[17] |
| C=C Stretch (Aromatic) | ~1610, 1485 | ~1600, 1500[17] |
The strong correlation between the scaled calculated frequencies and the experimental peaks confirms the accuracy of the DFT model.[18][19] The significant red-shift of the O-H stretching frequency from the typical ~3600 cm⁻¹ for a "free" hydroxyl group to ~3200 cm⁻¹ is a classic signature of the strong intramolecular hydrogen bond in salicylates, a feature well-captured by DFT.[12][20]
Advanced Analyses: Beyond Geometry and Frequencies
Once a validated structure is obtained, DFT can be used to explore a range of chemical properties.
Caption: Advanced property calculations derived from the optimized structure.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[3] The HOMO-LUMO energy gap is an indicator of molecular stability and can be correlated with the molecule's potential as a free-radical scavenger.[21]
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[2] This is invaluable for predicting sites of interaction with biological targets like enzyme active sites.[22]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution, revealing the nature of intramolecular interactions like hydrogen bonding and charge transfer.
Conclusion
DFT provides a powerful, predictive framework for the comparative study of salicylate derivatives. By carefully selecting a suitable functional and basis set—such as the widely successful B3LYP/6-311+G(d,p) combination—researchers can accurately model molecular structures, predict spectroscopic signatures, and derive insights into chemical reactivity. The close agreement typically found between high-level DFT calculations and experimental data validates these computational models as essential tools in modern drug design and materials science, enabling the rational design of new derivatives with tailored properties.[21]
References
- Physical analysis of aspirin in different phases and states using density functional theory.
- A Deep Dive into the Computational Analysis of Acetylsalicylic Acid (Aspirin).
- H Hydrogen Bonding of Salicylic Acid: Further Insights from O 1s XPS and 1H NMR Spectra Using DFT Calcul
- Theoretical study on salicylic acid and its analogues: Intramolecular hydrogen bonding. (2002).
- Composition and Properties of Aspirin Through DFT Analysis. (2023).
- DFT STUDIES OF VIBRATIONAL FREQUENCIES OF ASPIRIN, PARACETAMOL AND PHENACETIN. (2014). International Journal of Pharmaceutical Sciences and Research.
- Intramolecular hydrogen bonding in the S1(ππ*) excited state of anthranilic acid and salicylic acid: TDDFT calculation of excited-state geometries and infrared spectra. (2004). Technical University of Munich.
- Density Functional Theory Study on Chemical Reactivity of Aspirin: Substituent Effect. (2022). Baghdad Science Journal.
- TDDFT study on intramolecular hydrogen bond of photoexcited methyl salicyl
- On the Structure of Liquid Methyl Salicylate: the Role of Intramolecular Hydrogen Bonding. (2010).
- Infrared spectra of hydrogen-bonded salicylic acid and its. (1983). Canadian Journal of Chemistry.
- Infrared Spectra of Salicylic Acid and Methyl Salicylate.
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- Design and evaluation of 4-aminophenol and salicylate derivatives as free-radical scavenger. (2012). PubMed.
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- Comparison of the observed and calculated vibrational spectra of the Methyl Salicylate. (2009).
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- A Case Study Using DFT Calculation Aided Experimental Teaching of Organic Chemistry: Take the Ethyl Acetate Synthesis Experiment as an Example. (2023).
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- FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy - CORE. (2004). Acta Pharmaceutica.
- Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations. (2024).
- How to choose a functional and basis set for your DFT calcul
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A Comprehensive Guide to the Validation of Methyl 3-Methoxysalicylate as a Research Standard
For researchers, scientists, and drug development professionals, the integrity of analytical measurements is paramount. The reliability of these measurements hinges on the quality of the reference standards used. This guide provides an in-depth technical evaluation of Methyl 3-methoxysalicylate as a research standard, offering a comparative analysis against a common alternative and presenting detailed experimental protocols for its validation.
Introduction: The Critical Role of a Well-Characterized Research Standard
A research standard is a highly purified and well-characterized substance used as a reference point in analytical assays. Its established purity and identity ensure the accuracy and reproducibility of experimental results. This compound (CAS 6342-70-7), a derivative of salicylic acid, presents itself as a potential research standard in various chromatographic and spectroscopic applications. This guide will delve into the necessary validation processes to qualify this compound for such a critical role.
Physicochemical Properties of this compound
A foundational step in validating a research standard is the thorough characterization of its physicochemical properties.
| Property | Value | Source |
| Chemical Name | Methyl 2-hydroxy-3-methoxybenzoate | [1] |
| Synonyms | 3-Methoxysalicylic Acid Methyl Ester, Methyl 2-Hydroxy-m-anisate | |
| CAS Number | 6342-70-7 | [1] |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 65-68 °C | [1] |
| Solubility | Soluble in methanol | [2] |
The Validation Workflow: A Multi-Pronged Approach
The validation of a research standard is a comprehensive process that involves multiple analytical techniques to establish its identity, purity, and stability. The following workflow outlines the key experimental stages.
Caption: A typical workflow for the validation of a chemical research standard.
Experimental Protocols for Validation
The following sections provide detailed, step-by-step methodologies for the key experiments involved in the validation of this compound.
Identity Confirmation
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: Provides detailed information about the molecular structure.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 0.75 mL of Deuterated Chloroform (CDCl₃).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Expected ¹H NMR Signals (based on related structures[3][4]):
-
Singlet around 3.9 ppm (3H, -OCH₃)
-
Singlet around 3.8 ppm (3H, -COOCH₃)
-
Multiplets between 6.8 and 7.8 ppm (3H, aromatic protons)
-
A broad singlet for the hydroxyl proton (-OH)
-
-
Expected ¹³C NMR Signals (based on related structures[3][5]):
-
Signals for the two methoxy carbons
-
Signals for the aromatic carbons
-
A signal for the ester carbonyl carbon
-
-
4.1.2. Mass Spectrometry (MS)
-
GC-MS: Confirms the molecular weight and provides fragmentation patterns for structural elucidation.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Expected Result: A molecular ion peak at m/z 182, corresponding to the molecular weight of this compound. The fragmentation pattern should be consistent with the structure.
-
4.1.3. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
FT-IR: Identifies the functional groups present in the molecule.
-
Sample Preparation: Use Attenuated Total Reflectance (ATR) for solid samples or prepare a KBr pellet.
-
Expected Absorptions (based on related structures[6][7]):
-
Broad O-H stretch (hydroxyl group) around 3200-3500 cm⁻¹
-
C-H stretches (aromatic and aliphatic) around 2800-3100 cm⁻¹
-
Strong C=O stretch (ester) around 1700-1730 cm⁻¹
-
C=C stretches (aromatic) around 1450-1600 cm⁻¹
-
C-O stretches (ester and ether) around 1000-1300 cm⁻¹
-
-
Purity Determination
4.2.1. High-Performance Liquid Chromatography (HPLC)
-
Principle: Separates the main component from any non-volatile impurities.
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions (adapted from methods for similar compounds[8][9]):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Start with 30% B, increase to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 305 nm.
-
Injection Volume: 10 µL.
-
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
-
4.2.2. Gas Chromatography (GC)
-
Principle: Separates the main component from any volatile impurities. TCI America specifies GC for purity assessment of their product.
-
Instrumentation: A GC system with a Flame Ionization Detector (FID).
-
Chromatographic Conditions (using the same column and similar temperature program as in GC-MS):
-
Purity Calculation: The purity is determined by the area percentage of the main peak.
-
4.2.3. Quantitative NMR (qNMR)
-
Principle: An absolute purity determination method that compares the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity[10][11].
-
Internal Standard Selection: A certified internal standard with non-overlapping signals, such as Maleic acid or 1,4-Dinitrobenzene.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 10 mg of the certified internal standard into a vial.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., 1.0 mL of DMSO-d₆).
-
-
NMR Acquisition: Use a pulse sequence with a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure full signal relaxation.
-
Purity Calculation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
4.2.4. Thermal Analysis
-
Differential Scanning Calorimetry (DSC): Determines the melting point and can indicate the presence of impurities, which would broaden the melting peak.
-
Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, indicating the presence of volatile impurities or decomposition.
Potential Impurities and Their Origins
A thorough understanding of the synthesis process is crucial for identifying potential impurities. A plausible synthesis route for this compound involves the methylation of 3-hydroxybenzoic acid followed by esterification, or the esterification of 3-methoxysalicylic acid[12][13].
Caption: Plausible synthesis route and potential sources of impurities.
Common Impurities to Consider:
-
Starting materials: Unreacted 3-hydroxybenzoic acid or 3-methoxysalicylic acid.
-
Isomeric impurities: Methyl 4-methoxysalicylate or other positional isomers that may arise from the starting materials.
-
By-products of esterification: Such as the dimer of salicylic acid derivatives.
-
Residual solvents: Methanol, acetone, or other solvents used in the synthesis and purification steps.
Comparative Analysis: this compound vs. a Deuterated Internal Standard
To illustrate the practical application and performance of this compound as a research standard, we will consider its use as an internal standard in the HPLC analysis of L-Dopa, a crucial drug for Parkinson's disease. We will compare it to a commonly used deuterated internal standard, L-Dopa-d₃.
Scenario: Quantification of L-Dopa in a pharmaceutical formulation by HPLC-UV.
| Feature | This compound | L-Dopa-d₃ (Deuterated IS) | Rationale & Field Insights |
| Structural Similarity | Structurally similar to L-Dopa (aromatic ring, carboxylic acid derivative). | Chemically identical to the analyte, differing only in isotopic composition. | Deuterated standards are considered the "gold standard" as they co-elute with the analyte and experience similar matrix effects and ionization suppression in LC-MS[2][14]. However, structural analogs are a viable and more cost-effective alternative, especially for HPLC-UV analysis where co-elution is not a prerequisite for accurate quantification[3][15]. |
| Chromatographic Behavior | Expected to have a different retention time from L-Dopa, allowing for easy peak separation. | Co-elutes with L-Dopa. | A distinct retention time for the internal standard is advantageous in HPLC-UV to avoid any potential peak overlap and simplify integration[1]. |
| Cost & Availability | Generally more affordable and readily available from chemical suppliers. | Significantly more expensive and may require custom synthesis. | Cost is a major consideration in routine quality control analysis. The lower cost of a structural analog makes it an attractive option. |
| Stability | Stable crystalline solid. | Stable, but deuterium-hydrogen exchange can be a concern in certain solvents or at extreme pH values[16]. | The stability of the internal standard is critical for the accuracy of long analytical runs. |
| UV Absorbance | Strong UV absorbance in a similar range to L-Dopa. | Identical UV absorbance to L-Dopa. | Both compounds are suitable for UV detection. |
For routine HPLC-UV analysis of L-Dopa, this compound presents a cost-effective and reliable alternative to a deuterated internal standard. Its structural similarity ensures comparable extraction efficiency and chromatographic behavior, while its distinct retention time simplifies data analysis.
Final Assessment and Certificate of Analysis
Upon successful completion of all validation tests, a Certificate of Analysis (CoA) should be generated. This document provides a comprehensive summary of the analytical data and certifies the material's suitability as a research standard.
Hypothetical Certificate of Analysis
| Product Name: | This compound | Lot Number: | M3MS-20260112 |
| CAS Number: | 6342-70-7 | Molecular Formula: | C₉H₁₀O₄ |
| Molecular Weight: | 182.17 g/mol | Appearance: | White Crystalline Powder |
| Test | Specification | Result | Method |
| Identity by ¹H NMR | Conforms to structure | Conforms | 400 MHz NMR |
| Identity by MS | Conforms to structure | Conforms | GC-MS (EI) |
| Purity by HPLC | ≥ 99.5% | 99.8% | HPLC-UV (254 nm) |
| Purity by GC | ≥ 99.5% | 99.9% | GC-FID |
| Absolute Purity by qNMR | Report Value | 99.7% ± 0.2% | qNMR (vs. Maleic Acid) |
| Melting Point | 65-68 °C | 66.5-67.5 °C | DSC |
| Water Content | ≤ 0.1% | 0.05% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> | Conforms | GC-HS |
Conclusion
The validation of this compound as a research standard requires a rigorous, multi-faceted analytical approach. Through a combination of spectroscopic and chromatographic techniques, its identity, purity, and potential impurities can be thoroughly characterized. As demonstrated in the comparative analysis, for certain applications such as an internal standard in HPLC-UV analysis, it offers a scientifically sound and economically viable alternative to more expensive deuterated standards. By following the detailed protocols outlined in this guide, researchers can confidently qualify this compound for its intended use, thereby ensuring the accuracy and integrity of their analytical data.
References
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A new validated HPLC method for the determination of levodopa: Application to study the impact of ketogenic diet on the pharmacokinetics of levodopa in Parkinson's participants. (2019). PubMed. [Link]
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Determination of levodopa by chromatography-based methods in biological samples: a review. (n.d.). ResearchGate. [Link]
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The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021). LCGC North America. [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (n.d.). SciSpace. [Link]
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Purity by Absolute qNMR Instructions. (n.d.). University of Illinois Urbana-Champaign. [Link]
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Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). . [Link]
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- Method of removing impurities from salicylo-salicylic acid and product obtainable thereby. (1935).
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Which internal standard? Deuterated or C13 enriched? (2013). ResearchGate. [Link]
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13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). (n.d.). NP-MRD. [Link]
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qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. (2020). YouTube. [Link]
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Original article DEVELOPMENT AND VALIDATION OF A LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF METHYL SALICYLATE IN A ME. (n.d.). scielo.br. [Link]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn. [Link]
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Quantitative NMR Spectroscopy.docx. (2017). University of Oxford. [Link]
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Development and Validation of a Quantification Method for L-Dopa in Plants and Pharmaceutical Materials. (n.d.). DergiPark. [Link]
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Determining and reporting purity of organic molecules: why qNMR. (2013). PubMed. [Link]
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Method Validation Guidelines. (n.d.). BioPharm International. [Link]
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A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. (n.d.). Quick Company. [Link]
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Esterification Synthesis Lab - Banana, Wintergreen, Flowers. (2016). YouTube. [Link]
- Method for determining mesylate in methanesulfonic acid by derivatization HPLC-UV method. (n.d.).
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FT-IR spectra of Methyl Salicylate. (n.d.). ResearchGate. [Link]
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Validation of a method for simultaneous determination of menthol and methyl salicylate in pharmaceuticals by capillary gas chromatography. (n.d.). Polish Pharmaceutical Society. [Link]
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mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen. (n.d.). docbrown.info. [Link]
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Preparation of 3-methoxybenzoic acid. (2016). Sciencemadness.org. [Link]
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Esterification of Salicylic Acid: The synthesis of cool smelling molecules. (n.d.). Westfield State University. [Link]
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Simultaneous analytical determination of methyl salicylate and thymol in selected Malaysian traditional medicines. (2020). AIMS Press. [Link]
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Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. (n.d.). PubMed. [Link]
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Rapid Determination of Methyl Salicylate and Menthol in Activating Collaterals Oil by Near Infrared Spectroscopy. (2021). E3S Web of Conferences. [Link]
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Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential. (2022). ResearchGate. [Link]
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SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (n.d.). Rasayan Journal of Chemistry. [Link]
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The Science Behind 4-Methoxybenzoic Acid: Properties and Synthesis. (n.d.). LISKON. [Link]
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Methyl salicylate. (n.d.). NIST WebBook. [Link]
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Rapid Determination of Methyl Salicylate and Menthol in Activating Collaterals Oil by Near Infrared Spectroscopy. (2021). E3S Web of Conferences. [Link]
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Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. (2018). PubMed. [Link]
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Production Process of p-Methoxybenzoic Acid: Methods and Industry Trends. (2025). LISKON. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 3-Methoxysalicylate
For researchers and drug development professionals, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final, and arguably one of the most critical, stages is its proper disposal. Mishandling of chemical waste not only poses immediate safety risks but can also have long-term environmental consequences and lead to significant regulatory penalties. This guide focuses on methyl 3-methoxysalicylate, a common reagent in organic synthesis, providing a clear and actionable protocol for its responsible disposal.
Immediate Safety and Handling Imperatives
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335)[1]. Therefore, adherence to strict safety protocols is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous chemicals[2][3]. For this compound, the minimum required PPE includes:
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To prevent eye irritation from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and irritation. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher | To avoid inhalation of the solid powder, which can cause respiratory irritation[1]. |
| Body Protection | A standard laboratory coat | To protect skin and clothing from contamination. |
This foundational layer of protection is a critical component of a laboratory's Chemical Hygiene Plan, as required by OSHA's Laboratory Standard (29 CFR 1910.1450)[4][5][6].
Step-by-Step Disposal Protocol: A Risk-Based Approach
The appropriate disposal method for this compound is contingent on the quantity and nature of the waste. The U.S. Environmental Protection Agency (EPA) places the responsibility on the waste generator to determine if a chemical is a hazardous waste[7]. Given its irritant properties, it is prudent to manage all this compound waste as hazardous.
Diagram: Decision Workflow for this compound Disposal
Caption: Decision workflow for the disposal of this compound.
Small-Scale Spills (<5 grams)
For minor spills of solid this compound, the primary objective is to contain the material and prevent it from becoming airborne.
Experimental Protocol for Small Spill Cleanup:
-
Evacuate and Ventilate: Ensure the immediate area is clear of personnel and, if safe to do so, increase ventilation by working within a chemical fume hood.
-
Don Appropriate PPE: Refer to the PPE table above.
-
Containment: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or cat litter to prevent the powder from dispersing.
-
Collection: Carefully scoop the mixture into a clearly labeled, sealable container for hazardous waste. Use non-sparking tools if there is any risk of static discharge.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be placed in the hazardous waste container.
-
Disposal: The sealed container is now considered hazardous waste and must be disposed of through your institution's designated hazardous waste management program.
Bulk Waste and Unused Reagent Disposal
For larger quantities of this compound or for the disposal of the original reagent container, direct collection for professional disposal is the only recommended and compliant method. In-lab treatment, such as hydrolysis, is not recommended without specific, validated procedures and a thorough understanding of the reaction kinetics and potential byproducts, as this can be a vigorous reaction.
Procedure for Preparing Bulk Waste for Disposal:
-
Waste Characterization: The waste must be clearly identified as "Hazardous Waste: this compound".
-
Container Selection: Use a container that is compatible with the chemical, in good condition, and has a secure, leak-proof lid. For solid waste, a wide-mouthed, robust plastic container is suitable.
-
Labeling: The container must be labeled with a hazardous waste tag that includes:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact.
-
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents[8].
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal company. This is a legal requirement under the Resource Conservation and Recovery Act (RCRA) as enforced by the EPA[7][9].
The Rationale Behind Professional Disposal
While in-lab neutralization can be a viable option for simple acids and bases, the hydrolysis of an ester like this compound can be complex. A Chinese patent suggests that wastewater from methyl salicylate production can be treated with a dilute sodium hydroxide solution to recover salicylic acid[6]. However, applying this to a concentrated waste stream without precise control over temperature and concentration could lead to a runaway exothermic reaction.
Furthermore, without comprehensive ecotoxicological data for this compound, the environmental impact of its hydrolysis products and any unreacted starting material cannot be fully assessed. Therefore, the most responsible and compliant approach is to entrust its disposal to professionals who can employ methods such as high-temperature incineration with appropriate flue gas scrubbing.
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the detailed procedures outlined in this guide, researchers can ensure they are not only compliant with federal and local regulations but are also acting as responsible stewards of their laboratory environment and the broader ecosystem. This commitment to safety, from initial handling to final disposal, is the bedrock of scientific integrity and excellence.
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-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[Link]
-
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-
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-
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-
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-
Lab Alley. How to Safely and Properly Dispose of Salicylic Acid.[Link]
-
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-
Fisher Scientific. Safety Data Sheet - Methyl 4-methoxysalicylate.[Link]
-
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-
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-methoxysalicylate
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Handling specialized chemical reagents like Methyl 3-methoxysalicylate demands a meticulous approach, not just in experimental design, but in our personal protection. This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a comprehensive operational and disposal plan, grounded in the specific hazards of this compound, to ensure both your safety and the validity of your research.
This compound is a solid substance that poses hazards of skin irritation, serious eye irritation, and respiratory tract irritation.[1] Therefore, a robust PPE strategy is not merely a recommendation but a critical component of your experimental protocol.
Hazard Profile of this compound
To select the appropriate PPE, we must first understand the primary routes of exposure and the nature of the hazard.
| Hazard Classification | Description | Primary Exposure Route |
| Skin Irritation | Causes skin irritation upon contact. | Dermal (skin) |
| Serious Eye Irritation | Causes serious and potentially damaging eye irritation. | Ocular (eyes) |
| Respiratory Tract Irritation | May cause irritation to the respiratory system if inhaled as a dust or powder. | Inhalation |
Given its solid form and very low vapor pressure (0.00975 mmHg at 25°C), the primary inhalation risk is from airborne particulates during handling, such as weighing or transferring the powder.[2]
Core Directive: Selecting Your Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risk of exposure. The following recommendations are based on a risk assessment of common laboratory procedures involving this compound.
Hand Protection: The First Line of Defense
-
Primary Recommendation: Nitrile Gloves
-
Rationale: Nitrile gloves offer good resistance to a variety of chemicals, including some organic solvents, weak acids, and bases.[3] They are a suitable choice for incidental contact and protection against solid particulates.
-
Specification: Use nitrile gloves with a minimum thickness of 4 mils for incidental contact (e.g., handling a sealed container). For tasks with a higher risk of direct contact, such as weighing or preparing solutions, double-gloving with nitrile gloves is a prudent measure.
-
Critical Practice: Nitrile gloves have poor resistance to certain organic solvents like esters and aromatic hydrocarbons.[3] If you are dissolving this compound in such a solvent, consider a more robust glove material.
-
-
Alternative for Extended Contact or Solvent Use: Neoprene or Butyl Rubber Gloves
-
Rationale: For situations involving prolonged contact or the use of solvents in which nitrile has poor resistance, neoprene or butyl rubber gloves offer superior protection.[4] Neoprene is a good all-purpose choice for a range of chemicals, while butyl rubber provides excellent resistance to ketones and esters.[4]
-
Actionable Insight: Always consult a glove manufacturer's chemical resistance chart for the specific solvent you are using to dissolve the this compound.
-
Glove Usage Protocol:
-
Inspect gloves for any signs of damage before use.
-
Don gloves, ensuring they completely cover the wrist and the cuff of your lab coat.
-
If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.
-
Dispose of used gloves as chemically contaminated waste. Do not reuse disposable gloves.
Eye and Face Protection: Shielding from Irritants
Given the serious eye irritation hazard, robust eye and face protection is non-negotiable.
-
Minimum Requirement: Safety Glasses with Side Shields
-
Rationale: For tasks with a low risk of splashes or dust generation, such as handling a closed container, safety glasses with side shields provide essential protection.
-
-
Recommended for Powder Handling: Chemical Splash Goggles
-
Rationale: When weighing or transferring the solid compound, the risk of generating airborne dust that can enter the eyes is significant. Chemical splash goggles provide a complete seal around the eyes, offering superior protection against particulates.
-
-
For High-Risk Operations: Face Shield in Conjunction with Goggles
-
Rationale: For procedures with a high potential for splashes, such as when dissolving the compound in a solvent or during a spill, a face shield worn over chemical splash goggles provides an additional layer of protection for the entire face.
-
Respiratory Protection: Preventing Inhalation of Irritating Dust
The primary respiratory hazard associated with this compound is the inhalation of its dust. Its low vapor pressure suggests that at room temperature, the risk of inhaling hazardous vapors is minimal.
-
For Weighing and Handling of Powder: An N95 Respirator
-
Rationale: A NIOSH-approved N95 respirator is designed to filter out at least 95% of airborne particles and is the appropriate choice for protecting against the inhalation of fine chemical powders.
-
Implementation: A proper fit is crucial for the effectiveness of an N95 respirator. All users must be fit-tested to ensure a proper seal.
-
-
For Operations with Potential for Vapor Exposure (e.g., heating):
-
Rationale: If the experimental protocol involves heating this compound, which could increase its vapor pressure, or if it is dissolved in a volatile solvent, a respirator with an organic vapor (OV) cartridge is necessary.[5] A combination cartridge that protects against both organic vapors and particulates (e.g., OV/P100) would be the most protective option in this scenario.[6]
-
Expert Tip: Always work within a certified chemical fume hood when handling volatile solvents or heating chemicals to minimize inhalation exposure.
-
Operational Plan: From Handling to Disposal
A comprehensive safety plan extends beyond PPE selection to include detailed operational and disposal procedures.
Donning and Doffing PPE: A Deliberate Process
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
PPE Selection Workflow
Caption: PPE selection workflow based on the specific laboratory task.
Step-by-Step Donning Sequence:
-
Lab Coat: Put on a clean, buttoned lab coat.
-
Respirator: If required, perform a seal check on your respirator.
-
Eye and Face Protection: Don your safety glasses, goggles, or face shield.
-
Gloves: Put on your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat. If double-gloving, don the first pair, then the second.
Step-by-Step Doffing Sequence:
-
Gloves: Remove the outer pair of gloves (if double-gloved) first. Then, remove the inner pair using a method that avoids touching the outside of the glove with your bare skin.
-
Lab Coat: Unbutton and remove your lab coat by rolling it inside out.
-
Eye and Face Protection: Remove your face shield or goggles from the back.
-
Respirator: Remove your respirator from the back.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of both the chemical waste and contaminated PPE is a critical final step to ensure safety and environmental compliance.
Disposal of this compound Waste:
-
Collection: Collect all waste containing this compound in a clearly labeled, sealed container.
-
Segregation: Do not mix this waste with other waste streams unless you have confirmed compatibility.
-
Professional Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[1][3] Do not pour this chemical down the drain.[1]
Disposal of Contaminated PPE:
-
Segregation: All disposable PPE that has come into contact with this compound, including gloves, disposable lab coats, and respirator filters, must be considered contaminated waste.
-
Collection: Place contaminated PPE in a designated, labeled hazardous waste container.[7] This is typically a plastic bag or bin specifically for chemically contaminated solid waste.
-
Disposal: Dispose of the contaminated PPE waste through your institution's hazardous waste program.
Decontamination Procedures:
-
Spills: In the event of a spill, alert others in the area and evacuate if necessary. For small spills, use an inert absorbent material to contain the spill.[8] The cleanup materials should then be treated as hazardous waste.[8] For larger spills, contact your institution's EHS department immediately.
-
Surfaces: After handling the chemical, decontaminate the work area by wiping surfaces with a suitable solvent, followed by soap and water.[1] All cleaning materials should be disposed of as hazardous waste.
By adhering to this comprehensive guide, you are not only protecting yourself from the immediate hazards of this compound but also fostering a culture of safety and scientific integrity within your laboratory.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
